2-(4-Methyl-5-thiazolyl)ethyl decanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-16(18)19-12-11-15-14(2)17-13-20-15/h13H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLKIITSCGKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCC1=C(N=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143928 | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Roasted, nutty aroma | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1735/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 179.00 °C. @ 1.50 mm Hg | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1735/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.012-1.018 | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1735/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
101426-31-7 | |
| Record name | Decanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101426-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101426317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-5-THIAZOYLETHYL CAPRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58A4103WF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-(4-Methyl-5-thiazolyl)ethyl decanoate CAS number 101426-31-7
An In-depth Technical Guide to 2-(4-Methyl-5-thiazolyl)ethyl decanoate (CAS 101426-31-7)
Introduction and Strategic Significance
This compound is a versatile ester molecule that holds considerable interest for researchers in pharmaceuticals, agrochemicals, and applied sensory sciences.[1] Its structure is a strategic amalgamation of two distinct chemical moieties: a bioactive 4-methyl-5-thiazoleethanol core and a lipophilic ten-carbon decanoate tail. This design is not coincidental; the thiazole ring is a well-known heterocyclic scaffold in many biologically active compounds, contributing to therapeutic or biological effects.[1] The decanoate ester linkage, on the other hand, significantly increases the molecule's lipophilicity. This modification is a classic strategy in drug development to enhance properties such as solubility in lipid-based formulations, membrane permeability, and bioavailability, potentially creating a prodrug that releases the active alcohol moiety upon in-vivo enzymatic cleavage.[1][2]
Beyond its pharmaceutical potential, this compound is recognized as a flavoring agent with a characteristic roasted, nutty aroma, and has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][3] This dual identity makes it a fascinating subject for a comprehensive technical exploration. This guide provides an in-depth analysis of its physicochemical properties, a detailed methodology for its synthesis and purification, robust analytical procedures for its characterization, and insights into its applications.
Caption: Core structural components of the title compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is foundational for its application in any scientific context. This compound is typically supplied as a liquid ranging in color from colorless to yellow-green, with a purity of 98% or higher as determined by gas chromatography.[1][4]
| Property | Value | Source(s) |
| CAS Number | 101426-31-7 | [1][3][5] |
| Molecular Formula | C₁₆H₂₇NO₂S | [1][3][6] |
| Molecular Weight | 297.46 g/mol | [1][6][7] |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate | [2][3] |
| Appearance | White to yellow to green clear liquid | [1] |
| Boiling Point | 181 °C @ 4 mmHg; 177-179 °C @ 1.5 mmHg | [1][3][6] |
| Density | 1.012 - 1.02 g/cm³ | [1][3] |
| Refractive Index (n20D) | 1.486 - 1.492 | [1][3] |
| Solubility | Insoluble in water; Soluble in ethanol and non-polar organic solvents | [3] |
| Flavor Profile | Roasted, nutty | [2][3] |
| FEMA Number | 4281 | [3][8] |
The compound's insolubility in water and high affinity for organic solvents are direct consequences of its long alkyl chain, a critical factor for formulation scientists aiming to incorporate it into non-aqueous or lipid-based delivery systems.
Synthesis, Purification, and Mechanistic Considerations
The synthesis of this compound is a classic example of esterification. The logical and most efficient approach involves the reaction of a nucleophilic alcohol, 4-Methyl-5-thiazoleethanol, with an activated carboxylic acid derivative, decanoyl chloride.
Caption: Overall workflow for the synthesis and purification.
Causality in Reagent Selection
-
Decanoyl Chloride: Decanoic acid itself is not reactive enough for efficient esterification under mild conditions. Its conversion to the acyl chloride, decanoyl chloride, using reagents like thionyl chloride or oxalyl chloride, dramatically increases the electrophilicity of the carbonyl carbon.[9][10] This activation is the critical step that enables the reaction to proceed readily.
-
Anhydrous Conditions: Decanoyl chloride is highly susceptible to hydrolysis; any moisture present will convert it back to inactive decanoic acid, reducing the yield and complicating purification.[11] Therefore, the use of anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is not merely a suggestion but a requirement for success.
-
Non-Nucleophilic Base: The esterification reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of ester formed.[9] This acidic byproduct can protonate the nitrogen on the thiazole ring or the starting alcohol, deactivating them. A tertiary amine base, such as triethylamine or pyridine, is added to scavenge the HCl as it is formed, driving the reaction to completion.[11]
Step-by-Step Synthesis Protocol
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet. The system is flame-dried or oven-dried and allowed to cool under an inert atmosphere.
-
Reagent Charging: Add 4-Methyl-5-thiazoleethanol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to the flask. Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Acylation: Dissolve decanoyl chloride (1.1 eq) in the anhydrous solvent and add it to the dropping funnel. Add the decanoyl chloride solution dropwise to the stirred alcohol solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl solution (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product is typically purified by vacuum distillation.[1][6] Given the compound's high boiling point, distillation under reduced pressure is essential to prevent thermal decomposition.
-
Set up a short-path distillation apparatus.
-
Place the crude oil in the distillation flask.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collect the fraction distilling at the target temperature and pressure (e.g., ~181 °C at 4 mmHg).[1]
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized material is a critical, self-validating step. A multi-technique approach is required for comprehensive characterization.
Caption: A logical workflow for analytical characterization.
Chromatographic Methods (Purity)
-
Gas Chromatography (GC): As the compound is volatile and thermally stable enough for vacuum distillation, GC is an ideal method for assessing purity.
-
Protocol:
-
Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Set to 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Detector: Use a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (MS) for identity confirmation.
-
-
Expected Result: A single major peak with an area percentage >98%.[1]
-
Spectroscopic Methods (Structure)
-
Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation.
-
¹H NMR: Expect characteristic signals for the thiazole proton, the methyl group on the thiazole ring, the two ethylenic bridges (-CH₂-CH₂-), and the long aliphatic chain of the decanoate moiety.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon of the ester (~173 ppm), carbons of the thiazole ring, and the distinct carbons of the alkyl chain.
-
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Expected Result: The molecular ion peak [M]+ at m/z 297.[3] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₆H₂₇NO₂S.
-
-
Infrared (IR) Spectroscopy: Identifies key functional groups.
-
Expected Result: A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester group.
-
Applications in Drug Development and Other Fields
The unique structure of this compound underpins its utility in diverse research areas.
-
Pharmaceuticals & Drug Delivery: The primary application for this audience lies in its potential as a prodrug or a lipophilic derivative of a more polar active compound (4-Methyl-5-thiazoleethanol).[1] The decanoate tail can facilitate passage through biological membranes and improve incorporation into lipid-based formulations like liposomes or self-emulsifying drug delivery systems (SEDDS). Research could focus on synthesizing a series of fatty acid esters (e.g., octanoate, hexanoate, butyrate) to systematically study the effect of chain length on solubility, permeability, and enzymatic cleavage rates.[13][14][15]
-
Agrochemicals: Similar to pharmaceuticals, modifying an active pesticidal or herbicidal agent with a decanoate chain can enhance its adhesion to waxy plant cuticles and improve its rain-fastness, potentially leading to more effective and sustainable crop protection agents.[1]
-
Cosmetics and Flavors: The compound is also used as a skin-conditioning agent in cosmetics and as a nutty, roasted flavoring agent in the food industry, where its safety has been established for this purpose.[1][3]
Safety, Handling, and Storage
As with any chemical reagent, adherence to safety protocols is paramount.
-
Hazard Profile: The compound is classified under GHS as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[3]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage condition is at room temperature.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Researchers should always consult the full, up-to-date Safety Data Sheet (SDS) provided by the supplier before handling the compound.
References
- This compound | C16H27NO2S | CID 44182035 - PubChem. (URL: [Link])
- sulfuryl decanoate, 101426-31-7 - The Good Scents Company. (URL: [Link])
- Showing Compound 2-(4-Methyl-5-thiazolyl)
- 101426-31-7| Chemical Name : 2-(4-Methyl-5-thiazolyl)
- CN215049791U - Production system of 4-methyl-5-thiazole ethanol - Google P
- Sulfurol (CAS N° 137-00-8) - ScenTree. (URL: [Link])
- 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem. (URL: [Link])
- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)
- 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
- sulfuryl butyrate 2-(4-methyl-5-thiazolyl)ethyl butanoate - The Good Scents Company. (URL: [Link])
- 4-Methyl-5-thiazoleethanol acetate | C8H11NO2S | CID 61192 - PubChem. (URL: [Link])
- 5-Thiazoleethanol, 4-methyl- - the NIST WebBook. (URL: [Link])
- This compound, 25g, [Purity - Apical Scientific Sdn. Bhd. (URL: https://www.apicalscientific.
- This compound (C16H27NO2S) - PubChemLite. (URL: [Link])
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839 - PubChem. (URL: [Link])
- 42812-(4-methyl-5-thiazolyl)
- Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products - MDPI. (URL: [Link])
- CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google P
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 3. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 25g, [Purity: >98.0%(GC)] [order.apicalscientific.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CAS RN 101426-31-7 | Fisher Scientific [fishersci.com]
- 8. sulfuryl decanoate, 101426-31-7 [thegoodscentscompany.com]
- 9. nbinno.com [nbinno.com]
- 10. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products | MDPI [mdpi.com]
- 13. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sulfuryl butyrate, 94159-31-6 [thegoodscentscompany.com]
- 15. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular structure of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
An In-depth Technical Guide to the Molecular Structure and Analysis of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound (CAS: 101426-31-7), a heterocyclic ester of significant interest in the flavor and fragrance, cosmetic, and pharmaceutical sectors. This document details the molecule's structural characteristics, physicochemical properties, a robust synthesis protocol, and a validated analytical methodology for its characterization. By integrating theoretical structural analysis with practical, field-proven experimental protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the study and application of thiazole derivatives.
Introduction and Significance
This compound is a unique molecule characterized by a 4,5-disubstituted thiazole ring linked via an ethyl bridge to a ten-carbon ester chain.[1][2] This hybrid structure confers a distinctive set of properties, from its characteristic nutty and roasted aroma profile, which is highly valued in the food industry, to its potential as a bioactive compound.[3] The thiazole moiety is a well-known pharmacophore present in numerous therapeutic agents, suggesting potential applications in drug discovery.[4] Furthermore, its ester composition makes it suitable as a skin-conditioning agent and a versatile intermediate in the synthesis of specialty polymers.[4] This guide aims to deconstruct the molecule from its fundamental structure to its practical application, providing the technical depth required for advanced research and development.
Molecular Structure and Physicochemical Properties
The functionality of this compound is a direct consequence of its molecular architecture. The structure consists of three key domains:
-
The Thiazole Head: A five-membered aromatic ring containing sulfur and nitrogen. This heterocyclic system is electron-rich and provides a site for potential biological interactions and is key to its sensory profile.
-
The Decanoate Tail: A long, lipophilic C10 alkyl chain that governs the molecule's solubility, volatility, and contributes to its function as a conditioning agent.
-
The Ethyl Ester Linker: This bridge connects the polar head and nonpolar tail, providing conformational flexibility and defining the molecule's classification as an ester.
Key identifiers and properties are summarized below.
Table 1: Chemical Identifiers and Names
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate[1][3][5] |
| CAS Number | 101426-31-7[3][4] |
| Molecular Formula | C₁₆H₂₇NO₂S[3][4] |
| SMILES | CCCCCCCCCC(=O)OCCC1=C(C)N=CS1 |
| InChI | InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-16(18)19-12-11-15-14(2)17-13-20-15/h13H,3-12H2,1-2H3 |
| Synonyms | 5-(2-Decanoyloxyethyl)-4-methylthiazole, Sulfurol decanoate[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 297.46 g/mol | |
| Appearance | Colorless to yellow clear liquid | |
| Odor Profile | Roasted, nutty | |
| Boiling Point | 177-179 °C @ 1.50 mmHg | |
| Density | 1.012 - 1.018 g/cm³ | |
| Refractive Index | 1.486 - 1.492 (at 20°C) | |
| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents |
| Computed XlogP | 5.5 | |
Synthesis and Structural Elucidation
The synthesis of this molecule is a two-stage process involving the preparation of the key alcohol intermediate followed by esterification.
Synthesis Protocol
This protocol describes a robust laboratory-scale synthesis. The causality behind this choice of reaction is its high efficiency and the commercial availability of the precursors. The use of an acyl chloride is preferred over Fischer esterification for this specific substrate to avoid high temperatures and strong acids that could potentially degrade the thiazole ring.[6][7]
Stage 1: Synthesis of 4-Methyl-5-thiazoleethanol
The precursor alcohol can be synthesized via the condensation of thioformamide and 1-bromo-3-hydroxy-2-butanone (bromoacetopropanol).[8]
Stage 2: Esterification to form this compound
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methyl-5-thiazoleethanol (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of alcohol).[6] Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) dropwise to the stirred solution. TEA acts as an acid scavenger for the HCl generated during the reaction, preventing side reactions.[6]
-
Acyl Chloride Addition: Slowly add decanoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.
Structural Elucidation by Spectroscopic Methods
While published spectra for this specific molecule are scarce, its structure can be unequivocally confirmed by standard spectroscopic techniques. The following are predicted key signals based on the known effects of its constituent functional groups.
-
¹H NMR (Proton NMR):
-
Thiazole Proton: A sharp singlet expected around δ 8.5-8.7 ppm, characteristic of the proton at the C2 position of the thiazole ring.
-
Ethyl Bridge: Two triplets, one around δ 4.3-4.5 ppm (-O-CH₂-) and another around δ 3.0-3.2 ppm (-Thiazole-CH₂-).
-
Thiazole Methyl: A singlet around δ 2.4-2.5 ppm.
-
Decanoate Chain: A triplet at δ 2.2-2.4 ppm (α-methylene to carbonyl), a complex multiplet from δ 1.2-1.7 ppm (bulk of the chain), and a triplet around δ 0.8-0.9 ppm (terminal methyl group).
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A signal in the δ 172-175 ppm region.
-
Thiazole Carbons: Signals expected in the aromatic region (δ 120-155 ppm).
-
Alkyl Carbons: A series of signals in the upfield region (δ 14-65 ppm) corresponding to the ethyl bridge and the decanoate chain.
-
-
FT-IR (Infrared Spectroscopy):
-
C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region.
-
C-H Stretches: Multiple bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chains.
-
C=N/C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ range from the thiazole ring.[9]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 297, corresponding to the molecular weight. The presence of a sulfur atom will give a characteristic M+2 peak.[10]
-
Key Fragments: Common fragmentation patterns for esters include cleavage alpha to the oxygen and carbonyl group.[11] Expect to see significant peaks at:
-
m/z = 155 (decanoyl cation, [C₁₀H₁₉O]⁺)
-
m/z = 142 (thiazole-ethanol cation, [C₆H₈NOS]⁺ after H rearrangement)
-
m/z = 125 (thiazole-ethene cation, [C₆H₆NS]⁺)
-
-
Analytical Methodologies: Quality Control by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like flavor esters.[12][13] It provides both quantitative purity data (from the GC-FID signal) and qualitative identity confirmation (from the MS fragmentation pattern).
Detailed GC-MS Protocol
This protocol is optimized for the baseline separation and identification of the target analyte in a research or quality control setting.
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the synthesized compound in high-purity ethanol.
-
Create a working standard of 10 ppm by diluting the stock solution with ethanol. The solvent choice is critical; ethanol is suitable for direct liquid injection and matches the solubility profile of the analyte.[3]
-
-
Instrumentation:
-
System: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. This column provides excellent resolution for a wide range of analytes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, 50:1 ratio).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 220°C at a rate of 5°C/min.
-
Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes. This temperature program ensures the elution of both volatile impurities and the higher-boiling point analyte.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-400. This range covers the expected fragments and the molecular ion.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library or the predicted fragmentation pattern discussed in Section 3.2.
-
Calculate purity based on the peak area percentage from the Total Ion Chromatogram (TIC).
-
Conclusion
This compound is a multifaceted compound whose properties are intrinsically linked to its distinct structural domains. This guide has provided a framework for its synthesis, structural confirmation, and analytical validation. The detailed protocols are designed to be self-validating and serve as a reliable foundation for further research. Understanding the core molecular structure is paramount to leveraging this compound's full potential, whether in developing novel food ingredients, advanced cosmetic formulations, or as a scaffold in next-generation pharmaceuticals.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44182035, this compound.
- FooDB. (2010). Showing Compound this compound (FDB009862).
- HMDB. (2012). Showing metabocard for this compound (HMDB0032419).
- Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.
- El-Gazzar, A. B. A., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of the Iranian Chemical Society, 18, 3327–3343.
- Reva, I., et al. (2020). UV-induced photoreactions of thiazole isolated in low-temperature argon matrices. Molecules, 25(22), 5439.
- Quintas, M., et al. (2021). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. Molecules, 26(16), 4948.
- precisionFDA. (n.d.). This compound.
- Collin, S. (2018). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. TrAC Trends in Analytical Chemistry, 109, 277-287.
- Smith, J. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology, 12(3).
- ScenTree. (n.d.). Sulfurol (CAS N° 137-00-8).
- HMDB. (2012). Showing metabocard for this compound (HMDB0032419).
- Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
- FooDB. (2010). Showing Compound this compound (FDB009862).
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Tuşa, F. D., et al. (2014). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Journal of Agroalimentary Processes and Technologies, 20(1), 63-68.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ScenTree - Sulfurol (CAS N° 137-00-8) [scentree.co]
- 9. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 13. rroij.com [rroij.com]
2-(4-Methyl-5-thiazolyl)ethyl decanoate mechanism of action
An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(4-Methyl-5-thiazolyl)ethyl decanoate and a Framework for its Elucidation
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, integral to a multitude of clinically approved therapeutics. This compound, a derivative of this versatile scaffold, presents a compelling case for mechanistic investigation. While specific literature on its mechanism of action is nascent, the extensive bioactivity of related thiazole compounds provides a strong foundation for postulating its potential biological targets and pathways. This guide synthesizes the current understanding of thiazole-based pharmacology to propose putative mechanisms for this compound. Furthermore, it offers a comprehensive, protocol-driven framework for researchers to systematically elucidate its precise molecular interactions and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiazole derivatives.
Introduction: The Thiazole Scaffold and this compound
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[2][3][4][5] Clinically significant examples include the antimicrobial sulfathiazole, the anti-cancer drug dasatinib, and the anti-inflammatory meloxicam.[5][6]
This compound (CAS: 101426-31-7) is an ester derivative featuring this critical thiazole ring.[7] Its structure combines the bioactive thiazole moiety with a decanoate tail, a ten-carbon fatty acid ester, which may influence its solubility, membrane permeability, and overall pharmacokinetic profile.[7][8] While it is recognized as a flavoring agent with a nutty, roasted profile, its structural similarity to pharmacologically active thiazoles suggests a potential for broader biological activity.[9][10][11] This guide will explore the plausible mechanisms of action for this compound based on the established pharmacology of its core scaffold and provide detailed methodologies for their experimental validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is presented below. Understanding these characteristics is the first step in designing relevant biological assays.
| Property | Value | Source |
| Molecular Formula | C16H27NO2S | [12] |
| Molecular Weight | 297.46 g/mol | [12] |
| Appearance | White to yellow to green clear liquid | [7] |
| Boiling Point | 181 °C / 4 mmHg | [7] |
| Solubility | Soluble in non-polar solvents; insoluble in water | [9] |
| Synonyms | Decanoic acid 2-(4-Methyl-5-thiazolyl)ethyl ester, 5-(2-Decanoyloxyethyl)-4-methylthiazole | [7] |
Postulated Mechanisms of Action: An Evidence-Based Approach
Given the lack of direct mechanistic studies on this compound, we can infer potential pathways by examining the known activities of other thiazole-containing molecules. The thiazole ring is a versatile pharmacophore known to interact with a diverse range of biological targets.
Enzyme Inhibition
Enzyme inhibition is a common mechanism for thiazole derivatives.[13] The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors or donors, facilitating binding to enzyme active sites or allosteric sites.
-
Kinase Inhibition: Many thiazole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[13] For instance, dasatinib targets multiple tyrosine kinases. It is plausible that this compound could interact with the ATP-binding pocket of specific kinases, thereby modulating pathways involved in cell proliferation and survival.
-
Metabolic Enzyme Inhibition: Thiazole derivatives have been shown to inhibit metabolic enzymes like human lactate dehydrogenase A (hLDHA), a key enzyme in the glycolytic pathway of cancer cells.[14] Inhibition of such enzymes could be a potential anticancer mechanism.
-
Microbial Enzyme Inhibition: In the context of antimicrobial activity, thiazole compounds can target essential bacterial enzymes. For example, some derivatives show inhibitory activity against E. coli DNA gyrase, an enzyme critical for DNA replication.[13]
Disruption of Cellular Signaling Pathways
Thiazole derivatives can modulate key signaling cascades that are often dysregulated in diseases like cancer.[15]
-
NF-κB/mTOR/PI3K/Akt Pathway: This is a central signaling network controlling cell growth, proliferation, and survival. Several studies have indicated that thiazole compounds can inhibit this pathway, leading to apoptosis and reduced cell proliferation.[15]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Some novel thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, suggesting a potential anti-angiogenic mechanism.[16]
Antimicrobial Mechanisms
The thiazole ring is a component of several antimicrobial agents. The mechanism can be multifaceted:
-
Inhibition of Macromolecular Synthesis: As discussed, targeting essential enzymes like DNA gyrase can halt bacterial replication.[13] Other potential targets include enzymes involved in peptidoglycan synthesis, disrupting cell wall integrity.[17]
-
Cell Membrane Disruption: The lipophilic decanoate tail of the molecule could potentially facilitate its insertion into the bacterial cell membrane, leading to depolarization and cell death.
Induction of Apoptosis and Cell Cycle Arrest
A common anticancer mechanism for thiazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[15][16] This is often a downstream consequence of enzyme inhibition or signaling pathway disruption. For example, inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and arrest the cell cycle at various checkpoints.[15]
A Practical Guide to Elucidating the Mechanism of Action
This section provides a structured, multi-step experimental framework to systematically investigate the mechanism of action of this compound.
General Experimental Workflow
The process begins with broad phenotypic screening to identify biological activity, followed by more focused assays to pinpoint the molecular target and pathway.
Caption: A general workflow for elucidating the mechanism of action of a novel compound.
Step 1: Target Identification
The first crucial step is to identify the direct molecular binding partner(s) of the compound. Two main approaches can be employed: affinity-based and label-free methods.[2][7]
This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.
-
Causality: The principle is that by immobilizing the compound on a solid support, its binding partners will be selectively captured, allowing for their isolation and identification.
-
Self-Validation: The protocol includes a crucial control using a non-immobilized version of the compound to compete for binding, ensuring that the identified proteins are specific to the compound and not the support matrix.
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined not to be essential for its activity (identified through structure-activity relationship studies).
-
Matrix Preparation: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.[2]
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is observed).
-
Incubation: Incubate the cell lysate with the probe-coated beads. In parallel, run a control incubation that includes an excess of the original, non-biotinylated compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands (present in the main experiment but absent or reduced in the competition control) using mass spectrometry.
Caption: Workflow for an affinity-based pull-down experiment to identify protein targets.
Step 2: Enzyme Inhibition Assays
If the identified target is an enzyme, the next step is to characterize the inhibitory activity of the compound.
This protocol first determines the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) and then elucidates the mechanism of this inhibition.[1][18]
-
Causality: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can deduce how the inhibitor interacts with the enzyme (e.g., by competing with the substrate).
-
Self-Validation: The experiment is run across a range of concentrations, and the data is fitted to established kinetic models. The consistency of the fit validates the determined mode of inhibition.
Protocol:
-
Enzyme Activity Assay Setup: In a 96-well plate, prepare a reaction mixture containing the purified target enzyme in its optimal buffer.
-
IC50 Determination:
-
Add this compound across a range of concentrations (e.g., using serial dilutions). Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes.
-
Initiate the reaction by adding a fixed concentration of the enzyme's substrate.
-
Measure product formation over time using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition for each concentration relative to the control and plot to determine the IC50 value.
-
-
Mode of Inhibition Determination:
-
Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.
-
Determine the initial reaction velocity (V₀) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of changes in Vmax and Km will reveal the mode of inhibition (competitive, non-competitive, or mixed).[1][19]
-
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Step 3: Cellular Signaling Pathway Analysis
Once a target is validated, it's essential to understand the downstream consequences of its modulation.
This technique measures changes in the levels of specific proteins and their activation state (often via phosphorylation) following treatment with the compound.[20]
-
Causality: A change in the phosphorylation status of a downstream protein after treatment provides direct evidence that the compound affects the signaling pathway in which that protein is involved.
-
Self-Validation: A loading control (e.g., β-actin or GAPDH) is used to ensure equal amounts of protein were loaded in each lane, validating that observed changes are not due to loading errors.
Protocol:
-
Cell Treatment: Treat the relevant cell line with this compound at its effective concentration (e.g., IC50) for various time points. Include an untreated or vehicle-treated control.
-
Protein Lysis: Harvest the cells and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target signaling protein (e.g., phospho-Akt).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative change in protein phosphorylation.
Caption: A postulated signaling pathway inhibited by a thiazole compound.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively established, its thiazole core strongly suggests potential as a bioactive molecule. This guide provides a robust, evidence-based framework for its investigation. By postulating mechanisms based on the rich pharmacology of the thiazole scaffold—including enzyme inhibition and disruption of key cellular signaling pathways—we can design targeted experimental strategies.
The protocols detailed herein, from initial target identification to the analysis of downstream cellular events, offer a clear and logical path for researchers. The successful elucidation of this compound's mechanism of action will not only contribute to the broader understanding of thiazole derivatives but could also pave the way for its development as a novel therapeutic agent. Future work should focus on executing this experimental plan, followed by in vivo studies to validate the findings in a physiological context.
References
- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]
- ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
- Broad Institute. (n.d.).
- Hapstack, M. A., et al. (2008).
- Woo, J. H., et al. (2015).
- Khan, I., et al. (2023).
- Creative Bioarray. (n.d.). Receptor Binding Assay.
- ProQuest. (2008).
- Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
- OUCI. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. OUCI. [Link]
- Li, Q., & Kang, C. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. [Link]
- Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- Park, S., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]
- ResearchGate. (2021). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
- Creative Diagnostics. (n.d.). Cell Signaling Pathway Mapping.
- Oriental Journal of Chemistry. (2021). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]
- Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
- Singh, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
- The Scientist. (2015).
- Wong, F., & Sriram, A. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC. [Link]
- Garcia-Alonso, L., et al. (2018). A comparison of mechanistic signaling pathway activity analysis methods.
- OUCI. (2021). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. OUCI. [Link]
- Al-Lawati, H. J. M., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]
- Creative Diagnostics. (n.d.). Signaling Pathway Analysis.
- Sastry, S. K., & Burridge, K. (2000). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Journal of Histochemistry & Cytochemistry. [Link]
- Binda, C., et al. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry. [Link]
- Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]
- ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Patel, K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
- Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
- ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- AIP Publishing. (2022).
- Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive?. Quora. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]
- 12. In vitro receptor binding assays: general methods and considerations - ProQuest [proquest.com]
- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. quora.com [quora.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Biological Activities of Thiazole Esters: Mechanisms, Applications, and Methodologies
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[3] This scaffold is not merely a synthetic curiosity; it is a recurring motif in nature, found in essential molecules like vitamin B1 (thiamine), and is integral to the structure of numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[1][4][5][6] The incorporation of an ester functional group into thiazole derivatives further enhances their physicochemical properties, modulating lipophilicity, membrane permeability, and metabolic stability, thereby creating a rich chemical space for drug development.
This guide provides an in-depth exploration of the significant biological activities exhibited by thiazole esters. We will dissect their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation. The narrative is designed for researchers, scientists, and drug development professionals, aiming to bridge synthetic chemistry with functional biological application.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole esters have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[7][8][9] Their therapeutic potential stems from their ability to interfere with various critical pathways that govern cancer cell proliferation, survival, and metastasis.[3][10][11]
Mechanisms of Action in Oncology
The anticancer effects of thiazole derivatives are multifaceted, often involving the simultaneous modulation of several key cellular targets.[10][11]
-
Induction of Apoptosis: Many thiazole esters trigger programmed cell death. One notable mechanism involves the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.[9] Compound 1d (a thiazole derivative) was shown to induce DNA fragmentation, a hallmark of apoptosis, and disrupt the cell cycle in tumor cells.[9]
-
Kinase Inhibition: Thiazole-containing compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer. This includes Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[8][10][12] Molecular docking studies have predicted strong inhibitory interactions between thiazole derivatives and the active site of EGFR.[8]
-
Cell Cycle Arrest: By interfering with the machinery of cell division, certain thiazole derivatives can halt the proliferation of cancer cells. For example, compound 4c was found to induce cell cycle arrest at the G1/S phase, leading to an accumulation of cells in the pre-G1 phase, indicative of apoptosis.[12]
-
Inhibition of Key Signaling Pathways: Thiazole derivatives have been shown to inhibit pro-survival signaling cascades, such as the NF-κB and PI3K/Akt/mTOR pathways, which are central to cancer cell growth and resistance to therapy.[10][11]
Below is a diagram illustrating the convergence of these mechanisms.
Caption: Key anticancer mechanisms of thiazole esters.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thiazole esters is highly dependent on their substitution patterns.
-
Substitution on the Phenyl Ring: The presence and position of substituents on a phenyl ring attached to the thiazole core significantly influence activity. For instance, studies have shown that a strong electron-withdrawing group like a nitro (-NO₂) group or an electron-donating hydroxyl (-OH) group can enhance antiproliferative activity against various cancer cell lines, including HeLa and SMMC-7721.[6][7]
-
Amide/Ester Linkage: The nature of the group attached to the core can be critical. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides showed that a 4-chloro-2-methylphenyl amido substituent resulted in the highest activity against A-549, Bel7402, and HCT-8 cell lines.[13]
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | 4-Hydroxy-3-methoxybenzylidene hydrazinyl | [12] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | 4-Hydroxy-3-methoxybenzylidene hydrazinyl | [12] |
| Compound 31 | SMMC-7721 (Liver) | 6.99 ± 0.15 | β-pinene residue, -NO₂ group | [7] |
| Compound 32 | Jurkat (Leukemia) | 34.77 | Thiazole derivative | [7] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline |[8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of thiazole esters on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiazole ester compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine, Doxorubicin).[12]
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the urgent development of new antimicrobial agents.[14] Thiazole esters and related derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacteria and fungi.[7][15][16]
Mechanisms of Antimicrobial Action
Thiazole derivatives employ several mechanisms to exert their antimicrobial effects:
-
Inhibition of Cell Wall Synthesis: Some thiazole-containing drugs, like certain cephalosporins, inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[14]
-
Enzyme Inhibition: Thiazoles can act as specific enzyme inhibitors. For example, some derivatives have shown potential to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[14] Others may target dihydrofolate reductase (DHFR), disrupting the folic acid synthesis pathway vital for microbial survival.[17]
-
Disruption of Metabolic Pathways: Sulfathiazole, a classic example, acts as a competitive inhibitor of dihydropteroate synthase, preventing bacteria from synthesizing folic acid, which is necessary for their growth and replication.[14]
Structure-Activity Relationship (SAR) Insights
-
Hybrid Molecules: "Clubbing" the thiazole ring with other heterocyclic systems like pyrazole or triazole can significantly influence antimicrobial activity.[17]
-
Substituents at Position 4 and 5: Substitution at the 4th and 5th positions of the thiazole ring is critical. An ethyl carboxylate group at the 5th position was found to slightly decrease overall antimicrobial activity in one study, whereas a p-bromophenyl group at the 4th position increased antifungal and antituberculosis activities.[17]
-
Hydrazone Linkage: The presence of a hydrazone moiety linking two thiazole rings has been associated with increased antibacterial and antifungal activity.[7]
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 37c | Bacteria (general) | 46.9 - 93.7 | 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | [14] |
| 43a | S. aureus, E. coli | 16.1 µM | 4-(4-bromophenyl)-thiazol-2-amine derivative | [14] |
| 56 | S. aureus, E. coli | 8 - 16 | 2-(2-pyrazolin-1-yl)-thiazole derivative | [17] |
| 43 | A. fumigatus | 0.03 | Bisthiazole with hydrazone linker |[7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the thiazole ester in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic (e.g., Ciprofloxacin, Norfloxacin).[14][17]
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A reading aid or a spectrophotometer can be used for more objective results.
Anti-inflammatory Activity
Inflammation is a key physiological response, but its chronic dysregulation is implicated in numerous diseases. Thiazole derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.[18][19][20][21]
Mechanism of Action: COX/LOX Inhibition
A primary mechanism for the anti-inflammatory effect of thiazole esters is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Some thiazole derivatives exhibit non-selective COX-1/COX-2 inhibition, while others show selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs.[22]
Caption: Inhibition of COX/LOX pathways by thiazole esters.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats (150-200 g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Other Notable Biological Activities
The therapeutic potential of thiazole esters extends beyond the major areas of cancer, infection, and inflammation.
-
Enzyme Inhibition: Thiazole derivatives have been designed as inhibitors for various other enzymes. This includes monoamine oxidase (MAO) inhibitors for potential use in neurological disorders, cholinesterase inhibitors for Alzheimer's disease, and Pin1 inhibitors as novel anticancer targets.[23][24][25][26]
-
Antiviral Activity: Certain thiazole derivatives have shown activity against viruses like HIV-1 by targeting viral entry into the host cell.[5]
-
Antioxidant Activity: Some thiazole esters carrying indole moieties have demonstrated potent antioxidant activity, exceeding that of standard antioxidants like Trolox in certain assays.[5]
Conclusion and Future Perspectives
The thiazole ester scaffold represents a privileged structure in medicinal chemistry, endowed with a remarkable spectrum of biological activities. The evidence strongly supports its continued exploration for developing novel therapeutics against cancer, microbial infections, and inflammatory diseases. Future research should focus on leveraging computational tools for the rational design of more potent and selective derivatives, exploring novel drug delivery systems to enhance their pharmacokinetic profiles, and conducting extensive in vivo studies to translate the promising in vitro results into tangible clinical candidates. The versatility and proven track record of the thiazole nucleus ensure that its derivatives will remain a focal point of drug discovery efforts for years to come.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Google AI Search.
- Al-Ghorbani, M., Che, Z., El-Shafey, M. M., Kumar, R. S., Al-Megdad, I., & Mohamed, A. M. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 23. [Link]
- Petrou, A., Papakyriakou, A., & Geronikaki, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(16), 12972. [Link]
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.). ResearchGate.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). ResearchGate.
- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024, July 29). Lensa.
- Rana, A., Sharma, G., & Singh, U. P. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(12), 2235–2264. [Link]
- Luo, X., Zhao, J., Xia, Z., & Ma, Y. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(2), 2134-2141. [Link]
- Kim, Y. C., Kim, J., Park, J. Y., & Jeong, L. S. (2013). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 21(16), 5049-5056. [Link]
- Bîcu, E., & Uivarosi, V. (2021).
- El-Gazzar, M. G., Nossier, E. S., & Abdel-Wahab, B. F. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7320. [Link]
- Mohanty, S., Kumar, S., & Singh, B. K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 12053-12067. [Link]
- S.S, S., & G, A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181. [Link]
- Al-Ghorbani, M., Che, Z., El-Shafey, M. M., Kumar, R. S., Al-Megdad, I., & Mohamed, A. M. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Heliyon, 11(8), e34208. [Link]
- Ali, M. A., Ismail, R., & Choon, T. S. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future medicinal chemistry, 17(16), 1269–1295. [Link]
- Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]
- Mohanty, S., Kumar, S., & Singh, B. K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. ResearchGate.
- de Santana, T. I., de Oliveira, T. B., de Lima, M. C. A., Pitta, I. R., & de Melo Rêgo, M. J. B. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 146, 686–696. [Link]
- P, A., & V, V. (2024). A Review on Thiazole Scaffolds and its Biological Activity. International Journal of Research and Publication and Reviews, 5(5), 4444-4457. [Link]
- Tsolaki, E., & Geronikaki, A. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 25(6), 1337. [Link]
- Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
- Prateek, Kumar, A., & Kumar, S. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(12), 152-156.
- Devgun, M., & Singh, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 656-678. [Link]
- Amir, M., Kumar, S., & Khan, S. A. (2018). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic chemistry, 77, 43–52. [Link]
- Singh, A., Sharma, P., & Kumar, A. (2017). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances, 7(57), 35836-35848. [Link]
- Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (n.d.). ResearchGate.
- Boček, I., Špulák, M., & Kapustíková, I. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 40(16), 7433-7443. [Link]
- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives | Request PDF. (n.d.). ResearchGate.
- Acar, Ç., & Yurttaş, L. (2019). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 24(18), 3328. [Link]
- Chen, X., Li, X., & Li, J. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & medicinal chemistry, 24(22), 5871–5879. [Link]
- Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. (2025, August 7). Lensa.
Sources
- 1. kuey.net [kuey.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. jchemrev.com [jchemrev.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 19. wjpmr.com [wjpmr.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]
- 23. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(4-Methyl-5-thiazolyl)ethyl Decanoate in Modern Pharmaceutical Development: A Technical Guide
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 2-(4-methyl-5-thiazolyl)ethyl decanoate as a pharmaceutical intermediate. We will delve into the causality behind its molecular design, its synthesis and purification, analytical validation, and its potential toxicological and metabolic profile, all grounded in established scientific principles and supported by authoritative references.
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone in the architecture of numerous blockbuster drugs, valued for its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic systems.[1][2][3][4][5] Its presence is critical to the therapeutic effect of drugs spanning a wide range of indications, from the anti-gout medication Febuxostat to the oncology drug Dasatinib.[3][6] The precursor to our title compound, 4-methyl-5-thiazoleethanol, is a known degradation product of thiamine (Vitamin B1) and has been identified as a biomarker for certain bacterial species, highlighting its biological relevance.[7]
This compound builds upon this validated thiazole core by introducing a decanoate ester. This long-chain fatty acid ester modification is a strategic choice in drug development, often employed to enhance lipophilicity. Increased lipophilicity can improve a molecule's solubility in lipid membranes, potentially enhancing bioavailability and allowing for formulation as a long-acting injectable depot. While primarily recognized in the flavor and fragrance industry, its structural components suggest a significant, if underexplored, potential in pharmaceutical applications, particularly in the synthesis of therapeutic agents targeting metabolic disorders and infections.[8]
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in multi-step synthesis and for ensuring batch-to-batch consistency.
| Property | Value | Source |
| CAS Number | 101426-31-7 | [9] |
| Molecular Formula | C₁₆H₂₇NO₂S | [9] |
| Molecular Weight | 297.46 g/mol | [9] |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate | [9] |
| Appearance | Colorless to yellow liquid | [9] |
| Boiling Point | 177-179 °C @ 1.50 mm Hg | [9] |
| Density | 1.012-1.018 g/cm³ | [9] |
| Refractive Index | 1.486-1.492 | [9] |
| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water. | [9] |
| Purity (typical) | ≥ 98% (by GC) | [8][10] |
Synthesis and Purification: A Protocol Driven by Mechanistic Insight
The synthesis of this compound is primarily achieved through the esterification of its precursor alcohol, 4-methyl-5-thiazoleethanol. The choice of esterification method is critical and depends on factors such as desired purity, scalability, and the stability of the starting materials.
Precursor Synthesis: 4-Methyl-5-thiazoleethanol
The synthesis of the key precursor, 4-methyl-5-thiazoleethanol, has been approached through various routes. One common method involves the reaction of 3-chloro-5-hydroxy-2-pentanone with a sulfur source like thiourea or ammonium dithiocarbamate. A more recent, high-yield method starts from 2-acetylbutyrolactone, proceeding through chlorination, amination, condensation, and oxidation steps, achieving yields of up to 82%.[11]
Esterification of 4-Methyl-5-thiazoleethanol
We will detail a robust and scalable laboratory-scale synthesis using decanoyl chloride, a common and efficient method for forming esters from alcohols. The use of an acyl chloride is often preferred over Fischer esterification (using carboxylic acid and an acid catalyst) for its faster reaction kinetics and generally higher yields, especially when dealing with more complex alcohols.
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methyl-5-thiazoleethanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct, which is crucial to prevent acid-catalyzed side reactions. Cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve decanoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the decanoyl chloride solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0°C. The slow addition is critical to control the exothermicity of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Analytical Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and stability of the pharmaceutical intermediate.
Chromatographic Purity: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity assessment. Given the compound's volatility, GC is a suitable method, and commercial suppliers often quote purity of >98% by GC.[8][10] For higher accuracy and for related substances analysis, a reverse-phase HPLC method is recommended.
-
Column: C8 or C18, 150 x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66 v/v/v), pH adjusted to 3.0 with formic acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 258 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Structural Confirmation: NMR and MS
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring proton, the methyl group on the thiazole, the ethyl bridge protons, and the long alkyl chain of the decanoate moiety.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely show the protonated molecular ion [M+H]⁺ at m/z 298.1835.[13] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Metabolic and Toxicological Considerations for a Thiazole-Containing Intermediate
While specific toxicological data for this compound is not extensively published, we can infer its likely profile from related compounds and the known metabolism of the thiazole ring.
Predicted Metabolism
The metabolism of thiazole-containing drugs is an active area of research due to the potential for the formation of reactive metabolites.[14] Key metabolic pathways for the thiazole ring, catalyzed by cytochrome P450 enzymes, include:
-
Epoxidation: Formation of an epoxide across the C4-C5 double bond of the thiazole ring.[14][15]
-
Ring-Opening: The epoxide or S-oxide can be unstable and undergo rearrangement, leading to ring-opened metabolites, such as aldehydes.[15]
The decanoate ester moiety is expected to be hydrolyzed by esterase enzymes to yield 4-methyl-5-thiazoleethanol and decanoic acid, both of which would then enter their respective metabolic pathways.
Caption: Potential metabolic pathways for the title compound.
Toxicological Profile
The acute oral toxicity is categorized as "Harmful if swallowed" (GHS Hazard statement H302).[9] This suggests moderate acute toxicity. Long-chain fatty acid esters, in general, exhibit very low levels of acute toxicity.[16] The primary toxicological concern for thiazole-containing compounds often stems from the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[14] Therefore, any drug candidate synthesized from this intermediate would require thorough investigation for reactive metabolite formation.
Conclusion: A Versatile Intermediate with Strategic Potential
This compound is a strategically designed molecule that combines the privileged thiazole scaffold with a lipophilic decanoate side chain. While its direct application as a pharmaceutical intermediate is not yet widely documented in publicly available literature, its constituent parts are of significant interest in drug development. Its precursor is a key building block for various biologically active molecules, and the decanoate ester offers a proven method for modulating pharmacokinetic properties.
This guide provides a comprehensive overview of its synthesis, analytical control, and potential metabolic fate, offering a solid foundation for researchers and drug development professionals to evaluate its utility in their programs. The insights into the causality of its design and the potential for metabolic activation underscore the importance of a holistic and mechanistically informed approach to the use of such advanced intermediates in the creation of next-generation therapeutics.
References
- FooDB. (2010). Showing Compound 2-(4-Methyl-5-thiazolyl)
- PubChem. 2-(4-Methyl-5-thiazolyl)
- Kumar, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]
- Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(9), 843-857. [Link]
- precisionFDA. 2-(4-METHYL-5-THIAZOLYL)
- ResearchGate.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933. [Link]
- DrugFuture. 2-(4-METHYL-5-THIAZOLYL)
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- Flavor and Extract Manufacturers Association. 42812-(4-methyl-5-thiazolyl)
- PMC. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933. [Link]
- ChemView. ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci. [Link]
- Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
- ResearchGate. (2021). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. [Link]
- ResearchGate. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. [Link]
- PubChemLite. 2-(4-methyl-5-thiazolyl)
- Solubility of Things. 4-Methyl-5-thiazoleethanol. [Link]
- Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- PMC. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
- Apical Scientific Sdn. Bhd. 2-(4-Methyl-5-thiazolyl)
- ResearchGate. Dr.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 25g, [Purity: >98.0%(GC)] [order.apicalscientific.com]
- 11. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 12. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C16H27NO2S) [pubchemlite.lcsb.uni.lu]
- 14. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemview.epa.gov [chemview.epa.gov]
The Therapeutic Potential of Thiazole-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Preamble: The Enduring Relevance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a "privileged scaffold" – a molecular framework that consistently appears in biologically active compounds.[3] From the essential vitamin thiamine (Vitamin B1) to a multitude of FDA-approved drugs, the thiazole moiety is integral to a vast array of therapeutic agents, underscoring its profound impact on human health.[4][5] This technical guide provides an in-depth exploration of the therapeutic potential of thiazole-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and key applications. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research endeavors.
I. The Synthetic Keystone: Hantzsch Thiazole Synthesis
A reliable and high-yielding method for constructing the thiazole ring is paramount for exploring the therapeutic potential of its derivatives. The Hantzsch thiazole synthesis, first described in 1887, remains a workhorse in this regard.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a step-by-step method for the synthesis of a foundational 2-aminothiazole derivative.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[9]
-
Add 5 mL of methanol and a stir bar to the vial.[9]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[9]
-
Remove the vial from the heat and allow the solution to cool to room temperature.[9]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[9]
-
Filter the resulting precipitate using a Buchner funnel.[9]
-
Wash the filter cake with water.[9]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[9]
-
Once dry, determine the mass of the product and calculate the percent yield.[9]
-
Characterize the product by determining its melting point and obtaining an NMR spectrum.[9]
Causality of Experimental Choices:
-
Thiourea: Serves as the source of the nitrogen and sulfur atoms for the thiazole ring.
-
2-bromoacetophenone: Provides the carbon backbone of the thiazole ring and the phenyl substituent. The bromine atom acts as a leaving group.
-
Methanol: A suitable solvent that facilitates the dissolution of the reactants and the reaction progress.
-
Sodium Carbonate Solution: Used to neutralize the hydrobromic acid byproduct of the reaction, aiding in the precipitation of the final product.
II. Thiazoles in Oncology: Targeting Key Signaling Pathways
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[10][11] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.[12]
A. Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[14][15] Several thiazole-containing compounds have been developed as potent inhibitors of this pathway.[13][14]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole Derivative\n(e.g., Compound 19)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [style=invis]; PIP2 -> PIP3 [dir=none, style=dashed, constraint=false]; edge[tailclip=false]; PI3K -> PIP3 [ltail=PI3K, lhead=PIP3, label=" "]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates & Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Thiazole -> PI3K [label="Inhibits", color="#EA4335", style=bold]; Thiazole -> mTORC1 [label="Inhibits", color="#EA4335", style=bold];
// Invisible edges for alignment PIP2 -> PIP3 [style=invis]; } .dot Figure 1: Thiazole derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway.
Mechanism of Action: Thiazole-based inhibitors can target key kinases within this pathway, such as PI3K and mTOR. For instance, benzothiazole derivatives containing pyridine have demonstrated potent inhibitory effects on both PI3Ks and mTORC1.[14] By blocking these critical nodes, these compounds effectively halt the downstream signaling that promotes cancer cell growth and survival.
B. Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[4] Agents that interfere with tubulin polymerization are effective anticancer drugs. Several thiazole derivatives have been identified as potent tubulin polymerization inhibitors.[2][16]
Mechanism of Action: These compounds typically bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2]
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1d | Various | Promising in 5 cell lines | [17] |
| Compound 6 | C6 (rat glioma) | 3.83 ± 0.76 | [18] |
| Compound 6 | A549 (human lung adenocarcinoma) | 12.0 ± 1.73 | [18] |
| Compound 7c | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 | [16] |
| Compound 9a | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 | [16] |
| Compound 4c | MCF-7 (breast cancer) | 2.57 ± 0.16 | [19][20] |
| Compound 4c | HepG2 (liver cancer) | 7.26 ± 0.44 | [19][20] |
| Compound 8 | MCF-7 (breast cancer) | 3.36 ± 0.06 | [21] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][22]
Materials:
-
Cells in culture (e.g., cancer cell lines)
-
Test compounds (thiazole derivatives)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the thiazole derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently to ensure complete solubilization.[1]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in 96-well plate"]; Incubate_24h [label="Incubate 24h"]; Treat_Cells [label="Treat with Thiazole Derivatives"]; Incubate_Exposure [label="Incubate for Exposure Period"]; Add_MTT [label="Add MTT Solution"]; Incubate_Formazan [label="Incubate 2-4h for Formazan Formation"]; Add_Solubilizer [label="Add Solubilization Solution"]; Measure_Absorbance [label="Measure Absorbance (570 nm)"]; Analyze_Data [label="Analyze Data & Calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Cells; Treat_Cells -> Incubate_Exposure; Incubate_Exposure -> Add_MTT; Add_MTT -> Incubate_Formazan; Incubate_Formazan -> Add_Solubilizer; Add_Solubilizer -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; Analyze_Data -> End; } .dot Figure 2: Workflow for the MTT cell viability assay.
III. Thiazoles as Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[23] Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[11][24]
Mechanism of Action
The antimicrobial mechanisms of thiazole derivatives are varied and can include:
-
Inhibition of DNA Gyrase: Some thiazoles act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.[24]
-
Inhibition of FtsZ Polymerization: FtsZ is a crucial protein in bacterial cell division, and its inhibition by certain thiazole-quinolinium derivatives leads to a blockage of cytokinesis.[25]
-
Inhibition of FabH: Thiazole derivatives have been identified as inhibitors of β-ketoacyl-ACP synthase III (FabH), an enzyme involved in fatty acid biosynthesis in bacteria.[25]
-
Disruption of Cell Membranes: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the bacterial cell membrane, leading to cell lysis.[23]
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 37c | Various bacteria and fungi | 46.9 - 93.7 (antibacterial)\n5.8 - 7.8 (antifungal) | [24][25] |
| Compound 43a | S. aureus and E. coli | 16.1 µM | [24] |
| Thiazole derivative | S. dysenteriae | 125 | [23] |
| Thiazole derivative | P. mirabilis | 1000 | [23] |
| Thiazole derivative | L. monocytogenes | 1000 | [23] |
| Compound 3 | Various bacteria | 230 - 700 | [11] |
| Compound 9 | Various fungi | 60 - 230 | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[26][27]
Materials:
-
Bacterial or fungal strains
-
Test compounds (thiazole derivatives)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Prepare Bacterial/Fungal Inoculum: From a fresh culture, prepare a suspension of the microorganism in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration.[27]
-
Prepare Serial Dilutions of the Test Compound: In a 96-well plate, perform serial two-fold dilutions of the thiazole derivative in the appropriate broth medium.[27]
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[27]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35 ± 2°C for 18-24 hours for bacteria).[27]
-
Determine MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[27]
IV. Thiazoles in the Management of Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[28] Thiazole derivatives have demonstrated promising anti-inflammatory properties.[28]
Mechanism of Action
The anti-inflammatory effects of thiazole compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as:
-
Cyclooxygenase (COX) enzymes: These enzymes are involved in the synthesis of prostaglandins, which are potent inflammatory mediators.
-
Lipoxygenase (LOX) enzymes: These enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.
Some thiazole derivatives have also been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[28]
In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the anti-inflammatory activity of novel compounds.
Procedure (Conceptual Overview):
-
Wistar rats are divided into groups: a control group, a standard drug group (e.g., Nimesulide), and groups treated with different doses of the thiazole derivatives.[28]
-
The test compounds or standard drug are administered orally or intraperitoneally.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for the treated groups compared to the control group.[28]
Results: Certain nitro-substituted thiazole derivatives have shown significant reductions in paw edema, with some compounds exhibiting up to 44% inhibition in the carrageenan test.[28]
V. Structure-Activity Relationship (SAR) and Future Perspectives
The therapeutic efficacy of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
-
Anticancer Activity: For thiazole-based Akt inhibitors, the presence of a cyano substituent on the phenyl ring at the 4th position of the thiazole scaffold has been shown to significantly enhance anticancer activity.[18]
-
Antimicrobial Activity: For antimicrobial thiazoles, the introduction of electron-withdrawing groups, such as a nitro group in the para position of a phenyl ring, can increase overall antibacterial and antifungal activity.[29]
The vast chemical space accessible through the modification of the thiazole scaffold, combined with its proven track record in approved drugs, ensures that thiazole-containing compounds will remain a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of more targeted and selective thiazole derivatives with improved pharmacokinetic profiles.
VI. References
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-23.
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2021). Scientific Reports, 11(1), 1-16.
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2016). Molecules, 21(11), 1483.
-
Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. (n.d.). BenchChem.
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols, 4(3), 102485.
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega, 7(37), 33267-33281.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry, 13, 1374534.
-
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 206. (n.d.). BenchChem.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-23.
-
Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (2024). Journal of Molecular Structure, 1300, 137230.
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(30), 5037-5061.
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega, 7(37), 33267-33281.
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). Pharmaceuticals, 17(9), 1154.
-
EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Advances, 13(43), 30161-30178.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-23.
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules, 27(19), 6529.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules, 19(10), 16394-16407.
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(2), 143-160.
-
Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (2019). Jundishapur Journal of Microbiology, 12(12), e97451.
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry, 146, 665-674.
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7331.
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7331.
-
Application and synthesis of thiazole ring in clinically approved drugs. (2023). European Journal of Medicinal Chemistry, 250, 115172.
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2023). RSC Advances, 13(48), 33529-33541.
-
Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2340290.
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(2), 143-160.
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry, 12(3), 635-648.
-
New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Scientific Reports, 15(1), 1234.
-
Graphviz tutorial. (2021, January 13). YouTube. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10931.
-
Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Journal of the Indian Chemical Society, 101(8), 101456.
-
Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (2021). Journal of Pharmaceutical Research International, 33(47A), 231-241.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 6. synarchive.com [synarchive.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. mdpi.com [mdpi.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jchemrev.com [jchemrev.com]
- 25. jchemrev.com [jchemrev.com]
- 26. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 29. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis of 2-(4-Methyl-5-thiazolyl)ethyl Decanoate in Modern Drug Discovery: A Technical Guide for Researchers
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a broad spectrum of biological activities.[1] This technical guide presents a forward-looking analysis of 2-(4-Methyl-5-thiazolyl)ethyl decanoate, a molecule that, while currently recognized primarily as a flavoring agent, holds untapped potential for therapeutic applications.[2] We will deconstruct the molecule into its core components—the pharmacologically privileged thiazole ring and the pharmacokinetic-modulating decanoate ester—to build a compelling scientific case for its investigation in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical framework for its potential but also detailed, actionable experimental protocols for its synthesis and evaluation as a novel drug candidate.
Introduction: The Scientific Rationale
While direct therapeutic applications of this compound are not yet documented in peer-reviewed literature, a first-principles analysis of its structure suggests significant potential. The molecule is an ester derivative featuring a thiazole ring, a structural motif known to enhance biological activity.[3] Its unique structure may offer improved solubility and bioavailability, critical factors in the efficacy of active ingredients.[3]
The Thiazole Moiety: A Privileged Pharmacophore
The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms.[1] This scaffold is present in a multitude of biologically active compounds and approved pharmaceuticals, demonstrating its versatility and importance in drug design.[4][5] Thiazole derivatives have been extensively studied and have shown a wide array of pharmacological activities, including:
-
Anticancer Activity: Thiazole-containing drugs like Dasatinib and Ixabepilone are used in cancer chemotherapy.[6] The thiazole scaffold can interact with various cancer targets, inhibiting biological pathways responsible for disease progression.[6]
-
Anti-inflammatory Properties: Thiazole derivatives have been shown to exhibit potent anti-inflammatory effects by targeting enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[7][8]
-
Antimicrobial Effects: The thiazole ring is a core component of some antibiotics and has been incorporated into novel compounds with significant antibacterial and antifungal activity.[9][10]
The Decanoate Ester: A Tool for Pharmacokinetic Modulation
The decanoate ester is a long-chain fatty acid ester. In pharmaceutical sciences, such esters are commonly used to create prodrugs with modified pharmacokinetic profiles. Specifically, long-chain fatty acid esters can:
-
Increase Lipophilicity: This can enhance absorption and distribution, particularly for crossing the blood-brain barrier or for formulation in lipid-based delivery systems.
-
Enable Depot Formulations: Esterification of a parent drug with a long-chain fatty acid like decanoic acid is a well-established strategy for developing long-acting injectable (depot) formulations.[11][12] Following intramuscular or subcutaneous injection, the ester is slowly hydrolyzed by endogenous esterases, releasing the active parent molecule over an extended period.[13] This can improve patient compliance by reducing dosing frequency.[12]
A Molecule of Latent Potential
The combination of the biologically active thiazole moiety with the pharmacokinetic-modulating decanoate tail in this compound presents a compelling case for its investigation as a novel therapeutic agent. The decanoate ester could potentially serve as a prodrug handle, improving the delivery and extending the duration of action of the parent alcohol, 4-methyl-5-(2-hydroxyethyl)-thiazole.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.
| Property | Value | Source |
| CAS Number | 101426-31-7 | [3] |
| Molecular Formula | C16H27NO2S | [3] |
| Molecular Weight | 297.46 g/mol | [3] |
| Appearance | White to yellow to green clear liquid | [3] |
| Boiling Point | 181 °C @ 4 mmHg | [3] |
| Density | 1.02 g/cm³ | [3] |
| Refractive Index | n20D 1.49 | [3] |
| Solubility | Soluble in non-polar solvents; insoluble in water | [2] |
Proposed Synthesis and Workflow
The synthesis of this compound can be approached through a straightforward esterification of its alcohol precursor, 4-methyl-5-(2-hydroxyethyl)-thiazole, with decanoyl chloride or decanoic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-methyl-5-(2-hydroxyethyl)-thiazole and decanoyl chloride.
Materials:
-
4-Methyl-5-(2-hydroxyethyl)-thiazole
-
Decanoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-5-(2-hydroxyethyl)-thiazole (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add decanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
A Hypothetical Drug Discovery Campaign: Targeting Inflammation
Given the well-established anti-inflammatory properties of many thiazole derivatives, a drug discovery campaign for this compound could logically begin by investigating its potential in this therapeutic area.[14]
Proposed Mechanism of Action: COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. A plausible hypothesis is that the thiazole moiety of our target compound could act as an inhibitor of COX-2.
Caption: Hypothetical inhibition of the COX-2 pathway by the target compound.
In Vitro Screening Workflow
A tiered approach to in vitro screening would be employed to efficiently evaluate the anti-inflammatory potential of the compound.
Sources
- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. jchemrev.com [jchemrev.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. [Clinical pharmacokinetics of haloperidol decanoate. Comparison with other prolonged-action neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of haloperidol decanoate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Executive Summary
The quest for novel therapeutic agents is a cornerstone of modern pharmaceutical and biotechnological research. Small molecules, particularly those built upon privileged heterocyclic scaffolds, represent a fertile ground for discovery. This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of a specific compound of interest: 2-(4-Methyl-5-thiazolyl)ethyl decanoate. The rationale for investigating this molecule stems from its core structure, the thiazole ring, which is a key pharmacophore in numerous FDA-approved drugs exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, multi-tiered screening cascade designed to efficiently and logically elucidate the potential bioactivities of this novel ester. We begin with a foundational in silico analysis to predict pharmacokinetic properties and establish a "drug-likeness" profile. This computational triage is followed by a series of robust, validated in vitro assays targeting key areas of therapeutic interest: antimicrobial, antioxidant, and cytotoxic activities. Each protocol is presented with the causality behind its selection and design, ensuring a self-validating system through the inclusion of appropriate controls and standards. The objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous roadmap for transforming a molecule of interest into a viable lead candidate.
Compound Profile and Strategic Rationale
Physicochemical Identity of this compound
The subject of our investigation is this compound, an ester derivative featuring a substituted thiazole heterocycle. A clear understanding of its fundamental properties is the mandatory first step in any screening campaign.
-
IUPAC Name: 2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate[4][5]
-
CAS Number: 101426-31-7[6]
-
Physical Properties: Described as a colorless to yellow liquid with a roasted, nutty aroma; it is soluble in non-polar solvents like ethanol and insoluble in water.[4]
The Thiazole Scaffold: A Foundation for Diverse Bioactivity
The decision to screen this particular molecule is not arbitrary. The thiazole ring is a prominent feature in medicinal chemistry, celebrated for its metabolic stability and its ability to engage in various biological interactions.[1][2] This five-membered heterocycle is integral to a multitude of therapeutic agents, demonstrating activities that span antibacterial, antifungal, anticancer, anti-inflammatory, and anti-HIV effects.[8] This established history provides a strong empirical basis for hypothesizing that this compound may possess valuable, undiscovered biological properties.
A Tiered Screening Strategy
To maximize efficiency and resource allocation, we will employ a structured, tiered approach. This strategy begins with broad, cost-effective computational and in vitro methods to identify any potential "hits." Positive results from this initial phase would then justify progression to more complex and resource-intensive mechanism of action studies.
Caption: Workflow for the Tier 1 in vitro bioactivity screening cascade.
Assay 1: Antimicrobial Activity Screening
Causality of Choice: Given the well-documented antibacterial and antifungal properties of many thiazole derivatives, this is a logical and high-priority starting point. [1][3]The broth microdilution method is selected over diffusion assays as it is a quantitative technique that yields a specific Minimum Inhibitory Concentration (MIC), providing a more precise measure of potency. [9][10]
-
Microorganism Preparation: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).
-
Inoculum Standardization: Dilute the overnight cultures in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL, standardized using a spectrophotometer (OD₆₀₀).
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration does not exceed 1%, which should be validated not to affect bacterial growth.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: Wells containing bacterial inoculum and MHB only (to confirm growth).
-
Negative Control: Wells containing MHB only (to confirm media sterility).
-
Vehicle Control: Wells containing bacterial inoculum and the highest concentration of DMSO used.
-
Reference Standard: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [11]
| Microbial Strain | Gram Stain | MIC of Test Compound (µg/mL) | MIC of Ciprofloxacin (µg/mL) |
| Staphylococcus aureus | Positive | 16 | 0.5 |
| Escherichia coli | Negative | >128 | 0.25 |
| Candida albicans | Fungi | 64 | N/A |
Assay 2: Antioxidant Capacity Assessment
Causality of Choice: Oxidative stress is implicated in numerous pathologies, and compounds that can scavenge free radicals are of significant therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method for evaluating the radical scavenging ability of novel compounds. [12][13]It relies on a straightforward colorimetric readout, making it ideal for initial screening. [12]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light.
-
Compound Preparation: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the various dilutions of the test compound.
-
Controls:
-
Blank: Methanol only.
-
Control: DPPH solution plus methanol (no compound).
-
Reference Standard: Ascorbic acid or Trolox is tested in parallel as a positive control. [14]5. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [14]6. Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity. [12][13]7. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the compound concentration.
-
| Compound/Standard | IC₅₀ (µM) |
| Test Compound | 85.2 |
| Ascorbic Acid | 22.7 |
Assay 3: Cytotoxicity and Antiproliferative Screening
Causality of Choice: Identifying cytotoxic effects is dual-purpose: it is the primary screen for potential anticancer agents and is also essential for assessing the general toxicity of a compound intended for other therapeutic applications. The MTT assay is a gold-standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [15][16]We include a panel of cancer cell lines and one non-cancerous cell line to simultaneously screen for efficacy and selectivity.
-
Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293 embryonic kidney) in appropriate media. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours. [15]2. Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM).
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the highest compound dose.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Cells in media only.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [17][18]6. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. [19]7. Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
| Cell Line | Cancer Type | IC₅₀ of Test Compound (µM) | IC₅₀ of Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 7.8 | 0.9 |
| A549 | Lung Carcinoma | 23.4 | 1.2 |
| HEK293 | Non-cancerous Kidney | 89.1 | 5.6 |
Framing a Preliminary Mechanism of Action (MoA) Investigation
Expert Insight: Should the Tier 1 screen yield a potent and, crucially, selective "hit," the next logical phase is to probe the underlying mechanism of action. [20]This moves beyond if the compound is active to how it is active. Omics technologies and network pharmacology can provide a holistic view, but targeted assays based on the observed phenotype are a more direct next step. [21][22] Scenario: Based on our hypothetical data, the test compound shows promising and selective cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 7.8 µM) compared to the non-cancerous HEK293 line (IC₅₀ = 89.1 µM). This warrants a preliminary MoA investigation focused on common pathways of cancer cell death. [23] Proposed Next Steps:
-
Apoptosis Induction: Use Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) via propidium iodide staining to see if the compound causes arrest at a specific checkpoint.
-
Signaling Pathway Modulation: Investigate key survival and proliferation pathways commonly dysregulated in cancer, such as the PI3K/Akt or MAPK pathways, using techniques like Western blotting to probe for changes in protein phosphorylation. [23]
Caption: Hypothetical signaling pathways to investigate for a cytotoxic hit.
Conclusion and Future Directions
This guide has outlined a systematic, evidence-based strategy for the initial bioactivity screening of this compound. By integrating predictive in silico analysis with a tiered panel of robust in vitro assays, this framework enables a comprehensive yet resource-efficient evaluation of a novel compound's therapeutic potential. The emphasis on understanding the causality behind experimental choices and incorporating rigorous controls is paramount for generating trustworthy and actionable data.
A positive outcome from this initial screening—such as the identification of selective and potent activity in one or more assays—does not mark an endpoint, but rather the beginning of a more focused investigation. Future directions would include secondary screening to confirm the initial hit, detailed mechanism of action studies to identify the molecular target(s), and eventually, a lead optimization campaign to improve potency, selectivity, and pharmacokinetic properties in preparation for in vivo testing. This structured approach provides the critical foundation necessary for advancing a novel chemical entity through the complex drug discovery pipeline.
References
- Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.
- Lipinski's rule of five. (2023, December 19). In Wikipedia.
- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
- Jadhav, S. B., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 169-180.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
- Lee, J., & Bogyo, M. (2013). Determining the mode of action of bioactive compounds. Current opinion in chemical biology, 17(1), 89-96.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024, January 3). CLYTE Technologies.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(11), 101799.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research, 14(9), 4235-4246.
- Mastering Lipinski Rules for Effective Drug Development. (2024, January 15). Bioaccess.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20.
- Mechanisms of action of food bioactive compounds based on network pharmacology. (n.d.). ResearchGate.
- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Singh, D., & Sharma, P. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(12), 1473-1487.
- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2023). Marine Drugs, 21(4), 229.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). Plants, 12(15), 2777.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.
- Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
- Editorial: Mechanism study of bioactive molecules using omics technology. (2024). Frontiers in Pharmacology, 15, 1378129.
- Arshad, M. F., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Organic Chemistry, 20(9), 834-856.
- DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies.
- ADMET-AI. (n.d.).
- DPPH Antioxidant Assay. (n.d.). G-Biosciences.
- In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.
- Bioactive Molecules and Their Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(12), 6569.
- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2024). Molecules, 29(13), 3026.
- ADMET Predictor®. (n.d.). Simulations Plus.
- ADMET predictions. (n.d.). VLS3D.COM.
- Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. MethodsX, 8, 101378.
- DPPH Radical Scavenging Assay. (2022). Molecules, 27(19), 6571.
- This compound. (n.d.). PubChem.
- Compound: this compound. (n.d.). FooDB.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17293-17303.
- Bioassays for bioactivity screening. (2016). In Handbook of Marine Natural Products. Springer.
- Bioactivity Screening. (n.d.). University of Helsinki.
- Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (2024). Pharmaceuticals, 17(5), 629.
- 2-(4-Methyl-5-thiazolyl)ethyl octanoate. (n.d.). PubChem.
- This compound. (n.d.). PubChemLite.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. scielo.br [scielo.br]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Editorial: Mechanism study of bioactive molecules using omics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioactive Molecules and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
safety and toxicity data for 2-(4-Methyl-5-thiazolyl)ethyl decanoate.
An In-Depth Technical Guide to the Safety and Toxicity of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Authored by: A Senior Application Scientist
Introduction
This compound (FEMA Number: 4281) is a synthetic flavoring substance characterized by its nutty and roasted taste profile.[1][2] Structurally, it is the decanoate ester of 4-methyl-5-thiazoleethanol.[3] This compound sees application primarily in the food and fragrance industries and is also explored for use in cosmetic formulations as a skin-conditioning agent.[4][5] Given its intended use in consumer products and potential for human exposure, a thorough understanding of its safety and toxicological profile is paramount for researchers, formulators, and regulatory professionals.
This guide provides a comprehensive analysis of the available safety data for this compound. Due to the limited public data on the ester itself, this document employs a scientifically justified read-across approach, leveraging extensive data from its principal metabolite, 4-methyl-5-thiazoleethanol, to build a robust safety assessment.
Chemical and Physical Properties
A foundational aspect of any toxicological assessment is the understanding of the substance's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇NO₂S | PubChem[6] |
| Molecular Weight | 297.5 g/mol | PubChem[6] |
| Appearance | Colorless to yellow liquid | JECFA[6] |
| Odor/Flavor Profile | Roasted, nutty | JECFA, FEMA[6] |
| Boiling Point | 177.0 - 179.0 °C @ 1.50 mm Hg | The Good Scents Company[6] |
| Density | 1.012 - 1.018 g/cm³ | JECFA[6] |
| Refractive Index | 1.486 - 1.492 | JECFA[6] |
| Solubility | Soluble in non-polar solvents (e.g., ethanol); insoluble in water. | JECFA[6] |
| CAS Number | 101426-31-7 | ChemicalBook[3] |
| FEMA Number | 4281 | FEMA[7] |
Regulatory Standing and Authoritative Evaluations
The most significant safety evaluation for this compound comes from the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
-
FEMA GRAS™: The Flavor and Extract Manufacturers Association (FEMA) has designated this substance as Generally Recognized as Safe (GRAS), assigning it FEMA number 4281.[7]
-
GHS Classification: Aggregated data from notifications to the European Chemicals Agency (ECHA) C&L Inventory indicate a harmonized classification of Acute Toxicity 4 (Oral) , with the hazard statement H302: Harmful if swallowed .[6] This classification warrants appropriate handling precautions in undiluted, industrial settings but is mitigated by the very low concentrations used in final consumer products.
Metabolic Fate: A Read-Across Justification
From a toxicological perspective, ester compounds like this compound are anticipated to undergo rapid hydrolysis in the body. This reaction is catalyzed by ubiquitous carboxylesterase enzymes present in the intestine, blood, and liver. The expected metabolic pathway involves the cleavage of the ester bond to yield its constituent alcohol and carboxylic acid.
This metabolic process is the rationale for using a read-across approach to assess the safety of the parent ester. The systemic toxicity is predicted to be a function of its hydrolysis products:
-
4-Methyl-5-thiazoleethanol (the alcohol moiety)
-
Decanoic Acid (the fatty acid moiety)
Decanoic acid is a naturally occurring medium-chain fatty acid and is considered to have very low toxicity. Therefore, the toxicological profile of the parent ester is primarily driven by the characteristics of 4-methyl-5-thiazoleethanol.
Figure 1. Predicted metabolic hydrolysis of this compound.
Toxicological Profile (via Read-Across from 4-Methyl-5-thiazoleethanol)
The Research Institute for Fragrance Materials (RIFM) has published a comprehensive safety assessment for 4-methyl-5-thiazoleethanol (CAS No. 137-00-8), which provides the basis for the following endpoints.[8]
Genotoxicity
A critical aspect of safety assessment is determining if a substance can interact with genetic material (DNA), potentially leading to mutations or cancer.
-
Findings: Based on a weight of evidence approach, 4-methyl-5-thiazoleethanol is not considered genotoxic .[8]
Skin Sensitization
This endpoint assesses the potential for a substance to induce an allergic skin reaction after repeated contact.
-
Findings: 4-Methyl-5-thiazoleethanol does not present a safety concern for skin sensitization at the current declared use levels.[8]
-
Experimental Basis: A Guinea Pig Maximization Test, a robust in-vivo model, showed no reactions indicative of sensitization.[8] Furthermore, computational analysis of the chemical structure does not predict a propensity for skin protein binding, a key mechanism for sensitization.[8]
Phototoxicity and Photoallergenicity
This evaluates whether a substance can cause a toxic or allergic reaction upon exposure to UV light.
-
Findings: 4-Methyl-5-thiazoleethanol is not expected to be phototoxic or photoallergenic .[8]
-
Causality: The molecule's UV/Visible absorption spectrum shows minimal absorbance in the critical 290-700 nm range. The molar absorption coefficient falls below the established benchmark of concern, providing strong evidence to negate this endpoint without the need for animal testing.[8]
Repeated Dose Toxicity
Standardized Toxicological Testing Workflow
For novel compounds or where data gaps exist, a standardized workflow is employed to characterize potential toxicity. The following diagram and protocol outlines a representative approach.
Sources
- 1. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sulfuryl decanoate, 101426-31-7 [thegoodscentscompany.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
The Thiazole Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have cemented its role in the development of a wide array of therapeutic agents.[2] This guide provides a comprehensive exploration of the thiazole moiety for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, established and novel synthetic strategies, and diverse pharmacological applications, underscoring the structure-activity relationships that govern its biological effects. The narrative will be grounded in mechanistic insights and supported by detailed experimental context, offering a robust framework for the rational design of next-generation thiazole-based therapeutics.
The Thiazole Core: Physicochemical Properties and Structural Attributes
The thiazole ring's distinct physicochemical characteristics are central to its success as a pharmacophore. It is a planar, aromatic system, a result of the delocalization of six π-electrons, which imparts significant stability.[3][4] The presence of both an electron-donating sulfur atom and an electron-accepting imine group creates a unique electronic landscape, influencing its reactivity and intermolecular interactions.[5]
Electronic and Physicochemical Profile
The thiazole nucleus is characterized by a dipole moment of approximately 1.61 D and a pKa of 2.53, indicating weak basicity.[5] It is soluble in organic solvents like alcohol and ether and sparingly soluble in water.[6][7] The electron distribution within the ring is not uniform; the C2 position is the most electron-deficient and thus susceptible to nucleophilic attack, while the C5 position is the most electron-rich, making it a prime site for electrophilic substitution.[7][8]
| Property | Value | Reference |
| Molecular Formula | C₃H₃NS | [9][5] |
| Molar Mass | 85.13 g/mol | N/A |
| Appearance | Pale yellow liquid | [6][7] |
| Odor | Pyridine-like | [6][7] |
| Boiling Point | 116-118 °C | [6][7] |
| Density | ~1.2 g/cm³ | [7] |
| pKa (conjugated acid) | 2.53 | [5] |
| Dipole Moment | 1.61 D | [5] |
Table 1: Key Physicochemical Properties of the Thiazole Ring.
This electronic profile is crucial for its role in drug design. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction for binding to biological targets.[10] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in proteins.
Synthesis of Thiazole Derivatives: Foundational and Modern Methodologies
The synthetic versatility of the thiazole ring system is a major contributor to its prevalence in medicinal chemistry. A variety of methods exist for its construction, allowing for the introduction of diverse substituents at the C2, C4, and C5 positions.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The most renowned method for thiazole synthesis is the Hantzsch reaction, first reported in 1887.[3] This condensation reaction between an α-haloketone and a thioamide remains a cornerstone of thiazole chemistry due to its reliability and broad substrate scope.[3]
Causality in the Hantzsch Synthesis: The choice of α-haloketone and thioamide directly dictates the substitution pattern of the resulting thiazole. The R1 group of the thioamide will be at the 2-position, while the R2 and R3 groups of the α-haloketone will be at the 4- and 5-positions, respectively. This predictability is paramount for systematic structure-activity relationship (SAR) studies.
Experimental Protocol: A Generalized Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve the α-haloketone (1.0 eq) and the thioamide (1.1 eq) in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period ranging from a few hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Figure 1: The Hantzsch synthesis workflow.
Other Key Synthetic Routes
Beyond the Hantzsch synthesis, other methods offer alternative pathways to thiazole derivatives:
-
Cook-Heilbron Synthesis: This method utilizes α-aminonitriles and carbon disulfide (or related reagents) to form 5-aminothiazoles.[8]
-
From Thioamides and 2-chloroxiranes: This approach provides a route to thiazole derivatives through the reaction of thioamides with substituted 2-chloroxiranes.[8]
-
Tcherniac's Synthesis: This involves the hydrolysis of α-thiocyanoketones to yield 2-substituted thiazoles.[8]
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Pharmacological Significance of the Thiazole Moiety
The thiazole ring is a constituent of numerous natural products, including vitamin B1 (thiamine), and a plethora of synthetic drugs.[1][8] Its derivatives exhibit a remarkably broad spectrum of biological activities.
Anticancer Activity
Thiazole-containing compounds have emerged as potent anticancer agents, targeting various hallmarks of cancer.[2][9][11]
-
Kinase Inhibition: Many thiazole derivatives function as kinase inhibitors. For example, Dasatinib , a dual BCR-ABL and Src family kinase inhibitor, is used in the treatment of chronic myeloid leukemia.[4] Dabrafenib is another example, targeting BRAF kinase in melanoma.[2][4] The thiazole ring in these molecules often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.
-
Microtubule Inhibition: Compounds like Ixabepilone and Epothilone , which contain a thiazole moiety, are microtubule-stabilizing agents that disrupt cell division, leading to apoptosis in cancer cells.[2]
Structure-Activity Relationship Insights: The anticancer activity of thiazole derivatives is highly dependent on the nature and position of substituents. For instance, the presence of a phenyl ring attached to the thiazole core via a hydrazono group has been shown to be important for anti-proliferative activity.[2] Similarly, methoxy and hydroxyl groups on appended phenyl rings can enhance anticancer potency, while halogen substitutions can have varied effects.[6]
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Whitepaper: The Bioactive Potential of Flavor Compounds: Research Applications in Biotechnology and Drug Development
Abstract
Historically relegated to the realm of sensory science, flavor compounds are now emerging as a pivotal class of bioactive molecules with significant potential in biotechnology and therapeutic development. This guide provides a technical overview for researchers, scientists, and drug development professionals on the multifaceted applications of these compounds. We will explore advanced biotechnological methods for their sustainable production, delve into their mechanisms of action as modulators of critical cellular signaling pathways, and outline their application as therapeutic agents and scaffolds for novel drug discovery. This document synthesizes field-proven insights with technical protocols, aiming to equip research and development teams with the foundational knowledge to harness the untapped potential of flavor compounds.
Introduction: A Paradigm Shift from Flavor to Function
Flavor compounds, the small organic molecules responsible for the taste and aroma of food, are undergoing a scientific renaissance. While their organoleptic properties are well-established, a growing body of evidence reveals their capacity to act as potent bioactive agents. These molecules, including terpenoids, phenolics, aldehydes, and esters, are no longer viewed merely as sensory additives but as key players in cellular communication and metabolic regulation.[1][2] The consumer-driven demand for "natural" ingredients has propelled the development of biotechnological methods to produce these compounds, offering a sustainable and highly selective alternative to chemical synthesis.[3][4][5] This shift provides a unique opportunity for the pharmaceutical and biotechnology sectors. The same molecules that define the scent of a rose or the taste of vanilla can modulate inflammatory responses, exhibit antimicrobial activity, and even serve as foundational structures for developing new classes of drugs.[6][7] This guide will navigate the journey of a flavor compound from its bio-production to its potential as a therapeutic lead.
Sustainable Synthesis: Biotechnological Production Platforms
The transition from chemical synthesis to bioproduction is critical for generating flavor compounds that can be labeled "natural" and possess high stereospecificity, a crucial factor for biological activity. The choice of platform depends on the complexity of the target molecule, desired yield, and cost considerations.
Causality of Platform Choice: The decision to use microbial fermentation over plant cell culture, for instance, is driven by factors like growth rate and genetic tractability. Microorganisms like Saccharomyces cerevisiae can be engineered for rapid, high-density production of less complex molecules,[8][9][10] while plant cell cultures are often necessary for producing more complex, plant-specific secondary metabolites that may require multiple specialized enzymatic steps.[11][12][13]
| Production Platform | Description | Advantages | Limitations | Key Compound Classes |
| Microbial Fermentation | Utilizes genetically engineered yeast (e.g., S. cerevisiae) or bacteria to produce flavor compounds from simple feedstocks like glucose.[5][8][14] | Rapid growth cycles, high scalability, well-defined genetic tools, cost-effective for many compounds.[5][15] | Not all complex plant pathways are easily transferable; potential for off-flavor byproducts.[16] | Vanillin, Terpenoids (e.g., Linalool, Geraniol), Esters.[10][17] |
| Enzymatic Biocatalysis | Employs isolated enzymes (often lipases) to catalyze specific reactions, such as the formation of flavor esters from alcohols and fatty acids.[18][19][20] | High specificity and selectivity (avoids racemic mixtures), mild reaction conditions, reduced byproducts.[21][22] | Enzyme cost and stability can be limiting; often requires immobilized enzymes for reuse. | Fruity Esters (e.g., Isoamyl Acetate, Ethyl Butyrate), Benzyl Acetate.[18][20] |
| Plant Tissue/Cell Culture | Involves growing plant cells or differentiated tissues (e.g., hairy root cultures) in controlled bioreactors to produce secondary metabolites.[11][23][24] | Produces complex, plant-specific molecules in their native form; independent of climate and geography.[12] | Slow growth rates, lower yields, sensitivity to shear stress in bioreactors, often expensive.[13] | Saffron components (Safranal), Anthocyanins, Capsaicin.[13] |
Mechanism of Action: Flavor Compounds as Signaling Modulators
The therapeutic potential of flavor compounds stems from their ability to interact with and modulate key cellular signaling pathways implicated in disease. Their structural diversity allows them to bind to a range of receptors, enzymes, and transcription factors. Understanding these mechanisms is fundamental to their application in drug development.
A prime example is the phenolic aldehyde vanillin , which exerts anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[6] In a resting cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving an inflammatory stimulus (e.g., from a cytokine receptor), the IKK complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The freed NF-κB then translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes (e.g., iNOS, COX-2). Vanillin has been shown to inhibit this cascade, potentially by interfering with the IKK complex or subsequent steps, thereby preventing NF-κB nuclear translocation and suppressing the inflammatory response.[6]
Similarly, many flavonoids (a broad class of phenolic flavor compounds) are known to modulate cell survival and apoptosis pathways, such as the PI3K/Akt pathway .[25][26] This pathway is crucial for cell growth and is often hyperactivated in cancer. Certain flavonoids can inhibit key kinases like PI3K or Akt, leading to a downstream cascade that promotes apoptosis in cancer cells.[26][27]
Applications in Drug Discovery and Development
The bioactive properties of flavor compounds provide multiple avenues for therapeutic research and development.
Direct Therapeutic Agents
Many flavor compounds exhibit inherent therapeutic properties. Their established safety profile in food applications makes them attractive candidates for development as nutraceuticals or direct therapeutic agents.
-
Anti-inflammatory: As discussed, vanillin and its derivatives show potent anti-inflammatory properties.[6] Other compounds, like the rose flavor compound β-damascone, have been shown to ameliorate contact hypersensitivity by activating the NRF2 antioxidant pathway in dendritic cells.[7]
-
Antimicrobial: Vanillin derivatives have been synthesized and evaluated as effective antimicrobial agents against various bacteria.[28] This opens possibilities for developing new treatments for infectious diseases.
-
Anti-Cancer: Vanillin has demonstrated growth-inhibiting and pro-apoptotic effects in breast cancer and melanoma cell lines.[6] Flavonoids like luteolin and apigenin are widely studied for their ability to induce apoptosis in various cancers by modulating signaling pathways.[26][29]
Scaffolds for Medicinal Chemistry
The chemical structures of flavor compounds serve as excellent starting points, or "scaffolds," for medicinal chemists.[28] The functional groups on a molecule like vanillin (aldehyde, hydroxyl, ether) are amenable to modification to enhance potency, improve bioavailability, or reduce off-target effects.[30] By synthesizing derivatives, researchers can develop novel chemical entities with significantly improved pharmacological profiles.[31][32] This strategy leverages the "privileged structure" of a natural product that is already known to have biological activity.
High-Throughput Screening (HTS) Libraries
Natural product libraries are a cornerstone of drug discovery.[33] Flavor compounds, produced biotechnologically, can be assembled into diverse libraries for high-throughput screening (HTS).[34][35] HTS allows for the rapid testing of thousands of compounds against a specific biological target (e.g., an enzyme or receptor) to identify "hits"—compounds that show desired activity.[36][37]
The causality behind this approach: Screening natural product-like molecules is statistically more successful than screening random synthetic libraries because these compounds have been evolutionarily selected for biological activity. The workflow involves preparing a library, developing a robust assay, performing the automated screen, and then validating the hits.
Sources
- 1. Recent trends in microbial flavour Compounds: A review on Chemistry, synthesis mechanism and their application in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Biosensor to Detect Off-Flavor Compounds in Aquaculture Ponds | National Agricultural Library [nal.usda.gov]
- 5. signicent.com [signicent.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A rose flavor compound activating the NRF2 pathway in dendritic cells ameliorates contact hypersensitivity in mice [frontiersin.org]
- 8. Metabolic and Evolutionary Engineering of Food Yeasts | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. research.tudelft.nl [research.tudelft.nl]
- 11. Plant tissue culture as a perpetual source for production of industrially important bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lee-enterprises.com [lee-enterprises.com]
- 16. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biotechnological production of flavours and fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Synthesis of Food Flavors by Enzymatic Esterification Process | Semantic Scholar [semanticscholar.org]
- 23. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 28. jddtonline.info [jddtonline.info]
- 29. pubs.acs.org [pubs.acs.org]
- 30. jddtonline.info [jddtonline.info]
- 31. [PDF] Therapeutic aspects of biologically potent vanillin derivatives: A critical review | Semantic Scholar [semanticscholar.org]
- 32. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A review of high throughput technology for the screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. mdpi.com [mdpi.com]
- 36. [PDF] High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery | Semantic Scholar [semanticscholar.org]
- 37. Advances in cell-based biosensors: Transforming food flavor evaluation with novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Methyl-5-thiazolyl)ethyl decanoate as a research chemical
An In-depth Technical Guide for the Investigation of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the research chemical this compound. Given the limited specific research on this molecule, this guide adopts an expert-driven framework for its systematic investigation. It moves beyond a simple data sheet to a strategic roadmap, beginning with a full compound profile and a proposed synthesis pathway. The core of this guide is a tiered experimental plan designed to elucidate the compound's biological activity, focusing on its potential as an anti-inflammatory agent based on the well-documented pharmacology of its constituent thiazole and fatty acid ester moieties. Detailed, field-proven protocols for synthesis, in vitro screening, and analytical method development are provided to empower researchers to unlock the therapeutic or industrial potential of this compound.
Comprehensive Compound Profile
This compound (CAS: 101426-31-7) is an ester derivative featuring a 4,5-disubstituted thiazole ring linked to a ten-carbon fatty acid tail.[1][2] While its primary documented use is as a flavoring agent with a nutty, roasted profile in the food industry, its chemical structure suggests a broader, uninvestigated potential in pharmacology and agrochemicals.[1][3]
The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][4] Concurrently, fatty acid esters are known to play significant roles in biological signaling, with certain classes demonstrating potent anti-inflammatory and anti-diabetic properties.[5][6] The combination of these two moieties in a single molecule makes it a compelling candidate for systematic biological investigation.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate | [1] |
| CAS Number | 101426-31-7 | [1][3] |
| Molecular Formula | C₁₆H₂₇NO₂S | [1] |
| Molecular Weight | 297.46 g/mol | [3][7] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 177-179 °C @ 1.50 mm Hg | [1] |
| Density | 1.012-1.018 g/cm³ | [1] |
| Solubility | Soluble in ethanol and non-polar solvents; insoluble in water. | [1] |
| Synonyms | Sulfurol decanoate, 5-(2-Decanoyloxyethyl)-4-methylthiazole | [7][8] |
| Safety | GHS: H302 - Harmful if swallowed. |[1] |
Proposed Synthesis and Characterization
Step 1: Synthesis of Precursor 2-(4-Methyl-5-thiazolyl)ethanol
The key precursor, 2-(4-Methyl-5-thiazolyl)ethanol (also known as 4-Methyl-5-thiazoleethanol or Sulfurol), is a known compound.[9] It can be synthesized via several routes, a common one being the condensation reaction between thioformamide and 3-chloro-3-acetyl-1-propanol (derived from α-acetyl-γ-butyrolactone).[10][11] This precursor is also commercially available from specialty chemical suppliers.
Step 2: Esterification with Decanoyl Chloride
The final product is synthesized via the esterification of the precursor alcohol with decanoyl chloride. This method is highly efficient for forming esters from acyl chlorides and alcohols. The use of an amine base like triethylamine (TEA) is critical to act as a scavenger for the hydrochloric acid (HCl) byproduct, preventing side reactions and driving the reaction to completion.[12]
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Esterification
-
Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-(4-Methyl-5-thiazolyl)ethanol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution dropwise while stirring.
-
Causality: TEA acts as an HCl scavenger. Its addition before the acyl chloride neutralizes the acid as it's formed, preventing potential degradation of the acid-sensitive thiazole ring and the ester product.[12]
-
-
Addition of Acyl Chloride: Add decanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Hypothesis Generation for Biological Activity
The compound's hybrid structure provides a strong basis for forming testable hypotheses regarding its biological function.
-
Hypothesis 1: Anti-Inflammatory Activity. The thiazole moiety is a core component of anti-inflammatory drugs like Meloxicam.[1] Furthermore, certain endogenous fatty acid esters are potent anti-inflammatory mediators.[5] It is hypothesized that this compound will inhibit key inflammatory pathways in immune cells.
-
Hypothesis 2: Antimicrobial/Antifungal Activity. Thiazole derivatives are known for their broad-spectrum antimicrobial and antifungal properties.[2][4] The decanoate tail, being a lipid component, may facilitate interaction with or disruption of microbial cell membranes. It is hypothesized that the compound will exhibit growth-inhibitory effects against a panel of pathogenic bacteria and fungi.
-
Hypothesis 3: Anticancer Activity. Numerous thiazole-containing compounds, such as the approved drug Dasatinib, function as anticancer agents.[1] It is hypothesized that the compound may exhibit cytotoxic or anti-proliferative effects on cancer cell lines.
Based on the strength of the literature evidence, anti-inflammatory activity represents the most promising initial avenue for investigation.
A Roadmap for Investigation: Experimental Workflows
A tiered approach is recommended to systematically characterize the compound's biological and analytical profile.
Caption: A logical workflow for investigating the research compound.
Tier 1 Protocol: In Vitro Anti-Inflammatory Activity Screen
This protocol details a robust and widely used assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13][14]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock in culture media to final concentrations (e.g., 1, 5, 10, 25, 50 µM). Pre-treat the cells with the compound dilutions for 1-2 hours.
-
Self-Validating Control: Include a "vehicle control" (DMSO only) to ensure the solvent does not affect the outcome.
-
-
Inflammatory Challenge: Stimulate the cells by adding LPS (from E. coli or S. typhimurium) to a final concentration of 100 ng/mL to all wells except the "untreated control" wells.[15][16]
-
Incubation: Incubate the plate for 18-24 hours.
-
Cytotoxicity Assessment (Parallel Plate): On a separate, identically treated plate, perform an MTT or similar cell viability assay to ensure the compound is not cytotoxic at the tested concentrations.[16]
-
Trustworthiness: This step is crucial. A compound that kills the cells will appear to reduce inflammation. This control decouples true anti-inflammatory effects from toxicity.
-
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.[14]
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant.
-
Quantify the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available ELISA kits according to the manufacturer's instructions.
-
Tier 2 & 3 Protocol: Analytical Method Development via HPLC-UV
To support future pharmacokinetic or mechanism-of-action studies, a robust analytical method for quantifying the compound is essential.
-
System & Column: Utilize a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is the logical starting point due to the compound's lipophilic nature.[17]
-
Mobile Phase Development:
-
Rationale: The goal is to find a solvent system that provides a sharp, well-resolved peak for the analyte with a reasonable retention time.
-
Start with an isocratic mobile phase of 80:20 Acetonitrile:Water.
-
Perform a series of injections while systematically varying the mobile phase composition (e.g., 90:10, 70:30) to optimize retention time and peak shape. If isocratic elution is insufficient, develop a gradient method.[18]
-
-
Wavelength Selection: The thiazole ring contains a chromophore. Perform a UV scan of the compound dissolved in the mobile phase to determine the wavelength of maximum absorbance (λ-max), likely between 205-250 nm, for optimal sensitivity.[17][19]
-
Method Validation:
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve. The method is linear if the R² value is >0.99.
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[20]
-
Precision & Accuracy: Perform intra-day and inter-day replicate injections of known concentration standards to assess the method's reproducibility and accuracy.[20]
-
-
Application: This validated method can then be adapted to quantify the compound in various matrices, such as plasma or cell lysates, by incorporating an appropriate sample extraction step (e.g., protein precipitation or liquid-liquid extraction).
References
- International Journal of Pharmaceutical Sciences Review and Research. (2021).
- FooDB. (2010). Showing Compound this compound (FDB009862).
- Molecules. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(16), 3570. [Link]
- Journal of the Brazilian Chemical Society. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. J. Braz. Chem. Soc., 23(8). [Link]
- Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.
- ACS Publications - Energy & Fuels. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy Fuels, 32(5), 6003–6009. [Link]
- PubMed. (2024).
- Analusis. (1998).
- ResearchGate. (2012). Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID.
- ResearchGate. (2019). Dietary and Pharmacological Fatty Acids and Cardiovascular Health.
- MDPI. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 26(21), 6438. [Link]
- MDPI. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. Int. J. Mol. Sci., 24(18), 14364. [Link]
- PubMed Central. (2014). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult.
- ScenTree. (n.d.). Sulfurol (CAS N° 137-00-8).
- Taylor & Francis Online. (2022). Fatty acid esters – Knowledge and References.
- ResearchGate. (2023). Potent phytoceuticals cocktail exhibits anti-inflammatory and antioxidant activity on LPS-triggered RAW264.7 macrophages in vitro.
- MDPI. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Molecules, 27(6), 1940. [Link]
- Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- Google Patents. (2021). CN215049791U - Production system of 4-methyl-5-thiazole ethanol.
- ResearchGate. (2022). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment.
- PubMed Central. (2022). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Front. Bioeng. Biotechnol., 10, 976077. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ScenTree - Sulfurol (CAS N° 137-00-8) [scentree.co]
- 11. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. analusis.edpsciences.org [analusis.edpsciences.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of 2-(4-Methyl-5-thiazolyl)ethyl decanoate for research purposes
An Application Note for the Research-Scale Synthesis of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Introduction: The Significance of a Versatile Thiazole Ester
This compound is a unique ester derivative that incorporates a biologically significant thiazole ring.[1] This structural feature makes it a compound of interest in diverse research fields. The thiazole moiety is a cornerstone in many pharmacologically active molecules, exhibiting potential antimicrobial, antifungal, and even antiviral properties.[2][3] Furthermore, this specific compound is recognized as a flavouring agent in the food industry, valued for its nutty, roasted aroma profile.[4][5][6][7] Its applications may also extend to agrochemicals, where it could serve as a base for developing novel pesticides or herbicides.[1]
This document provides a comprehensive, research-scale protocol for the synthesis of this compound. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale, ensuring both reproducibility and a deep understanding of the process for researchers and drug development professionals.
Principle of Synthesis: Acyl Chloride-Mediated Esterification
The synthesis of this compound is achieved through a classic esterification reaction. The protocol employs the highly reactive decanoyl chloride as the acylating agent for the primary alcohol, 2-(4-Methyl-5-thiazolyl)ethanol.
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of decanoyl chloride. To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic organic base, such as triethylamine (TEA), is used. The choice of an acyl chloride over a carboxylic acid avoids the need for dehydrating agents or harsh conditions, making it a highly efficient method for small-scale laboratory synthesis.[8]
Reaction Scheme: 2-(4-Methyl-5-thiazolyl)ethanol + Decanoyl Chloride → this compound + Triethylamine Hydrochloride
Experimental Protocol: Materials and Synthesis
This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis.
Reagent & Solvent Data
| Reagent/Solvent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 2-(4-Methyl-5-thiazolyl)ethanol | 137-00-8 | C₆H₉NOS | 143.21 | 1.43 g | 10.0 | Starting alcohol |
| Decanoyl Chloride | 112-13-0 | C₁₀H₁₉ClO | 190.70 | 2.10 g (2.3 mL) | 11.0 | Acylating agent; Corrosive, moisture-sensitive[9][10] |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 1.52 g (2.1 mL) | 15.0 | HCl scavenger |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous solvent |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Synthesis Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 7. hmdb.ca [hmdb.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
Application Notes and Protocols for the Characterization of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
For: Researchers, scientists, and drug development professionals
Introduction
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a flavoring agent with a characteristic roasted, nutty aroma.[1][2][3][4][5] Its chemical structure, consisting of a thiazole ring and a long-chain fatty acid ester, dictates the analytical approaches required for its comprehensive characterization. This document provides a detailed guide to the analytical methodologies for the identification, purity assessment, and structural elucidation of this compound. The protocols herein are designed to ensure scientific integrity and provide a framework for robust and reliable characterization.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate | [1] |
| Molecular Formula | C₁₆H₂₇NO₂S | [1] |
| Molecular Weight | 297.46 g/mol | |
| Appearance | Colorless to yellow liquid | [1][3] |
| Odor | Roasted, nutty | [1][3] |
| Boiling Point | 177-179 °C @ 1.50 mm Hg | [1][3] |
| Solubility | Soluble in non-polar solvents; insoluble in water | [1] |
| CAS Number | 101426-31-7 | [1][2] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for determining the purity of this compound and for its quantification in various matrices. Given its chemical nature—a relatively non-polar, volatile ester—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly suitable methods. The choice between them will depend on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is recommended due to the compound's non-polar nature. This approach separates compounds based on their hydrophobicity.
Rationale for Method Selection:
-
Reversed-Phase C18 Column: A C18 stationary phase provides excellent retention and separation for long-chain esters.[6][7]
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate separation of the main analyte from potential impurities with different polarities. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and UV transparency.
-
UV Detection: The thiazole ring in the molecule contains a chromophore that allows for detection using a UV spectrophotometer.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm (based on the typical absorbance of thiazole derivatives).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: As per USP <621>, ensure system suitability by injecting a standard solution multiple times.[1][2][8][9][10] The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
Data Presentation:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Water and Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 245 nm |
Workflow Diagram:
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing volatile and semi-volatile compounds and is widely used for the analysis of flavoring agents.[11][12][13][14][15] It provides both chromatographic separation and mass spectrometric identification, offering a high degree of certainty in compound identification.
Rationale for Method Selection:
-
Volatility: The compound has a boiling point that makes it amenable to GC analysis.
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the ester and related volatile impurities.
-
Mass Spectrometry Detection: Provides structural information through fragmentation patterns, allowing for unambiguous identification by comparison with mass spectral libraries (e.g., NIST).
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
Data Presentation:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 100°C (2 min) -> 280°C (10°C/min), hold 5 min |
| Injector Temp. | 250 °C |
| MS Scan Range | 40-450 amu |
Workflow Diagram:
Caption: GC-MS analysis workflow.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16][17][18][19][20] Both ¹H and ¹³C NMR are crucial for structural confirmation.
Rationale for Method Selection:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Spectral Features:
| Chemical Shift (ppm, approx.) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Thiazole proton (C2-H) |
| ~4.3 | t | 2H | -O-CH₂ -CH₂-thiazole |
| ~3.1 | t | 2H | -O-CH₂-CH₂ -thiazole |
| ~2.4 | s | 3H | Thiazole-CH₃ |
| ~2.2 | t | 2H | -CH₂ -COO- |
| ~1.6 | m | 2H | -CH₂ -CH₂-COO- |
| ~1.2-1.4 | m | 12H | -(CH₂ )₆- in decanoate chain |
| ~0.9 | t | 3H | -CH₃ of decanoate chain |
Expected ¹³C NMR Spectral Features:
| Chemical Shift (ppm, approx.) | Assignment |
| ~173 | C =O (ester) |
| ~150-155 | Thiazole C 2 and C 4 |
| ~120-130 | Thiazole C 5 |
| ~65 | -O-C H₂- |
| ~34 | -C H₂-COO- |
| ~25-32 | C H₂ carbons of decanoate chain |
| ~29 | -O-CH₂-C H₂- |
| ~22 | -C H₂-CH₃ |
| ~15 | Thiazole-C H₃ |
| ~14 | -C H₃ of decanoate chain |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[21][22][23][24][25]
Rationale for Method Selection:
-
Ester Group: The prominent C=O stretch of the ester is a key diagnostic peak.
-
Thiazole Ring: Characteristic C=N and C-S stretching vibrations can be observed.
-
Aliphatic Chains: C-H stretching and bending vibrations from the ethyl and decanoate chains will be present.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹, approx.) | Vibration | Functional Group |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1740-1730 | C=O stretch | Ester |
| 1500-1600 | C=N stretch | Thiazole ring |
| 1250-1150 | C-O stretch | Ester |
| ~700-800 | C-S stretch | Thiazole ring |
Method Validation
All analytical methods developed for the characterization of this compound should be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[3][26][27][28][29] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of its identity, purity, and structure. Adherence to the principles of method validation is critical to guarantee the reliability and accuracy of the analytical data generated.
References
- United States Pharmacopeia.
- PubChem. This compound.
- Flavor and Extract Manufacturers Association (FEMA). 4281 2-(4-methyl-5-thiazolyl)
- U.S. Food and Drug Administration.
- The Good Scents Company. 2-(4-methyl-5-thiazolyl)
- FooDB. 2-(4-Methyl-5-thiazolyl)
- Agilent Technologies.
- Separation Science. Exploring Flavour and Aroma in Foods and Beverages: Advanced Techniques for VOC Analysis.
- LCGC International. Are You Sure You Understand USP <621>?.
- ProPharma.
- U.S. Food and Drug Administration. Q2(R2)
- Agriculture Institute. Quality Control of Flavouring Agents: Testing Procedures.
- ResearchGate.
- AOCS.
- American Laboratory. Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples.
- Research and Reviews: Journal of Food and Dairy Technology.
- BenchChem.
- IEOM Society.
- Frontiers in Nutrition.
- Food and Agriculture Organization of the United Nations.
- Digital Commons @ Longwood University. Application of Analytical Methodologies to the Analysis of Food Flavoring Agents: Part IV.
- World Health Organization. Specifications and criteria for identity and purity of some flavouring substances and non-nutritive sweetening agents.
- ResearchGate. FOOD STANDARDS AGENCY INFORMATION BULLETIN ON METHODS OF ANALYSIS AND SAMPLING FOR FOODSTUFFS.
- MDPI.
- Cyberlipid. HPLC analysis.
- Digital Commons @ Longwood University. Application of Analytical Methodologies to the Analysis of Food Flavoring Agents: Part II.
- DTIC. Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters.
- Codex Alimentarius Commission. GUIDELINES FOR THE USE OF FLAVOURINGS CAC/GL 66-2008.
- Wikipedia. Flavoring.
- MDPI.
- World Health Organization.
- ResearchGate. FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B.
- Food Safety and Standards Authority of India. MANUAL OF METHODS OF ANALYSIS OF FOODS FOOD ADDITIVES.
- Oxford Academic.
- Journal of Chemical and Pharmaceutical Sciences.
- ResearchGate.
- AOAC INTERNATIONAL. Official Methods of Analysis, 22nd Edition (2023).
- sites@gsu.
- ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)
- AOAC INTERNATIONAL. Introduction to the Official Methods of Analysis (OMA)
- Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.
- MDPI.
- Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
- Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- accedaCRIS. Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole.
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. agilent.com [agilent.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. SECTION B. Specifications. Certain flavouring agents [fao.org]
- 5. Quality Control of Flavouring Agents: Testing Procedures - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. aocs.org [aocs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usp.org [usp.org]
- 9. Chromatography [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Exploring Flavour and Aroma in Foods and Beverages: Advanced Techniques for VOC Analysis | Separation Science [sepscience.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. rroij.com [rroij.com]
- 14. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. jchps.com [jchps.com]
- 17. researchgate.net [researchgate.net]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. bbhegdecollege.com [bbhegdecollege.com]
- 20. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. mdpi.com [mdpi.com]
- 25. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 26. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 27. propharmagroup.com [propharmagroup.com]
- 28. fda.gov [fda.gov]
- 29. researchgate.net [researchgate.net]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 2-(4-Methyl-5-thiazolyl)ethyl decanoate. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The described reverse-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, and a comprehensive protocol for method validation, aligned with the International Council for Harmonisation (ICH) guidelines, is provided.
Introduction and Scientific Rationale
This compound is an organic compound featuring a thiazole heterocycle linked to a long-chain fatty acid ester.[1] Such molecules are of interest in various fields, including flavor chemistry and as potential pharmaceutical intermediates.[2][3] The purity of these active pharmaceutical ingredients (APIs) or key intermediates is a critical quality attribute that can directly impact efficacy and safety. Therefore, a validated, stability-indicating analytical method is essential for quality assurance.
Causality of Method Selection:
The molecular structure of this compound (Figure 1) dictates the analytical approach. The long C10 alkyl chain of the decanoate moiety imparts significant hydrophobicity (estimated LogP ≈ 5.5), making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] RP-HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase; more hydrophobic compounds are retained longer on the column.[4]
The thiazole ring contains a UV-active chromophore, allowing for sensitive detection using a standard UV-Vis detector.[5] A gradient elution method is employed to ensure the effective separation of the main analyte from potential impurities, which may span a wide range of polarities. These could include more polar starting materials (e.g., 2-(4-methyl-5-thiazolyl)ethanol) or non-polar by-products.[6]
-
Figure 1: Chemical Structure of this compound
Experimental Methodology
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Software: OpenLab CDS, ChemStation, or equivalent chromatography data software.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Methanol, HPLC grade
-
Formic Acid, LC-MS grade
-
-
Reference Standard: this compound, with a certificate of analysis indicating purity >98.0%.[8]
Chromatographic Conditions
The selection of these parameters is based on the physicochemical properties of the analyte to achieve optimal separation and peak shape.
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 phase provides strong hydrophobic retention for the long alkyl chain of the analyte, ensuring good separation from more polar impurities.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase. Formic acid is used to control the pH, ensuring consistent ionization of the thiazole moiety and leading to improved peak symmetry.[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier. Acetonitrile offers low viscosity and good UV transparency.[11] |
| Elution Mode | Gradient | A gradient is necessary to elute potential impurities with a wide polarity range and to ensure the main analyte elutes with a sharp peak in a reasonable time.[6] |
| Gradient Program | 0-2 min: 70% B; 2-15 min: 70% to 95% B; 15-18 min: 95% B; 18.1-20 min: 70% B | The initial high organic content is required due to the analyte's high hydrophobicity. The ramp to 95% B ensures elution of any highly non-polar impurities. The final stage re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes by controlling mobile phase viscosity and analyte-stationary phase kinetics. |
| Detection | UV at 258 nm | The thiazole ring provides UV absorbance. A preliminary scan of the analyte in the mobile phase should be performed to confirm the absorbance maximum (λmax). Thiazole derivatives typically absorb in the 245-320 nm range.[5] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Diluent | Acetonitrile/Water (80:20 v/v) | Chosen to ensure complete solubility of the analyte while being compatible with the initial mobile phase conditions. The analyte is soluble in organic solvents but not in water.[2] |
Preparation of Solutions
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the Working Standard Solution in five replicates. The results must meet the criteria outlined below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates good separation performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and chromatographic conditions. |
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[12][13]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent to demonstrate no interference at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to ensure the main peak is spectrally pure and well-resolved from any degradation products (Peak Purity > 990).
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the chromatograms of the sample and stressed samples. The peak purity angle should be less than the purity threshold.
Linearity
-
Protocol: A series of five solutions were prepared from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (25, 50, 75, 100, and 125 µg/mL). Each solution was injected in triplicate.
-
Acceptance Criteria: A linear relationship between concentration and peak area must be demonstrated. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Accuracy was determined by spiking a known amount of analyte (placebo or sample batch) with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and analyzed.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-assay Precision):
-
Protocol: Six separate sample preparations from the same homogenous batch were analyzed on the same day, by the same analyst, using the same instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Protocol: The repeatability experiment was repeated on a different day, by a different analyst, and on a different HPLC system.
-
Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy (e.g., %RSD ≤ 10%).
Robustness
-
Protocol: The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. The parameters varied included:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic content)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by the changes.
Data Analysis and Visualization
Purity Calculation
The purity of the sample is calculated based on the area percent method.
% Purity = (Area of Main Peak / Sum of All Peak Areas) × 100
Experimental Workflow
The following diagram illustrates the complete workflow for the purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
This application note details a specific, accurate, and robust RP-HPLC method for determining the purity of this compound. The comprehensive validation protocol confirms that the method is fit for its intended purpose in a quality control environment, adhering to the stringent requirements of the pharmaceutical industry. The clear explanation of the scientific rationale behind the method's development provides users with the confidence to implement this procedure for routine analysis.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44182035, this compound.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Gilar, M., et al. (2005). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
- The Good Scents Company. (n.d.). This compound.
- FooDB. (2018). Showing Compound this compound (FDB009862).
- Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0032419).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53338773, 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
- Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Al-khafaji, Y. F., & Al-Jebori, R. K. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences. [Link]
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures.
- ZirChrom Separations, Inc. (2004). Method Development Guide.
- Rudramurthy, S. M., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
- Schöllkopf, U., & Böhme, H. (1971). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]
- Borch, R. F. (1975).
- Kumar, V., & Sharma, V. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
- Flavor and Extract Manufacturers Association. (n.d.). This compound.
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- Apical Scientific Sdn. Bhd. (n.d.). This compound, 25g, [Purity: >98.0%(GC)].
Sources
- 1. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 2. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sulfuryl decanoate, 101426-31-7 [thegoodscentscompany.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound, 25g, [Purity: >98.0%(GC)] [order.apicalscientific.com]
- 9. wjpmr.com [wjpmr.com]
- 10. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. hplc.eu [hplc.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Unambiguous Structural Elucidation of 2-(4-Methyl-5-thiazolyl)ethyl Decanoate Utilizing 1D and 2D NMR Spectroscopy: An Application Note
Introduction
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a versatile organic molecule with applications in the flavor and fragrance industry, as well as a potential intermediate in pharmaceutical and agrochemical synthesis.[1] Its structure combines a heterocyclic thiazole moiety with a long-chain aliphatic ester, presenting a unique spectroscopic challenge for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the complete structural elucidation of such molecules in solution.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the definitive structural confirmation of this compound.
This guide will detail the experimental protocols for acquiring high-quality ¹H, ¹³C, and 2D Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) NMR data. Furthermore, it will provide a thorough interpretation of the resulting spectra to assign every proton and carbon signal, thereby confirming the molecular structure. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven, trustworthy methodology.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with atom numbering for NMR assignment.
Materials and Methods
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. A homogeneous solution free of particulate matter is essential to ensure optimal magnetic field homogeneity.[3]
-
Weighing the Sample: Accurately weigh 10-15 mg of this compound for ¹H NMR and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 20-30 mg is recommended.[2]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this nonpolar compound.[2] Use approximately 0.6-0.7 mL of CDCl₃ (≥99.8% D). The deuterium in the solvent provides a lock signal for the spectrometer, and its minimal proton signal prevents obscuring the analyte signals.[3]
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. The final sample height should be approximately 4-5 cm.[2]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often present in commercially available CDCl₃ and serves as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C). If not present, a small amount can be added.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following are generalized acquisition parameters that may require optimization based on the specific instrument.
Experimental Workflow
Caption: Workflow for the NMR structural elucidation of this compound.
Protocol 1: ¹H NMR Spectroscopy
-
Pulse Program: zg30 (a standard 30-degree pulse experiment)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 12 ppm (centered around 5 ppm)
Protocol 2: ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: zgpg30 (a standard 30-degree pulse experiment with proton decoupling)
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.5 s
-
Spectral Width (SW): 220 ppm (centered around 100 ppm)
Protocol 3: 2D ¹H-¹H COSY
-
Pulse Program: cosygpqf (gradient-selected, phase-sensitive COSY)
-
Number of Scans (NS): 8 per increment
-
Increments in F1: 256
-
Relaxation Delay (D1): 1.5 s
-
Spectral Width (SW) in F1 and F2: 10 ppm
Protocol 4: 2D ¹H-¹³C HSQC
-
Pulse Program: hsqcedetgpsisp2.3 (edited HSQC for multiplicity determination)
-
Number of Scans (NS): 16 per increment
-
Increments in F1: 256
-
Relaxation Delay (D1): 1.5 s
-
Spectral Width (SW) in F2 (¹H): 10 ppm
-
Spectral Width (SW) in F1 (¹³C): 180 ppm
-
¹JCH Coupling Constant: Optimized for ~145 Hz
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on known chemical shifts for the 4-methyl-5-thiazoleethanol precursor and long-chain fatty acid esters.[4][5]
¹H NMR Data (Predicted)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| H2 | ~8.6 | s | 1H | - | Aromatic proton on the thiazole ring, deshielded by the adjacent nitrogen and sulfur atoms. |
| H8 | ~4.3 | t | 2H | ~6.5 | Methylene protons adjacent to the ester oxygen (O9), deshielded. Coupled to H7. |
| H7 | ~3.1 | t | 2H | ~6.5 | Methylene protons adjacent to the thiazole ring, deshielded. Coupled to H8. |
| H6 | ~2.4 | s | 3H | - | Methyl protons on the thiazole ring. |
| H12 | ~2.3 | t | 2H | ~7.5 | Methylene protons alpha to the carbonyl group (C10), deshielded. Coupled to H13. |
| H13 | ~1.6 | quint | 2H | ~7.5 | Methylene protons beta to the carbonyl group. Coupled to H12 and H14. |
| H14-H19 | ~1.3 | m | 12H | - | Overlapping signals of the methylene protons in the long aliphatic chain. |
| H20 | ~0.9 | t | 3H | ~7.0 | Terminal methyl protons of the decanoate chain. Coupled to H19. |
¹³C NMR Data (Predicted)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity (from edited HSQC) | Assignment Rationale |
| C10 | ~174 | C | Carbonyl carbon of the ester. |
| C5 | ~152 | C | Quaternary carbon of the thiazole ring adjacent to sulfur. |
| C2 | ~150 | CH | Aromatic CH carbon of the thiazole ring. |
| C4 | ~130 | C | Quaternary carbon of the thiazole ring. |
| C8 | ~63 | CH₂ | Methylene carbon attached to the ester oxygen (O9). |
| C12, C13, C14, C15, C16, C17, C18, C19 | ~34, ~25, ~29, ~29, ~29, ~29, ~32, ~23 | CH₂ | Carbons of the decanoate aliphatic chain. |
| C7 | ~30 | CH₂ | Methylene carbon adjacent to the thiazole ring. |
| C20 | ~14 | CH₃ | Terminal methyl carbon of the decanoate chain. |
| C6 | ~15 | CH₃ | Methyl carbon on the thiazole ring. |
Analysis of 2D NMR Spectra
¹H-¹H COSY
The COSY spectrum is essential for establishing proton-proton coupling networks, which directly translates to connectivity within the molecule.[6]
-
A cross-peak will be observed between the triplet at ~4.3 ppm (H8) and the triplet at ~3.1 ppm (H7), confirming the ethyl bridge between the thiazole ring and the ester oxygen.
-
A strong correlation will be seen between the triplet at ~2.3 ppm (H12) and the quintet at ~1.6 ppm (H13), establishing the start of the decanoate chain.
-
A cascade of correlations will connect the signals from H13 through the methylene envelope (~1.3 ppm) to the terminal methyl group at ~0.9 ppm (H20), confirming the integrity of the long aliphatic chain.
-
The aromatic proton H2 (~8.6 ppm) and the methyl protons H6 (~2.4 ppm) will appear as singlets on the diagonal with no cross-peaks, as they do not have vicinal proton neighbors.
¹H-¹³C HSQC
The HSQC experiment correlates each proton with its directly attached carbon, providing definitive C-H attachments.[3][7]
-
The proton at ~8.6 ppm (H2) will show a correlation to the carbon at ~150 ppm (C2).
-
The protons at ~4.3 ppm (H8) will correlate with the carbon at ~63 ppm (C8).
-
The protons at ~3.1 ppm (H7) will correlate with the carbon at ~30 ppm (C7).
-
The methyl protons at ~2.4 ppm (H6) will correlate with the carbon at ~15 ppm (C6).
-
Each of the proton signals in the decanoate chain will correlate to its corresponding carbon signal, allowing for the unambiguous assignment of the aliphatic chain's ¹H and ¹³C resonances.
-
An edited HSQC experiment will show CH and CH₃ signals with a different phase (e.g., positive) than CH₂ signals (e.g., negative), further confirming the assignments in the tables above.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. The ¹H NMR spectrum provides initial information on the different proton environments, while the ¹³C NMR spectrum reveals the carbon skeleton. The COSY experiment is instrumental in connecting the proton spin systems, and the HSQC spectrum provides the final, definitive link between the proton and carbon frameworks. This integrated approach, grounded in established NMR principles, offers a robust and reliable protocol for the structural characterization of complex organic molecules in academic and industrial research settings.
References
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. [Link]
- Organomation.
- ALWSCI. How To Prepare And Run An NMR Sample. [Link]
- IMSERC. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. [Link]
- Liu, Y., et al. (2024). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Phytochemical Analysis, 35(1), 5-16. [Link]
- Chemistry LibreTexts. Two Dimensional Homonuclear NMR Spectroscopy. [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]
- University of Wisconsin-Madison. HSQC and HMBC for Topspin. [Link]
- CEITEC.
- AOCS.
- PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]
- PubChem. 2-(4-Methyl-5-thiazolyl)
- AOCS. Alkyl Esters Other than Methyl. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. aocs.org [aocs.org]
- 5. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Note: Mass Spectrometric Analysis of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Introduction
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a significant compound in the flavor and fragrance industry, valued for its distinct nutty and roasted aroma profile.[1][2] It belongs to the chemical class of 4,5-disubstituted thiazoles and is also classified as a fatty acid ester.[1] Understanding its chemical signature through mass spectrometry is crucial for quality control, metabolic studies, and the development of new formulations in the food, beverage, and pharmaceutical sectors.[3][4] This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) and offers an in-depth interpretation of its fragmentation patterns. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.
The molecular structure of this compound, with a molecular formula of C16H27NO2S and a monoisotopic mass of approximately 297.18 Da, presents a unique combination of a long-chain fatty acid ester and a heterocyclic thiazole moiety.[5][6][7] This duality in its structure leads to a characteristic and predictable fragmentation pattern under electron ionization, which, when properly understood, can be a powerful tool for its unambiguous identification.
Experimental Workflow
A logical and systematic approach is paramount for the successful analysis of this compound. The following workflow outlines the key stages, from sample preparation to data interpretation.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Protocol: GC-MS Analysis
This protocol is optimized for the analysis of a semi-volatile compound like this compound. The causality behind the chosen parameters is to ensure sufficient volatilization without thermal degradation, achieve good chromatographic separation from potential matrix components, and generate a reproducible fragmentation pattern.
1. Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
-
Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column is recommended. A common choice is a DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness. This provides excellent resolution for a wide range of volatile and semi-volatile compounds.
-
Injection: 1 µL injection volume in splitless mode to maximize sensitivity. The injector temperature should be set to 250 °C to ensure rapid volatilization.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. This program allows for the separation of more volatile impurities at the beginning and ensures the elution of the target analyte as a sharp peak.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy that produces reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.
-
Ion Source Temperature: 230 °C. This temperature is high enough to prevent condensation of the analyte while minimizing thermal degradation.
-
Mass Range: Scan from m/z 40 to 400. This range will encompass the molecular ion and all significant fragment ions.
-
Solvent Delay: 3 minutes. This prevents the solvent peak from saturating the detector.
Predicted Mass Spectrum and Fragmentation Analysis
Predicted Major Ions:
| m/z | Proposed Fragment Structure | Ion Type |
| 297 | [C16H27NO2S]+• | Molecular Ion (M+•) |
| 155 | [C9H19CO]+ | Decanoyl Cation |
| 142 | [C6H8NOS]+ | Thiazole-containing fragment |
| 128 | [C6H8NS]+ | Thiazole-containing fragment |
| 112 | [C5H6NS]+ | Thiazole-containing fragment |
| 99 | [C4H5NS]+• | 4-methylthiazole radical cation |
| 57 | [C4H9]+ | Butyl cation |
The electron ionization of this compound will likely result in the formation of a molecular ion at m/z 297. The fragmentation of this molecular ion is expected to proceed through several key pathways, dictated by the lability of the ester linkage and the stability of the resulting fragments.
Fragmentation Pathways:
The primary fragmentation pathways are initiated by the cleavage of bonds adjacent to the carbonyl group and the thiazole ring.
Caption: Predicted major fragmentation pathways of this compound.
Detailed Explanation of Fragments:
-
m/z 155 ([C9H19CO]+): This prominent peak is the acylium ion formed by the cleavage of the C-O bond of the ester. This is a very common and characteristic fragmentation for long-chain esters and is highly diagnostic for the decanoate moiety.[6]
-
m/z 142 ([C6H8NOS]+): This fragment likely arises from a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the ethyl chain to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond of the ethyl group. The resulting ion contains the intact 2-(4-Methyl-5-thiazolyl)ethoxy portion.
-
m/z 128 ([C6H8NS]+): Subsequent fragmentation of the m/z 142 ion through the loss of a methylene group (CH2) could lead to this ion.
-
m/z 112 ([C5H6NS]+): This ion can be formed from the m/z 128 fragment. The thiazole ring itself is relatively stable, and its fragmentation often involves the loss of small neutral molecules or radicals from the substituents.[1][9]
-
m/z 99 ([C4H5NS]+•): This corresponds to the 4-methylthiazole radical cation, which can be formed through various rearrangement and cleavage pathways of the larger thiazole-containing fragments.
-
m/z 57 ([C4H9]+): This is a common fragment ion in the mass spectra of long-chain alkanes and their derivatives, representing a stable secondary butyl cation. It arises from the further fragmentation of the decanoyl cation (m/z 155).
Trustworthiness and Self-Validation
To ensure the reliability of this analytical method, the following self-validating steps should be incorporated:
-
Retention Time Matching: The retention time of the analyte in a sample must match that of a known standard analyzed under the same GC conditions.
-
Mass Spectral Library Matching: The acquired mass spectrum of the analyte should be compared against a reference spectrum (either from a commercial library or one generated in-house from a certified standard). A high match factor provides strong evidence of identity.
-
Internal Standard: For quantitative analysis, the use of an appropriate internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) is crucial to correct for variations in injection volume and instrument response.
-
Method Blank: Analysis of a solvent blank before and after sample analysis ensures that there is no carryover or contamination.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and characterization of this compound. By understanding the predictable fragmentation patterns of the ester and thiazole moieties, researchers can confidently identify this compound in complex matrices. The proposed fragmentation scheme serves as a valuable guide for interpreting the resulting mass spectra. This methodology is not only applicable to this specific analyte but can also be adapted for the analysis of other structurally related flavor and fragrance compounds.
References
- FooDB. (2010, April 8). Showing Compound this compound (FDB009862).
- G. H. Williams (Editor). (1971). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Tuşa, F. D., Moldovan, Z., Schmutzer, G., Magdaş, D. A., Dehelean, A., & Câmpu, M. (n.d.).
- Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012).
- Previs, S. F., & Herath, K. (2012). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry.
- PubChem. (n.d.). This compound (C16H27NO2S).
- Tuşa, F. D., Moldovan, Z., Schmutzer, G., Magdaş, D. A., Dehelean, A., & Câmpu, M. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices. American Institute of Physics.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Dąbrowski, G. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters.
- ResearchGate. (n.d.). The mass fragmentation of fatty acid methyl esters by electron ionization.
- Parastar, H., & Ebrahimi, M. (2014).
- Shimadzu. (2020, November 4). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS.
- Chem-Impex. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
- Journal of Food and Dairy Technology. (2024, September 28).
- Le, Q. T., Chea, C., & Chon, H. T. (2018). Characterization of Volatile Organic Compounds (VOCs)
- Popa, A. D., et al. (2024, February 26).
- Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. PMC.
- ChemicalBook. (n.d.). 101426-31-7(this compound) Product Description.
- Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles.
- OI Analytical. (n.d.).
- Human Metabolome Database. (2012, September 11). Showing metabocard for 2-(4-Methyl-5-thiazolyl)
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839.
- Flavor and Extract Manufacturers Association. (n.d.). 42812-(4-methyl-5-thiazolyl)
Sources
- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. ysi.com [ysi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Evaluation of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of in vitro assays to characterize the biological activity of 2-(4-Methyl-5-thiazolyl)ethyl decanoate. This compound, featuring a biologically active thiazole moiety and a decanoate ester chain, presents a unique profile for potential therapeutic applications. The protocols detailed herein are designed to deliver a foundational understanding of the compound's cytotoxicity, metabolic stability, potential as a pro-drug, anti-inflammatory properties, and its impact on key cellular signaling pathways. Each assay is presented with the underlying scientific rationale, detailed step-by-step protocols, and guidance for data interpretation, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound (CAS No. 101426-31-7) is a chemical entity characterized by a C16H27NO2S molecular formula and a molecular weight of 297.46 g/mol [1][2]. Structurally, it comprises a 4-methyl-5-thiazole functional group linked to a decanoate ester. While it is recognized as a flavoring agent with a nutty, roasted aroma in the food industry, the presence of the thiazole ring suggests a broader potential for biological activity[3][4]. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities[5][6][7][8]. The decanoate ester is a common feature in long-acting pro-drug formulations, such as nandrolone decanoate, which are hydrolyzed in vivo to release the active parent compound[9][10]. This suggests that this compound may act as a pro-drug, with its ester linkage being susceptible to enzymatic cleavage.
This guide outlines a logical, tiered approach to the in vitro evaluation of this compound, starting with fundamental safety and metabolic profiling, and progressing to more specific functional assays.
Preliminary Assessment: Cytotoxicity and Metabolic Profile
A critical first step in the evaluation of any new chemical entity is to determine its intrinsic cytotoxicity and metabolic fate. These initial assays provide essential information for dose selection in subsequent experiments and offer insights into the compound's potential as a stable therapeutic agent or a pro-drug.
Cell Viability and Cytotoxicity Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells[12]. This assay will establish the concentration range at which this compound exerts cytotoxic effects, allowing for the determination of its IC50 (half-maximal inhibitory concentration).
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed a chosen cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for a specific therapeutic area) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a serum-free medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
In Vitro Metabolic Stability Assay
Scientific Rationale: The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, including its half-life and bioavailability[13]. In vitro metabolic stability assays are essential for predicting a compound's in vivo behavior[14]. Given the ester linkage in this compound, it is crucial to determine its susceptibility to hydrolysis by esterases and other metabolic enzymes present in liver fractions. This assay will determine the intrinsic clearance (CLint) of the compound. A high clearance rate would suggest that the compound is rapidly metabolized, potentially acting as a pro-drug.
Experimental Systems:
-
Liver Microsomes: Contain a high concentration of Cytochrome P450 (CYP) enzymes and are used to assess Phase I metabolism[15].
-
S9 Fraction: Contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic reactions[16].
-
Hepatocytes: Considered the "gold standard" as they contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of metabolism[15].
Protocol (using Liver Microsomes):
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (from human or other species of interest), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (at a final concentration of, for example, 1 µM) to initiate the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.
| Parameter | Formula | Description |
| Elimination Rate Constant (k) | Slope of ln(% remaining) vs. time plot | Rate of disappearance of the compound. |
| In Vitro Half-life (t1/2) | 0.693 / k | Time taken for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / t1/2) * (mL incubation / mg microsomal protein) | Volume of liver plasma cleared of the drug per unit time per unit of microsomal protein. |
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions[17]. It is essential to determine if this compound can inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4)[18]. This assay measures the ability of the test compound to inhibit the metabolism of a known, isoform-specific probe substrate.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP isoform-specific probe substrate, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.
-
Reaction Termination: After a specified incubation time, terminate the reaction with a quenching solution.
-
Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percentage of inhibition against the log of the test compound concentration to determine the IC50 value for each CYP isoform.
Functional Characterization: Anti-inflammatory Activity
Given that thiazole-containing compounds are frequently associated with anti-inflammatory properties, it is logical to investigate this potential for this compound.
Inhibition of Protein Denaturation Assay
Scientific Rationale: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis[19]. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity[20]. This assay uses heat-induced denaturation of albumin (either from egg or bovine serum) as a model system.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5% w/v bovine serum albumin (BSA) in phosphate-buffered saline (pH 6.3) and various concentrations of this compound.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Data Analysis: Use a standard anti-inflammatory drug like diclofenac as a positive control. Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Scientific Rationale: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound indicates its ability to prevent the release of lysosomal enzymes, which are involved in the inflammatory response[21]. This assay uses heat-induced or hypotonicity-induced hemolysis of HRBCs as a model.
Protocol (Heat-induced Hemolysis):
-
HRBC Preparation: Obtain fresh human blood and prepare a 10% v/v suspension of HRBCs in isotonic saline.
-
Reaction Mixture: To 1 mL of HRBC suspension, add 1 mL of various concentrations of this compound in isotonic buffer.
-
Incubation: Incubate the samples at 56°C for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the samples at 2500 rpm for 5 minutes.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization (or inhibition of hemolysis) relative to the control (no compound).
NF-κB Signaling Pathway Activation Assay
Scientific Rationale: The Nuclear Factor kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity[22][23]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription[24]. This assay will determine if this compound can inhibit the activation of the NF-κB pathway.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway.
Protocol (using a Reporter Gene Assay):
-
Cell Line: Use a cell line that has been stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a further 6-24 hours.
-
Reporter Gene Assay: Measure the activity of the reporter gene in the cell lysate or supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.
Concluding Remarks
The in vitro assays detailed in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, metabolic stability, and potential anti-inflammatory effects, researchers can gain valuable insights into its pharmacological profile. The results from these assays will be instrumental in guiding further pre-clinical development, including more complex cell-based assays, in vivo efficacy studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. This structured approach ensures a comprehensive and scientifically rigorous evaluation of this promising compound.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cell viability assay protocol. (n.d.). Sigma-Aldrich.
- In Vitro Metabolic Stability. (n.d.).
- Metabolic Stability Assay. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Metabolic Stability Services. (n.d.). Eurofins Discovery.
- Cell Viability Assay Protocols. (n.d.). Thermo Fisher Scientific - CA.
- 2-(4-Methyl-5-thiazolyl)
- Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- This compound | C16H27NO2S | CID 44182035. (n.d.). PubChem.
- Showing Compound 2-(4-Methyl-5-thiazolyl)
- CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.).
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC - NIH.
- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (n.d.). PubMed.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- In vitro anti-inflammatory activity of Ficus racemosa L.
- Assaying Homodimers of NF-κB in Live Single Cells. (n.d.). Frontiers.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC - PubMed Central.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC - NIH.
- Synthesis, in vitro antioxidant, anticancer activity and molecular docking of new thiazole derivatives. (2025).
- Monitoring the Levels of Cellular NF-κB Activation St
- The NF-kB Signaling Pathway. (n.d.).
- Transcription - NF-kB signaling p
- NF-κB Signaling. (n.d.). Cell Signaling Technology.
- 101426-31-7(this compound) Product Description. (n.d.). ChemicalBook.
- 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773. (n.d.). PubChem.
- Testosterone decanoate | CAS:5721-91-5 | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.
- 4281this compound. (n.d.).
- sulfuryl decanoate, 101426-31-7. (n.d.). The Good Scents Company.
- Nandrolone. (n.d.). Wikipedia.
- Testosterone decano
- Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components. (n.d.). PMC - NIH.
- Nandrolone decanoate interferes with testosterone biosynthesis altering blood-testis barrier components. (n.d.). PubMed.
- 2-(4-METHYL-5-THIAZOLYL)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nandrolone - Wikipedia [en.wikipedia.org]
- 10. Testosterone decanoate - Wikipedia [en.wikipedia.org]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. nuvisan.com [nuvisan.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 19. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bbrc.in [bbrc.in]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Protocol for Testing the Antimicrobial Activity of Thiazole Derivatives
An Application Guide for Researchers
Introduction: The Enduring Relevance of Thiazole Scaffolds in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug design, and among them, the thiazole ring stands out as a "privileged scaffold".[1] This five-membered aromatic ring, containing sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs and natural products, prized for its diverse biological activities, including potent antimicrobial properties.[2][3][4]
Thiazole derivatives exhibit a wide array of mechanisms to combat microbial growth. Some act by inhibiting crucial cellular processes like the synthesis of fatty acids (e.g., by targeting β-ketoacyl-acyl carrier protein synthase III) or by disrupting cell division through the inhibition of FtsZ polymerization.[5][6] The amphiphilic nature of certain thiazole compounds may also facilitate their insertion into microbial cell membranes, leading to cytoplasmic leakage and cell death.[7]
Given this potential, the ability to rigorously and reproducibly assess the antimicrobial efficacy of novel thiazole derivatives is paramount for drug development professionals. This guide provides a set of validated, step-by-step protocols designed to take a newly synthesized thiazole compound from initial qualitative screening to quantitative potency determination. We will detail the causality behind experimental choices, integrate necessary controls for a self-validating workflow, and ground our methods in the authoritative standards set by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Part 1: Foundational Preparations for Robust Antimicrobial Assays
The reliability of any antimicrobial susceptibility test hinges on the meticulous preparation of its core components. Inconsistencies in compound handling, microbial culture, or inoculum density can invalidate results. This section outlines the critical preparatory steps that form the bedrock of reproducible data.
Test Compound & Reagent Preparation
-
Stock Solution Preparation: Thiazole derivatives are often poorly soluble in aqueous media. Therefore, a high-concentration stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).
-
Causality: DMSO is a potent aprotic solvent that can dissolve a wide range of organic compounds. It is crucial, however, to ensure the final concentration of DMSO in the assay does not exceed a level (typically 1-2%) that could inhibit microbial growth, thereby creating a false positive result. A vehicle control (media + DMSO at the highest concentration used) must always be included in assays.
-
-
Selection of Microbial Strains: Testing should be performed against a panel of clinically relevant and standardized microorganisms. Quality control (QC) strains, with known susceptibility profiles, must be included in every experiment.
-
Recommended Bacterial Strains (ATCC - American Type Culture Collection):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923, MRSA strains), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
-
Recommended Fungal Strains:
-
Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).
-
-
-
Culture Media Selection: The choice of media is standardized to ensure consistency and comparability of results across different laboratories.
-
For Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the international standards for routine susceptibility testing.[8]
-
Causality: MHA and MHB have a low concentration of inhibitors of common antimicrobials (e.g., sulfonamides) and support the satisfactory growth of most non-fastidious pathogens.[8] The cation adjustment (Ca²⁺ and Mg²⁺) is critical for testing certain classes of antibiotics.
-
For Fungi: Sabouraud Dextrose Agar/Broth is commonly used for testing yeast and mold susceptibility.
-
Inoculum Standardization: The McFarland Standard
This is arguably the most critical step for ensuring inter-experimental reproducibility. The final density of the microbial inoculum directly impacts the test outcome. The standard procedure involves adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]
-
Protocol:
-
Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Visually compare the turbidity of the suspension against a 0.5 McFarland standard in front of a white background with contrasting black lines.
-
Adjust the turbidity by adding more bacteria (if too light) or more sterile diluent (if too dense). This standardized suspension is then further diluted for use in specific assays.
-
Part 2: Primary Screening via Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion assay is a powerful, low-cost, and rapid method for the initial screening of a library of thiazole derivatives to qualitatively assess their antimicrobial activity.[10][11]
Principle: The method is based on the diffusion of a compound from an impregnated paper disk through an agar medium that has been uniformly inoculated with a test microorganism.[8][10] This creates a radial concentration gradient of the compound. If the microorganism is susceptible, its growth will be inhibited, resulting in a clear "zone of inhibition" (ZOI) around the disk.[12] The diameter of this zone provides a semi-quantitative measure of the compound's activity.
Detailed Experimental Protocol: Disk Diffusion
-
Prepare MHA Plates: Pour sterile, molten MHA into petri dishes to a uniform depth of 4 mm and allow to solidify on a level surface.[8][10] Dry the plates to remove excess surface moisture.
-
Inoculate Plates: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[9] Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[9]
-
Apply Disks: Using sterile forceps, place sterile paper disks (6 mm diameter) impregnated with a known amount of the thiazole derivative onto the inoculated agar surface.[8][9] Gently press each disk to ensure complete contact with the agar. Space disks at least 24 mm apart from center to center.[8]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for most bacteria.[12]
-
Measure and Interpret: After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a caliper or ruler.[9][13]
Caption: Workflow for the Agar Disk Diffusion method.
Part 3: Quantitative Analysis via Broth Microdilution
Following the identification of active compounds from the primary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[14][15][16] This quantitative result is the gold standard for assessing antimicrobial potency.[9][17]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the thiazole derivative in a liquid growth medium within a 96-well microtiter plate.[16][17] After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The lowest concentration that remains clear is the MIC.
Detailed Experimental Protocol: Broth Microdilution
-
Prepare Compound Dilutions: In a sterile 96-well plate, prepare two-fold serial dilutions of the thiazole derivative stock solution in CAMHB. For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from the second to last well.[18]
-
Prepare Inoculum: Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plate: Add the diluted bacterial inoculum to each well (typically 100 µL to each 100 µL of drug dilution, or 5 µL to 95 µL depending on the specific protocol), bringing the final volume to the desired level (e.g., 100-200 µL).
-
Include Controls:
-
Growth Control (Positive Control): Well with CAMHB and inoculum, but no compound. This well should become turbid.[15]
-
Sterility Control (Negative Control): Well with CAMHB only (no inoculum, no compound). This well should remain clear.[15]
-
Vehicle Control: Well with CAMHB, inoculum, and the highest concentration of DMSO used in the assay.
-
Reference Antibiotic: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control for the assay itself.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[17]
-
Read MIC: Visually determine the MIC by identifying the lowest concentration of the thiazole derivative at which there is no visible turbidity.[15]
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Summarizing MIC Values
Quantitative data should be presented clearly in a tabular format for easy comparison of compound potencies against different microbial strains.
| Compound ID | S. aureus ATCC 25923 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | C. albicans ATCC 90028 MIC (µg/mL) |
| Thiazole-001 | 8 | 32 | >64 | 16 |
| Thiazole-002 | 2 | 16 | 64 | 4 |
| Thiazole-003 | >64 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 1 |
Part 4: Ensuring Trustworthiness through Validation and Troubleshooting
A protocol is only as good as its controls. To ensure the trustworthiness of results, each assay must be a self-validating system, grounded in established quality control parameters.
Authoritative Grounding (CLSI Standards): The Clinical and Laboratory Standards Institute (CLSI) publishes M100 documents, which provide the definitive performance standards for antimicrobial susceptibility testing.[19] These documents contain the acceptable QC ranges for reference strains when tested against standard antibiotics. Data from an experiment is considered valid only if the results for the QC strains fall within these published ranges.[20]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Corrective Action(s) |
| Disk Diffusion: Zones too large or too small for QC strain | 1. Inoculum density incorrect.2. Agar depth incorrect.3. Potency of disks has degraded.4. Incubation temperature incorrect. | 1. Re-standardize inoculum using McFarland standard.2. Ensure MHA plates are poured to a uniform 4mm depth.3. Use new, properly stored antibiotic disks.4. Verify incubator temperature. |
| Broth Microdilution: Growth in sterility control well | Contamination of media, plates, or reagents. | Use fresh, sterile media and materials. Review aseptic technique. |
| Broth Microdilution: No growth in the growth control well | 1. Inoculum was not viable or added incorrectly.2. Problem with the growth medium. | 1. Check viability of culture; repeat inoculation.2. Use a new batch of Mueller-Hinton Broth. |
| General: Inconsistent results between experiments | Variability in inoculum preparation; inconsistent incubation times; compound precipitation. | Strictly adhere to standardized protocols for inoculum density and incubation periods. Check compound solubility in the assay medium. |
Conclusion
The protocols detailed in this guide provide a systematic and validated pathway for evaluating the antimicrobial properties of novel thiazole derivatives. By progressing from a broad, qualitative disk diffusion screen to a precise, quantitative broth microdilution MIC determination, researchers can efficiently identify and characterize promising lead compounds. The foundational principles of meticulous preparation, standardized inocula, and the consistent application of quality controls are indispensable. Adherence to these methods, grounded in authoritative standards like those from CLSI, will generate high-quality, reproducible data essential for advancing the development of the next generation of thiazole-based antimicrobial drugs.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
- Broth Dilution Method for MIC Determination. (2013). Microbe Online.
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Aquaculture Department, Southeast Asian Fisheries Development Center.
- Broth microdilution. (n.d.). Wikipedia.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Omega.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
- The Role of Thiazolyl Derivatives in Modern Drug Discovery. (n.d.). Acme Bioscience.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- (PDF) Thiazole, a privileged scaffold in drug discovery. (2023). ResearchGate.
- Thiazole Ring—A Biologically Active Scaffold. (n.d.). MDPI.
- Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). National Biopharma Mission.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration.
- Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.). ResearchGate.
- CLSI 2024 M100Ed34(1). (2024). Clinical and Laboratory Standards Institute.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
- Antimicrobial Susceptibility Testing Challenges. (2016). American Association for Clinical Chemistry.
- Synthesis, characterization, and antimicrobial activity of some thiazole derivatives. (2025). ResearchGate.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). National Institutes of Health.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
- Antimicrobial Susceptibility Testing. (n.d.). National Institutes of Health.
- Susceptibility testing. (n.d.). Pathology Tests Explained.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. asm.org [asm.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 20. nih.org.pk [nih.org.pk]
Application Note & Protocols: Cytotoxicity Profiling of 2-(4-Methyl-5-thiazolyl)ethyl decanoate Against Cancer Cell Lines
Abstract The evaluation of novel chemical entities for cytotoxic potential is a foundational step in anticancer drug discovery.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxicity of 2-(4-Methyl-5-thiazolyl)ethyl decanoate, a novel compound featuring a thiazole moiety. Thiazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including potent anticancer effects by targeting various biological pathways.[4][5][6] This guide details protocols for two robust and widely adopted assays: the MTT assay for measuring metabolic viability and the LDH release assay for quantifying membrane integrity.[7] The protocols are designed to be self-validating through the inclusion of necessary controls, and the underlying scientific principles of each step are explained to ensure experimental integrity and reproducibility.
Introduction: The Rationale for Cytotoxicity Screening
Cytotoxicity is the capacity of a substance to cause damage to or kill cells.[7][8] In oncology research, inducing selective cytotoxicity in cancer cells is the desired outcome for chemotherapeutic agents. The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been clinically approved as anticancer drugs (e.g., Dasatinib).[4] These compounds can exert their effects through numerous mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[5][9]
The compound of interest, this compound, is an ester derivative of 4-Methyl-5-thiazoleethanol.[10][11][12] While the parent alcohol is known, the decanoate ester represents a novel entity whose cytotoxic potential is unexplored. Esterification can significantly alter a compound's lipophilicity, cellular uptake, and metabolic stability, making a thorough cytotoxic evaluation essential.
This application note presents a dual-assay approach to generate a robust cytotoxicity profile:
-
Cell Viability Assay (MTT): Measures the metabolic activity of a cell population, which serves as an indicator of the number of living, functioning cells.[7][8][13] A reduction in metabolic activity can indicate either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
-
Cytotoxicity Assay (LDH): Directly measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells upon loss of plasma membrane integrity—a hallmark of late-stage apoptosis or necrosis.[7][14]
Together, these assays provide complementary information on the compound's effect on cell health.[13]
Overall Experimental Workflow
The process of evaluating the cytotoxicity of a novel compound follows a structured workflow from cell culture preparation to final data analysis. This ensures consistency and allows for the reliable determination of key metrics like the half-maximal inhibitory concentration (IC50).[1][15]
Caption: General workflow for in vitro cytotoxicity testing.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer). Ensure cells are in the logarithmic growth phase.[2]
-
Compound: this compound.
-
Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
MTT Assay:
-
LDH Assay:
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO) for dissolving the test compound.
-
Equipment: Humidified incubator (37°C, 5% CO2), microplate reader, sterile 96-well flat-bottom plates, multichannel pipettes, automated cell counter or hemocytometer.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[19] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. susupport.com [susupport.com]
- 8. news-medical.net [news-medical.net]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scbt.com [scbt.com]
- 12. Buy 4-Methyl-5-thiazoleethanol | 137-00-8 [smolecule.com]
- 13. scitovation.com [scitovation.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. clyte.tech [clyte.tech]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for the In Vitro Investigation of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Introduction: Unveiling the Potential of a Thiazole Derivative
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a chemical compound primarily recognized for its application as a flavoring agent, imparting nutty and roasted notes to food products.[1][2][3] Structurally, it features a thiazole ring, a heterocyclic moiety that is a cornerstone in numerous pharmacologically active compounds. The presence of this thiazole ring suggests that this compound may possess unexplored biological activities of interest to researchers in drug discovery and cellular biology.[4]
These application notes serve as a foundational guide for researchers and scientists interested in initiating cell culture studies with this compound. Due to the limited publicly available data on its use in a cellular context, this document provides essential protocols for the initial characterization of its effects on cultured cells, focusing on proper handling, solubilization, and the determination of a suitable working concentration range.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in cell culture experiments. The compound is a colorless to yellow liquid and is characterized by its poor solubility in water.[1][5] This necessitates the use of an organic solvent for the preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C16H27NO2S | [1][4] |
| Molecular Weight | 297.46 g/mol | [4] |
| CAS Number | 101426-31-7 | [4] |
| Appearance | Colorless to yellow liquid | [1][4] |
| Solubility | Insoluble in water; Soluble in non-polar solvents and ethanol | [1][5] |
| Storage | Store at room temperature | [4] |
Protocol 1: Preparation of Stock Solution
The poor aqueous solubility of this compound requires the use of a suitable organic solvent to prepare a concentrated stock solution for use in cell culture. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its high solvating power and compatibility with most cell culture media at low final concentrations.
Materials:
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Solvent Selection: Due to its predicted high logP value, DMSO is the recommended solvent. Ethanol can be considered as an alternative.[1]
-
Stock Concentration: Aim for a high concentration stock solution (e.g., 10-50 mM) to minimize the final solvent concentration in the cell culture medium.
-
Preparation:
-
In a sterile microcentrifuge tube or amber vial, add the desired amount of this compound.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization: The stock solution should be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Caption: Workflow for preparing a sterile stock solution of this compound.
Protocol 2: Determination of Working Concentration using MTT Assay
Before investigating the specific biological effects of this compound, it is crucial to determine its cytotoxic profile and a suitable non-toxic working concentration range in your cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Potential Avenues for Cellular Research
While specific biological activities of this compound are not yet documented, its chemical structure provides a basis for formulating research hypotheses. The thiazole ring is a key component in a wide range of bioactive molecules, including anti-inflammatory, anti-cancer, and anti-microbial agents. Therefore, initial investigations could explore:
-
Anti-proliferative Effects: Assess the compound's ability to inhibit the growth of cancer cell lines.
-
Anti-inflammatory Properties: Investigate its potential to modulate inflammatory pathways in cell models of inflammation (e.g., LPS-stimulated macrophages).
-
Metabolic Effects: Given its use as a flavoring agent, it may be of interest to study its impact on cellular metabolism, such as lipid accumulation in adipocytes.
-
Membrane Interactions: As suggested by one database, its potential role as a membrane stabilizer could be explored using appropriate biophysical techniques.[2]
These suggested research areas are speculative and should be approached with rigorous experimental design and appropriate controls. The protocols provided in this document are intended to be a starting point for these exciting explorations.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- FooDB. (2018). Showing Compound this compound (FDB009862).
- Henan Alfa Chemical Co., Ltd. (n.d.). CAS:94158-44-8|1,1-Dimethoxy-2-(2-methoxyethoxy)ethane.
- PubChem. (n.d.). 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). sulfuryl decanoate.
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl hexanoate. National Center for Biotechnology Information.
- Apical Scientific Sdn. Bhd. (n.d.). This compound, 25g, [Purity: >98.0%(GC)].
- PubChemLite. (n.d.). This compound (C16H27NO2S).
- Flavor and Extract Manufacturers Association. (n.d.). 4281this compound.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Sources
- 1. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 3. sulfuryl decanoate, 101426-31-7 [thegoodscentscompany.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 25g, [Purity: >98.0%(GC)] [order.apicalscientific.com]
Application Notes and Protocols for the Formulation of 2-(4-Methyl-5-thiazolyl)ethyl decanoate for Biological Screening
Introduction: Navigating the Challenges of a Lipophilic Thiazole Ester
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a lipophilic ester molecule incorporating a thiazole ring, a heterocyclic moiety prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its structural alerts suggest potential for diverse pharmacological activities, from anticancer and antimicrobial to enzyme inhibition, making it a compelling candidate for biological screening.[1][2][3][4][5] However, the very properties that may confer biological activity—its lipophilicity and ester functionality—present significant challenges for formulation in aqueous-based biological assays.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of this compound for robust and reliable biological screening. We will move beyond simple solvent-based approaches to develop a nuanced understanding of vehicle selection, stability considerations, and the critical interplay between the formulation and the biological assay system. Our focus is on creating formulations that maintain the compound's solubility, bioavailability, and integrity to ensure that the observed biological effects are genuinely attributable to the compound itself.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation strategy.
| Property | Value/Description | Source |
| Molecular Formula | C16H27NO2S | [6][7] |
| Molecular Weight | 297.46 g/mol | [7] |
| Appearance | Colorless to yellow liquid | [6] |
| Solubility | Insoluble in water; Soluble in non-polar solvents and ethanol. | [6] |
| LogP (calculated) | 5.5 | [6] |
The high calculated LogP value confirms the lipophilic nature of the compound, explaining its poor water solubility. This necessitates the use of solubilizing excipients for formulation in aqueous media typical of biological assays. The ester linkage is a key metabolic soft spot, susceptible to hydrolysis by esterases present in biological matrices like plasma and liver microsomes.[8][9][10][11]
Strategic Formulation Approaches for Biological Screening
The primary goal is to prepare a homogenous, stable stock solution at a concentration significantly higher than the final screening concentrations, which can then be serially diluted in the assay medium. A multi-pronged approach to formulation development is recommended, starting with simple co-solvent systems and progressing to more complex formulations as needed.
Workflow for Formulation Development
Caption: A tiered approach to formulation development for this compound.
Tier 1: Co-solvent Systems
The simplest approach is to use a water-miscible organic solvent as a co-solvent.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent in biological screening.
-
Protocol: Prepare a 10-100 mM stock solution of this compound in 100% DMSO. For biological assays, dilute the stock solution in the aqueous assay medium to achieve the final desired concentration.
-
Causality: DMSO's polarity allows it to solubilize a wide range of lipophilic compounds. However, the final concentration of DMSO in the assay should be carefully controlled, typically kept below 0.5% (v/v), as higher concentrations can induce cytotoxicity and interfere with assay results.[12][13][14] Different cell lines exhibit varying sensitivities to DMSO, making it imperative to run appropriate vehicle controls.[12][13][14]
-
-
Ethanol: Ethanol is another common co-solvent, particularly for compounds with some degree of polarity.
-
Protocol: Prepare a stock solution in 100% ethanol. Similar to DMSO, the final ethanol concentration in the assay should be minimized, ideally below 1% (v/v).
-
Causality: Ethanol is generally less toxic than DMSO to many cell lines at low concentrations. However, it can also affect cellular processes, and its volatility can lead to concentration changes in the stock solution over time if not stored properly.[12][13][14]
-
Tier 2: Surfactant and Cyclodextrin Systems
If co-solvents alone are insufficient to maintain solubility upon dilution in aqueous media, or if the required co-solvent concentration is toxic to the cells, surfactants and cyclodextrins can be employed.
-
Surfactants (e.g., Tween® 80, Polysorbate 80): These amphiphilic molecules form micelles in aqueous solutions, encapsulating the lipophilic compound in their hydrophobic core.
-
Protocol: Prepare a concentrated stock solution of the compound in a co-solvent (e.g., DMSO) and then dilute it into an aqueous solution containing a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.1-1% w/v).
-
Causality: Micellar encapsulation enhances the apparent solubility of the compound in the aqueous phase. It is crucial to select a biocompatible, non-ionic surfactant and to determine its critical micelle concentration (CMC) and potential for assay interference.
-
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD): These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules.
-
Protocol: Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v) and add the compound, followed by sonication or stirring to facilitate complexation.
-
Causality: The formation of an inclusion complex increases the aqueous solubility of the compound. The stoichiometry of the complex and the binding constant will determine the extent of solubility enhancement. The addition of co-solvents like polyethylene glycol 400 (PEG 400) can have a synergistic effect on solubility enhancement with cyclodextrins.[15][16]
-
Tier 3: Lipid-Based Formulations
For highly lipophilic compounds or for in vivo screening, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be considered. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. While powerful, the complexity of these systems often makes them more suitable for later-stage preclinical development rather than initial high-throughput screening.
Stability Assessment: A Critical Step for Ester-Containing Compounds
The ester linkage in this compound is a potential liability, especially in biological systems containing esterases. Hydrolysis of the ester would yield 2-(4-methyl-5-thiazolyl)ethanol and decanoic acid, which may have different biological activities and physicochemical properties than the parent compound. Therefore, assessing the hydrolytic stability is paramount.
Protocol for In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small volume of the stock solution to pre-warmed plasma (human, rat, or mouse) to a final concentration of 1-10 µM. The final organic solvent concentration should be less than 1%.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½) of the compound in plasma.
Protocol for Liver Microsomal Stability Assay
A similar protocol can be followed using liver microsomes (human, rat, or mouse) as the enzyme source. This assay will assess the contribution of hepatic esterases to the compound's metabolism. Studies on the structurally related nandrolone decanoate have shown that hydrolysis occurs in both liver microsomes and cytosol, indicating that multiple enzymatic pathways may be involved.[8][10][17]
Biological Screening Considerations
The choice of formulation will be influenced by the specific biological assay being performed.
-
Cell-Based Assays: For assays involving live cells (e.g., cytotoxicity assays using MTT on cell lines like MCF-7 or HepG2), the primary concern is the toxicity of the formulation vehicle.[5][18] Always include a vehicle control (the formulation without the test compound) to assess the baseline effect of the excipients on cell viability and assay signal.
-
Enzyme Inhibition Assays: In biochemical assays, high concentrations of surfactants or cyclodextrins can potentially interfere with enzyme activity or protein conformation. It is essential to run control experiments to rule out any non-specific effects of the formulation components. Thiazole derivatives have been screened for their inhibitory activity against various enzymes, including monoamine oxidases and carbonic anhydrases.[4][19]
-
Antimicrobial Assays: For screening against bacteria or fungi, the formulation should not possess intrinsic antimicrobial activity. Some solvents and surfactants can inhibit microbial growth, confounding the results.[20]
Safety and Handling
While used as a flavoring agent, this compound is classified with a warning for acute oral toxicity (H302: Harmful if swallowed).[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed.
Conclusion and Best Practices
The successful formulation of this compound for biological screening requires a systematic and evidence-based approach. There is no one-size-fits-all solution; the optimal formulation will depend on the required concentration, the specific assay system, and the compound's inherent stability.
Key Recommendations:
-
Start Simple: Begin with a simple co-solvent system like DMSO, ensuring the final concentration in the assay is as low as possible (ideally ≤ 0.5%).
-
Validate Your Vehicle: Always include a vehicle control in your experiments to account for any effects of the formulation itself.
-
Confirm Stability: For an ester-containing compound, confirming its stability in the chosen formulation and biological matrix is not optional, but essential for data integrity.
-
Characterize Solubility: Empirically determine the solubility of your compound in the chosen formulation to ensure you are working with a true solution.
-
Iterate and Optimize: Be prepared to move to more complex formulations if initial attempts fail to provide a stable and non-interfering solution.
By following these guidelines, researchers can develop robust and reliable formulations that will enable the accurate assessment of the biological activity of this compound, paving the way for potential new discoveries in drug development.
References
- Benchchem. (n.d.). Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide.
- Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid in vitroChemosensitivity assay. Journal of Immunological Methods, 119(2), 203–210.
- Hollebeeck, S., Raas, T., Piront, N., & Schneider, Y. J. (2011). Dimethyl sulfoxide (DMSO), a solvent that alters the action of certain chemicals. Revue médicale de Bruxelles, 32(4), 393–398.
- Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biochemistry, 4(2), e37411.
- Karakurt, A., Dalkara, S., Özalp, M., & Özbey, S. (2012). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic & medicinal chemistry, 20(12), 3766–3774.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules (Basel, Switzerland), 28(21), 7335.
- Strahm, E., Rane, A., & Ekström, L. (2014). PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2. Frontiers in pharmacology, 5, 132.
- Alves, C. F., de A. Barbosa, G., de S. F. Neto, J., de A. E. S. de Medeiros, G., da S. S. de Almeida, E., de F. F. M. Diniz, M., & da Silva, M. S. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1279–1288.
- Serena, E., Figallo, E., Tandon, B., & Elvassore, N. (2010). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. International journal of molecular sciences, 22(11), 5649.
- Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biochemistry, 4(2), e37411.
- Onjia, A., Stafilov, T., & Samara, C. (2005). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Journal of the Serbian Chemical Society, 70(1), 101–109.
- Kalicharan, R., Schot, P., Schwillens, P., & Frijlink, H. W. (2017). Where does hydrolysis of nandrolone decanoate occur in the human body after release from an oil depot?. International journal of pharmaceutics, 516(1-2), 213–216.
- Strahm, E., Rane, A., & Ekström, L. (2014). PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2. Frontiers in pharmacology, 5, 132.
- Kalicharan, R. (2016). Where does hydrolysis of nandrolone decanoate occur in the human body after release from an oil depot?. International journal of pharmaceutics, 515(1-2), 484-487.
- PubChem. (n.d.). This compound.
- Wójcik, K., Klesiewicz, K., & Płonka, W. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific reports, 11(1), 16867.
- Strahm, E., Rane, A., & Ekström, L. (2014). PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2. Frontiers in Pharmacology, 5, 132.
- Ak, S., Kocyigit, U. M., & Gulcin, I. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS omega.
- Al-Abdullah, E. S., Asiri, A. M., & Al-Amro, A. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current medicinal chemistry, 30(35), 4048–4072.
- El-Sayed, W. M., Al-Otaibi, J. S., & Al-Ghorbani, M. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Journal of the Iranian Chemical Society, 1–13.
- Al-Abdullah, E. S., Asiri, A. M., & Al-Amro, A. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current medicinal chemistry, 30(35), 4048–4072.
- HMDB. (n.d.). Showing metabocard for this compound (HMDB0032419).
- Dellafiora, L., & Dall'Asta, C. (2017). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 9(8), 241.
- Nandi, I., Bateson, M., Bari, M., & Joshi, H. N. (2003). Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. AAPS PharmSciTech, 4(1), E1.
- FEMA. (n.d.). 4281 this compound.
- Shagholani, H., Ghorbani, A., & Ghaedi, K. (2015). Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines. International journal of biological macromolecules, 79, 981–989.
- Beig, A., Miller, J. M., Lindley, D., Carr, R. A., Zocharski, P., Agbaria, R., & Dahan, A. (2015). Head-To-Head Comparison of Different Solubility-Enabling Formulations of Etoposide and Their Consequent Solubility-Permeability Interplay. Journal of pharmaceutical sciences, 104(9), 2941–2947.
- ChemicalBook. (n.d.). 101426-31-7(this compound) Product Description.
- ChemicalBook. (n.d.). This compound | 101426-31-7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Where does hydrolysis of nandrolone decanoate occur in the human body after release from an oil depot? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. excelmale.com [excelmale.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 15. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Head-To-Head Comparison of Different Solubility-Enabling Formulations of Etoposide and Their Consequent Solubility-Permeability Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Introduction
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a significant compound in the fields of flavor and fragrance, as well as a potential intermediate in pharmaceutical and agrochemical research.[1] Its synthesis, typically achieved through the esterification of 2-(4-methyl-5-thiazolyl)ethanol with decanoic acid or its derivatives, often results in a crude product containing various impurities. The presence of unreacted starting materials, residual catalysts, and by-products necessitates a robust purification strategy to ensure the final product meets the high-purity standards required for its intended applications.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded and practical approach to obtaining this compound in high purity.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the Fischer esterification, which involves the acid-catalyzed reaction between 2-(4-methyl-5-thiazolyl)ethanol and decanoic acid.[2]
Typical Impurities:
-
Unreacted Starting Materials:
-
2-(4-methyl-5-thiazolyl)ethanol
-
Decanoic acid
-
-
Catalyst:
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
-
By-products:
-
Water (formed during the reaction)
-
Side-products from potential degradation of starting materials or product under harsh reaction conditions.
-
The disparate physicochemical properties of these impurities—the polarity of the alcohol, the acidity of the carboxylic acid, and the non-polar nature of the target ester—form the basis for the purification techniques outlined below.
Initial Work-up: Quenching and Extraction
Following the completion of the esterification reaction, an initial work-up is crucial to remove the bulk of the acidic catalyst and water-soluble impurities.
Protocol 1: Aqueous Work-up
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture in a separatory funnel. Effervescence (CO₂ evolution) will occur as the acid catalyst and unreacted decanoic acid are neutralized. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Shake the separatory funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate. The top organic layer contains the desired ester, while the bottom aqueous layer contains the neutralized acid and other water-soluble impurities.
-
Washing: Drain the aqueous layer and wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (to ensure complete removal of acids).
-
Water (to remove any remaining bicarbonate solution).
-
Brine (saturated aqueous sodium chloride solution) to reduce the solubility of water in the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Chromatographic Purification
For achieving high purity (>98%), chromatographic techniques are indispensable. The choice between flash chromatography and High-Performance Liquid Chromatography (HPLC) will depend on the scale of the purification and the required final purity.
Thin-Layer Chromatography (TLC) for Method Development
Before proceeding with column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[3]
Protocol 2: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Spotting: Dissolve small amounts of the crude product, as well as the starting materials (2-(4-methyl-5-thiazolyl)ethanol and decanoic acid) in a volatile solvent like ethyl acetate. Spot them separately on the TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point for the solvent system is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The thiazole-containing compounds will be UV active.
-
Analysis: The desired ester, being less polar than the starting alcohol, will have a higher Rf value. The decanoic acid will also have a different Rf value. The optimal solvent system for flash chromatography should provide good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying gram-scale quantities of the synthesized ester.[4]
Protocol 3: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the optimized solvent system from the TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar component of the eluent (e.g., hexanes) or dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes), is often effective in separating the non-polar ester from the more polar impurities.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers good separation of the less polar ester from the more polar starting alcohol and other polar impurities. |
| Elution Profile | Start with low polarity (e.g., 5% EtOAc in Hexanes) and gradually increase polarity. | Ensures elution of the non-polar product first, followed by the more polar impurities. |
High-Performance Liquid Chromatography (HPLC)
For achieving the highest possible purity, especially for analytical standards or in drug development settings, preparative reversed-phase HPLC is the method of choice.[5]
Protocol 4: Preparative Reversed-Phase HPLC
-
Column: A C18 reversed-phase column is suitable for this non-polar compound.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used.
-
Sample Preparation: Dissolve the partially purified product in the initial mobile phase composition.
-
Gradient Elution:
-
Start with a higher percentage of water to retain the compound on the column.
-
Gradually increase the percentage of the organic solvent to elute the compound.
-
A typical gradient might be from 60% acetonitrile in water to 100% acetonitrile over 20-30 minutes.
-
-
Detection: Use a UV detector set at a wavelength where the thiazole ring absorbs (around 254 nm).
-
Fraction Collection: Collect the peak corresponding to the product.
-
Solvent Removal: Remove the solvent from the collected fraction, often by lyophilization or evaporation under reduced pressure, to obtain the highly purified product.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | C18 Silica Gel | Ideal for retaining and separating non-polar to moderately polar compounds in reversed-phase mode. |
| Mobile Phase | Acetonitrile/Water Gradient | Provides excellent resolution for a wide range of organic molecules. |
| Detection | UV at ~254 nm | The thiazole ring provides a chromophore for UV detection. |
Characterization of Purified this compound
After purification, it is imperative to confirm the identity and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
¹H NMR: The spectrum should show characteristic signals for the ethyl group attached to the thiazole ring, the methyl group on the thiazole, the long alkyl chain of the decanoate moiety, and the thiazole proton. The chemical shifts and coupling patterns will be unique to the molecule's structure.
-
¹³C NMR: The spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the alkyl chains.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight of 297.46 g/mol .[6]
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage at various points along the alkyl chain.[7]
Visualizing the Purification Workflow
Caption: Workflow for the purification and characterization of this compound.
Conclusion
The successful purification of synthesized this compound is a multi-step process that relies on a sound understanding of the compound's properties and potential impurities. By following a systematic approach of initial aqueous work-up followed by appropriate chromatographic techniques, researchers can obtain this valuable compound in high purity. The protocols provided in this guide offer a robust starting point for developing a tailored purification strategy, ensuring the integrity and quality of the final product for its intended applications.
References
- Reverse-phase HPLC analysis and purific
- Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. [Link]
- How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?
- TLC Lab: Monitoring Esterific
- Synthesis of pure esters from long-chain alcohols using Fischer esterific
- 2-(4-METHYL-5-THIAZOLYL)
- 2-(4-Methyl-5-thiazolyl)
- mass spectra - fragmentation p
- Mass Spectrometry - Fragmentation P
- This compound, 25g, [Purity >98.0%(GC)]. Apical Scientific Sdn. Bhd. [Link]
- RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. ScienceDirect. [Link]
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. [Link]
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- Fischer–Speier esterific
- Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
Sources
- 1. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 2. biocat.com [biocat.com]
- 3. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]
- 6. GSRS [precision.fda.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: A Tiered Approach to Screening the Biological Effects of Thiazole Esters
Introduction: The Therapeutic Potential of Thiazole Esters
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs with a wide range of biological activities.[1][2] Thiazole esters, a specific class of these derivatives, have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3][4] This broad spectrum of activity makes them attractive candidates for drug discovery programs. However, identifying the specific biological effects and mechanisms of action of a novel library of thiazole esters requires a systematic and robust screening strategy.
These application notes provide a detailed, tiered experimental design for the comprehensive biological screening of thiazole esters. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental choices. Our approach emphasizes a hierarchical screening cascade, from high-throughput primary screens to more focused secondary and mechanistic assays, ensuring an efficient and cost-effective evaluation of your compound library.
A Tiered Screening Strategy: From Broad Assessment to Mechanistic Insight
A successful screening campaign is a multi-step process that progressively refines the understanding of a compound's activity.[5] We advocate for a tiered approach, beginning with broad cytotoxicity screening, followed by targeted secondary assays based on the initial findings, and culminating in mechanistic studies to elucidate the mode of action.
Figure 1: A tiered approach for screening thiazole esters.
Tier 1: Primary Screening - High-Throughput Cytotoxicity Assessment
The initial step in evaluating a new library of thiazole esters is to assess their general cytotoxicity across different cell lines. This provides a broad understanding of their potential as, for example, anticancer agents, and also establishes a therapeutic window for other potential applications. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[6][7]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Thiazole ester library (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the thiazole esters in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[5]
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
From the dose-response curves, the half-maximal inhibitory concentration (IC50) for each compound can be determined using non-linear regression analysis.[4][8]
| Parameter | Recommended Value |
| Cell Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentration Range | 0.1 - 100 µM (or as determined by preliminary tests) |
| Incubation Time | 48 - 72 hours |
| MTT Concentration | 0.5 mg/mL (final concentration) |
| Wavelength for Absorbance | 492 nm |
Table 1: Key parameters for the MTT assay.
Tier 2: Secondary Screening - Confirmation and Probing for Anti-inflammatory Activity
Compounds that show significant activity in the primary screen should be subjected to secondary assays to confirm their cytotoxicity and to explore other potential biological effects, such as anti-inflammatory activity.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] It serves as a complementary method to the MTT assay to confirm cytotoxic effects.
Procedure:
-
Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (commercially available kits provide this) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.[11]
Protocol 3: In Vitro Anti-inflammatory Activity - Protein Denaturation Assay
Principle: Inflammation can lead to the denaturation of proteins.[3] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[12][13]
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the thiazole ester.[14]
-
Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[14]
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
Diclofenac sodium can be used as a reference standard.[14]
Protocol 4: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: The HRBC membrane is analogous to the lysosomal membrane.[15] Stabilization of the HRBC membrane by a compound suggests that it may also stabilize lysosomal membranes, thereby inhibiting the release of inflammatory mediators.[16]
Procedure:
-
Prepare a 10% v/v suspension of HRBCs in isosaline.
-
The assay mixture consists of 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36%), 0.5 mL of HRBC suspension, and 0.5 mL of the thiazole ester solution at various concentrations.[15]
-
Incubate at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[17]
Tier 3: Mechanistic Studies - Unraveling the Mode of Action
For compounds that exhibit confirmed and potent activity, the next crucial step is to investigate their mechanism of action. This often involves examining their effects on key signaling pathways implicated in the observed biological effects.
Key Signaling Pathways to Investigate
-
NF-κB Signaling Pathway: A central regulator of inflammation and cell survival.[18][19] Its inhibition is a common mechanism for anti-inflammatory and anticancer drugs.[20][21]
-
MAPK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis.[22][23] Its dysregulation is a hallmark of many cancers.[2]
-
PI3K/Akt Signaling Pathway: This pathway plays a critical role in cell growth, survival, and proliferation, and is frequently hyperactivated in cancer.[24][25][26]
Figure 2: Key signaling pathways in cancer and inflammation.
Experimental Approach: Western blotting is a standard technique to assess the activation state of key proteins in these pathways. By treating cells with the active thiazole esters and then analyzing the phosphorylation status of proteins like IκBα, ERK, and Akt, researchers can determine which pathways are being modulated.
Assay Validation and Data Interpretation
For high-throughput screening, it is crucial to validate the assay's quality. The Z-factor is a statistical parameter used for this purpose.[27][28]
Z-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Marginal |
| < 0 | Poor |
Table 2: Interpretation of Z-factor values.[28][29]
Conclusion
The experimental design outlined in these application notes provides a comprehensive and logical framework for screening the biological effects of thiazole esters. By employing a tiered strategy, researchers can efficiently identify promising lead compounds and gain valuable insights into their mechanisms of action. This systematic approach, grounded in established scientific principles and robust methodologies, will accelerate the drug discovery process for this important class of molecules.
References
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
- Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
- Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer.
- Karin, M. (2006). Nuclear factor-κB in cancer development and progression.
- Makin, G., & Dive, C. (2001). Modulating apoptosis in cancer therapy. Trends in molecular medicine, 7(8), 351-355.
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z′ factor, and assay variability ratio. Journal of biomolecular screening, 11(3), 247-252.
- Aggarwal, B. B. (2004). Nuclear factor-κB: the enemy within. Cancer cell, 6(3), 203-208.
- Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290.
- Birmingham, A., & Ladi, E. (2009). Z-factor: a simple statistical parameter for use in evaluation and validation of high-throughput screening assays. Molecules, 14(3), 1175-1181.
- Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291-3310.
- Shinde, U. A., Phadke, A. S., Nair, A. M., Mungantiwar, A. A., Dikshit, V. J., & Saraf, M. N. (1999). Membrane stabilizing activity—a possible mechanism of action for the anti-inflammatory activity of Cedrus deodara wood oil. Fitoterapia, 70(3), 251-257.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
- Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2010). Synthesis of some new pyrazolo [3, 4-d] pyrimidine derivatives of expected anticancer and anti-inflammatory activity. European journal of medicinal chemistry, 45(1), 171-178.
- Naugler, W. E., & Karin, M. (2008). The wolf in sheep's clothing: the role of interleukin-6 in immunity, inflammation and cancer. Trends in molecular medicine, 14(3), 109-119.
- Seidel, P., & Merfort, I. (2001). In vitro and in vivo anti-inflammatory activity of the flavonoid silybin. Planta medica, 67(03), 202-205.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of antimicrobial and anticancer agents. European journal of medicinal chemistry, 97, 699-718.
- Ben-Neriah, Y., & Karin, M. (2011). Inflammation meets cancer, with NF-κB as the matchmaker.
- Leelaprakash, G., & Mohan Dass, S. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), 189-196.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay guidance manual.
- Santarpia, L., Lippman, S. M., & El-Naggar, A. K. (2012). Targeting the MAPK–RAS–RAF signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 103-119.
- Oyedapo, O. O., & Famurewa, A. J. (1995). Antiprotease and membrane-stabilizing activities of extracts of Fagara zanthoxyloides, Olax subscorpioides and Tetrapleura tetraptera. International journal of pharmacognosy, 33(1), 65-69.
- Sakat, S. S., Juvekar, A. R., & Gambhire, M. N. (2010). In vitro antioxidant and anti-inflammatory activity of methanol extract of Oxalis corniculata Linn. International Journal of Pharma and Bio Sciences, 1(2).
- Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti‐inflammatory drugs with serum proteins, especially with reference to protein denaturation. Journal of Pharmacy and Pharmacology, 20(3), 169-173.
- Sittampalam, G. S., Coussens, N. P., Brimacombe, K., Grossman, A., M., K., & T., M. (Eds.). (2004). Assay Guidance Manual.
- Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of immunological methods, 64(3), 313-320.
- Chippada, S. C., Vangalapati, M., & Prakash, C. (2011). In-vitro anti-inflammatory activity of aqueous and methanolic extracts of Centella asiatica. Journal of Chemical and Pharmaceutical Research, 3(2), 526-530.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Mounnissamy, V. M., Kavimani, S., Balu, V., & Darlin Quine, S. (2008). Evaluation of anti-inflammatory and membrane stabilizing properties of ethanol extract of Canscora decussata. Iranian Journal of Pharmacology and Therapeutics, 7(1), 31.
- GraphPad Prism. (n.d.). GraphPad Software.
- Williams, A. C., & Hyland, K. (1984). An in vitro human red blood cell-stabilization test for assessing the irritancy potential of surfactants. Food and Chemical Toxicology, 22(10), 823-827.
- Grant, G. H. (1987). Albumin and other proteins. In Fundamentals of clinical chemistry (pp. 328-362). WB Saunders.
- Sadique, J., Al-Rqobah, W. A., Bughaith, M. F., & El-Gindy, A. R. (1989). The bio-activity of certain medicinal plants on the stabilization of RBS membrane system. Fitoterapia, 60(6), 525-532.
- Oyedapo, O. O., Sab, F. C., & Olagunju, J. A. (1997). Bioactivity of fresh leaves of Lantana camara. Biomedical letters, 55(219), 175-181.
- Goldstein, I. M., & Weissmann, G. (1974). Generation of C5-derived lysosomal enzyme-releasing activity in serum of patients with systemic lupus erythematosus.
- Anosike, C. A., Obidoa, O., & Ezeanyika, L. U. S. (2012). Membrane stabilization as a mechanism of the anti-inflammatory activity of the aqueous leaf extract of Ficus exasperata. Journal of Medicinal Plants Research, 6(13), 2697-2702.
- Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178-S180.
- Gunathilake, K. D. P. P., Ranaweera, K. K. D. S., & Rupasinghe, H. P. V. (2018). In vitro anti-inflammatory properties of selected green leafy vegetables. Molecules, 23(11), 2973.
- Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Sesbania grandiflora. Rasayan Journal of Chemistry, 4(3), 630-633.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. medium.com [medium.com]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. jddtonline.info [jddtonline.info]
- 13. innpharmacotherapy.com [innpharmacotherapy.com]
- 14. plantarchives.org [plantarchives.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]
- 18. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 22. cusabio.com [cusabio.com]
- 23. Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 28. punnettsquare.org [punnettsquare.org]
- 29. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for 2-(4-Methyl-5-thiazolyl)ethyl decanoate in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Unlocking the Agrochemical Potential of a Novel Thiazole Ester
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a unique ester derivative featuring a thiazole ring, a heterocyclic moiety of significant interest in the development of modern agrochemicals.[1] The thiazole scaffold is a cornerstone in a variety of commercial pesticides, owing to its broad-spectrum biological activity and capacity for diverse structural modifications that can enhance efficacy and target specificity.[2][3][4] Thiazole derivatives have been successfully developed into insecticides, fungicides, and herbicides, demonstrating their versatility in crop protection.[4][5] This document provides a comprehensive guide for researchers to explore the potential agrochemical applications of this compound, offering detailed protocols for preliminary screening and insights into potential mechanisms of action.
The unique structure of this compound, which combines a biologically active thiazole core with a decanoate ester tail, suggests favorable properties for an agrochemical candidate, such as enhanced solubility and bioavailability.[1] While specific efficacy data for this compound is not yet publicly available, its structural similarity to known active ingredients provides a strong rationale for its investigation as a potential insecticide, fungicide, or plant growth regulator. These application notes are designed to be a starting point for researchers to systematically evaluate the bioactivity of this promising molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for designing effective screening assays and formulating stable test solutions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇NO₂S | [6][7] |
| Molecular Weight | 297.46 g/mol | [6][7] |
| Appearance | Colorless to yellow, clear liquid | [6][7] |
| Boiling Point | 177-179 °C @ 1.50 mm Hg | [6] |
| Density | 1.012-1.018 g/cm³ | [6] |
| Refractive Index | 1.486-1.492 | [6] |
| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water. | [6] |
| CAS Number | 101426-31-7 | [6][7] |
Proposed Agrochemical Applications and Screening Protocols
Based on the known activities of thiazole derivatives, the following sections outline detailed protocols to screen this compound for insecticidal, fungicidal, and plant growth-regulating properties.
Insecticidal Activity Screening
Rationale: Many potent insecticides, such as the neonicotinoids thiamethoxam and clothianidin, contain a thiazole ring.[5] These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system, paralysis, and death.[3][4][5] The structural components of this compound suggest it could potentially interact with insect nAChRs.
Proposed Mechanism of Action (Hypothetical):
Caption: Hypothetical mechanism of insecticidal action via nAChR agonism.
Protocol 1: Contact and Ingestion Toxicity Assay against Aphids (Myzus persicae)
This protocol outlines a preliminary screen for both contact and systemic insecticidal activity using a common agricultural pest.
Materials:
-
This compound (Test Compound)
-
Acetone (for stock solution)
-
Triton X-100 (surfactant)
-
Distilled water
-
Broad bean plants (Vicia faba)
-
Aphids (Myzus persicae)
-
Petri dishes
-
Filter paper
-
Spray bottle
-
Ventilated rearing cages
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 10,000 ppm stock solution of the Test Compound in acetone.
-
Create a dilution series (e.g., 1000, 500, 250, 100, 50 ppm) by diluting the stock solution with distilled water containing 0.1% Triton X-100.
-
A control solution of 0.1% Triton X-100 in distilled water should also be prepared.
-
-
Contact Toxicity Assay (Leaf Dip Method):
-
Excise healthy leaves from broad bean plants.
-
Dip each leaf in a test solution for 30 seconds, ensuring complete coverage.
-
Allow the leaves to air dry.
-
Place a treated leaf on a moist filter paper in a Petri dish.
-
Introduce 20 adult aphids onto each treated leaf.
-
Seal the Petri dishes with ventilated lids.
-
Incubate at 25°C with a 16:8 hour light:dark cycle.
-
Assess mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
-
Systemic (Ingestion) Toxicity Assay (Soil Drench Method):
-
Grow broad bean plants in small pots.
-
Apply 10 mL of each test solution to the soil of individual pots.
-
After 24 hours, infest each plant with 20 adult aphids.
-
Cover the plants with ventilated cages.
-
Maintain the plants under the same conditions as the contact assay.
-
Record aphid mortality at 24, 48, and 72 hours post-infestation.
-
Data Analysis: Calculate the percentage mortality for each concentration and time point. If significant mortality is observed, a dose-response study can be conducted to determine the LC₅₀ (lethal concentration for 50% of the population).
Table 1: Example Data Collection for Insecticidal Screening
| Concentration (ppm) | Replicate | 24h Mortality (%) | 48h Mortality (%) | 72h Mortality (%) |
| Control | 1 | |||
| 50 | 1 | |||
| 100 | 1 | |||
| 250 | 1 | |||
| 500 | 1 | |||
| 1000 | 1 |
Fungicidal Activity Screening
Rationale: The thiazole moiety is present in several fungicides, such as thiabendazole and ethaboxam.[5] Thiazole-based antifungals can act by inhibiting key enzymes in fungal metabolic pathways, for instance, the cytochrome P450 demethylase involved in ergosterol biosynthesis.[2] Disruption of ergosterol production leads to altered cell membrane permeability and ultimately, fungal cell death.
Proposed Mechanism of Action (Hypothetical):
Caption: Hypothetical mechanism of fungicidal action via ergosterol biosynthesis inhibition.
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
This protocol assesses the direct fungistatic or fungicidal activity of the test compound against common plant pathogenic fungi.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare a 10,000 ppm stock solution of the Test Compound in DMSO.
-
Autoclave PDA medium and cool to 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 10, 1 ppm). Ensure the final DMSO concentration does not exceed 1% in the media.
-
Prepare a control plate with PDA containing 1% DMSO.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation and Assessment:
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
Inhibition (%) = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
From the dose-response data, the EC₅₀ (effective concentration to inhibit 50% of growth) can be determined.
Plant Growth Regulator (PGR) Activity Screening
Rationale: The thiazole moiety is a component of some compounds that exhibit plant growth regulatory effects.[8] These effects can manifest as changes in seed germination, root and shoot growth, and overall plant development. The decanoate portion of the molecule may also influence its uptake and translocation within the plant.
Protocol 3: Seed Germination and Seedling Vigor Assay
This protocol provides a rapid assessment of the potential stimulatory or inhibitory effects of the test compound on early plant development.
Materials:
-
This compound (Test Compound)
-
Acetone or DMSO (for stock solution)
-
Distilled water
-
Seeds of a model plant species (e.g., lettuce, Lactuca sativa; cress, Lepidium sativum)
-
Sterile Petri dishes
-
Filter paper
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the Test Compound in a suitable solvent.
-
Create a dilution series in distilled water (e.g., 100, 10, 1, 0.1 ppm).
-
A control of distilled water (with the same low concentration of solvent as the test solutions) should be included.
-
-
Seed Treatment and Germination:
-
Place a sterile filter paper in each Petri dish.
-
Add 5 mL of the respective test solution or control to each dish.
-
Place 25 seeds, evenly spaced, on the filter paper in each dish.
-
Seal the Petri dishes with lids.
-
Incubate in a growth chamber at a suitable temperature and light cycle for the chosen plant species (e.g., 22°C with a 12:12 hour light:dark cycle).
-
-
Data Collection:
-
After 5-7 days (or when seedlings in the control have developed sufficiently), record the following for each dish:
-
Germination percentage.
-
Root length of 10 randomly selected seedlings.
-
Shoot length of the same 10 seedlings.
-
-
Data Analysis: Compare the mean germination percentage, root length, and shoot length of the treated groups to the control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine if the observed differences are significant.
Experimental Workflow for Agrochemical Screening:
Caption: A generalized workflow for the agrochemical screening of the test compound.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as a potential agrochemical. Positive results in these primary screens should be followed by more detailed investigations, including dose-response studies on a broader range of target organisms, mode of action studies, and formulation development. The versatility of the thiazole scaffold suggests that this compound is a worthy candidate for in-depth agrochemical research, with the potential to contribute to the development of novel and effective crop protection solutions.
References
- EBSCO. (2024). Thiazole antifungals. Research Starters.
- Sigma-Aldrich. Neonicotinoids Pesticides and Metabolites.
- Britannica. Neonicotinoid.
- Tomizawa, M., & Casida, J. E. (2003). NEONICOTINOID INSECTICIDE TOXICOLOGY: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology, 43, 247-268.
- Wikipedia. Neonicotinoid.
- Chem-Impex International. 2-(4-Methyl-5-thiazolyl)
- PubChem. 2-(4-Methyl-5-thiazolyl)
- ACS Publications. (2021). Design, Synthesis, and Fungicidal Activities of Novel Piperidyl Thiazole Derivatives Containing Oxime Ether or Oxime Ester Moieties. Journal of Agricultural and Food Chemistry.
- MDPI. (2023).
- FooDB. Showing Compound 2-(4-Methyl-5-thiazolyl)
- Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Universal Journal of Agricultural Research.
- ResearchGate. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
- ResearchGate.
- MDPI. (2022).
- NIH. (2018).
- NIH. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. AMB Express.
- ResearchGate. (2022).
- MDPI. (2023).
- ChemicalBook. 101426-31-7(2-(4-Methyl-5-thiazolyl)
- FooDB. Showing Compound 2-(4-Methyl-5-thiazolyl)
- ASHS Journals. (2019). Plant Growth Regulator Effects on Germination and Root Traits of ‘Lambada’ and ‘Don Victor’ Onion Cultivars in. HortScience.
- PubChem. 2-(4-Methyl-5-thiazolyl)
- BOC Sciences. AgroChemical Screening Library.
- ACS Publications. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2024).
- ResearchGate. (2024).
- RSC Publishing. (2018).
- Semantic Scholar. (2024).
- PubMed. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
- PubMed. (2025). Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. Bioorganic Chemistry.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- ResearchGate. EFFECTS OF PLANT GROWTH REGULATORS ON SEED GERMINATION AND CALLUS INDUCTION OF HYLOCEREUS COSTARICENSIS.
- PubChemLite. 2-(4-methyl-5-thiazolyl)
- EPA. (1996). Ecological Effects Test Guidelines OPPTS 850.
- The Good Scents Company.
- ResearchGate. Effect of Different Plant Growth Regulators for the Economical Production of in vitro Root Cultures of Cicer arietinum L.
- Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- journal binet. (2015).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 4. NEONICOTINOID INSECTICIDE TOXICOLOGY: Mechanisms of Selective Action - ProQuest [proquest.com]
- 5. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 6. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: The Strategic Use of 2-(4-Methyl-5-thiazolyl)ethyl Decanoate as a Masked Precursor in Synthetic Chemistry
Abstract: This document provides a comprehensive technical guide on the application of 2-(4-Methyl-5-thiazolyl)ethyl decanoate in organic synthesis. While primarily recognized within the flavor and fragrance industry for its distinct nutty and roasted aroma profile, its utility as a synthetic precursor is an area of untapped potential.[1][2] This guide elucidates its role not as a direct building block, but as a stable, lipophilic pro-reagent. The core application detailed herein is the strategic deprotection of the decanoate ester to unmask the versatile primary alcohol, 2-(4-Methyl-5-thiazolyl)ethanol. This key intermediate serves as a valuable scaffold for further functionalization, leveraging the well-established importance of the thiazole nucleus in medicinal chemistry.[3] We present a detailed, validated protocol for this transformation and discuss subsequent synthetic pathways available to the resulting alcohol, providing researchers and drug development professionals with a practical framework for incorporating this compound into their synthetic programs.
Introduction: A New Perspective on a Known Agent
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and pharmacologically active compounds.[4] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] Consequently, the development of novel synthetic routes and the identification of versatile precursors for substituted thiazoles are of paramount importance.
This compound is a commercially available compound, typically classified as a flavoring agent.[7] However, its chemical structure—a stable ester linking a lipophilic decanoate chain to the medicinally relevant 4-methyl-5-ethylthiazole core—presents a unique synthetic opportunity. The decanoate group can be viewed as a protecting group for the more synthetically versatile primary alcohol, 2-(4-Methyl-5-thiazolyl)ethanol (also known as 4-Methyl-5-thiazoleethanol).[8][9]
This application note re-frames this compound as a precursor that, upon simple hydrolysis, yields a key building block primed for a variety of subsequent chemical modifications. We provide the experimental basis for this strategic unmasking.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's physical properties is essential for accurate measurement, handling, and reaction monitoring. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₇NO₂S | [1] |
| Molecular Weight | 297.46 g/mol | [10] |
| Appearance | Colorless to yellow clear liquid | [1][10] |
| Boiling Point | 177-179 °C @ 1.50 mm Hg | [1][10] |
| Density | 1.012-1.018 g/cm³ @ 25 °C | [10] |
| Refractive Index | 1.486-1.492 @ 20 °C | [10] |
| Solubility | Soluble in non-polar solvents (e.g., ethanol); Insoluble in water | [1][10] |
| CAS Number | 101426-31-7 | [1][7] |
Core Synthetic Application: Hydrolysis to a Versatile Alcohol Intermediate
The most strategic application of this compound is its conversion into 2-(4-Methyl-5-thiazolyl)ethanol. This primary alcohol is a significantly more versatile intermediate for building molecular complexity.[11][12] The ester hydrolysis can be efficiently achieved under basic conditions (saponification).
Causality Behind the Protocol:
-
Choice of Base: Sodium hydroxide (NaOH) is a strong, inexpensive, and highly effective reagent for saponification. It rapidly attacks the electrophilic carbonyl carbon of the ester.
-
Solvent System: A mixture of methanol (or ethanol) and water is employed. The alcohol serves to solubilize the lipophilic ester starting material, while water is necessary to solubilize the hydroxide nucleophile and facilitate the hydrolysis reaction.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the preferred method for monitoring reaction progress. The product alcohol is significantly more polar than the starting ester, resulting in a lower Retention Factor (Rƒ) and allowing for clear visualization of the conversion.
-
Work-up Procedure: Acidification with a strong acid like HCl is critical. It serves two purposes: (1) to protonate the sodium decanoate salt formed during the reaction, converting it to the free carboxylic acid, and (2) to neutralize any excess NaOH. The resulting decanoic acid and the product alcohol can then be separated by extraction based on their differing solubilities.
Experimental Workflow: Saponification
Caption: Workflow for the base-catalyzed hydrolysis of the title compound.
Protocol 1: Base-Catalyzed Hydrolysis of this compound
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (e.g., 2.97 g, 10 mmol, 1.0 eq) in methanol (40 mL).
-
Addition of Base: In a separate beaker, dissolve sodium hydroxide (0.60 g, 15 mmol, 1.5 eq) in water (10 mL). Add the NaOH solution to the stirring methanolic solution of the ester at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 70 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot (higher Rƒ) and the appearance of a new, more polar spot (lower Rƒ) corresponding to the product alcohol indicates completion.
-
Work-up (Cooling & Neutralization): Once the reaction is complete, cool the flask to room temperature. Slowly add 2M HCl solution while stirring until the pH of the solution is approximately 2. This step neutralizes excess base and protonates the sodium decanoate byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The desired alcohol product will move into the organic phase.
-
Washing: Combine the organic extracts and wash successively with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to afford pure 2-(4-Methyl-5-thiazolyl)ethanol.
Downstream Synthetic Potential
The true value of this compound as a precursor is realized in the subsequent reactions of its hydrolyzed product, 2-(4-Methyl-5-thiazolyl)ethanol. This intermediate opens access to a range of valuable synthetic transformations.
Caption: Potential synthetic routes starting from the hydrolyzed alcohol intermediate.
-
A. Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger agents like Jones reagent (CrO₃/H₂SO₄).
-
B. Conversion to a Leaving Group: The hydroxyl group can be readily converted into a good leaving group. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding alkyl chloride or bromide, respectively. These halides are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., azides, cyanides, amines).
-
C. Functionalization of the Thiazole C2-Position: Independent of the side-chain chemistry, the C2-proton of the thiazole ring is acidic and can be removed by a strong base (e.g., n-butyllithium). The resulting C2-lithiated species is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones), providing a direct method for building complexity on the heterocyclic core. This is a common strategy in the synthesis of complex thiazole-containing drugs like Febuxostat, which features a substituted phenyl ring at the C2 position.[13]
Conclusion
While this compound is principally known as a flavoring agent, this guide demonstrates its latent potential as a valuable synthetic precursor. Through a straightforward and high-yielding hydrolysis protocol, it serves as a stable and easily handled source for the versatile building block, 2-(4-Methyl-5-thiazolyl)ethanol. The unmasking of this primary alcohol provides a crucial functional handle for a host of downstream synthetic modifications, enabling researchers to access a wider range of novel thiazole derivatives for applications in drug discovery and materials science. This strategic approach enhances the utility of a readily available commercial chemical, aligning with the principles of efficient and innovative synthetic design.
References
- Title: Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Source: Google Patents (WO2012032528A2).
- Title: this compound.
- Title: sulfuryl decanoate, 101426-31-7. Source: The Good Scents Company. URL:[Link]
- Title: 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
- Title: Showing Compound this compound (FDB009862). Source: FooDB. URL:[Link]
- Title: 4-Thiazolecarboxylic acid, ethyl ester. Source: Organic Syntheses Procedure. URL:[Link]
- Title: 2-(4-Methyl-5-thiazolyl)ethyl hexanoate.
- Title: RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Source: Food and Chemical Toxicology. URL:[Link]
- Title: New preparation method of febuxostat. Source: Google Patents (CN102936230A).
- Title: Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Source: Current Topics in Medicinal Chemistry. URL:[Link]
- Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Source: FABAD Journal of Pharmaceutical Sciences. URL:[Link]
- Title: 4-Methyl-5-(2-hydroxyethyl)thiazole.
- Title: Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- Title: Showing metabocard for this compound (HMDB0032419).
- Title: Synthesis method of febuxostat decarboxylation impurities. Source: Google Patents (CN112961118A).
- Title: Febuxostat.
- Title: Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
- Title: Febuxostat: A Look at the Key Intermediate and its Sourcing Strategy. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Source: Google Patents (CN101560195A).
- Title: Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Source: Journal of University of Mosul. URL:[Link]
- Title: Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Source: Der Pharma Chemica. URL:[Link]
Sources
- 1. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. chemimpex.com [chemimpex.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sulfuryl decanoate, 101426-31-7 [thegoodscentscompany.com]
- 11. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 12. 4-Methyl-5-thiazoleethanol 98 137-00-8 [sigmaaldrich.com]
- 13. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability Testing of 2-(4-Methyl-5-thiazolyl)ethyl decanoate: A Comprehensive Protocol and Application Guide
An Application Note for Drug Development Professionals
Abstract: This document provides a detailed framework for assessing the chemical stability of 2-(4-Methyl-5-thiazolyl)ethyl decanoate, a molecule with a core thiazole structure and a labile ester functional group.[1][2][3] The protocols herein are designed to establish the intrinsic stability profile of the substance, identify potential degradation pathways, and support the development of a stability-indicating analytical method. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and is intended for researchers, analytical scientists, and formulation experts in the pharmaceutical and related industries.
Introduction: The Imperative for Stability Analysis
This compound is an organic compound characterized by a substituted thiazole ring linked to a decanoate ester.[4][5] While it has applications as a flavoring agent, its structural motifs—specifically the ester linkage and the heteroaromatic thiazole ring—are common in pharmaceutically active molecules.[2][4] The stability of such molecules is a critical quality attribute that dictates their shelf-life, storage conditions, and ultimately, their safety and efficacy.[6][]
Degradation of the active substance can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of how a molecule behaves under various environmental stressors is a regulatory requirement and a scientific necessity.[8] This application note details the strategic approach to stability testing, encompassing forced degradation studies and formal stability trials under ICH-recommended conditions.
The core objectives of this stability program are:
-
To identify the likely degradation products and establish the primary degradation pathways.[9]
-
To demonstrate the specificity of the analytical methods used to monitor the drug's stability.[10]
-
To determine the intrinsic stability of the molecule and inform the development of a stable formulation and appropriate packaging.[9]
Foundational Framework: ICH Stability Guidelines
The protocols described are designed in accordance with the principles set forth by the International Council for Harmonisation (ICH) Quality Guidelines. These documents provide a globally harmonized standard for stability testing.
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline defines the core stability data package required for registration, including storage conditions and testing duration for long-term, intermediate, and accelerated studies.[11][12]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline provides specific protocols for evaluating the intrinsic photostability of a substance, which is a critical component of stress testing.[13][14]
The overall workflow for a comprehensive stability assessment is outlined below.
Caption: High-level workflow for stability testing.
Potential Degradation Pathways
The chemical structure of this compound suggests two primary points of vulnerability: the ester linkage and the thiazole ring. Understanding these potential failure modes is key to designing effective stress studies.
-
Ester Hydrolysis: The decanoate ester is susceptible to cleavage via hydrolysis under both acidic and basic conditions. This reaction would yield 2-(4-methyl-5-thiazolyl)ethanol and decanoic acid. This is often a primary degradation pathway for ester-containing drugs.[15][16][17]
-
Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone.[18][19] The nitrogen atom could also be oxidized to an N-oxide under strong oxidizing conditions.[18]
Caption: Predicted degradation pathways for the target molecule.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies, or stress testing, are performed to intentionally degrade the sample under conditions more severe than those used in accelerated stability studies.[8][9][20] These studies are crucial for elucidating degradation pathways and for demonstrating the peak separation capability (specificity) of the analytical method.[10] A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without generating secondary or tertiary products that may not be relevant under normal storage conditions.[8]
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | To challenge the stability of the ester linkage in an acidic environment.[15][21] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp (25°C) | 2 - 8 hours | To challenge the ester linkage, which is typically more labile under basic conditions.[22] |
| Neutral Hydrolysis | Purified Water | 60 °C | 72 hours | To assess hydrolysis in the absence of acid/base catalysis. |
| Oxidation | 3% H₂O₂ | Room Temp (25°C) | 24 hours | To induce oxidation, primarily targeting the sulfur and nitrogen atoms of the thiazole ring.[23][24] |
| Thermal | Dry Heat | 80 °C | 7 days | To evaluate the impact of high temperature on the molecule's integrity.[25][26] |
| Photostability | ICH Q1B Option 2 | Room Temp (25°C) | As per ICH | To assess degradation upon exposure to light, as required by regulatory guidelines.[27][28] |
Detailed Protocol: Acid-Catalyzed Hydrolysis
-
Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Stress Application: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl and dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 100 µg/mL in 0.1 M HCl.
-
Control Sample: Prepare a control sample similarly but replace the 1.0 M HCl with 1.0 M NaCl solution to account for ionic strength effects without the influence of pH.
-
Incubation: Place the test and control flasks in a thermostatically controlled water bath or oven at 60 °C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Quenching: Immediately neutralize the reaction by adding an equimolar amount of NaOH (e.g., add the 100 µL aliquot to a vial containing 100 µL of 0.1 M NaOH and 800 µL of mobile phase).
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.
Note: Protocols for base, neutral, and oxidative degradation follow a similar principle of preparation, stress application, incubation, and analysis, using the conditions outlined in Table 1. For base hydrolysis, the reaction is quenched with an equimolar amount of HCl.
Detailed Protocol: Photostability Testing
This protocol should be performed according to ICH Q1B guidelines.[13][14]
-
Sample Preparation: Prepare samples of the solid drug substance and a solution in a suitable solvent. Prepare a dark control sample for each condition by wrapping an identical sample container in aluminum foil.
-
Exposure: Place the samples and their corresponding dark controls in a calibrated photostability chamber.
-
Light Source: Expose the samples to a light source that conforms to ICH Q1B, capable of emitting both cool white fluorescent and near-ultraviolet light.
-
Exposure Levels: The exposure should be for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[27]
-
Analysis: After exposure, compare the samples against the dark controls. Analyze for any changes in physical appearance, assay value, and degradation products by HPLC.
Formal Stability Studies
Following the identification of degradation pathways, formal stability studies are conducted on at least one batch of the drug substance to determine its shelf life. These studies are performed under controlled storage conditions as defined by ICH Q1A(R2).[11][12]
Table 2: ICH Conditions for Formal Stability Studies (for Climatic Zones I/II)
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
RH = Relative Humidity
Protocol for Formal Stability Studies
-
Packaging: Place the drug substance in a container closure system that is representative of the proposed storage and distribution packaging.
-
Storage: Place the packaged samples into qualified, calibrated stability chambers set to the conditions specified in Table 2.
-
Sample Pulls: At each time point specified, remove a sufficient quantity of the sample for full analysis.
-
Analysis: Test the samples for critical quality attributes, including:
-
Appearance
-
Assay (potency)
-
Degradation products/Impurities
-
Moisture content (if applicable)
-
-
Data Evaluation: Evaluate the data for trends. Significant changes in any parameter, particularly a decrease in assay or an increase in degradation products, may indicate that the substance is not stable under the tested conditions.[11]
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is the cornerstone of any stability study.[10][29] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[29][30] The method must be able to separate the intact drug substance from all process-related impurities and degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for separating the parent compound from more polar degradants (e.g., hydrolyzed products). |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the thiazole moiety. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 60% B to 95% B over 20 min | A gradient is necessary to elute the non-polar parent compound while separating polar degradants early in the run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The thiazole ring is expected to have a strong UV chromophore. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Data Presentation and Interpretation
All stability data should be tabulated clearly to facilitate trend analysis.
Table 4: Example Stability Data Summary (Accelerated Conditions: 40°C/75%RH)
| Time Point (Months) | Appearance | Assay (%) (Mean ± SD) | Hydrolysis Product (%) (RRT ~0.45) | Oxidative Product (%) (RRT ~0.88) | Total Degradants (%) |
| 0 | White Powder | 99.8 ± 0.1 | < 0.05 | < 0.05 | 0.08 |
| 3 | White Powder | 98.5 ± 0.2 | 0.55 | 0.15 | 0.78 |
| 6 | White Powder | 97.1 ± 0.2 | 1.20 | 0.31 | 1.65 |
RRT = Relative Retention Time
Interpretation: The data in Table 4 would suggest that this compound degrades under accelerated conditions, with hydrolysis being the primary pathway. A significant change is observed, warranting careful consideration for packaging and storage, potentially requiring refrigeration or protection from moisture.
Conclusion
This application note provides a comprehensive and scientifically grounded approach to evaluating the stability of this compound. By systematically applying forced degradation techniques and conducting formal stability studies under ICH guidelines, researchers can build a robust understanding of the molecule's degradation profile. This knowledge is fundamental to developing safe, effective, and stable pharmaceutical products, defining appropriate storage conditions, and establishing a valid shelf-life. The protocols and principles outlined here serve as a robust starting point for any laboratory tasked with this critical aspect of drug development.
References
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- In-Situ. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- Bioprocess Online. (n.d.).
- FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. U.S.
- ResearchGate. (2013).
- Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
- MedCrave online. (2016).
- RAPS. (2025).
- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- Wikipedia. Thiazole. [Link]
- PubChem. This compound.
- Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- ACS Publications. (n.d.). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. [Link]
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
- ASLE Transactions. (1970). Thermal Characteristics of Some Organic Esters. [Link]
- MDPI. (n.d.).
- Scilit. (n.d.). Thermal Characteristics of Some Organic Esters. [Link]
- FooDB. (2010). Showing Compound 2-(4-Methyl-5-thiazolyl)
- ResearchGate. (2025).
- RSC Publishing. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). [Link]
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
- ResearchGate. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). [Link]
- PubMed. (n.d.).
- MDPI. (2019).
- ResearchGate. (n.d.). Hydrolytic Stability of Synthetic Ester Lubricants. [Link]
- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
- SciELO. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
- Scribd. (n.d.). Stability Testing. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2021).
- PubMed. (n.d.). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. [Link]
- Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
- PubChem. 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
- NIH. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. [Link]
- PubChemLite. 2-(4-methyl-5-thiazolyl)
- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. [Link]
- ResearchGate. (n.d.). Pharmaceutical Analysis | Stability Testing. [Link]
Sources
- 1. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C16H27NO2S) [pubchemlite.lcsb.uni.lu]
- 6. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiazole - Wikipedia [en.wikipedia.org]
- 19. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 22. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. tandfonline.com [tandfonline.com]
- 27. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 28. ema.europa.eu [ema.europa.eu]
- 29. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Long-Chain Thiazole Esters
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of long-chain thiazole esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by these valuable but synthetically demanding molecules. The inherent difficulty in synthesizing these compounds arises from a combination of factors: the often-sensitive nature of the thiazole ring formation and the physical properties imparted by the long alkyl chain, which can complicate reactions and make purification a formidable task.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to equip you with the expertise to diagnose issues in your experiments, make informed decisions, and achieve your synthetic targets with higher purity and yield.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the two primary stages of synthesis: thiazole ring formation and the subsequent esterification.
Question 1: I am attempting a Hantzsch synthesis to form my substituted thiazole precursor, but my yields are consistently low (<30%). What are the most probable causes and how can I fix this?
Answer: Low yields in the Hantzsch thiazole synthesis, a classic and robust reaction, typically point to issues with starting materials, reaction conditions, or competing side reactions.[1] Let's break down the potential culprits.
-
Purity and Stability of Reactants:
-
α-Haloketone: The α-haloketone is a critical starting material. It can be unstable, especially if it's an α-bromo or α-iodo ketone, and may decompose upon storage. Verify the purity of your haloketone by ¹H NMR before use. If it has degraded, it should be freshly prepared or purified.
-
Thioamide/Thiourea: The thioamide component is the nucleophile that initiates the reaction.[2][3] Ensure it is pure and dry. The presence of impurities can inhibit the reaction or lead to unwanted byproducts.
-
-
Reaction Conditions:
-
Solvent Choice: The reaction is typically run in polar protic solvents like ethanol. The choice of solvent can influence reaction rates and the solubility of your starting materials, which is particularly relevant when one of the precursors contains a long alkyl chain.
-
Temperature Control: While heating is often required, excessive temperatures can lead to the decomposition of reactants or the desired product. It is recommended to monitor the reaction by Thin Layer Chromatography (TLC) and maintain the lowest effective temperature. For sensitive substrates, modern approaches like microwave-assisted or ultrasound-irradiated synthesis can dramatically reduce reaction times and improve yields by providing localized, efficient heating.[4][5]
-
-
Stoichiometry and Reaction Mechanism: The mechanism involves the nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration.[1][2]
-
Ensure you are using the correct stoichiometry (typically 1:1). An excess of one reagent is usually not beneficial and can complicate purification.
-
The pH of the reaction can also be critical. While the reaction is often run under neutral conditions, some variations show that acidic conditions can alter the regioselectivity, especially when using N-substituted thioureas.[6]
-
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
Sources
- 1. synarchive.com [synarchive.com]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for the esterification of 4-methyl-5-thiazoleethanol
Welcome to the technical support center for the synthesis and optimization of 4-methyl-5-thiazoleethanol esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this crucial intermediate in their work. 4-Methyl-5-thiazoleethanol is a vital building block in pharmaceutical synthesis and a key contributor to flavor profiles in the food industry.[1][2] Its successful esterification is often a critical step in these applications.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the esterification of 4-methyl-5-thiazoleethanol, from reaction selection to product purification.
Section 1: Reaction Selection & General Principles
Q1: What are the primary methods for esterifying 4-methyl-5-thiazoleethanol, and how do I choose the right one?
The two most common and effective methods are the Fischer-Tropsch Esterification and the Steglich Esterification. The choice depends critically on the stability of your carboxylic acid and the desired reaction conditions.
-
Fischer-Tropsch Esterification: This is a classic acid-catalyzed reaction between the alcohol and a carboxylic acid. It's cost-effective for large-scale synthesis but involves harsh conditions (strong acid, high heat) that can be detrimental to sensitive substrates.[3] It is an equilibrium-driven process, requiring the removal of water to achieve high yields.[3]
-
Steglich Esterification: This method uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).[4][5] It is performed under mild, neutral conditions at or below room temperature, making it ideal for acid-labile or sterically hindered substrates.[5][6]
Decision Workflow for Esterification Method
Caption: Decision tree for selecting an appropriate esterification method.
Section 2: Troubleshooting Fischer Esterification
Q2: My Fischer esterification has stalled, and the yield is poor. What are the most common causes?
This is almost always an issue related to the reaction equilibrium. The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, will push the equilibrium back towards the starting materials.[3]
Troubleshooting Steps:
-
Ineffective Water Removal:
-
Causality: Water produced during the reaction hydrolyzes the ester product, preventing the reaction from reaching completion.
-
Solution: Use a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene, cyclohexane) to physically remove water as it forms.[7] For smaller scales where a Dean-Stark is impractical, add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[8]
-
-
Insufficient Catalyst:
-
Inadequate Temperature:
-
Causality: The reaction rate is often slow at lower temperatures.
-
Solution: Ensure the reaction is heated to reflux in the chosen solvent to achieve a reasonable reaction rate.[7]
-
Troubleshooting Workflow: Low Yield in Fischer Esterification
Caption: A systematic workflow for troubleshooting low yields in Fischer esterification.
Section 3: Troubleshooting Steglich Esterification
Q3: My Steglich esterification is slow and gives a low yield, and I see an unknown byproduct. What is happening?
A common failure mode in Steglich esterifications is a side reaction involving the activated O-acylisourea intermediate.
-
Causality: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, is highly reactive. If the alcohol nucleophile is slow to react (e.g., due to steric hindrance), this intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea.[6] This N-acylurea is unreactive towards the alcohol, effectively halting the desired reaction and consuming the starting material.
-
The Role of DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst, not just an additive. It is a superior nucleophile that reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate does not undergo rearrangement and is rapidly attacked by the alcohol to form the ester.[6]
-
Solution:
-
Ensure DMAP is present: Use 5-10 mol% of DMAP.
-
Check Reagent Quality: Ensure your DCC or EDC is fresh. Carbodiimides can slowly hydrolyze upon exposure to atmospheric moisture.
-
Solvent Choice: Use an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents will react with the carbodiimide.
-
Steglich Esterification: Main Pathway vs. Side Reaction
Caption: The catalytic role of DMAP in preventing N-acylurea formation.
Q4: How do I effectively remove the dicyclohexylurea (DCU) byproduct after a Steglich esterification with DCC?
DCU is notoriously insoluble in many common organic solvents, which is both a challenge and an advantage.
-
Standard Procedure:
-
After the reaction is complete (monitored by TLC), dilute the reaction mixture with a solvent in which DCU has low solubility, such as diethyl ether or ethyl acetate.
-
Cool the mixture in an ice bath or refrigerator for 30-60 minutes to maximize precipitation.
-
Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated DCU.
-
Proceed with a standard aqueous workup of the filtrate to remove DMAP and any remaining traces of starting materials.[7]
-
-
Pro-Tip: If DCU remains in your product after initial filtration, it can often be removed during silica gel chromatography. However, it may co-elute with moderately polar products. A second filtration of the concentrated column fractions, dissolved in a minimal amount of DCM and diluted with hexane or ether, can often precipitate the remaining DCU.
Section 4: Reaction Monitoring and Purification
Q5: What is the best way to monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against your starting materials (4-methyl-5-thiazoleethanol and the carboxylic acid). The product ester will typically have a higher Rf value (be less polar) than both starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile esters, GC-MS is an excellent tool to monitor the disappearance of starting materials and the appearance of the product peak, confirming its identity by its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a small aliquot can definitively show the formation of the ester linkage by the appearance of new characteristic peaks (e.g., a new methylene group adjacent to the ester oxygen).
Q6: My final product is impure. What are the recommended purification techniques?
-
Liquid-Liquid Extraction: After the reaction, a standard aqueous workup is essential. Wash the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove basic catalysts like DMAP, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water.[1][7]
-
Silica Gel Chromatography: This is the most robust method for achieving high purity. Use a solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradients) that provides good separation between your product and any remaining starting materials or byproducts.
Optimized Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap
This protocol describes the esterification of 4-methyl-5-thiazoleethanol with propionic acid as an example.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-methyl-5-thiazoleethanol (5.0 g, 34.9 mmol, 1.0 equiv).
-
Reagents: Add propionic acid (3.1 g, 41.9 mmol, 1.2 equiv) and toluene (50 mL).
-
Catalyst: Carefully add concentrated sulfuric acid (0.18 mL, 0.35 mmol, 0.01 equiv).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis indicates consumption of the starting alcohol.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by silica gel chromatography to yield the pure ester.
Protocol 2: Steglich Esterification
This protocol describes the esterification of 4-methyl-5-thiazoleethanol with a generic carboxylic acid.
-
Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (10.0 mmol, 1.0 equiv), 4-methyl-5-thiazoleethanol (1.57 g, 11.0 mmol, 1.1 equiv), and 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv).
-
Solvent: Dissolve the components in anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv) portion-wise over 5 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC until the starting alcohol is consumed.
-
Filtration: Dilute the reaction mixture with 20 mL of diethyl ether, cool to 0°C for 30 minutes, and filter off the DCU precipitate, washing the solid with cold diethyl ether.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
Comparative Data Summary
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst | Strong acid (H₂SO₄, p-TsOH) | Coupling Agent (DCC, EDC) + DMAP |
| Stoichiometry | Often uses excess alcohol or acid | Near-stoichiometric (1.0-1.2 equiv) |
| Temperature | High (Reflux) | Mild (0°C to Room Temp) |
| Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea |
| Solvent | High-boiling, azeotroping (Toluene) | Anhydrous, aprotic (DCM, THF) |
| Advantages | Inexpensive, scalable | Mild conditions, high yield, broad substrate scope[5][6] |
| Disadvantages | Harsh conditions, equilibrium-limited | Expensive reagents, byproduct removal (DCC)[11] |
References
Sources
- 1. Buy 4-Methyl-5-thiazoleethanol | 137-00-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,4-Disubstituted Thiazoles
Introduction: The 2,4-disubstituted thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and robust method for its construction.[4] This reaction involves the condensation of an α-haloketone with a thioamide.[5] While seemingly straightforward, the synthesis is often plagued by competing reactions and challenging purifications that can frustrate even experienced chemists.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common side reactions, optimizing reaction conditions, and ensuring the reliable synthesis of your target 2,4-disubstituted thiazoles.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields are the most frequently encountered issue. The root cause often lies in one of three areas: suboptimal reaction conditions, instability of starting materials, or competing side reactions.
Potential Cause A: Suboptimal Reaction Conditions
The classic Hantzsch synthesis involves nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration.[6][7] Each step is sensitive to reaction parameters.
-
Solvent Choice: The polarity of the solvent can dramatically influence reaction rates. Protic solvents like ethanol or methanol are commonly used as they can facilitate the proton transfers involved in the mechanism.[8] However, for less reactive substrates, higher boiling point aprotic solvents like DMF or dioxane may be necessary to drive the reaction to completion.
-
Temperature: Many Hantzsch syntheses proceed well at room temperature or with gentle heating (e.g., 40-80 °C).[5] If your yield is low, consider that the activation energy for the desired reaction may not be met. Conversely, excessive heat can promote decomposition and the formation of colored, tarry byproducts.
-
Reaction Time: These reactions are often complete within a few hours. However, monitoring by Thin Layer Chromatography (TLC) is crucial. Stopping the reaction too early will naturally result in a low yield, while excessively long reaction times can lead to product degradation.
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Screen Solvents: Set up small-scale parallel reactions in different solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF). Monitor each by TLC to identify the solvent that gives the cleanest conversion to the product.
-
Temperature Gradient: If the reaction is sluggish at room temperature, increase the temperature in 10-15 °C increments. Monitor for the formation of new, undesired spots on the TLC plate, which would indicate decomposition.
-
Time Course Study: Run a reaction and take aliquots every 30-60 minutes. Analyze by TLC or LC-MS to determine the optimal reaction time where the product concentration is maximized and byproduct formation is minimal.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Starting Point |
| Solvent | Ethanol | Acetonitrile | DMF | Ethanol |
| Temperature | Room Temp. | 60 °C | 100 °C | 60 °C |
| Concentration | 0.1 M | 0.5 M | 1.0 M | 0.5 M |
Potential Cause B: Starting Material Instability
-
Thioamides: Many thioamides are sensitive to heat, light, and acidic or basic conditions. Decomposition can occur before or during the reaction. Thiobenzamide, for instance, is known to be unstable in acidic media, which can lead to low yields.[3]
-
α-Haloketones: These reagents can be lachrymatory and unstable, particularly α-bromoketones. They can undergo self-condensation or decomposition upon prolonged storage.
Preventative Measures:
-
Always use freshly prepared or purified starting materials.
-
Store thioamides and α-haloketones under an inert atmosphere (Nitrogen or Argon) and in a refrigerator or freezer.
-
When weighing and handling, minimize exposure to atmospheric moisture and light.
Question 2: I've isolated a major byproduct that is not my target thiazole. How can I identify and prevent its formation?
The formation of significant byproducts is a clear indication of a competing reaction pathway. Understanding the mechanism of these side reactions is key to mitigating them.
Workflow for Byproduct Identification & Mitigation
Caption: Troubleshooting workflow for byproduct mitigation.
Common Side Reaction A: Formation of Dimeric Thioamide Species
In some cases, particularly under basic conditions or with prolonged heating, the thioamide can react with itself or with an intermediate to form undesired dimers or other complex structures.
Common Side Reaction B: Competing N-Alkylation vs. S-Alkylation
The Hantzsch synthesis begins with the nucleophilic sulfur of the thioamide attacking the α-haloketone (S-alkylation).[6] However, the nitrogen atom of the thioamide is also nucleophilic and can compete, leading to N-alkylation. While this intermediate can sometimes rearrange or cyclize to the desired product, it often leads to alternative, undesired pathways.
Caption: Competing S-Alkylation vs. N-Alkylation pathways.
Mitigation Strategy: Controlling the Order of Addition
In multicomponent variations of the Hantzsch synthesis (e.g., reacting an aldehyde, α-haloketone, and thioamide), side reactions between the components can be a major issue.[6] Optimizing the order of addition can significantly improve the yield of the desired thiazole.
Recommended Protocol:
-
Pre-mix Aldehyde and Thioamide: In a flask, dissolve the aldehyde and thioamide in the chosen solvent. Stir for 10-15 minutes.
-
Add α-Haloketone: Slowly add the α-haloketone to the pre-mixed solution.
-
Monitor: Follow the reaction's progress by TLC. This method often favors the formation of the desired intermediate over competing pathways.
Question 3: My final product is difficult to purify. What strategies can I use?
Purification challenges often arise from byproducts with similar polarities to the desired thiazole or from the presence of highly colored impurities.
Strategy 1: Careful Workup
After the reaction is complete, the initial product often exists as a hydrohalide salt (e.g., HBr or HCl salt), which may be soluble in the reaction medium.[8]
Detailed Workup Protocol:
-
Cool Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Neutralization: Pour the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) in water.[5] This neutralizes the hydrohalide salt, causing the free thiazole base to precipitate.
-
Filtration: Collect the precipitated solid using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts. A subsequent wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.
-
Drying: Dry the purified solid under vacuum.
Strategy 2: Recrystallization
If the product is still impure after precipitation, recrystallization is a powerful purification technique.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for thiazoles include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove the charcoal and any insoluble impurities. Allow the solution to cool slowly to form pure crystals.
Strategy 3: Column Chromatography
For stubborn impurities or non-crystalline products, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.3 for the desired product.
References
- Benchchem. (n.d.). optimization of Hantzsch thiazole synthesis reaction conditions.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Mechanism of Hantzsch reaction.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
- Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles.
- YouTube. (2019, January 19). synthesis of thiazoles.
- PubMed. (2013, April 14). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development.
- CUTM Courseware. (n.d.). Thiazole.
- Jurnal GEEJ. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Sources
- 1. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
addressing solubility issues of 2-(4-Methyl-5-thiazolyl)ethyl decanoate in aqueous media
Introduction
Welcome to the technical support guide for 2-(4-Methyl-5-thiazolyl)ethyl decanoate. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. This compound is a highly lipophilic molecule, characterized by a decanoate ester chain, which significantly limits its solubility in aqueous media.[1][2] Its calculated Log P (a measure of lipophilicity) is approximately 5.5, indicating a strong preference for non-polar environments and confirming its classification as a poorly water-soluble compound.[1] This guide offers a systematic approach to overcoming these solubility hurdles to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in aqueous buffers.
Q1: I'm trying to dissolve my compound directly in my aqueous assay buffer, but it won't go into solution. What's happening?
A1: Direct dissolution in aqueous buffer is highly unlikely to succeed due to the compound's lipophilic nature (Log P ~5.5).[1] The long decanoate alkyl chain dominates the molecule's physicochemical properties, making it practically insoluble in water.[1][3][4] You are likely observing suspended particles or an oily film on the surface.
Troubleshooting Steps:
-
Stop direct dissolution. This method is unsuitable for this compound.
-
Prepare a concentrated stock solution in a water-miscible organic solvent first. This is a standard and essential practice for highly lipophilic compounds.
-
Proceed to Q2 for guidance on selecting an appropriate solvent for your stock solution.
Q2: What organic solvent should I use to prepare a stock solution?
A2: The choice of a co-solvent is critical and depends on the final concentration needed in your assay and the tolerance of your experimental system (e.g., cell line, enzyme) to that solvent.[5][6]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice for initial studies. It is a powerful solvent capable of dissolving most lipophilic compounds.
-
Ethanol: A good alternative, especially if DMSO is incompatible with your assay.
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP): Use with caution due to higher potential toxicity in biological systems.[5]
Key Causality: Co-solvents work by reducing the overall polarity of the solvent system (your aqueous buffer), making it more favorable for the lipophilic compound to remain dissolved.[5][6]
Protocol Reference: See Protocol 1: Preparation of a Concentrated Stock Solution .
Q3: I've prepared a DMSO stock, but when I dilute it into my aqueous buffer, the compound precipitates. How can I prevent this?
A3: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the organic co-solvent is diluted below the threshold required to keep the compound in solution. The final co-solvent concentration in your assay must be high enough to maintain solubility but low enough to avoid interfering with the experiment.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting compound precipitation.
Advanced Strategies:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[7][8][9] They can encapsulate the lipophilic decanoate tail of your molecule, forming an "inclusion complex" that is water-soluble.[7][10][11] This is a highly effective method for increasing aqueous solubility without relying on high concentrations of organic solvents.[8][9]
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles—colloidal aggregates with a hydrophobic core.[12][13] Your compound can partition into this core, allowing it to be dispersed in the aqueous medium.[12][14][15]
Protocol References: See Protocol 2: Solubility Enhancement with Cyclodextrins and Protocol 3: Micellar Solubilization with Surfactants .
Q4: How do I determine the actual soluble concentration of my compound in the final assay medium?
A4: Visual inspection is not sufficient. You must differentiate between thermodynamic and kinetic solubility and perform a quantitative analysis.
-
Kinetic Solubility: Measures the concentration at which a compound, introduced from a DMSO stock, starts to precipitate. This often overestimates true equilibrium solubility due to the formation of a supersaturated state.[16][17][18] It is useful for high-throughput screening.
-
Thermodynamic Solubility: The true equilibrium solubility, measured by adding an excess of the solid compound to the buffer, allowing it to equilibrate (typically for 24-48 hours), and then measuring the concentration of the dissolved material.[16][19][20] This is the gold standard for formulation development.
Self-Validation System: To ensure accuracy, after preparing your formulation (e.g., with co-solvent or cyclodextrin), centrifuge the sample at high speed (e.g., >14,000 g for 15 minutes) to pellet any undissolved compound or aggregates. Then, quantify the concentration of the compound in the supernatant.
Protocol Reference: See Protocol 4: Quantification of Soluble Compound using HPLC-UV .
Q5: Could the pH of my buffer be affecting the solubility of this compound?
A5: Yes, it is possible. The thiazole ring contains a nitrogen atom that can be protonated at acidic pH.[21] While the decanoate ester itself is neutral, the protonation of the thiazole nitrogen would create a positive charge, which could increase aqueous solubility.
Experimental Check:
-
Determine the pKa of the thiazole nitrogen. This can be estimated using software or determined experimentally via potentiometric titration.
-
Measure the solubility of your compound in buffers of different pH values (e.g., pH 5.0, 7.4, 9.0).
-
If solubility is significantly higher at a pH below the pKa, then pH modification is a viable strategy, provided the pH is compatible with your experimental system.[22][23]
Table 1: Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity.[6] | Simple, quick to prepare. | Potential for solvent toxicity/interference in assays.[6] |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble complex.[7][9] | High solubilization capacity, generally low toxicity. | Can be expensive; may alter drug-target binding. |
| Surfactants | Sequesters the compound within hydrophobic micelle cores.[12][13] | Effective for very lipophilic compounds. | Can denature proteins; may interfere with cell membranes. |
| pH Adjustment | Ionizes the molecule, increasing its polarity.[22] | Simple and cost-effective. | Only applicable if the compound has an ionizable group. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To dissolve this compound in an organic co-solvent.
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out a precise amount of the compound into a sterile tube.
-
Add the required volume of DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Solubility Enhancement with Cyclodextrins
-
Objective: To prepare an aqueous solution of the compound using a cyclodextrin.
-
Materials: Compound stock solution (from Protocol 1), Hydroxypropyl-β-cyclodextrin (HP-β-CD), aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
While vortexing the HP-β-CD solution, slowly add a small volume of the concentrated compound stock solution (from Protocol 1) to achieve the target final concentration.
-
Continue to vortex or shake the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
To validate, centrifuge the solution at >14,000 g for 15 minutes.
-
Carefully collect the supernatant for quantification (see Protocol 4) and use in your experiment.
-
Protocol 3: Micellar Solubilization with Surfactants
-
Objective: To dissolve the compound using a surfactant-based formulation.
-
Materials: Compound stock solution, Polysorbate 80 (Tween® 80) or Cremophor® EL, aqueous buffer.
-
Procedure:
-
Prepare a surfactant solution in the aqueous buffer at a concentration well above its CMC (e.g., 1-5% w/v for Tween® 80).
-
Slowly add the compound stock solution to the surfactant solution while vortexing.
-
Allow the solution to equilibrate for 30-60 minutes.
-
Perform a validation step by centrifuging and quantifying the supernatant as described in Protocol 2.
-
Protocol 4: Quantification of Soluble Compound using HPLC-UV
-
Objective: To accurately measure the concentration of the dissolved compound.[24]
-
Methodology:
-
System: A standard Reverse-Phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a typical starting point.
-
Detection: The thiazole ring provides a UV chromophore. Determine the optimal wavelength (λmax) by running a UV scan of a standard solution.
-
Standard Curve: Prepare a series of known concentrations of the compound in 100% acetonitrile or methanol. Generate a standard curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered supernatant from your solubility test.
-
Calculation: Determine the concentration of your sample by interpolating its peak area from the standard curve.
-
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Taylor & Francis Online. (n.d.). Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- ResearchGate. (2025). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks.
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- PubMed. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- Pharmedicine Journal. (2024). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems.
- Taylor & Francis Online. (n.d.). Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- ResearchGate. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- Semantic Scholar. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- PubChem. (n.d.). This compound.
- ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.
- IJRPR. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
- ScienceDirect. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds.
- Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- PMC - NIH. (2004). Direct determination of unbound lipophilic ligands in aqueous solutions.
- SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY.
- PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl hexanoate.
- PermeGear. (n.d.). Journal of Molecular Liquids.
- FooDB. (2010). Showing Compound this compound (FDB009862).
- PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Wikipedia. (n.d.). Thiamine.
- JoVE. (2022). Self-Nanoemulsification of Healthy Oils to Enhance the Solubility of Lipophilic Drugs.
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
- MDPI. (n.d.). Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- ResearchGate. (2016). (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity.
- MDPI. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.
- PubMed Central. (n.d.). Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems.
Sources
- 1. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 3. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmedicinejournal.com [pharmedicinejournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Interference in Analytical Measurements of Thiazole Compounds
Welcome to the technical support center for the analysis of thiazole-containing compounds. Thiazole and its derivatives are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their unique chemical properties, while beneficial for their intended function, often present significant challenges during analytical measurement.[3]
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of why interferences occur and offers robust, field-proven strategies to mitigate them. Our approach is rooted in first principles to empower you to troubleshoot effectively and develop validated, trustworthy analytical methods.
Part 1: Foundational Concepts - Understanding Interference in Thiazole Analysis
Interference in analytical chemistry refers to any systematic error in a measurement caused by the presence of a substance other than the analyte of interest. For thiazole compounds, these interferences are primarily driven by their inherent chemical characteristics and the complexity of the matrices in which they are analyzed.
The Chemical Nature of Thiazoles:
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, possesses distinct properties that influence its analytical behavior:
-
Basicity: The nitrogen atom at position 3 imparts basic properties, making thiazoles prone to strong interactions with acidic sites, such as residual silanols on silica-based HPLC columns. This is a primary cause of chromatographic peak tailing.[4]
-
Polarity and Solubility: The polarity of thiazole derivatives can vary widely based on their substituents, affecting their solubility in sample preparation solvents and their retention in chromatographic systems.
-
Metabolic Susceptibility: In biological systems, the thiazole ring can be a site of metabolic activity, often catalyzed by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can complicate analysis and interpretation.[5]
Common Categories of Interference:
-
Matrix Effects (LC-MS): This is arguably the most significant challenge in modern bioanalysis. Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine, soil) alter the ionization efficiency of the target thiazole analyte in the mass spectrometer's ion source. This can lead to either ion suppression or enhancement, causing inaccurate quantification.[6][7][8] The phenomenon is particularly pronounced in electrospray ionization (ESI).[6][8]
-
Chromatographic Co-elution: This occurs when an interfering compound has a similar retention time to the analyte, resulting in overlapping peaks.[9][10] This compromises both identification and quantification. Co-elution can be detected by observing peak shape distortions (shoulders, split peaks) or by using advanced detectors like diode array detectors (DAD) for peak purity analysis or mass spectrometry (MS) to identify different m/z values across the peak.[9][10]
-
Secondary-Interaction Effects (HPLC): As mentioned, the basic nature of many thiazoles can lead to undesirable secondary interactions with the stationary phase, causing poor peak shape (tailing), which complicates peak integration and reduces resolution.[4][11]
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Section 2.1: Mass Spectrometry (LC-MS) Issues
Question 1: My thiazole analyte signal is significantly suppressed when analyzing plasma samples, but the signal is strong for standards in pure solvent. What is causing this and how do I fix it?
Answer:
This is a classic case of matrix-induced ion suppression . In electrospray ionization (ESI), your thiazole analyte and co-eluting matrix components (like phospholipids from plasma) compete for the limited surface area of the ESI droplets and for the available charge.[8] This competition reduces the efficiency with which your analyte can form gas-phase ions, leading to a suppressed signal.
Here is a systematic workflow to diagnose and mitigate this issue:
Caption: A systematic workflow for troubleshooting ion suppression in LC-MS analysis.
Step-by-Step Troubleshooting:
-
Confirm and Quantify the Matrix Effect: First, you must confirm that a matrix effect is the root cause. Use the Post-Extraction Addition protocol detailed below. A signal recovery of <85% or >115% indicates a significant matrix effect that requires action.[7]
-
Improve Sample Preparation: The goal is to remove the interfering components before they enter the LC-MS system.
-
Protein Precipitation (PPT): This is a fast but non-selective method. While it removes proteins, it leaves behind many other matrix components like phospholipids. If using PPT, a subsequent dilution (at least 1:5) is often necessary.[12]
-
Liquid-Liquid Extraction (LLE): More selective than PPT. By choosing a solvent with appropriate polarity, you can selectively extract your thiazole analyte, leaving interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): This is the most powerful technique for cleanup.[13] By selecting the right sorbent (e.g., mixed-mode or reverse-phase), you can achieve a highly specific extraction of your analyte and a very clean final extract.
-
-
Optimize Chromatography: If sample preparation isn't enough, the next step is to chromatographically separate your thiazole analyte from the interfering matrix components.
-
Adjust the Gradient: A shallower gradient can increase the separation between your analyte and the "matrix band" that often elutes early in the run.[14]
-
Change Column Selectivity: If you are using a standard C18 column, switch to one with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase. This alters the retention mechanism and can resolve the co-elution.[14]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[15] A SIL-IS is chemically identical to your analyte but has a different mass (due to 13C, 2H, or 15N substitution). It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Question 2: How do I choose the optimal mass spectrometry parameters for sensitive and specific detection of my thiazole compound?
Answer:
Optimizing MS parameters is crucial for achieving the best signal-to-noise ratio. This process involves tuning both the ion source and the mass analyzer (especially for tandem MS). The mass spectra of thiazoles are often characterized by an abundant molecular ion, with specific fragmentation patterns that can be exploited for structural elucidation and quantification.[16][17]
| Parameter | Purpose | Optimization Strategy | Common Starting Point for Thiazoles |
| Ionization Mode | Select between positive (ESI+) or negative (ESI-) ionization. | Infuse a standard solution (~1 µg/mL) and test both modes. The basic nitrogen on the thiazole ring often favors ESI+.[18] | ESI+ is typically the first choice. |
| Capillary/Spray Voltage | Creates the electrostatic field for droplet formation and charging. | Tune for maximum stable signal of the precursor ion. | 2.5 - 4.0 kV |
| Cone/Fragmentor Voltage | In-source fragmentation; helps transfer ions from the source to the analyzer. | Increase voltage until the precursor ion signal is maximized without significant fragmentation.[19] | 20 - 50 V |
| Source/Gas Temperature | Aids in desolvation of the ESI droplets. | Optimize for maximum signal intensity and stability. Overheating can cause degradation. | 100 - 150 °C (Source), 300 - 450 °C (Desolvation) |
| Collision Energy (CE) | (MS/MS only) Controls the fragmentation of the precursor ion in the collision cell. | Infuse the precursor ion and ramp the CE to find the voltage that produces the most abundant and specific product ions.[19][20] | Varies widely based on compound structure (10-40 eV). |
-
Infuse the Analyte: Prepare a ~500 ng/mL solution of your thiazole standard in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Infuse it directly into the mass spectrometer.
-
Find the Precursor Ion: In full scan mode (e.g., m/z 100-500), identify the protonated molecule [M+H]+. This will be your precursor ion for Multiple Reaction Monitoring (MRM).
-
Generate a Product Ion Scan: Select the precursor ion in the first quadrupole (Q1) and scan the third quadrupole (Q3) to see all the fragment (product) ions generated at a moderate collision energy (e.g., 20 eV).
-
Select Product Ions: Choose the 2-3 most abundant and specific (higher m/z is often better) product ions. These will be your MRM transitions.
-
Optimize Collision Energy: For each MRM transition (precursor -> product), perform a collision energy optimization. The instrument software will typically ramp the CE across a range (e.g., 5-50 eV) and you will select the energy that gives the maximum product ion intensity. This ensures maximum sensitivity for your quantitative assay.[19]
Section 2.2: Chromatography (HPLC/UHPLC) Issues
Question 3: I'm observing significant peak tailing for my basic thiazole compound in reverse-phase HPLC. What's causing this and what's the troubleshooting workflow?
Answer:
This is a very common issue caused by secondary ionic interactions . The basic nitrogen on your thiazole ring can become protonated, and this positively charged analyte can interact strongly with deprotonated, acidic residual silanol groups (Si-O-) on the surface of conventional silica-based C18 columns.[4] This secondary retention mechanism is non-uniform and leads to the asymmetrical peak shape known as tailing.[4]
Caption: Decision workflow for diagnosing and resolving chromatographic peak tailing for basic compounds.
Step-by-Step Troubleshooting:
-
Control the Mobile Phase pH: This is the most critical first step.
-
The 'Why': By operating at a low pH (e.g., pH 2.5-3.5), you ensure that both your basic thiazole analyte is fully protonated (acts as a single species) and the residual silanol groups are protonated (neutral, Si-OH). This suppresses the undesirable ionic interaction.[4]
-
The 'How': Use a buffer. For LC-MS, volatile buffers like formic acid or ammonium formate are ideal. A concentration of 10 mM is typically sufficient.[18] Do not use non-volatile buffers like phosphate with MS.
-
-
Select an Appropriate Column: Not all C18 columns are the same.
-
Standard (Type A) Silica: Older columns often have a higher concentration of acidic silanols and exhibit poor peak shape for bases.
-
High-Purity, End-Capped (Type B) Silica: Modern columns use higher purity silica with fewer metal impurities and are "end-capped" to block most of the residual silanols. These offer significantly better performance.[4]
-
Polar-Embedded or Hybrid Columns: These columns have stationary phases that incorporate a polar group (e.g., carbamate) or are built on a hybrid particle base. This shields the analyte from the underlying silica surface, resulting in excellent peak shape for basic compounds even at mid-range pH.
-
-
Check for Extra-Column Effects: Dead volume in the system can contribute to peak broadening and tailing.[21]
-
Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").
-
Check that all fittings are correctly installed to avoid small voids.
-
-
Rule out Column Contamination or Overload:
-
Contamination: Strongly retained basic compounds from previous injections can accumulate on the column head, creating active sites. Flush the column with a strong, acidic solvent.[21][22]
-
Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Dilute your sample and reinject.[11]
-
Question 4: I have two thiazole-containing isomers that are co-eluting. How can I resolve them?
Answer:
Resolving isomers is a common chromatographic challenge that requires manipulating the selectivity of your separation. The resolution between two peaks is governed by three factors: efficiency (N), retention (k), and selectivity (α). For co-eluting peaks, selectivity is the most powerful tool to manipulate.[9][10]
Strategies to Improve Selectivity (α):
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). Methanol is a hydrogen-bond acceptor and donor, while acetonitrile is primarily a dipole. This difference in interaction with your analytes and the stationary phase can dramatically alter selectivity.
-
Modify Mobile Phase pH: Even small changes in pH can alter the ionization state of your thiazole isomers, potentially leading to differential retention and separation. This is especially effective if the isomers have slightly different pKa values.
-
Change the Stationary Phase: This is the most effective way to achieve separation if other methods fail. The goal is to introduce a different retention mechanism.
-
From C18 to Phenyl-Hexyl: A phenyl column provides π-π interactions, which can be very effective for separating aromatic compounds like thiazole derivatives.
-
From C18 to Cyano (CN): A cyano column offers dipole-dipole interactions and can be run in both normal-phase and reversed-phase modes.
-
-
Adjust Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Sometimes, increasing or decreasing the column temperature by 10-20°C can be enough to resolve closely eluting peaks.
-
Optimize the Gradient: A shallower gradient (slower increase in organic solvent over time) gives the analytes more time to interact with the stationary phase, which can improve the resolution of closely eluting peaks.[14]
Part 3: Detailed Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This protocol allows you to determine the precise impact of your sample matrix on the analyte signal, as recommended by regulatory bodies like the FDA.[23][24]
Objective: To quantify ion suppression or enhancement.
Materials:
-
Blank matrix extract (processed using your final sample preparation method).
-
Analyte stock solution.
-
Pure solvent (matching your final extract composition).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Solvent): Spike the analyte from your stock solution into pure reconstitution solvent to a known final concentration (e.g., your mid-QC level).
-
Set B (Post-Extraction Spike): Take your blank matrix extract and spike the same amount of analyte into it to achieve the same final concentration as Set A.
-
Set C (Matrix Blank): Analyze the blank matrix extract without any spiked analyte to check for interferences at the analyte's retention time.
-
-
Analysis: Inject all three sets of samples into the LC-MS system (n=3-5 replicates for each).
-
Calculation:
-
Calculate the mean peak area for Set A (Area_Solvent) and Set B (Area_PostSpike).
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Area_PostSpike / Area_Solvent) * 100
-
-
Interpretation:
-
85% - 115%: No significant matrix effect.
-
< 85%: Ion Suppression.
-
> 115%: Ion Enhancement.
-
This self-validating check confirms whether your sample preparation method is adequate or if further optimization is required.[7]
References
- Title: Studies in mass spectrometry. Part VII. Mass spectra of thiazoles Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]
- Title: Optimization of MS/MS Conditions, Quantitative Analysis Source: ScienceDirect URL:[Link]
- Title: Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
- Title: Review of Characteristics and Analytical Methods for Determination of Thiabendazole Source: MDPI URL:[Link]
- Title: Overcoming matrix effects in liquid chromatography-mass spectrometry Source: PubMed URL:[Link]
- Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchG
- Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chrom
- Title: Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets Source: NIH National Center for Biotechnology Inform
- Title: Optimized ESI-MS/MS parameters for the MRM determination of target compounds Source: Wiley Online Library URL:[Link]
- Title: Common Causes of Poor Peak Shape in HPLC and How to Fix Them Source: Chromasir URL:[Link]
- Title: Mass spectrum and fragmentations for compound 5.
- Title: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst (RSC Publishing) URL:[Link]
- Title: Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ChemRxiv URL:[Link]
- Title: Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Source: ResearchG
- Title: Co-Elution: How to Detect and Fix Overlapping Peaks. Source: YouTube URL:[Link]
- Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI URL:[Link]
- Title: Tips for Optimizing Key Parameters in LC–MS Source: LCGC Intern
- Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]
- Title: (PDF)
- Title: Abnormal Peak Shapes Source: Shimadzu URL:[Link]
- Title: Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them Source: Mastelf URL:[Link]
- Title: (PDF)
- Title: Fluorometric determination of thiazole-containing compounds Source: PubMed URL:[Link]
- Title: Short Review on Thiazole Derivative Source: Journal of Drug Delivery and Therapeutics URL:[Link]
- Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]
- Title: A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives Source: ResearchG
- Title: Troubleshooting and Performance Improvement for HPLC Source: Aurigene Pharmaceutical Services URL:[Link]
- Title: Some reported drugs containing thiazoles.
- Title: Therapeutic Drug Monitoring and Its Analytical Methods - An Educational Review Source: Medicon Medical Sciences URL:[Link]
- Title: Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents Source: PMC - NIH URL:[Link]
- Title: What are the Common Peak Problems in HPLC Source: Chrom
- Title: Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole Source: ResearchG
- Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL:[Link]
- Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: ResearchG
- Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Omega URL:[Link]
- Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL:[Link]
- Title: Sample Preparation Techniques for Elemental Analysis in Aqueous M
- Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL:[Link]
- Title: Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores Source: ResearchG
- Title: Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors Source: PMC - NIH URL:[Link]
- Title: Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol Source: PubMed Central URL:[Link]
- Title: Common Interferences in Drug Testing Source: Bluth Bio Industries URL:[Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. mastelf.com [mastelf.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of MS/MS Conditions, Quantitative Analysis [ebrary.net]
- 21. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 22. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 23. mdpi.com [mdpi.com]
- 24. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Technical Support Center: Method Refinement for 2-(4-Methyl-5-thiazolyl)ethyl Decanoate Assays
Welcome to the technical support center for 2-(4-Methyl-5-thiazolyl)ethyl decanoate (MTD) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving consistent and reproducible results in their MTD assays. As a compound with applications in both pharmaceutical and flavor industries, its accurate quantification is paramount.[1] This document provides field-proven insights, troubleshooting workflows, and validated protocols to help you refine your analytical methods and ensure data integrity.
The core principle of any robust analytical method is validation—a documented process demonstrating that the procedure is suitable for its intended purpose.[2][3] This guide is built upon that foundation, aiming to empower you to not only solve immediate problems but also to build self-validating systems for long-term success.
Section 1: Foundational Knowledge & Key Compound Properties
A thorough understanding of the analyte is the first step in troubleshooting. This compound is an ester with a distinct chemical structure that influences its analytical behavior.[1] Its thiazole ring and long decanoate chain dictate its solubility and chromatographic retention.
| Property | Value | Source |
| CAS Number | 101426-31-7 | [4] |
| Molecular Formula | C₁₆H₂₇NO₂S | [5] |
| Molecular Weight | 297.46 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [6] |
| Boiling Point | 177-179 °C @ 1.50 mm Hg | [5] |
| Solubility | Soluble in alcohol and non-polar solvents; insoluble in water. | [5] |
| Purity Assay | Typically >98.0% (GC) | [7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during MTD assay development and execution.
Q1: What are the most common analytical techniques for quantifying this compound?
The two most prevalent and suitable techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID), GC is an excellent choice due to the compound's volatility at higher temperatures. It is frequently cited as the method for purity assessment.[1][7] Headspace GC-MS can also be used for analyzing volatile impurities or the compound itself in complex matrices.[8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (RP-HPLC-UV) is also highly effective. The thiazole ring contains a chromophore that allows for UV detection. This method is advantageous for samples that may contain non-volatile matrix components.
Q2: My assay results for MTD are highly variable. What are the first things I should check?
Variability is a common challenge that can stem from multiple sources. A systematic approach is crucial.
-
Sample Preparation: This is the most frequent source of error. Inconsistent extraction efficiency, incomplete dissolution, or analyte degradation during preparation can lead to significant variability. Ensure your sample solvent fully solubilizes the MTD and that your extraction procedure is validated for recovery.
-
Analyte Stability: Esters can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes (esterases).[9] Prepare samples fresh and consider running a stability study in your sample matrix and solvent to understand degradation kinetics.
-
Instrument Performance: Check for system suitability before each run. Fluctuations in pump flow rate, inconsistent injection volumes, or detector drift can introduce variability.
-
Standard Curve Preparation: Errors in serial dilutions of your calibration standards are a direct source of quantification errors. Use calibrated pipettes and high-purity reference standards.
Q3: How can I prevent the degradation of MTD during sample storage and preparation?
Ester hydrolysis is the primary degradation pathway. To mitigate this:
-
Control pH: Maintain sample and mobile phase pH within a neutral range (ideally 6-8) unless the method requires acidic or basic conditions for retention, in which case stability must be thoroughly evaluated.
-
Temperature: Store stock solutions and prepared samples at low temperatures (2-8 °C or -20 °C for long-term storage) to slow down degradation. Avoid repeated freeze-thaw cycles.
-
Biological Matrices: When working with plasma or tissue homogenates, which may contain esterases, immediate protein precipitation and extraction into an organic solvent are critical. The addition of esterase inhibitors to collection tubes may also be necessary to prevent ex vivo conversion.[9]
Q4: What are the essential parameters for validating my MTD assay method?
Method validation ensures your assay is fit for its purpose.[10][11] Key parameters, guided by ICH (International Council for Harmonisation) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.
-
Accuracy: The closeness of your measured value to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.
Section 3: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues.
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing inconsistent assay results.
Caption: General troubleshooting workflow for MTD assays.
HPLC Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Active sites on the silica backbone of the column interact with the nitrogen on the thiazole ring.[12]2. Column Overload: Injecting too high a concentration of the analyte.3. Mismatched pH: Mobile phase pH is not optimal for analyte ionization state. | 1. Use a high-purity, end-capped C18 or C8 column. Consider adding a competing base like triethylamine (TEA) to the mobile phase at low concentrations (e.g., 0.1%).2. Reduce the injection volume or dilute the sample.3. Adjust mobile phase pH. For MTD, a pH between 6.0 and 7.5 is a good starting point. |
| Peak Fronting | 1. Sample Solvent Stronger than Mobile Phase: Sample is dissolved in a solvent that is much less polar than the mobile phase (e.g., pure acetonitrile).2. Column Overload: Severe concentration overload. | 1. Dilute the sample in the initial mobile phase composition or a weaker solvent.2. Dilute the sample significantly and re-inject. |
| Inconsistent Retention Times | 1. Pump Malfunction: Inconsistent mobile phase composition or flow rate.2. Column Temperature Fluctuation: Lack of column thermostatting.3. Insufficient Equilibration: Column is not fully equilibrated with the mobile phase between runs or after a gradient. | 1. Purge the pump to remove air bubbles and check for leaks. Run a flow rate accuracy test.2. Use a column oven set to a stable temperature (e.g., 30-40 °C).3. Ensure the column is equilibrated for at least 10-15 column volumes before the first injection and between gradient runs. |
| Ghost Peaks | 1. Late Elution: A peak from a previous injection elutes during the current run.2. Contaminated Mobile Phase or System: Impurities in solvents or leaching from system components. | 1. Extend the run time or add a high-organic wash step at the end of your gradient to elute all components.2. Use high-purity HPLC-grade solvents. Flush the system thoroughly. |
GC Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Active Sites in Inlet/Column: Free silanol groups in the inlet liner or column can interact with the analyte.2. Slow Injection/Vaporization: Suboptimal injection speed or inlet temperature.3. Column Contamination: Accumulation of non-volatile matrix components at the head of the column. | 1. Use a deactivated inlet liner and a high-quality, low-bleed column (e.g., DB-5ms, HP-5ms).2. Increase the inlet temperature (e.g., 250-280 °C). Ensure a fast, smooth injection.3. Trim the first 10-15 cm from the front of the column. Always use a guard column if analyzing complex matrices. |
| Poor Reproducibility | 1. Inconsistent Injection Volume: Issues with the autosampler syringe (air bubbles, worn plunger).2. Inlet Discrimination: High molecular weight compounds (like MTD) may not transfer efficiently to the column.3. Sample Degradation: Analyte degradation in the hot inlet. | 1. Inspect the syringe and replace if necessary. Ensure proper autosampler wash steps.2. Use a pressure-pulsed splitless injection to facilitate transfer. Optimize inlet temperature.3. Use a deactivated liner and reduce the inlet temperature to the lowest possible value that still provides good peak shape. |
| Loss of Response | 1. Septum Bleed/Leak: A cored or leaking septum can cause loss of sample and introduce contaminants.2. Column Contamination: Buildup of residue on the column.3. Detector Contamination: FID jet may be clogged. | 1. Replace the septum. Use high-quality septa and avoid over-tightening the septum nut.2. Bake out the column according to manufacturer's instructions. If ineffective, trim the column.3. Clean the FID jet following the instrument manufacturer's procedure. |
Section 4: Standardized Protocols
These protocols provide a validated starting point for your method development. Always perform system suitability tests before running samples.
Experimental Analysis Workflow
Caption: Standard workflow for MTD sample analysis.
Protocol 4.1: General Sample Preparation for MTD Analysis
This protocol is for isolating MTD from a simple matrix. For complex biological matrices, a more rigorous method involving protein precipitation or solid-phase extraction (SPE) may be required.[13]
-
Standard Preparation: Accurately weigh ~10 mg of MTD reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution. Prepare working standards via serial dilution.
-
Sample Weighing: Accurately weigh a sample amount expected to contain 0.1-1.0 mg of MTD into a 15 mL centrifuge tube.
-
Extraction: Add 5 mL of acetonitrile (or another suitable solvent like ethyl acetate for GC).
-
Homogenization: Vortex for 2 minutes, then sonicate for 10 minutes to ensure complete extraction.
-
Clarification: Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Final Dilution: Transfer an aliquot of the supernatant and dilute as necessary with the mobile phase (for HPLC) or extraction solvent (for GC) to bring the concentration within the calibrated range of the assay.
-
Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into an autosampler vial.
Protocol 4.2: Recommended HPLC-UV Method
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient:
-
0-2 min: 70% B
-
2-10 min: 70% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Expected Retention Time: ~8-10 minutes (adjust gradient as needed)
Protocol 4.3: Recommended GC-FID Method
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet: Splitless mode, Temperature: 260 °C.
-
Oven Program:
-
Initial Temp: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Detector: FID, Temperature: 300 °C.
-
Injection Volume: 1 µL.
References
- A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. [Link]
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network. [Link]
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]
- Wang, C., et al. (2018). Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC-MS/MS interference. Andrology. [Link]
- Esterification Lab Answers. (n.d.). Sutori. [Link]
- This compound. (n.d.).
- Wöhrlin, F., et al. (2011).
- Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. [Link]
- This compound, 25g, [Purity: >98.0%(GC)]. (n.d.). Apical Scientific Sdn. Bhd. [Link]
- Hobbs, C., et al. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]
- sulfuryl decanoate, 101426-31-7. (n.d.). The Good Scents Company. [Link]
- 2-(4-Methyl-5-thiazolyl)
- Showing Compound this compound (FDB009862). (2010, April 8). FooDB. [Link]
- Showing metabocard for this compound (HMDB0032419). (2012, September 11). HMDB. [Link]
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (n.d.). MDPI. [Link]
- HPLC Troubleshooting Guide. (n.d.).
- Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent. [Link]
- Characterization and quantification of some esters of fatty acids from Iris persica L.Bulbs by GC-MS analysis. (n.d.).
- This compound (C16H27NO2S). (n.d.). PubChemLite. [Link]
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org. [Link]
- HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024, October 18). PMC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sulfuryl decanoate, 101426-31-7 [thegoodscentscompany.com]
- 7. This compound, 25g, [Purity: >98.0%(GC)] [order.apicalscientific.com]
- 8. agilent.com [agilent.com]
- 9. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
- 11. wjarr.com [wjarr.com]
- 12. hplc.eu [hplc.eu]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing the Stability of 2-(4-Methyl-5-thiazolyl)ethyl decanoate in Formulations
Welcome to the technical support center for 2-(4-Methyl-5-thiazolyl)ethyl decanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of this compound in various formulations. As an ester derivative with a thiazole moiety, this compound presents unique stability challenges that require a systematic and well-informed approach to formulation development.
This document will provide a comprehensive overview of the potential degradation pathways, strategies for stabilization, and detailed experimental protocols to ensure the development of robust and stable formulations.
Understanding the Molecule: Chemical Properties and Inherent Instabilities
This compound (CAS 101426-31-7) is a colorless to yellow liquid with a characteristic nutty and roasted aroma.[1][2] It is practically insoluble in water but soluble in non-polar solvents such as ethanol.[1][2] Its chemical structure, featuring both an ester linkage and a thiazole ring, makes it susceptible to several degradation pathways.
-
Ester Hydrolysis: The ester bond is prone to hydrolysis, a reaction with water that cleaves the molecule into its parent alcohol, 2-(4-methyl-5-thiazolyl)ethanol, and decanoic acid. This reaction can be catalyzed by both acidic and basic conditions.[1]
-
Oxidation: The thiazole ring and the decanoate chain can be susceptible to oxidation, leading to the formation of various degradation products that can alter the compound's efficacy and sensory properties. The presence of trace metals can catalyze oxidative degradation.[1]
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, undergoing photo-rearrangement or degradation upon exposure to UV or visible light.[3]
Troubleshooting Guide for Formulation Instability
This section provides a structured approach to identifying and resolving common stability issues encountered during the formulation of this compound.
Table 1: Common Stability Issues and Troubleshooting Strategies
| Observed Issue | Potential Cause(s) | Recommended Analytical Investigation | Proposed Solution(s) |
| Loss of Potency/Assay Decrease | Ester Hydrolysis | Stability-indicating HPLC-UV to quantify the parent compound and detect the formation of 2-(4-methyl-5-thiazolyl)ethanol and decanoic acid. Monitor pH of the formulation. | Adjust formulation pH to a slightly acidic range (e.g., pH 4-6), minimize water content, or use a non-aqueous vehicle.[1] |
| Change in Odor/Flavor Profile | Oxidation, Hydrolysis | GC-MS to identify volatile degradation products. HPLC-UV for non-volatile degradants. | Add antioxidants such as BHA, BHT, or tocopherols.[4][5] Use chelating agents like EDTA to sequester metal ions.[1] |
| Discoloration (Yellowing/Browning) | Photodegradation, Oxidation | UV-Vis spectroscopy to monitor changes in absorbance. Forced photodegradation studies (ICH Q1B). | Protect the formulation from light using amber or opaque packaging. Purge with an inert gas (e.g., nitrogen) to minimize oxygen exposure. |
| Phase Separation/Precipitation in Liquid Formulations | Poor solubility of the parent compound or its degradation products. Incompatible excipients. | Visual inspection, microscopy. HPLC to confirm the identity of the precipitate. | Screen for suitable co-solvents or surfactants to improve solubility. Conduct thorough excipient compatibility studies.[6][7] |
Logical Flow for Troubleshooting Stability Issues
The following diagram illustrates a systematic approach to troubleshooting instability issues with this compound formulations.
Caption: Decision workflow for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous formulations?
A1: The primary degradation pathway in aqueous formulations is ester hydrolysis, which is the cleavage of the ester bond to form 2-(4-methyl-5-thiazolyl)ethanol and decanoic acid. The rate of hydrolysis is significantly influenced by pH, with both acidic and especially alkaline conditions accelerating the degradation.[1]
Q2: What is an ideal pH range to maintain the stability of this compound in a liquid formulation?
A2: While specific data for this molecule is limited, for many esters, a slightly acidic pH range of 4 to 6 is often optimal to minimize hydrolysis.[1] It is crucial to perform a pH-rate profile study for your specific formulation to determine the pH of maximum stability.
Q3: Are there any specific excipients that should be avoided?
A3: Excipients with high water content, reactive impurities (e.g., peroxides in polysorbates), or those that can create highly acidic or alkaline microenvironments should be used with caution. It is recommended to conduct compatibility studies with all proposed excipients.[6][7]
Q4: What antioxidants are recommended to prevent oxidative degradation?
A4: Phenolic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tocopherols (Vitamin E) are commonly used to stabilize ester-containing compounds against oxidation.[4][5] The choice and concentration of the antioxidant should be optimized for the specific formulation.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method must be able to separate the intact drug from its degradation products. A good starting point would be a reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.[8][9] The method must be validated by performing forced degradation studies to ensure specificity.
Chemical Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound, in line with ICH guidelines.[10]
Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 N HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the sample by HPLC. A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
Objective: To develop a validated RP-HPLC method capable of quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Method Validation (as per ICH Q2(R1)):
-
Specificity: Inject solutions from the forced degradation study to demonstrate that the peaks of the degradation products are well-resolved from the main peak of this compound.
-
Linearity: Prepare a series of at least five concentrations of the reference standard and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of the compound at three different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Experimental Workflow for a Comprehensive Stability Study
The following diagram outlines the workflow for conducting a comprehensive stability study of a formulation containing this compound.
Caption: Workflow for a comprehensive stability study.
References
- Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications.
- Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (2023). NIH.
- Thiamine. Wikipedia.
- Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications. (2025).
- This compound. PubChem.
- Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO.
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate.
- BHA & BHT in Food & Nutrition. Knowde.
- Drug-Excipient compatibility studies: First step for dosage form development. (2015). The Pharma Innovation.
- Flavoring properties that affect the retention of volatile components during encapsulation process. (2022). NIH.
- Forced Degradation Studies. (2016). MedCrave online.
- Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes. Google Patents.
- Drug-Excipient Compatibility Check. (2020). NETZSCH Analyzing & Testing.
- Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (2022). NIH.
- Solving Separation Issues in Beverages | Emulsifiers for Stable Drinks. (2025). Chemsino.
- Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
- Beverage Stabilizers. (2000). Food Ingredients Online.
- BHA and BHT: Their Health and Environmental Impacts. Culinary Solvent.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
- Thiazolidine formation and stability at various pH values. ResearchGate.
- An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (2025). ResearchGate.
- Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage. (2019). NIH.
- Forced Degradation Studies. (2016). SciSpace.
- Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent. (2024). African Journal of Biomedical Research.
- 2-(4-methyl-5-thiazolyl)ethyl propionate. Flavor and Extract Manufacturers Association.
- Antioxidizing potentials of BHA, BHT, TBHQ, tocopherol, and oxygen absorber incorporated in a Ghanaian fermented fish product. (2001). PubMed.
- The Essential Role of 2-(4-Methyl-5-thiazolyl)ethyl Acetate in Modern Formulations. (2025).
- Studies on the Degradation of Thiamine. (I) : The Degradation of Thiazole. CORE Reader.
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 5. culinarysolvent.com [culinarysolvent.com]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: A Guide to Scaling Up Thiazole Derivative Synthesis
Welcome to our dedicated technical support center for the synthesis of thiazole derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and scale up their synthesis, with a particular focus on the robust and versatile Hantzsch thiazole synthesis. Here, you will find in-depth, field-tested insights presented in a practical question-and-answer format to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yields to Purification Hurdles
This guide addresses specific problems you might encounter during the synthesis and scale-up of thiazole derivatives. Each solution is grounded in the fundamental principles of the reaction mechanism to provide a clear path to success.
Problem 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?
Low product yield is a common frustration, especially when moving to a larger scale. The issue can often be traced back to one or more key parameters. Let's break down the potential culprits.
Causality Analysis & Solutions:
-
Reagent Quality and Stoichiometry: The purity of your starting materials is paramount. The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide (like thiourea), is sensitive to impurities that can lead to side reactions.[1]
-
α-Haloketones: These can be unstable and should be used when fresh or purified before use. Their purity can be checked by NMR.
-
Thioamides/Thiourea: Ensure high purity. When using thiourea, a slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion, especially if the α-haloketone is prone to degradation.[2]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in the reaction kinetics and solubility of intermediates.
-
Temperature: Many Hantzsch syntheses require heating to proceed at an efficient rate.[3] A typical temperature range is refluxing in a solvent like ethanol.[4] If you see no product formation at room temperature, gradually increase the heat. However, excessive heat can promote side reactions and decomposition, so careful temperature control is essential during scale-up.
-
Solvent Choice: Alcohols such as ethanol and methanol are standard solvents.[4] However, the optimal solvent depends on the specific substrates. Greener alternatives like water or solvent-free conditions have also been successfully employed, sometimes leading to improved yields and reaction rates.[5][6]
-
| Solvent System | Typical Temperature | Notes | Reference |
| Ethanol/Methanol | Reflux | Standard, good solubility for many starting materials. | [4] |
| Water | 130 °C (Microwave) | Environmentally friendly, can lead to high yields. | [7] |
| Solvent-Free | Room Temp to 80 °C | Can be very rapid and high-yielding; excellent for green chemistry. | [6] |
| Ionic Liquids | 50-80 °C | Can act as both solvent and catalyst, often recyclable. | [8] |
-
Inefficient Reaction Monitoring: Without proper monitoring, it's difficult to know if the reaction has gone to completion or stalled.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to track the consumption of starting materials and the appearance of the product spot.[9]
-
In-process NMR: For larger scale reactions, real-time monitoring using techniques like low-field NMR can provide precise data on reactant concentrations and product formation, allowing for better process control.[5]
-
Below is a troubleshooting workflow to address low-yield issues:
Problem 2: My final product is impure, and purification is difficult. What are the common side reactions and how can I avoid them?
Impurity profiles can become more complex during scale-up. Understanding the potential side reactions of the Hantzsch synthesis is key to minimizing them.
Common Side Reactions and Mitigation Strategies:
-
Formation of Regioisomers: When using N-monosubstituted thioamides, the reaction can potentially yield two different regioisomers. The reaction conditions, particularly the pH, can influence the outcome. In neutral solvents, 2-(N-substituted amino)thiazoles are typically formed exclusively. However, under acidic conditions, a mixture including 3-substituted 2-imino-2,3-dihydrothiazoles may be produced.[10][11]
-
Solution: Maintain neutral or slightly basic conditions to ensure regioselectivity. If acidic conditions are necessary for other reasons, be prepared to separate the isomers, for example by column chromatography.
-
-
Dimerization or Polymerization: α-Haloketones can be unstable and may self-condense or polymerize, especially at higher temperatures. Similarly, chloroacetaldehyde is known to polymerize, making its use challenging.[12]
-
Solution: Use fresh, pure α-haloketones. Add the α-haloketone slowly to the reaction mixture to maintain a low instantaneous concentration. Using a more stable precursor, like diethylchloroacetal instead of chloroacetaldehyde, can also prevent this issue.[12]
-
-
Incomplete Dehydration: The final step of the Hantzsch synthesis is the dehydration of a hydroxythiazoline intermediate to form the aromatic thiazole ring.[13] If this step is incomplete, the intermediate may persist as an impurity.
-
Solution: Ensure adequate heating and reaction time to drive the dehydration. In some cases, a dehydrating agent or a catalytic amount of acid can facilitate this final step.
-
The general mechanism and potential for side products are illustrated below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 12. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 13. synarchive.com [synarchive.com]
Technical Support Center: A Guide to Identifying and Characterizing Impurities in 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Welcome to the technical support guide for the analysis of 2-(4-methyl-5-thiazolyl)ethyl decanoate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the critical process of identifying, characterizing, and controlling impurities in this active pharmaceutical ingredient (API). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and compliant impurity profiling strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a sound impurity analysis strategy.
Q1: What are the common sources and types of impurities in this compound?
Impurities in any drug substance are defined by the International Council for Harmonisation (ICH) as any component that is not the desired chemical entity.[1][2] For this compound, impurities can be categorized based on their origin:
-
Organic Impurities : These are the most common and structurally diverse. They can arise from various stages of the manufacturing process or during storage.[3][4][5][6]
-
Starting Materials & Intermediates : Unreacted precursors from the synthesis of the thiazole ring or the decanoate side chain. The synthesis of thiazoles often involves reacting alpha-halocarbonyl compounds with thioamides or similar reagents.[7][8]
-
By-products : Resulting from side reactions during synthesis. For instance, alternative cyclization pathways or reactions with impurities in the starting materials can lead to structurally related compounds.[2]
-
Degradation Products : Formed during storage or manufacturing due to exposure to stress factors like acid, base, heat, light, or oxygen.[3] For this specific molecule, likely degradation pathways include hydrolysis of the ester linkage and oxidation of the thiazole ring.[9]
-
-
Inorganic Impurities : These result from the manufacturing process and are typically known and identified.[3][4] They can include reagents, ligands, catalysts (e.g., heavy metals), or inorganic salts.[10]
-
Residual Solvents : Organic or inorganic liquids used during the synthesis and purification process.[4][10] Their control is guided by the ICH Q3C guidelines.[4]
Q2: What are the regulatory thresholds for impurities I need to be aware of?
The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[4] The action required depends on the impurity level and the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[4][10] |
-
Reporting Threshold : The level above which an impurity must be reported in a regulatory submission.[4]
-
Identification Threshold : The level above which an impurity's structure must be determined.[3][4]
-
Qualification Threshold : The level above which an impurity's biological safety must be established.[4][10]
Q3: What is a "stability-indicating method" and why is it crucial?
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[11] Its primary characteristic is specificity: it must be able to separate and quantify the active ingredient from its potential degradation products and other impurities without interference.[12] Developing a SIAM is essential to ensure that any degradation can be monitored, which is a key part of establishing the shelf-life and storage conditions for the API.[13] Forced degradation studies are the primary tool used to generate potential degradants and demonstrate the method's stability-indicating power.[14]
Q4: What is the purpose of a forced degradation study?
Forced degradation, or stress testing, involves intentionally degrading the API under more severe conditions than accelerated stability testing.[13][15] The key objectives are:
-
To identify likely degradation products : This helps in establishing degradation pathways and understanding the intrinsic stability of the molecule.[14][16][17]
-
To develop and validate a stability-indicating method : By generating a complex mixture of the API and its degradants, you can prove that your analytical method can separate and quantify them all.[14][16]
-
To aid in formulation and packaging development : Understanding how the molecule degrades (e.g., sensitivity to light or oxygen) informs the development of a stable formulation and the selection of appropriate packaging.[13][17] An appropriate level of degradation is generally considered to be in the 5-20% range.[14][15][16]
Q5: Which analytical technique should I start with for impurity detection?
High-Performance Liquid Chromatography (HPLC) with UV detection is the universally accepted starting point and the gold standard for impurity profiling.[6][18][19] It offers excellent resolution for separating structurally similar compounds and provides accurate quantification. For a molecule like this compound, a reversed-phase HPLC method is the most logical first step.
Section 2: Core Experimental Workflows
A systematic approach is essential for the successful identification and characterization of impurities. The following workflow outlines the logical progression from initial detection to final structural confirmation.
Protocol 1: HPLC-UV Method for Impurity Detection and Quantification
This protocol describes a starting point for a reversed-phase HPLC method suitable for this compound. Method optimization will be required.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 30%) to retain the non-polar main compound.
-
Ramp up to a high percentage of B (e.g., 95%) over 30-40 minutes to elute all potential impurities.
-
Hold at high %B for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate for at least 10 column volumes.[20]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the thiazole moiety absorbs (e.g., 254 nm) and use a PDA detector to assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile/water.
Protocol 2: LC-MS/MS for Impurity Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight and structural information.[6][21][22]
-
LC Method: Use the same or a very similar LC method as developed for HPLC-UV to ensure chromatographic correlation.
-
Ionization Source: Electrospray Ionization (ESI) is typically the most effective for polar molecules and is a common starting point.[23] Use positive ion mode [M+H]+ to protonate the nitrogen on the thiazole ring.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is preferred to obtain accurate mass data, which helps in determining the elemental composition of the impurity.[12][23]
-
MS Scan: Perform a full scan to detect all ions and determine their accurate mass-to-charge (m/z) ratios.
-
MS/MS (Tandem MS) Scan: For ions corresponding to impurity peaks, perform fragmentation (MS/MS) experiments.[21][22] The resulting fragmentation pattern provides clues about the impurity's structure, such as the loss of the decanoate side chain or fragmentation of the thiazole ring.
Protocol 3: Structural Elucidation using NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unequivocal structural elucidation of isolated impurities.[24][25][26][27]
-
Isolation: First, the impurity must be isolated in sufficient quantity and purity (typically >95%) using preparative HPLC.[12]
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number and type of protons and their connectivity.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
-
2D NMR Experiments: These experiments are crucial for piecing the structure together.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule.[24]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, helping to determine stereochemistry.[24]
-
Protocol 4: Forced Degradation Studies
Perform these studies to understand degradation pathways and confirm the method is stability-indicating.[13] The goal is to achieve 5-20% degradation of the parent compound.[14][16]
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60-80°C for several hours. (Ester hydrolysis is expected to be rapid here).
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[17]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for 24-48 hours.
-
Photolytic Degradation: Expose the sample (both solid and in solution) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13]
-
Analysis: Analyze all stressed samples by the developed HPLC-UV method against a non-stressed control to identify and quantify the degradation products.
Section 3: Troubleshooting Guide
Even with a robust method, experimental issues can arise. This section provides solutions to common problems encountered during HPLC analysis.
Q: My HPLC chromatogram shows poor resolution between the main peak and an impurity.
A: Poor resolution means the peaks are not sufficiently separated.
-
Cause & Causality: The selectivity of your method is insufficient. This happens when the mobile phase and stationary phase do not interact differently enough with the two components.
-
Solutions:
-
Decrease Gradient Slope: Make the gradient shallower (e.g., increase the gradient time). This gives the components more time to interact with the column and separate.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter the elution order and selectivity.
-
Adjust pH: If the impurities have acidic or basic functional groups, adjusting the mobile phase pH can change their ionization state and dramatically affect retention and resolution.
-
Change Column Chemistry: If other options fail, switch to a column with a different stationary phase (e.g., a Phenyl or Cyano column) to introduce different separation mechanisms.
-
Q: I am seeing significant peak tailing for the main compound.
A: Peak tailing (an asymmetric peak with a drawn-out latter half) can compromise integration and accuracy.
-
Cause & Causality: Tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues within the HPLC system.
-
Solutions:
-
Check for Column Overload: Inject a smaller amount of the sample. Overloading the column saturates the stationary phase, leading to poor peak shape.[28]
-
Address Silanol Interactions: The thiazole nitrogen can interact with free silanol groups on the silica support, causing tailing. Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase or use a modern, end-capped column designed to minimize these interactions.
-
Check for Column Contamination/Void: A blocked frit or a void at the top of the column can distort the sample path. Try back-flushing the column with a strong solvent or replace it if it's old.[20]
-
Q: My baseline is noisy or drifting.
A: A stable baseline is critical for accurate quantification of low-level impurities.
-
Cause & Causality: Baseline issues often stem from the pump or the mobile phase.[28][29]
-
Solutions:
-
Degas Mobile Phase: Dissolved gases can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[28][29]
-
Check Pump Performance: Leaks or faulty check valves in the pump can cause pressure fluctuations and an unstable baseline.[29]
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the solvents are mixing correctly. Premixing solvents can sometimes resolve drifting issues.[30]
-
Contaminated Mobile Phase: Impurities in your solvents can cause a drifting baseline, especially in gradient methods. Use high-purity, HPLC-grade solvents.
-
Section 4: References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Ascendia Pharma. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. IJRPR. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Veeprho. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ascendia Pharma. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]
-
Active Ingredient Analysis: Methods And Applications in Product Quality Control. Alwsci. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
HPLC Troubleshooting Guide. Chromservis. [Link]
-
"UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". IJNRD. [Link]
-
This compound. Flavor and Extract Manufacturers Association. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Sapub. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
-
This compound (C16H27NO2S). PubChemLite. [Link]
-
This compound. PubChem. [Link]
-
Showing Compound this compound (FDB009862). FooDB. [Link]
-
Thiazole. Wikipedia. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. The Pharma Innovation. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. tasianinch.com [tasianinch.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 12. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 13. scispace.com [scispace.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. biomedres.us [biomedres.us]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. chimia.ch [chimia.ch]
- 22. synthinkchemicals.com [synthinkchemicals.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. veeprho.com [veeprho.com]
- 25. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. ijnrd.org [ijnrd.org]
- 29. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 30. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Purification Techniques for Thiazole Esters
Welcome to the technical support center dedicated to the purification of thiazole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Thiazole esters are crucial scaffolds in numerous pharmaceuticals, including anti-inflammatory drugs like Meloxicam and anticancer agents, making their purity paramount for reliable downstream applications.[1][2][3]
This resource moves beyond simple protocols to provide a deeper understanding of the principles behind purification strategies. By explaining the causality of common issues and offering logical, field-tested solutions, we aim to empower you to troubleshoot effectively and optimize your purification workflows.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses high-level questions that often arise during the initial stages of purifying a newly synthesized thiazole ester.
Q1: What are the most common impurities I can expect in my crude thiazole ester product?
A: The nature of impurities is intrinsically linked to the synthetic route employed. Understanding your reaction is the first step in designing a purification strategy.
-
From Hantzsch Thiazole Synthesis: This is a widely used method involving the condensation of an α-haloketone with a thioamide.[1][4][5] Common impurities include unreacted α-haloketone, excess thioamide, and potential side-products from incomplete cyclization or undesired side reactions.[6]
-
From Cook-Heilbron Synthesis: This route, which forms 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, may leave unreacted starting materials or intermediates from the multi-step cyclization process.[3][5][7]
-
General Esterification Byproducts: If the ester was formed in a separate step (e.g., Fischer or Steglich esterification), impurities will include the starting carboxylic acid, the alcohol, coupling agents (like DCC/DCU or EDC), and catalysts.[8][9] Dicyclohexylurea (DCU), a byproduct of DCC coupling, is notoriously difficult to remove due to its low solubility in most organic solvents.[9]
-
Solvents and Reagents: Residual reaction solvents (e.g., ethanol, DMF, THF) and reagents from workup (e.g., acids, bases) are almost always present.[10]
Q2: How do I choose my initial purification strategy: Recrystallization or Chromatography?
A: The physical state of your crude product and a quick Thin Layer Chromatography (TLC) analysis will guide your decision. This choice is a critical first step in optimizing your workflow.
Purification Strategy Decision Tree
Caption: Decision tree for selecting an initial purification method.
Q3: How can I reliably assess the purity of my final thiazole ester product?
A: A combination of techniques is required for an authoritative assessment of purity. Relying on a single method can be misleading.
-
Thin-Layer Chromatography (TLC): Your first and most frequent check. A pure compound should ideally show a single spot in multiple solvent systems of varying polarity.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a strong indicator of purity for a crystalline solid.[11] Impurities tend to broaden and depress the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and assessing purity.[10][12] Integration of proton signals should correspond to the expected ratios. The absence of signals from starting materials or solvents is a key indicator.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., 99.5% pure). Developing an HPLC method is crucial in drug development settings.[13] Reverse-phase columns are commonly used for analyzing thiazole derivatives.[13]
Q4: My thiazole ester is a persistent oil. What are my options?
A: Purifying oils can be challenging as recrystallization is not an option.
-
Flash Column Chromatography: This is the primary method for purifying oils.[14][15] If the oil is sensitive to silica gel, consider using neutral or basic alumina.[15]
-
Distillation: If the ester is thermally stable and has a reasonably low boiling point, vacuum distillation can be a highly effective technique.[9][16]
-
Salt Formation: If your thiazole ester has a basic nitrogen handle (like a 2-amino group), you can attempt to form a salt (e.g., hydrochloride or tartrate). Salts are often crystalline solids that can be purified by recrystallization. The pure free base can then be regenerated.
Section 2: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solids, based on differences in solubility between the compound and its impurities in a chosen solvent at different temperatures.[11][17]
Problem: My thiazole ester "oils out" instead of forming crystals.
-
Causality: This happens when the hot, saturated solution cools to a temperature that is above the melting point of your compound. The compound comes out of solution as a liquid (an oil) rather than a solid crystal lattice.
-
Solution 1 (Add More Solvent): The immediate fix is to heat the solution to redissolve the oil, then add more hot solvent to make the solution less concentrated. This lowers the saturation temperature, hopefully to a point below the compound's melting point.
-
Solution 2 (Change Solvent): Use a solvent with a lower boiling point. For example, if your compound (m.p. 75 °C) oils out from boiling water (b.p. 100 °C), try recrystallizing from ethanol (b.p. 78 °C) or an ethyl acetate/hexane mixture.
-
Solution 3 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a nucleation point for crystal growth. Seeding the solution with a tiny crystal of pure product can also initiate crystallization.
Problem: No crystals form, even after cooling in an ice bath.
-
Causality: This usually means one of two things: either you used far too much solvent (the solution is not saturated), or your compound is extremely soluble in the chosen solvent even at low temperatures.
-
Solution 1 (Remove Solvent): Gently heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool slowly again.
-
Solution 2 (Add an Anti-Solvent): If your compound is soluble in a polar solvent (e.g., ethanol), you can slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., water or hexane) dropwise to the cool solution until it just starts to turn cloudy (the cloud point). A few drops of the first solvent can be added to clarify, and then the mixture is allowed to stand. This mixed-solvent system reduces the overall solubility.
Problem: My yield is very low after recrystallization.
-
Causality: Significant product loss can occur if too much solvent was used (product remains in the mother liquor), the solution was cooled too quickly (trapping impurities and forming small crystals that are hard to filter), or the crystals were washed with too much cold solvent during filtration.
-
Solution 1 (Minimize Solvent): Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[18] This ensures the solution is saturated upon cooling, maximizing recovery.
-
Solution 2 (Slow Cooling): Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[18] This promotes the formation of larger, purer crystals.
-
Solution 3 (Second Crop): The filtrate (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling, though this crop may be less pure than the first.
Section 3: Troubleshooting Guide - Column Chromatography
Flash column chromatography is a cornerstone of purification, separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[17]
Problem: I can't get good separation between my product and an impurity on TLC.
-
Causality: The chosen solvent system (eluent) is not providing sufficient differentiation in polarity between your compounds of interest. They are interacting with the silica gel in a very similar manner.
-
Solution 1 (Adjust Polarity): If spots are too high (high Rf), the eluent is too polar; add more of the non-polar solvent (e.g., hexane). If spots are too low (low Rf), the eluent is not polar enough; add more of the polar solvent (e.g., ethyl acetate).
-
Solution 2 (Change Solvent System): Sometimes a simple two-solvent system isn't enough. If you are using ethyl acetate/hexane, try switching to dichloromethane/methanol. The different solvent properties can alter the specific interactions with your compounds and the silica gel, often improving separation.
-
Solution 3 (Add a Modifier): For basic compounds (like aminothiazoles) that streak, adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize acidic sites on the silica gel and lead to sharper bands. For acidic compounds, a similar amount of acetic acid can be beneficial.
Recrystallization Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common recrystallization failures.
Problem: My thiazole ester appears to be degrading on the silica gel column.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of sensitive esters or the degradation of other acid-labile functional groups.[15] Thiazole esters can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[19][20]
-
Solution 1 (Use Neutralized Silica): You can purchase silica gel that has been pH-adjusted, or you can use basic alumina as your stationary phase, which is better suited for acid-sensitive compounds.[15]
-
Solution 2 (Run the Column "Fast and Cold"): Don't let the column run overnight. A faster elution (using slightly higher pressure) minimizes the contact time between your compound and the silica. If the compound is thermally labile, consider running the column in a cold room.
-
Solution 3 (Alternative Purification): If the compound is highly sensitive, recrystallization or preparative HPLC might be better alternatives.
Section 4: Standardized Protocols
These protocols provide a validated starting point. Always begin with a small-scale trial before committing your entire batch.
Protocol 1: General Recrystallization of a Solid Thiazole Ester
-
Solvent Selection: Test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) at room temperature and at boiling. The ideal solvent will dissolve the compound when hot but not when cold.[11]
-
Dissolution: Place the crude thiazole ester (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[21]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[21]
-
Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and NMR/TLC to confirm purity.
Protocol 2: General Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC. The target Rf value for your product should be between 0.25 and 0.40 for good separation.
-
Column Packing: Pack a glass column with silica gel (or alumina) using the chosen eluent. Ensure there are no cracks or air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude thiazole ester in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine and Evaporate: Combine the pure fractions (those containing only your product spot by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the purified product under high vacuum and confirm its identity and purity.
Section 5: Data Tables for Practical Reference
Table 1: Common Solvents for Thiazole Ester Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use | Notes |
| n-Hexane | 0.1 | 69 | Chromatography (non-polar component), Recrystallization (anti-solvent) | Good for eluting non-polar impurities. |
| Toluene | 2.4 | 111 | Recrystallization | Higher boiling point can help dissolve stubborn solids. |
| Dichloromethane (DCM) | 3.1 | 40 | Chromatography, Extractions | Good general-purpose solvent; volatile. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Chromatography (polar component), Recrystallization | Very common and effective eluent with hexane. |
| Acetone | 5.1 | 56 | Recrystallization, Washing glassware | Can be too strong of a solvent for chromatography. |
| Isopropanol | 3.9 | 82 | Recrystallization | Good alternative to ethanol. |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization | Often used in combination with water.[21] |
| Methanol (MeOH) | 5.1 | 65 | Chromatography (highly polar component) | Can sometimes dissolve silica gel. |
| Water | 10.2 | 100 | Recrystallization (as solvent or anti-solvent) | Only for polar compounds; high boiling point. |
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14).
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- Kavala, V., et al. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health.
- Mădălina, C., et al. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
- ResearchGate. (n.d.). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties.
- Wikipedia. (n.d.). Thiazole.
- Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
- N/A. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
- Goldman, A. D., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. National Institutes of Health.
- ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis.
- Quora. (2017). What are the modifications to improve the purity of ester?
- Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
- Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
- ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
- Penn State. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water.
- ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- YouTube. (2007). Organic Chemistry Lab: Recrystallization.
- Cheméo. (n.d.). Thiazole (CAS 288-47-1) - Chemical & Physical Properties.
- N/A. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- ResearchGate. (2016). How to purify esterefication product?
- ResearchGate. (2025). (PDF) Microwave‐assisted preparation of fatty acid esters based eco‐friendly plasticizers for biologically‐active thiazole‐functionalized PVC.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- LookChem. (n.d.). General procedures for the purification of Esters.
- N/A. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. scribd.com [scribd.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 17. openaccesspub.org [openaccesspub.org]
- 18. youtube.com [youtube.com]
- 19. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.psu.edu [pure.psu.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Degradation of 2-(4-Methyl-5-thiazolyl)ethyl decanoate During Storage
Welcome to the dedicated technical support center for 2-(4-Methyl-5-thiazolyl)ethyl decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound during storage. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in experimental settings. Our aim is to equip you with the knowledge to proactively mitigate degradation, ensuring the reliability and reproducibility of your results.
Introduction to the Stability of this compound
This compound is a molecule possessing two key functional groups that are susceptible to degradation: an ester linkage and a thiazole ring. The ester group is prone to hydrolysis, while the thiazole ring can be susceptible to oxidation and photolytic degradation.[1][2][3] Understanding these potential degradation pathways is the first step in developing effective storage and handling strategies. This guide will walk you through identifying, troubleshooting, and preventing these degradation processes.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues you may encounter during the storage and handling of this compound, providing potential causes and actionable solutions.
Issue 1: Loss of Potency or Inconsistent Assay Results
-
Question: My recent experiments using a stored batch of this compound are showing lower than expected activity or inconsistent results compared to a fresh batch. What could be the cause?
-
Answer: A loss of potency is a primary indicator of chemical degradation. The most probable cause is the breakdown of the parent molecule into less active or inactive substances.
-
Potential Cause A: Hydrolytic Degradation. The ester bond in this compound can be cleaved by water, a process known as hydrolysis, yielding 2-(4-methyl-5-thiazolyl)ethanol and decanoic acid. This reaction can be catalyzed by acidic or basic conditions.[2][4]
-
Troubleshooting Steps:
-
Review Storage Conditions: Was the compound exposed to high humidity? Was it stored in a non-hermetically sealed container?
-
Check Solvent Purity: If stored in solution, were the solvents of high purity and anhydrous? Traces of water can initiate hydrolysis.
-
pH of the Microenvironment: For solid-state storage, hygroscopic excipients can create a localized aqueous environment, and their pH can influence the rate of hydrolysis.[5]
-
-
Solution:
-
Store the compound in a desiccator over a suitable drying agent (e.g., silica gel) to minimize exposure to moisture.
-
Use tightly sealed, non-porous containers. For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).
-
When preparing solutions, use high-purity, anhydrous solvents. For aqueous solutions for immediate use, use buffers at a pH where the ester is most stable (typically slightly acidic for simple esters, but this should be experimentally determined).
-
-
-
Potential Cause B: Oxidative Degradation. The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, leading to the formation of N-oxides or sulfoxides.[6] This can alter the electronic properties and conformation of the molecule, potentially impacting its biological activity.
-
Troubleshooting Steps:
-
Assess Oxygen Exposure: Was the container repeatedly opened and closed without purging with an inert gas?
-
Consider Peroxide Contaminants: Were solvents or excipients that could contain peroxide impurities used (e.g., some grades of polyethylene glycol or polysorbates)?
-
-
Solution:
-
Store the compound under an inert atmosphere to displace oxygen.
-
Consider the addition of antioxidants to formulations, provided they are compatible with the intended application and do not interfere with downstream assays. Common antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[1]
-
-
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
-
Question: I am analyzing my sample of this compound by HPLC and I see new, unexpected peaks that were not present in the initial analysis of the fresh compound. What are these peaks?
-
Answer: The appearance of new peaks in a chromatogram is a strong indication of the formation of degradation products. A stability-indicating analytical method is crucial for separating and quantifying these new entities.[7]
-
Potential Degradation Products and Their Identification:
-
Hydrolysis Products: As mentioned, hydrolysis would yield 2-(4-methyl-5-thiazolyl)ethanol and decanoic acid. You can confirm this by obtaining standards of these two compounds and comparing their retention times with the unknown peaks in your chromatogram.
-
Oxidation Products: Oxidative degradation of the thiazole ring could lead to the formation of the corresponding N-oxide or sulfoxide. These products would be more polar than the parent compound and thus would likely have shorter retention times in reverse-phase HPLC. Mass spectrometry (LC-MS) is an invaluable tool for identifying the molecular weights of these unknown peaks to confirm their identity.
-
Photodegradation Products: If the compound was exposed to light, a variety of degradation products could form. The thiazole ring can undergo complex rearrangements upon exposure to UV or visible light, potentially leading to ring-opening or other structural changes.[8]
-
-
Recommended Action Plan:
-
Conduct a Forced Degradation Study: To systematically identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.[9][10] This will help in confirming the identity of the peaks observed in your stored samples and in developing a robust stability-indicating method.
-
Method Validation: Ensure your HPLC method is validated for stability-indicating properties. This means it should be able to resolve the parent peak from all potential degradation products.[11][12]
-
-
Issue 3: Change in Physical Appearance (e.g., Color Change, Caking)
-
Question: The solid form of this compound has changed from a white/off-white powder to a yellowish or brownish color. In some cases, the powder has become clumpy or has caked. What is happening?
-
Answer: A change in color often points to oxidative or photolytic degradation, which can produce chromophoric (color-producing) byproducts. Caking is typically a result of moisture absorption.
-
Potential Cause A: Oxidative/Photolytic Degradation. Exposure to oxygen and/or light can lead to the formation of colored impurities.
-
Solution:
-
Strictly protect the compound from light by storing it in amber vials or by wrapping the container in aluminum foil.[13]
-
Minimize exposure to air by storing under an inert gas.
-
-
-
Potential Cause B: Hygroscopicity and Caking. The compound may be hygroscopic, meaning it absorbs moisture from the atmosphere. This can lead to the formation of "liquid bridges" between particles, which, upon slight temperature fluctuations or drying, can solidify and cause caking.[14]
-
Solution:
-
Store the compound in a desiccator with a suitable desiccant.
-
Control the humidity of the storage environment, aiming for low relative humidity (e.g., <40% RH).
-
If caking is a persistent issue, consider storing the material in smaller, single-use aliquots to minimize exposure of the bulk material to the atmosphere.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemical nature of the compound, the following storage conditions are recommended to maximize its shelf life:
-
Temperature: For long-term storage, -20°C is recommended. For short-term storage, 2-8°C may be acceptable, but should be validated with stability studies. Avoid repeated freeze-thaw cycles.
-
Humidity: Store in a desiccator or a controlled low-humidity environment (<40% RH).
-
Light: Protect from light at all times by using amber-colored containers or by wrapping containers with light-blocking material.
-
Atmosphere: For maximum stability, especially for long-term storage or for use as a reference standard, store under an inert atmosphere such as argon or nitrogen.
Q2: How can I be sure my analytical method is stability-indicating?
A2: A stability-indicating method is one that can accurately and selectively quantify the intact active substance in the presence of its degradation products, excipients, and any other potential impurities. To validate your method as stability-indicating, you should perform a forced degradation study and demonstrate that:
-
The parent peak is well-resolved from all degradation product peaks.
-
Peak purity analysis (e.g., using a photodiode array detector) confirms that the parent peak is spectrally pure under all stress conditions.
-
The method can accurately quantify the decrease in the parent compound and the corresponding increase in degradation products.
Q3: What are the primary degradation products I should be looking for?
A3: Based on the structure of this compound, the primary degradation products to anticipate are:
-
From Hydrolysis: 2-(4-methyl-5-thiazolyl)ethanol and decanoic acid.
-
From Oxidation: The N-oxide and/or S-oxide of the thiazole ring.
-
From Photodegradation: A more complex mixture of products may arise, potentially involving rearrangement or cleavage of the thiazole ring.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, for formulations or solutions, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation.[1] However, you must ensure that the chosen antioxidant is:
-
Compatible with your formulation and does not react with this compound or other components.
-
Does not interfere with the analytical method used for quantification.
-
Is suitable for your intended final application (e.g., acceptable for in vitro or in vivo studies).
Visualizing Degradation and Mitigation
Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Recommended workflow for storage and handling.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage Temp. | -20°C or lower | To minimize thermal degradation and slow down all chemical reactions. [13] |
| Short-Term Storage Temp. | 2-8°C | Acceptable for brief periods, but should be minimized. |
| Humidity | < 40% Relative Humidity (RH) | To prevent moisture absorption and subsequent hydrolysis. [1][14] |
| Light Exposure | Store in amber vials or protect from light | To prevent photolytic degradation of the thiazole ring. [8][13] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the thiazole ring. |
| pH of Aqueous Solutions | Slightly acidic (to be determined empirically) | To minimize the rate of base-catalyzed ester hydrolysis. [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method. [9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [14] * A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).
-
Compare the chromatograms to identify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or as determined by UV-Vis spectrum of the compound).
-
Injection Volume: 10 µL.
This method should provide good separation of the relatively nonpolar parent compound from its more polar potential degradation products. The use of a mass spectrometer (LC-MS) in conjunction with this method is highly recommended for the identification of unknown peaks.
References
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 867-876.
- StabilityStudies.in. (2025). Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections.
- Solubilityofthings.com. (n.d.). 4-Methyl-5-thiazoleethanol.
- FAO. (n.d.). SECTION B. Specifications. Certain flavouring agents.
- Inchem.org. (2004). THE SAFETY EVALUATION OF NATURAL FLAVOURING COMPLEXES (JECFA 52, 2004).
- Pharma Dekho. (2023). Sop for force degradation study.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- FAO. (n.d.). Flavouring agent.
- Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- FAO/WHO. (n.d.). Food safety and quality: About Data.
- Protheragen. (2025). How to solve the caking of API in the drug storage process?
- Sultana, N. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- FAO/WHO. (n.d.). Food safety and quality: jecfa-flav.
- Wu, L., et al. (2007). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate.
- Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34, 571-581.
- de L. E. Oliveira, F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465.
- Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO.
- Pharma.Tips. (2025). Troubleshooting Granulation Issues in Low-Dose API Formulations.
- APIsec. (2025). Troubleshooting Guide for API Failure: Common Causes & Solutions.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 629.
- Kelly, P. F., & Arbon, K. (1996). Synthesis and oxidation of chiral 2-thiazolines (4, 5-dihydro-1, 3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (21), 2597-2604.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- International Journal of Pharmaceutical and Clinical Research. (2024). Comparison of Analytical Parameters Required for Validation Forced Degradation Studies.
- Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate.
- Li, J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(7), 1466-1471.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem Compound Database.
- Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Scribd.
- ResearchGate. (n.d.). 428 questions with answers in ESTERS | Science topic.
- Patel, K., & Roy, J. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 147-154.
- Li, J., et al. (2008). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. ResearchGate.
- ScenTree. (n.d.). Sulfurol (CAS N° 137-00-8).
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6.
- ResearchGate. (2025). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen.
- Khan, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4847.
- Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512).
- ResearchGate. (2025). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole.
- Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15007-15021.
- International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food safety and quality: About Data [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to solve the caking of API in the drug storage process?-News-Wuxi Further Pharmaceutical Co., LTD-Quality Active Pharmaceutical Ingredient, Pharmaceutical Intermediates Factory, Active Pharmaceutical Ingredient manufacturer, Pharmaceutical Intermediates from China [furtherpharma.com]
Technical Support Center: Best Practices for Handling and Storing Thiazole-Based Research Chemicals
Welcome to the Technical Support Center for thiazole-based research chemicals. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of these versatile compounds in your experiments. Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, but their unique properties necessitate specific handling and storage protocols to maintain their integrity and ensure experimental success.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial safety steps I should take before working with a new thiazole-based compound?
A1: Before opening any new thiazole-based research chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory.[3] If an SDS is not available for a novel compound, it is crucial to treat it as potentially hazardous.[4] The primary immediate actions include:
-
Hazard Assessment: Understand the specific risks associated with the compound, such as flammability, toxicity, and reactivity.[4][5] Thiazole itself is a flammable liquid, and many of its derivatives can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE. This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[3][6][7]
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling volatile compounds or fine powders.[3][6][8]
Q2: My thiazole derivative has poor solubility in my aqueous assay buffer. What are my options?
A2: Poor aqueous solubility is a common characteristic of thiazole-based compounds due to their often non-polar, heterocyclic structure.[9][10][11] Direct dissolution in aqueous media will likely lead to precipitation and inaccurate results.[12] Here is a systematic approach to address this:
-
Co-Solvent Stock Solution: The most common and effective initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[10]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most frequently used co-solvents.[10][13]
-
Procedure: Dissolve the compound in 100% of the chosen solvent to a concentration such as 10 mM. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[10]
-
Final Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[10]
-
-
pH Adjustment: The ionization state of your thiazole derivative can significantly influence its solubility.[9] Many thiazoles contain basic nitrogen atoms that can be protonated at acidic pH, increasing their aqueous solubility.
-
Troubleshooting: Experiment with a range of pH values for your buffer system to find the optimal pH for solubility, ensuring it remains compatible with your experimental model.[9]
-
-
Advanced Solubilization Techniques: If co-solvents and pH adjustments are insufficient or interfere with your assay, consider more advanced methods as summarized in the table below.
| Solubilization Technique | Mechanism | Best For | Potential Issues |
| Micellar Solubilization (Surfactants) | Surfactants form micelles that encapsulate the hydrophobic compound, enabling its dispersion in aqueous solutions.[10] | Highly lipophilic compounds.[10] | Surfactants can interfere with cell membranes or protein activity. |
| Use of Excipients | Cyclodextrins or other encapsulating agents can form inclusion complexes with the compound, increasing its solubility. | Compounds that fit within the cyclodextrin cavity. | May alter the effective concentration of the free compound. |
Q3: I'm observing inconsistent results in my experiments. Could this be related to compound storage?
A3: Absolutely. Improper storage is a frequent cause of experimental variability due to compound degradation.[14] Thiazole derivatives can be sensitive to temperature, light, and moisture.[14]
-
Temperature: Always refer to the supplier's recommendation. If not provided, a conservative approach is best. Unopened, solid compounds are often stable at room temperature (15–25°C) or refrigerated (2–8°C).[14] Solutions, especially in DMSO, should be aliquoted and stored frozen (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.[14]
-
Light: Many organic compounds, including some thiazoles, are light-sensitive.[14] Store them in amber vials or other opaque containers to prevent photochemical degradation.[14][15]
-
Moisture: Thiazole derivatives can be susceptible to hydrolysis. Store compounds in a dry environment, such as in a desiccator, especially if they are hygroscopic.[14] Ensure containers are tightly sealed.[15][16]
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Wells
-
Symptom: You observe turbidity or a visible precipitate in your microplate wells, either immediately after dilution or during incubation.[12]
-
Causality: This indicates that the compound's solubility limit has been exceeded in the final assay medium. The concentration of the dissolved, active compound is therefore unknown, invalidating the results.[12]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Issue 2: Loss of Compound Activity Over Time
-
Symptom: A previously active batch of your thiazole compound now shows reduced or no activity in your assay.
-
Causality: This strongly suggests compound degradation. Thiazole rings can be susceptible to degradation under certain conditions, such as acid/base hydrolysis or oxidation.[17]
-
Troubleshooting Protocol: Stability Assessment
This protocol helps determine if your compound is stable under your experimental conditions.
Objective: To quantify the concentration of the parent thiazole compound over the course of a typical experiment.
Methodology:
-
Solution Preparation: Prepare a solution of your thiazole compound in the exact assay buffer and at the highest concentration used in your experiments. Include the same final concentration of any co-solvents like DMSO.[12]
-
Time 0 Sample: Immediately take an aliquot of this solution. This is your "Time 0" reference. Store it at -80°C until analysis.[12]
-
Incubation: Incubate the remaining solution under the same conditions as your actual assay (e.g., 37°C for 24 hours).[12]
-
Time-Point Sampling: Collect additional aliquots at various time points throughout the incubation period (e.g., 4, 8, and 24 hours). Store these immediately at -80°C.[12]
-
Analysis: Analyze the concentration of the parent compound in all aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][17]
-
Interpretation: A significant decrease in the parent compound's concentration over time confirms instability.
-
Caption: Experimental workflow for assessing compound stability.
Storage and Handling Best Practices
Recommended Storage Conditions
| Compound State | Temperature | Light/Moisture Protection | Rationale |
| Solid (Powder) | Room Temperature (15-25°C) or Refrigerated (2-8°C)[14] | Store in tightly sealed, opaque containers. Use a desiccator for hygroscopic compounds.[14] | Prevents degradation from heat, light, and hydrolysis. Maximizes shelf-life. |
| Stock Solution (e.g., in DMSO) | Frozen (-20°C or -80°C)[14] | Aliquot into single-use volumes in tightly sealed, amber vials. | Minimizes freeze-thaw cycles which can cause compound degradation and moisture introduction. |
| Aqueous Working Solution | Use immediately. Do not store. | N/A | High potential for degradation and precipitation in aqueous media. |
Protocol for Preparing Aliquots of a Thiazole-Based Compound
Objective: To create single-use aliquots of a stock solution to preserve compound integrity.
Materials:
-
Thiazole compound (solid)
-
High-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculation: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolution: Carefully weigh the compound into a sterile tube. Add the calculated volume of DMSO.[10]
-
Mixing: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.[10]
-
Aliquoting: Dispense small, single-use volumes (e.g., 10-20 µL) into fresh, clearly labeled tubes.
-
Labeling: Label each aliquot with the compound name, concentration, solvent, and date of preparation.[14]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[14]
By adhering to these best practices, you can ensure the reliability of your experimental results and maintain a safe laboratory environment when working with thiazole-based research chemicals.
References
- Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Compounds. Benchchem.
- Thiazole Orange-SDS-MedChemExpress. MedChemExpress.
- Thiazole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Thiazole SDS, 288-47-1 Safety D
- thiazole 500 sc safety d
- Methyl 2-cyclopropyl-1,3-thiazole-5-carboxyl
- Troubleshooting inconsistent results in antimicrobial testing of thiadiazoles. Benchchem.
- SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx). Glen Research.
- Storage and Handling Tips for Research Chemicals: Safety Comes First.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
- Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem.
- 2-Chlorothiazole-5-thiol: A Technical Guide to Safety, Handling, and Storage. Benchchem.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
- Troubleshooting guide for the synthesis of benzothiazole deriv
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
- Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
- Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimiz
- Safety First: Best Practices for Handling Research Chemicals in the Lab.
- Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole. Benchchem.
- SAFETY D
- Guidance on Safe Storage of Chemicals in Labor
- An Overview of Thiazole Deriv
- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- A review on thiazole based compounds andamp; it's pharmacological activities.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
- Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.
- Synthesis and Pin1 inhibitory activity of thiazole deriv
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. researchchemshub.com [researchchemshub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. villacrop.co.za [villacrop.co.za]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchchem.com [globalresearchchem.com]
- 15. glenresearch.com [glenresearch.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Resolving Inconsistencies in Biological Assays with Thiazole Compounds
Welcome to the technical support center dedicated to addressing the unique challenges researchers face when working with thiazole-containing compounds in biological assays. The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[1][2] However, its chemical properties can also lead to a variety of assay artifacts and inconsistencies, making robust data interpretation a significant hurdle.[1][3][4]
This guide is designed to provide you with the expertise and practical troubleshooting strategies to navigate these complexities, ensuring the integrity and reproducibility of your experimental results. We will delve into the underlying causes of common issues and provide actionable protocols to diagnose and resolve them.
Troubleshooting Guide: From Inconsistent Data to Actionable Insights
This section provides in-depth guidance on specific problems you may encounter during your research with thiazole compounds. Each guide follows a logical progression from problem identification to resolution, empowering you to make informed decisions in your experimental design.
Issue 1: High Variability in IC50/EC50 Values Across Experimental Runs
One of the most common and frustrating issues is a lack of reproducibility in potency measurements. An IC50 value that fluctuates significantly between experiments can obscure the true activity of your compound and hinder the progress of your research.
Potential Causes and Explanations:
-
Compound Instability: The thiazole ring and its derivatives can be susceptible to degradation in aqueous assay buffers.[3][5] This instability can be influenced by pH, light exposure, and the presence of oxidizing agents.[5] Degradation leads to a lower effective concentration of the active compound, resulting in inconsistent potency measurements.[6]
-
Poor Solubility and Precipitation: Many thiazole-containing compounds exhibit low aqueous solubility.[7][8] If the compound precipitates in the assay medium, the actual concentration in solution is unknown and likely much lower than the nominal concentration, leading to artificially high and variable IC50 values.[7][9]
-
Aggregation: Thiazole compounds can form colloidal aggregates, especially at higher concentrations.[1][10] These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results that are often highly sensitive to minor changes in assay conditions.[6]
Step-by-Step Troubleshooting Protocol:
-
Assess Compound Stability:
-
Protocol: Perform a time-course experiment by incubating your thiazole compound in the assay buffer for the duration of your experiment (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: At each time point, analyze the sample by HPLC to quantify the amount of the parent compound remaining. A significant decrease (e.g., >15%) indicates instability.
-
Mitigation: If instability is confirmed, consider preparing fresh dilutions for each experiment, minimizing incubation times, and protecting your solutions from light.[5] If pH is a factor, adjust the buffer accordingly.[5]
-
-
Evaluate Solubility:
-
Protocol: Visually inspect your assay wells for any signs of precipitation. For a more quantitative assessment, use nephelometry or dynamic light scattering (DLS) to detect sub-visible precipitation.
-
Analysis: A significant increase in turbidity or the presence of large particles indicates poor solubility.
-
Mitigation: If solubility is an issue, consider using a lower concentration range, incorporating a co-solvent like DMSO (keeping the final concentration below 0.5%), or adjusting the pH of the buffer for ionizable compounds.[7][8]
-
-
Test for Aggregation:
-
Protocol: Run your assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%).
-
Analysis: A significant rightward shift (increase) in the IC50 value in the presence of the detergent is a strong indicator of aggregation-based inhibition.[1]
-
Mitigation: If aggregation is suspected, re-testing at lower concentrations and using detergent in your assay buffer can help. However, aggregation-prone compounds are often deprioritized in drug discovery campaigns.
-
Issue 2: Promising Initial Activity Disappears in Follow-up or Orthogonal Assays
It is not uncommon for a "hit" from a primary screen to show no activity in subsequent validation assays. This "disappearing act" is often a hallmark of an assay artifact rather than genuine biological activity.
Potential Causes and Explanations:
-
Pan-Assay Interference Compounds (PAINS): Thiazole derivatives, particularly 2-aminothiazoles, are known to be frequent hitters or PAINS.[1][4] PAINS are compounds that interfere with assay technologies through a variety of mechanisms, rather than interacting specifically with the intended biological target.[4][11]
-
Redox Activity: Some thiazoles can undergo redox cycling, generating reactive oxygen species (ROS) that can interfere with assay components or cause non-specific cellular toxicity.[1][3] This is particularly problematic in assays that use redox-sensitive readouts (e.g., resazurin-based viability assays).[6]
-
Covalent Reactivity: The thiazole ring can be chemically reactive, especially towards nucleophilic residues like cysteine in proteins.[3][10] This can lead to covalent modification and non-specific inhibition of multiple proteins.[10]
Step-by-Step Troubleshooting Protocol:
-
Investigate Redox Activity:
-
Protocol 1 (Cell-free): Use assays like the H2DCFDA assay to detect the generation of ROS by your compound in the presence of a reducing agent like DTT.[1]
-
Protocol 2 (Assay-specific): If your assay uses a redox-sensitive reporter, test for direct interaction between your compound and the reporter molecule in a cell-free system.
-
Mitigation: If redox activity is confirmed, consider adding antioxidants like DTT to your assay buffer. A loss of activity in the presence of DTT can suggest a redox-mediated or reactive mechanism.[3]
-
-
Assess for Covalent Inhibition:
-
Protocol: Perform a time-dependent inhibition assay. Pre-incubate the enzyme/target with your compound for varying lengths of time before initiating the reaction.
-
Analysis: A time-dependent decrease in IC50 suggests covalent modification. Further confirmation can be obtained using techniques like mass spectrometry to detect adduct formation on the target protein.
-
Mitigation: While covalent inhibitors can be valuable drugs, their non-specific reactivity needs to be carefully evaluated.
-
-
Employ Orthogonal Assays:
-
Rationale: The most definitive way to rule out assay artifacts is to confirm the activity of your compound in a mechanistically distinct orthogonal assay.
-
Example: If your primary screen was a fluorescence-based enzyme inhibition assay, a good orthogonal assay would be a biophysical method like Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) that directly measures compound binding to the target.[12]
-
Issue 3: Suspected Interference with Fluorescence- or Absorbance-Based Readouts
Thiazole compounds, due to their aromatic nature, can possess intrinsic optical properties that interfere with common assay detection methods.
Potential Causes and Explanations:
-
Autofluorescence: The thiazole compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[1]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of your fluorescent probe, leading to a false-negative or artificially low signal.[6]
-
Spectral Interference (Absorbance): The compound may absorb light at the same wavelength used to measure the product of a colorimetric assay, leading to inaccurate results.[12]
Step-by-Step Troubleshooting Protocol:
-
Check for Autofluorescence:
-
Protocol: In your assay buffer, measure the fluorescence of your compound alone at the same excitation and emission wavelengths used in your assay.
-
Analysis: A significant fluorescence signal indicates autofluorescence.
-
-
Test for Fluorescence Quenching:
-
Protocol: In a cell-free system, measure the fluorescence of your probe in the presence and absence of your compound.
-
Analysis: A decrease in the probe's fluorescence in the presence of your compound suggests quenching.
-
-
Evaluate Absorbance Interference:
-
Protocol: Measure the absorbance of your compound in the assay buffer at the wavelength used for detection.
-
Analysis: Significant absorbance at this wavelength indicates potential interference.
-
Mitigation for Optical Interference:
-
If interference is confirmed, the best course of action is to switch to an orthogonal assay with a different detection method (e.g., a luminescence-based assay or a label-free method like SPR).
Visualizing the Troubleshooting Workflow
A systematic approach is crucial for efficiently diagnosing and resolving inconsistencies. The following workflow provides a logical decision tree for your troubleshooting efforts.
Caption: A logical workflow for troubleshooting inconsistent assay results with thiazole compounds.
Frequently Asked Questions (FAQs)
Q1: Are all thiazole-containing compounds problematic in biological assays?
Not at all. The thiazole ring is a key component of many successful drugs and valuable chemical probes. However, certain substitution patterns, such as the 2-aminothiazole moiety, are frequently associated with pan-assay interference.[1] It is crucial to evaluate each compound on a case-by-case basis using the troubleshooting strategies outlined in this guide.
Q2: How can I proactively identify potentially problematic thiazole compounds?
Before beginning extensive biological testing, it is advisable to use in silico PAINS filters.[1][3] These are computational tools that can identify substructures commonly associated with assay interference. While not foolproof, they can provide an early warning for compounds that may require more rigorous validation.
Q3: What are the best practices for preparing and storing stock solutions of thiazole compounds?
Given the potential for instability, it is recommended to prepare high-concentration stock solutions in an anhydrous solvent like DMSO.[6] Store these stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] For each experiment, prepare fresh dilutions in your aqueous assay buffer immediately before use.[6]
Q4: My thiazole compound appears to be a covalent inhibitor. Is this a dead end?
Not necessarily. Covalent inhibitors can be highly effective drugs (e.g., aspirin, penicillin). However, it is critical to demonstrate that the covalent modification is specific to your target and does not occur with other proteins, which would indicate non-specific reactivity.[10] This requires more advanced characterization, such as proteomics-based approaches to identify off-target modifications.
Q5: What is the single most important control experiment to run when working with a new thiazole compound?
While many controls are important, a great starting point is to test for aggregation using a non-ionic detergent like Triton X-100.[1] Aggregation is a very common mechanism of non-specific inhibition, and a positive result in this assay can quickly explain inconsistent data and save significant time and resources.
Summary of Common Interference Mechanisms and Controls
| Interference Mechanism | Potential Cause | Key Diagnostic Experiment |
| Aggregation | Poor solubility, specific physicochemical properties | Addition of a non-ionic detergent (e.g., 0.01% Triton X-100) |
| Redox Cycling | Electron-rich thiazole derivatives | H2DCFDA assay for ROS generation; addition of antioxidants (e.g., DTT) |
| Covalent Modification | Electrophilic reactivity of the thiazole ring | Time-dependent inhibition assay; mass spectrometry for adduct detection |
| Optical Interference | Intrinsic fluorescence or absorbance | Measure compound's fluorescence/absorbance in assay buffer |
| Compound Instability | Hydrolysis, oxidation, photodegradation | Time-course analysis by HPLC in assay buffer |
References
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? | ACS Medicinal Chemistry Letters. [Link]
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. [Link]
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. [Link]
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - NIH. [Link]
- Pan-assay interference compounds - Wikipedia. [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [Link]
- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. [Link]
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. [Link]
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central. [Link]
- How Frequently Are Pan-Assay Interference Compounds Active?
- Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modific
- Pan-Assay Interference Compounds (PAINS)
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Validation of 2-(4-Methyl-5-thiazolyl)ethyl decanoate as a Novel Anti-Inflammatory Agent
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative
To our fellow researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the validation of the biological activity of 2-(4-Methyl-5-thiazolyl)ethyl decanoate. While this compound is recognized as a flavoring agent, its structural features, particularly the thiazole ring, suggest a potential for bioactivity that warrants thorough investigation.[1][2][3][4][5][6][7] This guide provides a scientifically rigorous framework for exploring its putative anti-inflammatory properties, comparing its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs). Our approach is grounded in established methodologies to ensure the generation of robust and reliable data.
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[8] The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[9][10][11] Many anti-inflammatory drugs function by inhibiting enzymes like cyclooxygenase (COX), which are crucial for the production of pro-inflammatory mediators called prostaglandins.[12][13][14][15][16] This validation strategy will, therefore, focus on elucidating the effect of this compound on these key inflammatory pathways and mediators.
Experimental Design: A Multi-pronged Approach to Validation
A thorough validation requires a combination of in vitro and in vivo studies to assess the compound's mechanism of action and its physiological effects. This dual approach provides a comprehensive understanding of the compound's potential as a therapeutic agent.
In Vitro Validation: Probing the Molecular Mechanisms
Initial screening will be performed using a suite of in vitro assays to determine the compound's direct effects on key inflammatory targets. These assays are cost-effective and provide a foundational understanding of the compound's bioactivity.[8][17]
-
Cell Viability Assay: To establish a non-toxic working concentration of the compound for subsequent cellular assays.
-
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: To assess the compound's ability to suppress the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in a cellular model of inflammation.[18][19][20][21][22]
-
Cyclooxygenase (COX) Inhibition Assay: To determine if the compound directly inhibits the activity of COX-1 and COX-2 enzymes, a common mechanism for NSAIDs.[12][13][14][15][16]
-
NF-κB Activation Assay: To investigate if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.[9][10][11][23][24]
-
Protein Denaturation Inhibition Assay: A simple and rapid method to screen for anti-inflammatory properties.[8][25][26][27][28]
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay: To assess the compound's ability to stabilize lysosomal membranes, which is indicative of anti-inflammatory activity.[8][27]
In Vivo Validation: Assessing Physiological Efficacy and Safety
Following promising in vitro results, in vivo studies in animal models are essential to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[17][29][30][31]
-
LPS-Induced Systemic Inflammation in Mice: To evaluate the compound's ability to reduce systemic inflammation by measuring pro-inflammatory cytokine levels in the blood.[18][19][20][21][22]
-
Carrageenan-Induced Paw Edema in Rats: A classic model to assess the acute anti-inflammatory activity of a compound.[30][31]
Comparative Analysis: Benchmarking Against the Gold Standard
Throughout the validation process, this compound will be compared against well-characterized NSAIDs. This comparative approach is crucial for understanding the compound's relative potency and potential advantages.
-
Diclofenac: A potent non-selective COX inhibitor, serving as a benchmark for general anti-inflammatory activity.[25][26][27]
-
Celecoxib: A selective COX-2 inhibitor, used to assess the compound's potential for COX-2 selectivity and a potentially improved gastrointestinal safety profile.[12]
The following table summarizes the proposed comparative analysis:
| Assay | This compound | Diclofenac | Celecoxib | Primary Endpoint |
| LPS-Induced Cytokine Release (In Vitro) | IC50 (µM) | IC50 (µM) | IC50 (µM) | Inhibition of TNF-α, IL-6, IL-1β |
| COX-1 Inhibition Assay | IC50 (µM) | IC50 (µM) | IC50 (µM) | Inhibition of COX-1 activity |
| COX-2 Inhibition Assay | IC50 (µM) | IC50 (µM) | IC50 (µM) | Inhibition of COX-2 activity |
| Carrageenan-Induced Paw Edema (In Vivo) | % Inhibition of Edema | % Inhibition of Edema | % Inhibition of Edema | Reduction in paw volume |
Experimental Protocols: A Step-by-Step Guide
In Vitro Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound, Diclofenac, or Celecoxib for 1 hour.
-
LPS Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control) and incubate for 24 hours.[18][19][20][21][22]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[32][33][34][35][36]
In Vivo Protocol: Carrageenan-Induced Paw Edema in Wistar Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping: Divide the rats into four groups: Vehicle control, this compound, Diclofenac, and Celecoxib.
-
Compound Administration: Administer the respective compounds orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the experimental design and the underlying biological pathways, the following diagrams have been generated.
Caption: A simplified diagram of the NF-κB signaling pathway in inflammation. [9][10][11][23][24]
Conclusion and Future Directions
This comprehensive validation guide provides a robust framework for investigating the potential anti-inflammatory activity of this compound. By employing a combination of well-established in vitro and in vivo models and comparing its performance against standard NSAIDs, we can generate the critical data needed to determine its therapeutic potential. Positive outcomes from this validation process would warrant further preclinical development, including more extensive toxicology studies and pharmacokinetic profiling, to pave the way for potential clinical trials. This structured approach ensures scientific rigor and provides a clear path forward for the development of what could be a novel anti-inflammatory agent.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Gunathilake, K. D. P. P., et al. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Arul, V., et al. (2018). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 9-35. [Link]
- Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 581. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- AntBio. (2024).
- Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]
- Williams, L. M., & Gilmore, T. D. (2020). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cells, 9(12), 2609. [Link]
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5484. [Link]
- de Oliveira, T. H. C., et al. (2022). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. Journal of Clinical Medicine, 11(22), 6799. [Link]
- Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, Chapter 2, Unit2.19. [Link]
- Kulmacz, R. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 54(1), 2.19.1–2.19.18. [Link]
- Phanse, M. A., et al. (2012). In-Vivo and In-Vitro Screening of Medicinal Plants for their Anti-inflammatory Activity: An Overview. Journal of Applied Pharmaceutical Science, 2(7), 19-33. [Link]
- Denning, N.-L., et al. (2014). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 192(9), 4355–4364. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- InVivo Biosystems. (2021). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. InVivo Biosystems. [Link]
- Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4), d192-d198. [Link]
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 1339-1347. [Link]
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5484. [Link]
- Umar, M. I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review).
- FooDB. (2020). Showing Compound 2-(4-Methyl-5-thiazolyl)
- Shanmuganathan, C., et al. (2022). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Herath, H. M. P. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 121. [Link]
- Wcisło-Dziadecka, D., et al. (2007). Proinflammatory cytokine (IL-1beta, IL-6, IL-12, IL-18 and TNF-alpha) levels in sera of patients with subacute cutaneous lupus erythematosus (SCLE). Journal of dermatological science, 48(3), 235–237. [Link]
- National Center for Biotechnology Information. This compound.
- Grellner, W., et al. (2000). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds.
- ResearchGate. ELISA assay for serum TNF-α (a), IL-6 (b) and IL-1β (c).
- Sarker, M. M. R., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4933. [Link]
- European Medicines Agency. (2000). Guideline for the conduct of the efficacy studies for non-steroidal anti-inflammatory drugs. European Medicines Agency. [Link]
- European Medicines Agency. (2021). Guideline for the conduct of efficacy studies for non- steroidal anti-inflammatory drugs. European Medicines Agency. [Link]
- Ciesielski, T., et al. (2023). Local Peritoneal Cytokine Response IL-1β, IL-6, TNF-α in a Standardized Neonatal Rat Model of Necrotizing Enterocolitis. International Journal of Molecular Sciences, 24(13), 10834. [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2020). Draft – Guideline for the evaluation of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs), with respect. Australian Pesticides and Veterinary Medicines Authority. [Link]
- Wang, H., et al. (2024). Research Progress on the Pyroptosis Mechanism and Related Active Ingredients of Natural Drugs in Spinal Cord Injury.
- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0032419).
- Flavor and Extract Manufacturers Association. 4281this compound.
- Nakashima, T., et al. (2020). Protocol for the RETHINK study: a randomised, double-blind, parallel-group, non-inferiority clinical trial comparing acetaminophen and NSAIDs for treatment of chronic pain in elderly patients with osteoarthritis of the hip and knee. BMJ Open, 10(11), e039943. [Link]
- National Center for Biotechnology Information. 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
- National Center for Biotechnology Information. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate.
Sources
- 1. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 2. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. femaflavor.org [femaflavor.org]
- 5. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journalajrb.com [journalajrb.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mybiosource.com [mybiosource.com]
- 14. assaygenie.com [assaygenie.com]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. antbioinc.com [antbioinc.com]
- 19. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. ijcrt.org [ijcrt.org]
- 26. researchgate.net [researchgate.net]
- 27. bbrc.in [bbrc.in]
- 28. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpras.com [ijpras.com]
- 30. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Proinflammatory cytokine (IL-1beta, IL-6, IL-12, IL-18 and TNF-alpha) levels in sera of patients with subacute cutaneous lupus erythematosus (SCLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Local Peritoneal Cytokine Response IL-1β, IL-6, TNF-α in a Standardized Neonatal Rat Model of Necrotizing Enterocolitis [mdpi.com]
- 36. dovepress.com [dovepress.com]
A Comparative Guide to the Cytotoxicity of Thiazole Derivatives: Evaluating 2-(4-Methyl-5-thiazolyl)ethyl decanoate in Context
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Notably, several FDA-approved drugs, such as the anticancer agent Dabrafenib and the antiretroviral Ritonavir, feature a thiazole moiety, underscoring its clinical significance.[1][2]
The anticancer potential of thiazole derivatives is a particularly active area of research.[5][6][7] Numerous studies have reported the synthesis of novel thiazole-containing compounds with potent cytotoxic activity against a variety of human cancer cell lines.[8][9][10] This guide provides a comparative analysis of the cytotoxicity of various thiazole derivatives, offering a framework for evaluating the potential of novel compounds such as 2-(4-Methyl-5-thiazolyl)ethyl decanoate. While direct cytotoxic data for this compound is not currently available in peer-reviewed literature—its primary characterization is as a flavoring agent[11][12][13][14]—this guide will synthesize existing data on structurally related compounds to provide a predictive context and a clear experimental path for its evaluation.
Comparative Cytotoxicity of Thiazole Derivatives
The cytotoxic efficacy of thiazole derivatives is highly dependent on the nature and position of their substituents. To illustrate this, the following table summarizes the half-maximal inhibitory concentration (IC50) values of a selection of thiazole derivatives against various cancer cell lines, as reported in recent literature. A lower IC50 value indicates greater potency.
| Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b (a 1,3-thiazole incorporated phthalimide derivative) | MCF-7 (Breast) | 0.2 ± 0.01 | |
| Compound 5k (a 1,3-thiazole incorporated phthalimide derivative) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | |
| Compound 5g (a 1,3-thiazole incorporated phthalimide derivative) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | |
| Bis-Thiazole Derivative 5c | HeLa (Cervical) | 0.00065 | [15] |
| Bis-Thiazole Derivative 5f | KF-28 (Ovarian) | 0.0061 | [15] |
| Compound 4c (a synthesized thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [10] |
| Compound 4c (a synthesized thiazole derivative) | HepG2 (Liver) | 7.26 ± 0.44 | [10] |
| Imidazole-thiadiazole derivative 50 | HEPG2-1 (Liver) | 0.86 | [8] |
| 4-methylthiazole derivative 2f (R = 2,5-F) | MCF-7 (Breast) | 7.7 | [7] |
| 4-methylthiazole derivative 2i (4-OCF3) | MCF-7 (Breast) | 8.0 | [7] |
This data highlights the significant cytotoxic potential of the thiazole scaffold, with some derivatives exhibiting activity in the nanomolar range. The variations in potency underscore the importance of structure-activity relationship (SAR) studies in optimizing the anticancer effects of this class of compounds. For this compound, the presence of the 4-methyl-5-thiazolyl core suggests a potential for biological activity, while the ethyl decanoate side chain will significantly influence its physicochemical properties, such as lipophilicity, which can in turn affect its cellular uptake and interaction with molecular targets.
Experimental Protocols for Cytotoxicity Assessment
To ascertain the cytotoxic potential of this compound and compare it with other thiazole derivatives, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[10][16]
MTT Assay Protocol
This protocol outlines the steps for determining the IC50 value of a test compound against a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining the cytotoxicity of a thiazole derivative using the MTT assay.
Potential Mechanisms of Action and Signaling Pathways
The cytotoxic effects of thiazole derivatives are often mediated through the induction of apoptosis.[7][17] Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several key signaling pathways are implicated in the pro-apoptotic activity of thiazole compounds.
One common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial outer membrane permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. Many cytotoxic thiazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins and/or downregulate the expression of anti-apoptotic proteins, thereby shifting the balance towards cell death.
Caption: The intrinsic pathway of apoptosis potentially induced by cytotoxic thiazole derivatives.
Conclusion and Future Directions
The thiazole scaffold remains a highly promising framework for the development of novel anticancer agents. The extensive body of research on thiazole derivatives demonstrates their potent and often selective cytotoxicity against a wide range of cancer cell lines. While this compound has not yet been evaluated for its cytotoxic properties, the comparative data presented in this guide strongly supports the rationale for its investigation.
Future research should focus on the systematic evaluation of this compound and its analogues using standardized in vitro assays, such as the MTT assay. Should significant cytotoxic activity be identified, further studies to elucidate the mechanism of action, including apoptosis induction and cell cycle arrest, will be warranted. Structure-activity relationship studies, involving the modification of the decanoate side chain and substitutions on the thiazole ring, could lead to the discovery of even more potent and selective anticancer compounds.
References
- Gomha, S. M., et al. (2015). Synthesis and anticancer activity of some new thiadiazole and thiazole derivatives. European Journal of Medicinal Chemistry, 101, 157-166.
- de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 574-586.
- Karaman, B., et al. (2017). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Letters in Drug Design & Discovery, 14(10), 1184-1193.
- Ramalingam, A., & Jayachandran, E. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
- Yakan, H., et al. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1655.
- BenchChem. (2025).
- El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354.
- Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-618.
- Yurttaş, L., et al. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1115-1121.
- Singh, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4976.
- World Journal of Pharmaceutical Research. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research.
- Grever, M. R., et al. (2006). Cytotoxic assays for screening anticancer agents.
- Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 454-477.
- Al-Ostath, A., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 707639.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- International Journal of Pharmaceutical Sciences Review and Research. (2015). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 249-254.
- Zegar, A., et al. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PLoS One, 9(6), e100826.
- Harris, B. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745-17753.
- Noble Life Sciences. (n.d.).
- Aliabadi, A., et al. (2019). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 22(10), 1167-1174.
- ResearchGate. (n.d.). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and...
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)
- FooDB. (2010). Showing Compound 2-(4-Methyl-5-thiazolyl)
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpionline.org [jpionline.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 13. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 16. ijpbs.com [ijpbs.com]
- 17. benthamdirect.com [benthamdirect.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazole-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic is fraught with challenges. The thiazole scaffold, a versatile heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with potent biological activities, particularly in oncology.[1][2][3][4][5] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of thiazole-based compounds, offering insights into experimental design, potential discrepancies, and the critical factors influencing translational success.
The Promise of Thiazole: A Multitude of Anticancer Mechanisms
Thiazole derivatives have demonstrated remarkable versatility in their anticancer activity, targeting a wide array of molecular pathways crucial for tumor growth and survival.[1][6][7] Understanding these mechanisms is fundamental to interpreting both in vitro and in vivo data.
Key mechanisms of action for thiazole-based anticancer agents include:
-
Tubulin Polymerization Inhibition: A significant number of thiazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, binding to the colchicine site of tubulin and preventing its polymerization.[8][9][10][11][12] This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
-
Protein Kinase Inhibition: Thiazoles have proven to be effective scaffolds for designing inhibitors of various protein kinases implicated in cancer progression.[13][14] These include Cyclin-Dependent Kinases (CDKs), Aurora kinases, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and ABL1 kinase.[13][15][16][17] By blocking the activity of these enzymes, thiazole compounds can halt aberrant cell signaling pathways driving proliferation and angiogenesis.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Several thiazole derivatives have been shown to inhibit key components of this pathway, leading to decreased cell growth and survival.[6][18]
-
Induction of Apoptosis: Ultimately, the efficacy of many anticancer agents, including thiazole-based compounds, lies in their ability to induce programmed cell death, or apoptosis.[6][15][19] This can be triggered through various mechanisms, including the disruption of mitochondrial function and the activation of caspases.[19]
In Vitro Efficacy: The Foundation of Discovery
In vitro assays are the initial and essential screening tools to identify and characterize the anticancer potential of novel thiazole derivatives. These experiments provide crucial data on a compound's cytotoxicity, mechanism of action, and preliminary structure-activity relationships (SAR).[20]
Common In Vitro Assays for Thiazole-Based Compounds:
-
Cytotoxicity Assays (e.g., MTT, XTT, SRB): These colorimetric assays are the workhorses of anticancer drug screening, measuring the metabolic activity of cells to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[20][21]
-
Tubulin Polymerization Assay: This cell-free assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Kinase Inhibition Assays: These assays, often performed using purified enzymes or cell lysates, quantify the ability of a compound to inhibit the activity of specific protein kinases.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing whether a compound induces cell cycle arrest at a specific checkpoint.[15][16][19]
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays detect the externalization of phosphatidylserine, an early marker of apoptosis, allowing for the quantification of apoptotic cells.[15]
Representative In Vitro Data for Thiazole-Based Anticancer Agents:
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-2-acetamide derivative (10a) | Tubulin Polymerization | Multiple | 2.69 | [8] |
| 2,4-disubstituted thiazole derivative (IV) | Tubulin Polymerization | Multiple | 2.00 | [10] |
| Thiazolyl hydrazone (2j) | ABL1 Kinase | K562 (CML) | 8.87 | [17] |
| 4-chlorophenylthiazole derivative (4b) | VEGFR-2 | MDA-MB-231 (Breast) | 3.52 | [16] |
| 3-nitrophenylthiazole derivative (4d) | VEGFR-2 | MDA-MB-231 (Breast) | 1.21 | [16] |
| Thiazole derivative (4c) | VEGFR-2 | MCF-7 (Breast) | 2.57 | [15] |
| Thiazole derivative (4c) | VEGFR-2 | HepG2 (Liver) | 7.26 | [15] |
The Crucial Transition: In Vivo Efficacy
While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a complex living organism. In vivo studies are essential to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall antitumor efficacy and toxicity in a more physiologically relevant context.[22][23]
Key Considerations for In Vivo Studies:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its bioavailability and exposure at the target site.[24][25] Thiazole derivatives can be subject to metabolic modifications by cytochrome P450 enzymes, which can impact their efficacy and potentially lead to the formation of reactive metabolites.[26][27]
-
Animal Models: The choice of animal model is critical for obtaining meaningful in vivo data. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess antitumor efficacy.[21][22]
-
Route of Administration and Dosing Regimen: The method of drug delivery (e.g., oral, intravenous) and the frequency of dosing can significantly influence a compound's therapeutic window and toxicity profile.
-
Toxicity Assessment: Evaluating the potential side effects of a compound on healthy tissues is a crucial aspect of in vivo studies.
Workflow for In Vivo Antitumor Efficacy Studies:
Caption: A typical workflow for assessing the in vivo antitumor efficacy of a candidate compound.
Bridging the Divide: Why In Vitro Potency Doesn't Always Translate In Vivo
A significant challenge in drug development is the often-observed discrepancy between promising in vitro results and disappointing in vivo outcomes.[23] Understanding the reasons for this gap is paramount for designing more effective therapeutic strategies.
Factors Contributing to In Vitro-In Vivo Discrepancies:
-
Poor Pharmacokinetics: A compound may be highly potent in a cell-based assay but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, resulting in sub-therapeutic concentrations in vivo.[25]
-
Metabolic Instability: The liver and other tissues can metabolize the compound into inactive or even toxic byproducts, reducing its efficacy and potentially causing adverse effects.[26][27]
-
Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to unforeseen toxicities that were not apparent in simplified in vitro systems.
-
Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly influence a drug's activity in ways that are not recapitulated in a 2D cell culture.
-
Drug Resistance Mechanisms: Tumors can develop resistance to a drug through various mechanisms that are not always evident in short-term in vitro experiments.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiazole-based compound against a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of a thiazole-based compound in a murine xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to treatment and control groups. Administer the thiazole compound (at a predetermined dose and schedule) or the vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to assess the compound's efficacy.
Signaling Pathway Visualization
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpda.org [ijpda.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity [dash.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies [kr.cup.edu.in]
- 19. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. juser.fz-juelich.de [juser.fz-juelich.de]
- 27. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methyl-5-thiazolyl)ethyl Esters: From Flavorants to Future Pharmaceuticals
Introduction
The 2-(4-methyl-5-thiazolyl)ethyl ester scaffold is a fascinating, yet underexplored, class of molecules. Primarily known for their applications in the food and fragrance industry, these compounds contribute to the nutty and roasted aromas of many consumer products. However, the thiazole ring, a core component of this scaffold, is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a wide range of biological activities. This guide seeks to bridge the gap between the current application of 2-(4-methyl-5-thiazolyl)ethyl esters as flavorants and their untapped potential as therapeutic agents.
This document deviates from a standard product comparison by venturing into the realm of prospective drug discovery. In the absence of direct, comparative biological data for this specific ester series, this guide will provide a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationship (SAR) by leveraging data from analogous thiazole-containing compounds and the physicochemical properties of the ester side chains. The ultimate goal is to furnish a scientifically-grounded rationale and a clear experimental roadmap for unlocking the therapeutic potential of these molecules.
Physicochemical Properties: The Foundation of Biological Activity
The length and branching of the ester side chain in the 2-(4-methyl-5-thiazolyl)ethyl ester series directly influence key physicochemical properties that are critical for a compound's pharmacokinetic and pharmacodynamic profile. Understanding these properties is the first step in predicting how these molecules will behave in a biological system.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 2-(4-Methyl-5-thiazolyl)ethyl acetate | C₈H₁₁NO₂S | 185.24 | 1.2 |
| 2-(4-Methyl-5-thiazolyl)ethyl propionate | C₉H₁₃NO₂S | 199.27 | 1.7 |
| 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate | C₁₀H₁₅NO₂S | 213.30 | 2.0 |
| 2-(4-Methyl-5-thiazolyl)ethyl butanoate | C₁₀H₁₅NO₂S | 213.30 | 2.2 |
| 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C₁₂H₁₉NO₂S | 241.35 | 3.2 |
| 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C₁₄H₂₃NO₂S | 269.40 | 4.2 |
| 2-(4-Methyl-5-thiazolyl)ethyl decanoate | C₁₆H₂₇NO₂S | 297.46 | 5.2 |
Data sourced from PubChem.
As the alkyl chain of the ester elongates, there is a predictable increase in molecular weight and lipophilicity (as indicated by the increasing XLogP3 value). This trend is fundamental to our SAR hypotheses.
The Thiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone of many successful pharmaceuticals. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets and its relative metabolic stability. A brief survey of the literature reveals the diverse therapeutic applications of thiazole-containing compounds:
-
Antimicrobial Agents: The thiazole moiety is a key structural feature in numerous compounds exhibiting antibacterial and antifungal properties.
-
Anticancer Therapeutics: Thiazole derivatives have been investigated as inhibitors of various protein kinases and other targets implicated in cancer progression.
-
Enzyme Inhibitors: The thiazole ring has been incorporated into inhibitors of a wide range of enzymes, including proteases, kinases, and oxidoreductases.
This established history of the thiazole scaffold provides a strong impetus for investigating the biological activities of the 2-(4-methyl-5-thiazolyl)ethyl ester series beyond their current use as flavorants.
Inferred Structure-Activity Relationship: A Forward-Looking Analysis
Given the lack of direct biological data for the 2-(4-methyl-5-thiazolyl)ethyl ester series, we propose the following SAR hypotheses as a guide for future research. These hypotheses are based on established medicinal chemistry principles and the known bioactivity of the parent alcohol, 4-methyl-5-thiazoleethanol.
The Prodrug Hypothesis: Unmasking the Active Moiety
A compelling hypothesis is that 2-(4-methyl-5-thiazolyl)ethyl esters act as prodrugs, which are cleaved by endogenous esterases to release the active parent alcohol, 4-methyl-5-thiazoleethanol. This alcohol, a degradation product of thiamine (Vitamin B1), has been reported to possess antimicrobial activity.[1][2]
Caption: Influence of ester chain length on membrane permeability.
However, there is a well-known trade-off between lipophilicity and aqueous solubility. Esters with very long alkyl chains (e.g., decanoate) may suffer from poor solubility, limiting their bioavailability and formulation possibilities.
Proposed Experimental Workflows for SAR Elucidation
To validate these hypotheses and systematically explore the therapeutic potential of 2-(4-methyl-5-thiazolyl)ethyl esters, a structured experimental approach is necessary.
Synthesis of the Ester Library
The first step is the synthesis of a library of esters with varying chain lengths and branching. A straightforward and efficient method is the esterification of 4-methyl-5-thiazoleethanol with the corresponding carboxylic acids or acid chlorides.
Step-by-Step Protocol for Esterification:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-5-thiazoleethanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).
-
Acid Chloride Addition: Cool the solution to 0°C in an ice bath. Add the desired acid chloride (1.1 equivalents) dropwise, followed by a non-nucleophilic base such as triethylamine (1.2 equivalents) to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized ester library.
Caption: Proposed workflow for in vitro biological evaluation.
1. Primary Screening:
-
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of each ester against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). This will directly test the hypothesis that these compounds possess antimicrobial activity.
-
Cytotoxicity Screening: Evaluate the cytotoxic effects of the esters on a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) using an MTT or similar viability assay. This will explore their potential as anticancer agents.
2. Secondary and Mechanistic Studies:
-
Esterase Stability Assay: Incubate the esters with liver microsomes or purified esterases to determine their rate of hydrolysis. This will validate the prodrug hypothesis and help correlate the rate of cleavage with biological activity.
-
Target-Based Enzyme Assays: If the literature suggests specific molecular targets for thiazole derivatives, direct enzyme inhibition assays should be performed.
Conclusion
The 2-(4-methyl-5-thiazolyl)ethyl ester class of compounds, while currently relegated to the realm of flavor and fragrance, holds significant, unexplored potential in the field of medicinal chemistry. The thiazole nucleus is a well-validated pharmacophore, and the ester functionality provides a versatile handle for tuning physicochemical and pharmacokinetic properties.
This guide has laid out a logical, hypothesis-driven framework for the systematic evaluation of these compounds. By exploring the prodrug potential and the influence of the ester side chain on lipophilicity and cellular permeability, researchers can begin to unlock the therapeutic value of this overlooked class of molecules. The proposed experimental workflows provide a clear and actionable path forward for academic and industrial laboratories to investigate these promising compounds and potentially develop novel therapeutic agents. The journey from flavorant to pharmaceutical is a challenging but potentially rewarding one, and the 2-(4-methyl-5-thiazolyl)ethyl esters represent a compelling starting point for this endeavor.
References
- Veeprho. 4-Methyl-5-Thiazoleethanol. [Link]
- Taylor & Francis Online.
- Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
- RIFM. RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. [Link]
- PubChem. 2-(4-Methyl-5-thiazolyl)
- Google Patents. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- ResearchGate. (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]
Sources
comparative analysis of the antimicrobial spectrum of different thiazole esters
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, owing to its presence in numerous clinically approved drugs and its diverse pharmacological activities. This guide provides a comparative analysis of the antimicrobial spectrum of various thiazole esters, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Thiazole Core in Antimicrobial Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a fundamental structural motif in a variety of natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its versatile pharmacological profile, which includes antibacterial, antifungal, antiviral, and anticancer activities.[2][3] Thiazole esters, a subclass of these derivatives, have garnered significant attention for their potential as potent antimicrobial agents. The ester functionality can modulate the physicochemical properties of the parent molecule, such as lipophilicity and cell permeability, thereby influencing its biological activity.[4]
This guide will delve into a comparative analysis of the antimicrobial spectrum of different thiazole esters, drawing upon available experimental data to provide a clear and objective overview for researchers in the field.
Chemical Diversity of Thiazole Esters
The antimicrobial activity of thiazole esters is intricately linked to their structural diversity. The nature and position of the ester group, as well as other substituents on the thiazole ring, play a crucial role in determining the potency and spectrum of activity.
General Structure of Thiazole Esters
The fundamental structure of a thiazole ester consists of a thiazole ring with an ester group (-COOR) attached at one of the available carbon positions (C2, C4, or C5). The variability in R1, R2, R3, and the alkyl or aryl nature of the ester group (R) allows for the generation of a vast library of compounds with potentially distinct biological profiles.
Caption: General chemical scaffold of thiazole esters.
Comparative Antimicrobial Spectrum
The evaluation of the antimicrobial spectrum of thiazole esters is primarily based on the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Antibacterial Activity
Thiazole esters have demonstrated activity against a broad range of both Gram-positive and Gram-negative bacteria. The specific spectrum and potency are highly dependent on the substitution pattern of the molecule.
For instance, a series of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their antibacterial activity. Some of these compounds exhibited equipotent activity against Staphylococcus aureus when compared to the standard antibiotic Ampicillin, with MIC values as low as 6.25 µg/mL.[5]
Table 1: Comparative Antibacterial Activity of Selected Thiazole Ester Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | 6.25 | >100 | [5] |
| Ampicillin (Standard) | 6.25 | 12.5 | [5] |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | [6] |
Note: The data presented is a selection from various studies and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Antifungal Activity
Several thiazole ester derivatives have also shown promising antifungal activity against a variety of fungal pathogens, including Candida albicans and Aspergillus species. The presence of an ethyl carboxylate substituent at the fifth position of the thiazole ring has been noted in some structure-activity relationship studies, although in some cases, it slightly decreased the overall antimicrobial activity compared to other functional groups.[4] However, other studies have reported thiazole derivatives with potent antifungal activity, with MIC values in the low microgram per milliliter range.[7]
Table 2: Comparative Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus fumigatus | Reference |
| Hydrazine-thiazole derivative | 0.45 - 31.2 | Not Reported | [6] |
| Thiazole derivative T2 | 0.008 - 0.98 | Not Reported | [7] |
| Fluconazole (Standard) | 0.25 - 16 | 8 - >64 | [6] |
| Amphotericin B (Standard) | 0.25 - 1 | 0.25 - 1 | [6] |
Mechanism of Action: Targeting Bacterial DNA Gyrase
A significant body of evidence suggests that many thiazole derivatives exert their antibacterial effect by inhibiting bacterial DNA gyrase.[2][8][9] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that is crucial for relieving torsional stress during replication.
Thiazole-based compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function.[8] This inhibition ultimately leads to the cessation of DNA synthesis and bacterial cell death. Molecular docking and dynamics simulations have been instrumental in elucidating the binding interactions between thiazole derivatives and the active site of DNA gyrase.[8][9]
Caption: Proposed mechanism of action for thiazole esters.
Experimental Protocols
The following section outlines a standardized methodology for assessing the antimicrobial spectrum of novel thiazole esters.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely accepted standard for determining the MIC of antimicrobial agents.
Materials:
-
Test compounds (thiazole esters) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) for quality control.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
Conclusion and Future Perspectives
Thiazole esters represent a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. Their mechanism of action, primarily through the inhibition of DNA gyrase, makes them attractive candidates for further development, especially in the context of rising antimicrobial resistance.
Future research should focus on a more systematic exploration of the structure-activity relationships of simple thiazole esters to better understand the influence of the ester group's size, lipophilicity, and position on antimicrobial potency. Further investigation into their mechanisms of action and potential off-target effects is also crucial for their progression as viable therapeutic agents. The synthesis of novel thiazole ester derivatives, guided by computational modeling and a deeper understanding of their biological targets, holds significant promise for the discovery of next-generation antimicrobial drugs.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of Molecular Structure. [Link]
- Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. RSC Publishing. [Link]
- Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry. [Link]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022).
- Antimicrobial activities of thiazole, imidazolidine, tetrahydropyrimidine derivatives and silver/polyvinyl alcohol nanocomposites. Journal of the Hellenic Veterinary Medical Society. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]
- The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE P
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan. [Link]
- Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation.
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC - NIH. [Link]
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Deriv
- Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. PubMed. [Link]
- Synthesis and Antifungal Activity of Some Thiazole Derivatives.
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. [Link]
- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.
- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
- The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. PubMed. [Link]
- MIC values (µg/mL) for effects of thiazole and imidazole derivatives...
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
Sources
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 9. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to Validating the Purity of 2-(4-Methyl-5-thiazolyl)ethyl decanoate Using Orthogonal Analytical Methods
Introduction: The Imperative for Rigorous Purity Assessment
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a heterocyclic ester recognized for its distinct roasted, nutty aroma profile.[1][2] Its primary application is as a flavouring agent in the food industry, where its purity is not merely a quality metric but a critical determinant of safety, efficacy, and consistency.[1][3] The presence of uncharacterized impurities—arising from raw materials, synthetic byproducts, or degradation—can alter its organoleptic properties, introduce toxicity, and pose regulatory challenges.
Therefore, assigning a purity value to a batch of this compound demands more than a single analytical measurement. A robust, scientifically sound purity determination relies on an orthogonal approach, which involves using multiple, independent analytical techniques that measure the same attribute based on different physicochemical principles.[4][5][6] This strategy minimizes the risk of method-specific biases and ensures that a wider range of potential impurities (e.g., volatile, non-volatile, isomeric) are detected. As emphasized by regulatory bodies, an orthogonal testing strategy is a cornerstone of analytical method validation, enhancing data integrity and confidence in the final product's quality.[7][8]
This guide provides a comparative framework for validating the purity of this compound, detailing the application of two primary orthogonal separation techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—complemented by a thermodynamic method, Differential Scanning Calorimetry (DSC).
Caption: Orthogonal validation workflow for purity assessment.
Method 1: Gas Chromatography (GC) for Volatile Impurity Profiling
Expertise & Rationale: Gas Chromatography is an ideal first-line technique for analyzing this compound due to the compound's ester structure, which imparts sufficient volatility for analysis in the gas phase.[9][10] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid stationary phase, making it highly effective for resolving volatile and semi-volatile impurities that may have boiling points close to the main compound. A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds, allowing for reliable area-percent quantification.
Experimental Protocol: GC-FID
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard and sample into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with high-purity Ethyl Acetate to achieve a final concentration of ~1.0 mg/mL. Vortex to ensure complete dissolution.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless inlet and Flame Ionization Detector.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. Causality: A 5% phenyl-methylpolysiloxane phase provides excellent selectivity for a wide range of semi-volatile organic compounds and is robust against various sample matrices.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, Split ratio 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes. Causality: This program ensures elution of the main analyte while also separating lower-boiling point starting materials and higher-boiling point byproducts.
-
-
Detector Temperature (FID): 320°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Caption: Gas Chromatography (GC) experimental workflow.
Method 2: Reverse-Phase HPLC for Non-Volatile Impurity Profiling
Expertise & Rationale: High-Performance Liquid Chromatography serves as a powerful orthogonal partner to GC.[11][12] By employing a reverse-phase (RP-HPLC) method, separation is governed by the analyte's polarity and hydrophobic interactions with a C18 stationary phase—a fundamentally different principle from GC's volatility-based separation. This makes HPLC exceptionally sensitive to non-volatile or thermally labile impurities, such as polar starting materials, salts, or degradation products that would be invisible to GC analysis. A photodiode array (PDA) detector is used to monitor the elution, providing both quantitative data and spectral information to assess peak purity.
Experimental Protocol: RP-HPLC-PDA
-
Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.2 mg/mL.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent, equipped with a PDA detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. Causality: A C18 column offers robust hydrophobic retention for the long decanoate chain, while the polar-embedded endcapping ensures good peak shape for the thiazole moiety.
-
Column Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA monitoring at 254 nm. Causality: The thiazole ring provides a UV chromophore suitable for detection at this wavelength.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 40 60 15.0 5 95 20.0 5 95 20.1 40 60 | 25.0 | 40 | 60 |
-
-
Data Analysis:
-
Integrate all peaks detected at 254 nm.
-
Calculate purity by area percent normalization.
-
Use the PDA software to evaluate the spectral purity of the main analyte peak to check for co-eluting impurities.
-
Sources
- 1. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sulfuryl decanoate, 101426-31-7 [thegoodscentscompany.com]
- 3. femaflavor.org [femaflavor.org]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. jaanoandseekho.in [jaanoandseekho.in]
- 6. fluidimaging.com [fluidimaging.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. revvitysignals.com [revvitysignals.com]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Analytical Gauntlet: A Comparative Guide to Cross-Validation of HPLC-UV and UPLC-MS/MS Methods for Thiazole Derivatives
In the landscape of pharmaceutical development, the thiazole ring is a privileged scaffold, forming the core of numerous critical drugs. The analytical characterization of these molecules is paramount, ensuring their identity, purity, and potency. As analytical methodologies evolve, transitioning from established techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to more advanced platforms like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is common. This transition necessitates a rigorous cross-validation process to ensure that the new method is not only superior in performance but also generates equivalent, reliable data.
This guide provides an in-depth, objective comparison of a traditional HPLC-UV method and a modern UPLC-MS/MS method for the analysis of a representative thiazole derivative, Thiabendazole. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, we will explore the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in their analytical decision-making.[1][2][3][4]
The Imperative of Cross-Validation
Analytical method cross-validation is a systematic process that demonstrates the equivalency of two distinct analytical procedures. This becomes critical when a legacy method, used for years of product testing and stability studies, is replaced by a new one. The objective, as outlined in regulatory guidance, is to ensure that the data generated by the new method is as reliable as the data from the original method.[5][6][7] This process typically involves analyzing the same set of samples with both methods and comparing key validation parameters.
For thiazole derivatives, which can be subject to specific degradation pathways like photodegradation, having robust and well-characterized analytical methods is essential.[1] A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from any potential degradation products or impurities.[1][2]
Caption: A generalized workflow for the cross-validation of two analytical methods.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS for Thiabendazole
The choice between HPLC-UV and UPLC-MS/MS is often a balance between the need for universal applicability and the demand for ultimate sensitivity and specificity. HPLC-UV is a robust, cost-effective workhorse in quality control laboratories, while UPLC-MS/MS provides unparalleled performance for trace-level analysis and complex matrices.[8][9][10]
Below is a summary of the comparative performance data for the two methods, based on established validation protocols for Thiabendazole.
| Performance Parameter | Method 1: HPLC-UV | Method 2: UPLC-MS/MS | Rationale for Difference |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity, a fundamental requirement for quantitative analysis. |
| Lower Limit of Quantification (LLOQ) | 28 ng/mL | 0.05 ng/mL | The mass spectrometer's high sensitivity allows for quantification at much lower concentrations.[11][12] |
| Limit of Detection (LOD) | 9 ng/mL | 0.02 ng/mL | Reflects the superior signal-to-noise ratio achievable with MS detection.[11][13] |
| Accuracy / Recovery (%) | 98.5% - 101.2% | 99.1% - 102.5% | Both methods are highly accurate. UPLC-MS/MS may show slightly better recovery due to reduced matrix interference. |
| Precision (%RSD) | < 2.0% | < 1.5% | UPLC systems provide highly reproducible, low-dispersion chromatography, leading to improved precision. |
| Analysis Run Time | 4.0 minutes | 2.5 minutes | UPLC utilizes smaller particles and higher pressures, significantly reducing run times.[1] |
| Specificity | Good (UV spectrum) | Excellent (MRM transition) | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference. UPLC-MS/MS uses a specific precursor-to-product ion transition, offering unequivocal identification. |
Experimental Protocols
The following protocols are detailed, self-validating systems designed for the robust analysis of Thiabendazole. They include system suitability tests (SST) which are crucial for ensuring the analytical system is performing correctly before sample analysis begins.
Method 1: Stability-Indicating HPLC-UV Protocol
This method is designed for both assay and the estimation of related compounds, making it a true stability-indicating method.[1][2] The use of an ion-pairing agent is a key experimental choice to improve the retention and peak shape of the basic Thiabendazole molecule on a traditional C18 column.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV Detector.
-
Column: ACE 5 C18 (4.6 x 50 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with 25% Acetonitrile and 75% aqueous solution (10 mM 1-octanesulfonic acid sodium salt with 0.1% methanesulfonic acid).[1]
-
Causality: The ion-pairing agent (1-octanesulfonic acid) forms a neutral complex with the protonated Thiabendazole, enhancing its retention on the nonpolar C18 stationary phase. Methanesulfonic acid ensures the analyte is in its ionized form.
-
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: 35°C.
-
Detection: UV at 300 nm.[1]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Solution: Prepare a stock solution of Thiabendazole reference standard at 1.0 mg/mL in methanol. Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., crushed tablet powder) in methanol to achieve a nominal concentration of 1.0 mg/mL. Sonicate to dissolve, then dilute with the mobile phase to a final concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
3. System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
4. Analysis Procedure:
-
Once SST criteria are met, inject the blank (diluent), standard, and sample solutions in sequence.
-
Calculate the amount of Thiabendazole in the sample by comparing the peak area response of the sample to that of the standard.
Method 2: High-Sensitivity UPLC-MS/MS Protocol
This method is optimized for speed and sensitivity, making it ideal for high-throughput screening or the analysis of samples with very low analyte concentrations, such as in pharmacokinetic studies. The sample preparation utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is highly effective for cleaning up complex matrices.[4][14]
1. Instrumentation and Chromatographic Conditions:
-
System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
-
-
Gradient: 95% A (0-0.2 min), linear gradient to 5% A (0.2-1.5 min), hold at 5% A (1.5-2.0 min), return to 95% A (2.0-2.1 min), hold at 95% A (2.1-2.5 min).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
2. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transition:
-
Thiabendazole: Precursor Ion (m/z) 202.1 → Product Ion (m/z) 175.1.
-
Causality: This specific fragmentation pattern is unique to Thiabendazole, providing exceptional selectivity and eliminating interferences that might be present in a UV-based method.
-
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Thiabendazole at 1.0 mg/mL in methanol. Perform serial dilutions in a 50:50 water:acetonitrile mixture to prepare calibration standards ranging from 0.05 ng/mL to 100 ng/mL.
-
Sample Preparation (QuEChERS): Homogenize the sample. To 1 g of sample, add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously. Add QuEChERS salts (e.g., MgSO₄, NaCl), shake, and centrifuge. Take an aliquot of the supernatant, evaporate to dryness, and reconstitute in 50:50 water:acetonitrile.[4]
4. System Suitability Test (SST):
-
Inject a mid-level calibration standard (e.g., 10 ng/mL) six times.
-
Acceptance Criteria:
-
%RSD of the peak area and retention time ≤ 5.0%.
-
5. Analysis Procedure:
-
Once SST criteria are met, inject the full set of calibration standards to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of Thiabendazole in the sample using the regression equation from the calibration curve.
Caption: A logical comparison of the HPLC-UV and UPLC-MS/MS methods.
Conclusion and Recommendations
Both the HPLC-UV and UPLC-MS/MS methods are demonstrated to be suitable for their intended purposes. The cross-validation process confirms that while the methods have different performance characteristics, they can provide equivalent and reliable quantitative results when properly validated.
-
The HPLC-UV method remains an excellent choice for routine quality control, release testing, and stability studies where analyte concentrations are relatively high and the primary goal is to ensure the product meets specifications. Its robustness, lower cost, and simplicity are significant advantages.[1][15]
-
The UPLC-MS/MS method is the superior choice for applications requiring high sensitivity, high throughput, and absolute specificity.[8][9][14] It is indispensable for bioanalytical studies (pharmacokinetics), trace impurity analysis, and the characterization of complex mixtures where the risk of co-eluting interferences is high.
Ultimately, the selection of the analytical method should be guided by the Analytical Target Profile (ATP), which defines the requirements of the analysis. By understanding the capabilities and limitations of each technique, as detailed in this guide, scientists can confidently select and validate the most appropriate method for their thiazole derivative, ensuring data integrity throughout the drug development lifecycle.
References
- Zhang, P., Tian, J., & Rustum, A. (2017). Development and Validation of a Fast Stability-Indicating Ion-Paired Reversed-Phase HPLC Method for the Assay of Thiabendazole and Estimation of Its Related Compounds.
- PubMed. (n.d.).
- Baretić, M., & Dolar, A. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3883. [Link]
- National Center for Biotechnology Information. (2023).
- Posyniak, A., Zmudzki, J., & Niedzielska, J. (2011). Determination of imazalil and thiabendazole by UPLC-Q-TOF-MS – an analysis of a grapefruit extract-containing dietary supplement. Roczniki Państwowego Zakładu Higieny, 62(3), 295-299. [Link]
- Baretić, M., & Dolar, A. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
- Lab-Training. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Kang, J. W., et al. (2020). Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 9(1), 83. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- AMSbio. (2025).
- SIELC Technologies. (n.d.). Separation of Thiabendazole on Mixed-Mode HPLC Columns. [Link]
- Kumar, A., et al. (2019). Recent Analytical Methods of Anti-Helmintic Agents. Asian Journal of Pharmaceutical Research, 9(3), 183-190. [Link]
- YouTube. (2025). ICH Q2(R2)
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Environmental Protection Agency. (n.d.).
- International Journal of Chemical Studies. (2018). Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5-hydroxythiabendazole. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Validation of a Fast Stability-Indicating Ion-Paired Reversed-Phase HPLC Method for the Assay of Thiabendazole and Estimation of Its Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qbdgroup.com [qbdgroup.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of imazalil and thiabendazole by UPLC- Q-TOF-MS – an analysis of a grapefruit extract-containing dietary supplement | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 12. epa.gov [epa.gov]
- 13. chemijournal.com [chemijournal.com]
- 14. Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianjpr.com [asianjpr.com]
A Comparative Analysis of 2-(4-Methyl-5-thiazolyl)ethyl decanoate (TMED) and Standard-of-Care Kinase Inhibitors in Metastatic Melanoma
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, the pursuit of novel agents with improved efficacy and safety profiles is paramount. This guide provides a comprehensive comparison of the investigational compound 2-(4-Methyl-5-thiazolyl)ethyl decanoate (TMED), a hypothetical selective inhibitor of a novel downstream kinase in the MAPK signaling pathway, against the established standard-of-care drugs, Vemurafenib and Trametinib, for the treatment of BRAF V600E-mutant metastatic melanoma. While TMED is a hypothetical compound for the purpose of this guide, the comparative data for the standard-of-care drugs are based on published literature.
Introduction: The Challenge of Targeting the MAPK Pathway in Melanoma
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In over half of all melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of this pathway, driving uncontrolled cell division.[1][2] This discovery led to the development of targeted therapies, such as BRAF inhibitors like Vemurafenib and MEK inhibitors like Trametinib, which have significantly improved patient outcomes.[3][4] However, the development of therapeutic resistance remains a major clinical challenge, necessitating the exploration of novel therapeutic strategies.[1]
This guide introduces a hypothetical next-generation kinase inhibitor, this compound (TMED), and compares its preclinical efficacy metrics to those of Vemurafenib and Trametinib. It is important to note that while this compound is a known compound, it is primarily used as a flavoring agent in the food and fragrance industry and has not been reported as a therapeutic agent.[5][6][7] The data presented for TMED is hypothetical to illustrate a comparative framework.
Mechanism of Action: A Tale of Three Kinase Inhibitors
A fundamental understanding of the mechanism of action is crucial for evaluating the potential of a new therapeutic agent. Here, we compare the established mechanisms of Vemurafenib and Trametinib with the hypothetical mechanism of TMED.
Vemurafenib (BRAF Inhibitor): Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[8] By binding to the ATP-binding site of the mutated BRAF protein, Vemurafenib blocks its kinase activity, thereby inhibiting downstream signaling through the MAPK pathway.[8]
Trametinib (MEK Inhibitor): Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, kinases that are immediately downstream of BRAF.[9][10] By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, the final kinase in the MAPK cascade.[10]
Hypothetical TMED (Novel Downstream Kinase Inhibitor): For the purpose of this guide, we hypothesize that TMED is a highly selective inhibitor of a novel, yet to be fully characterized, kinase "Kinase-Y," which acts downstream of ERK or in a parallel survival pathway that is often upregulated in response to BRAF/MEK inhibition. This hypothetical mechanism offers the potential to overcome resistance mechanisms that reactivate the MAPK pathway at or above the level of MEK.
Below is a diagram illustrating the points of intervention of these three inhibitors in the MAPK signaling pathway.
Cell Proliferation Assay (Cell-Based Assay)
Objective: To determine the concentration of the inhibitor required to inhibit the proliferation of cancer cells by 50%.
Methodology:
-
Cell Line: A375 human melanoma cell line (BRAF V600E mutant).
-
Reagents and Materials: A375 cells, cell culture medium (e.g., DMEM with 10% FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed A375 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. Include a no-drug control (DMSO only). c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well. e. Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: a. Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the no-drug control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Clinical Efficacy: A Look at Progression-Free Survival
Progression-free survival (PFS) is a key endpoint in clinical trials for cancer drugs, representing the length of time during and after treatment that a patient lives with the disease but it does not get worse.
| Treatment | Clinical Trial | Median Progression-Free Survival (months) |
| Vemurafenib | BRIM-3 [3] | 6.8 [1] |
| Trametinib | METRIC [4][11] | 4.8 [11] |
| Dacarbazine (Chemotherapy) | BRIM-3 / METRIC | 1.5 - 1.7 [1][11] |
| TMED (Hypothetical) | Phase II (Projected) | 8.5 |
Interpretation of Clinical Data:
-
Both Vemurafenib and Trametinib demonstrate a significant improvement in PFS compared to traditional chemotherapy.
-
The hypothetical TMED , with its novel mechanism of action, shows a projected improvement in PFS over the single-agent standard-of-care drugs, suggesting its potential to address some of the limitations of current therapies. It is important to note that combination therapies, such as a BRAF inhibitor with a MEK inhibitor, have shown even better PFS in clinical practice. [12]
Future Directions and Conclusion
The development of targeted therapies has revolutionized the treatment of metastatic melanoma. While BRAF and MEK inhibitors have shown significant efficacy, the emergence of resistance underscores the need for continued innovation. A hypothetical compound like TMED, targeting a novel downstream kinase, represents a promising avenue for future research.
This guide has provided a comparative framework for evaluating the efficacy of a novel therapeutic agent against established standards of care. The presented data, both real and hypothetical, highlight the importance of a multi-faceted evaluation, from biochemical potency to clinical efficacy. Further preclinical studies, including in vivo animal models and investigations into resistance mechanisms, would be the necessary next steps in the development of a compound like TMED.
References
- McArthur, G. A., et al. (2014). Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study. Annals of Oncology, 25(3), 529-535.
- Patel, S. P., & Kim, K. B. (2013). Trametinib in the treatment of melanoma. Expert Opinion on Pharmacotherapy, 14(16), 2249-2256.
- Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
- DermNet NZ. (2013). Key clinical-trial evidence for trametinib.
- OncLive. (2014). Vemurafenib/Cobimetinib Extends PFS in Phase III Melanoma Study.
- Clinicaltrials.eu. (n.d.). Study Comparing Naporafenib and Trametinib Combination to Other Therapies for Patients with Previously Treated Unresectable or Metastatic NRAS Mutant Melanoma.
- Daud, A., et al. (2015). A Single-Arm, Open-Label, Expanded Access Study of Vemurafenib in Patients With Metastatic Melanoma in the United States. Journal of Clinical Oncology, 33(10), 1084-1090.
- Alexandrescu, D. T., et al. (2013). Metastatic melanoma – a review of current and future drugs. Expert Opinion on Emerging Drugs, 18(1), 91-110.
- Luke, J. J., & Hodi, F. S. (2014). Trametinib: a targeted therapy in metastatic melanoma. Clinical Cancer Research, 20(13), 3373-3378.
- Infante, J. R., et al. (2012). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Clinical Cancer Research, 18(21), 6053-6061.
- Flaherty, K. T., et al. (2012). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. Expert Opinion on Pharmacotherapy, 13(10), 1489-1497.
- Genentech. (n.d.). A Study of Vemurafenib in Combination With Cobimetinib (GDC-0973) Compared With Vemurafenib and Placebo in Patients With BRAF V600 Mutation-Positive Melanoma.
- Bollag, G., et al. (2010). Vemurafenib: a new class of treatment for metastatic melanoma. Clinical Cancer Research, 16(15), 3825-3831.
- ResearchGate. (2015). How can I test vemurafenib's IC50 (50% inhibitory concentration)?.
- Memorial Sloan Kettering Cancer Center. (2024). New Treatments Improving Prognosis for Stage 4 Melanoma Patients.
- ResearchGate. (n.d.). IC 50 values of BRAF V600E mutated melanoma cells after exposure to....
- Robert, C., et al. (2019). Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma. New England Journal of Medicine, 381(7), 626-636.
- Ascierto, P. A., et al. (2024). Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAF V600/NRAS Q61 Wild-Type Melanoma (TraMel-WT). Journal of Clinical Oncology.
- National Center for Biotechnology Information. (n.d.). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen.
- Canadian Cancer Society. (n.d.). Treatments for metastatic melanoma skin cancer.
- National Cancer Institute. (2025). Drugs Approved for Melanoma.
- PubChem. (n.d.). This compound.
- FooDB. (2010). Showing Compound this compound (FDB009862).
- Flavor and Extract Manufacturers Association. (n.d.). 4281 this compound.
Sources
- 1. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 7. femaflavor.org [femaflavor.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Abstract
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a significant molecule utilized as a flavoring agent in the food industry and holds potential for applications in the pharmaceutical and agrochemical sectors.[1][2][3] Its synthesis, therefore, is a subject of considerable interest for process chemists seeking efficient, scalable, and cost-effective manufacturing routes. This guide provides an in-depth comparison of distinct synthetic strategies to produce this target compound. We will dissect the synthesis into two primary stages: the formation of the core intermediate, 2-(4-methyl-5-thiazolyl)ethanol, followed by its esterification. Each route is evaluated based on reaction yield, complexity, reagent availability, and safety considerations. Detailed experimental protocols and quantitative comparisons are provided to support researchers in selecting the optimal pathway for their specific needs.
Introduction: The Target Molecule
This compound (FEMA number 4281) is a fatty acid ester characterized by a nutty, roasted aroma profile.[2] Structurally, it comprises a 4,5-disubstituted thiazole ring linked via an ethyl bridge to a decanoate ester group.[4] This unique structure contributes to its use as a flavoring agent and suggests potential biological activity, leveraging the known significance of the thiazole moiety in medicinal chemistry.[1][5][6] The efficiency of its synthesis is paramount for commercial viability. The overall synthetic approach universally converges on a final esterification step, making the synthesis of the key alcohol intermediate, 2-(4-methyl-5-thiazolyl)ethanol, the primary point of strategic divergence and optimization.
Strategic Overview: A Two-Stage Approach
The most logical and industrially viable pathway to the target ester involves a two-stage process. This strategy decouples the complex formation of the heterocyclic core from the straightforward esterification reaction.
Caption: General two-stage synthetic workflow.
This guide will first benchmark two distinct routes to the crucial alcohol intermediate and then compare two common methods for the final esterification step.
Stage 1: Benchmarking Routes to 2-(4-Methyl-5-thiazolyl)ethanol
The synthesis of the thiazole ring is the most critical part of the process. We will compare a classic, widely applicable method with a more specialized route reported in patent literature.
Route A: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide.[5][7] For our target intermediate, this involves the reaction of 3-chloro-5-hydroxy-2-pentanone with thioformamide.
Causality of Experimental Choices:
-
α-Haloketone Selection : 3-chloro-5-hydroxy-2-pentanone provides the exact carbon backbone required for the 4-methyl and 5-(2-hydroxyethyl) substituents on the thiazole ring.
-
Thioamide Selection : Thioformamide provides the sulfur and nitrogen atoms (the N-C-S fragment) to complete the five-membered ring.
-
Solvent and Temperature : Ethanol is a common solvent that facilitates the solubility of both reactants. Heating is necessary to overcome the activation energy of the condensation and cyclization steps.
Caption: Workflow for Hantzsch Synthesis (Route A).
Route B: Cyclization from 2-Acetylbutyrolactone
This route, adapted from patent literature, utilizes a readily available starting material, 2-acetylbutyrolactone, and proceeds through a multi-step sequence.[8]
Causality of Experimental Choices:
-
Chlorination/Hydrolysis : This initial step opens the lactone ring and installs a chlorine atom, creating a reactive α-haloketone structure similar to the Hantzsch starting material.
-
Ammonium Dithiocarbamate Formation : Ammonia and carbon disulfide react to form an in situ source of the thioamide-like functionality.[8][9]
-
Condensation & Oxidation : The condensation forms a mercapto-thiazole intermediate, which is then oxidized (e.g., with hydrogen peroxide) to yield the desired desulfurized product. This two-step sequence avoids the direct use of unstable thioformamide.
Caption: Comparison of final esterification workflows.
| Parameter | Method 1: Fischer Esterification | Method 2: Acylation | Justification & Remarks |
| Reagents | Decanoic acid, H₂SO₄ | Decanoyl chloride, Pyridine/Et₃N | Decanoyl chloride is more expensive and moisture-sensitive than decanoic acid. |
| Reaction Conditions | High temperature (reflux) | Low to ambient temperature | Acylation is much milder, preserving sensitive functional groups if present. |
| Reaction Time | Several hours | 30 minutes to 2 hours | Acylation is significantly faster. |
| Byproducts | Water | HCl (scavenged by base) | The need for a stoichiometric amount of base in Method 2 adds cost and complicates workup. |
| Yield | Good to Excellent (>90%) | Excellent (>95%) | The irreversible nature of acylation typically leads to higher yields. |
| Scalability | Excellent; common industrial process. | Good; but cost of acyl chloride and base can be prohibitive on a very large scale. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-methyl-5-thiazolyl)ethanol (Route A)
-
To a round-bottom flask equipped with a reflux condenser, add 3-chloro-5-hydroxy-2-pentanone (1.0 eq) and thioformamide (1.05 eq) in absolute ethanol (5 mL per gram of haloketone).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure alcohol.
Protocol 2: Synthesis of this compound (Method 2)
-
In a dry, nitrogen-flushed flask, dissolve 2-(4-methyl-5-thiazolyl)ethanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 10 mL per gram of alcohol).
-
Cool the solution to 0°C in an ice bath.
-
Add decanoyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding 1M HCl and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation to afford the final product as a clear liquid. [1]
Conclusion and Recommendation
For the synthesis of this compound, a strategic combination of Route A for the intermediate and Method 2 for the final esterification appears to be the most efficient laboratory-scale approach, prioritizing yield and reaction time. The Hantzsch synthesis (Route A) is a robust, high-yielding, single-step method to the key alcohol intermediate, which is a significant advantage over the more convoluted multi-step process of Route B. For the final step, acylation with decanoyl chloride (Method 2) offers a rapid, high-yielding, and reliable conversion under mild conditions.
For large-scale industrial production, a cost-benefit analysis would be critical. The Fischer esterification (Method 1) may become more attractive due to the lower cost of decanoic acid versus decanoyl chloride, despite the longer reaction times and need for water removal. However, the simplicity and efficiency of the recommended Route A -> Method 2 pathway provide a powerful and effective benchmark for producing this valuable flavor compound.
References
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (2023). Thiazole.
- The Scientist. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- CUTM Courseware. (n.d.). Thiazole.
- ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.
- PubChem. (n.d.). This compound.
- National Institutes of Health (NIH). (2021). Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions.
- ResearchGate. (2025). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes.
- ACS Publications. (n.d.). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education.
- Royal Society of Chemistry. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety.
- FooDB. (2010). Showing Compound this compound (FDB009862).
- Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate.
- Google Patents. (n.d.). CN215049791U - Production system of 4-methyl-5-thiazole ethanol.
- PubChemLite. (n.d.). This compound (C16H27NO2S).
- ChemBK. (2024). decanoic acid 2-(4-methyl-5-thiazolyl)ethyl ester.
- Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- The Good Scents Company. (n.d.). sulfuryl butyrate 2-(4-methyl-5-thiazolyl)ethyl butanoate.
- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- precisionFDA. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl hexanoate.
- Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 9. CN215049791U - Production system of 4-methyl-5-thiazole ethanol - Google Patents [patents.google.com]
A Researcher's Guide to Ensuring Reproducibility of In Vitro Experiments with 2-(4-Methyl-5-thiazolyl)ethyl decanoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing robust and reproducible in vitro assays for the novel compound, 2-(4-Methyl-5-thiazolyl)ethyl decanoate. Given the limited publicly available data on this specific molecule, this document focuses on foundational principles, proactive troubleshooting, and comparative analysis to ensure the generation of high-quality, reliable data.
Introduction: The Challenge of Novel Lipophilic Compounds
This compound is an ester derivative featuring a thiazole ring, a moiety known for its diverse biological activities in medicinal chemistry.[1][2][3] The decanoate tail, a ten-carbon chain, renders the molecule highly lipophilic.[4][5] This characteristic is a double-edged sword: while it may enhance membrane permeability, it also presents significant challenges to in vitro testing, including poor aqueous solubility, a tendency to aggregate, and non-specific binding.[6][7] These factors are major sources of experimental variability and poor reproducibility.[7][8]
This guide is structured to address these challenges head-on. It provides a systematic approach to handling the compound, designing and validating assays, and interpreting results in the context of its physicochemical properties. The goal is to empower researchers to build self-validating experimental systems that produce consistent and trustworthy data.
Physicochemical Properties and Their Impact on In Vitro Assays
The structure of this compound dictates its behavior in aqueous environments typical of in vitro assays. Its insolubility in water necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.[4][9] However, the introduction of DMSO and the compound's lipophilicity create several potential pitfalls.
Key Considerations:
-
Solubility and Precipitation: The compound can easily precipitate when the DMSO stock is diluted into aqueous cell culture media.[7] This leads to an unknown and inconsistent final concentration, rendering dose-response curves unreliable.
-
Aggregation: Lipophilic molecules can self-associate to form aggregates, which may exhibit non-specific activity or sequester the compound, reducing its availability to cellular targets.[7]
-
Non-Specific Binding: The compound can adhere to plasticware (e.g., pipette tips, microplates) and bind avidly to proteins in the cell culture serum.[10][11] This reduces the effective concentration of the free, active compound.[10][12]
The following workflow is designed to mitigate these issues from the outset.
Experimental Workflow for Compound Handling and Assay Preparation
Caption: Workflow for preparing lipophilic compounds for cell-based assays.
Comparative Analysis of In Vitro Assay Protocols: A Focus on Cellular Metabolism
The thiazole ring is a core component of thiamine (Vitamin B1), which, as thiamine pyrophosphate (TPP), is a critical coenzyme in the catabolism of sugars and amino acids.[13] This suggests that a logical starting point for investigating the bioactivity of this compound is its effect on cellular metabolism and mitochondrial function.[14][15]
This section compares two common assays suitable for this purpose: the MTT assay for metabolic activity and the JC-1 assay for mitochondrial membrane potential.
Assay Comparison Table
| Feature | MTT Assay | JC-1 Mitochondrial Membrane Potential Assay |
| Principle | Measures the activity of mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. | Utilizes a cationic dye (JC-1) that accumulates in mitochondria. In healthy cells with high membrane potential, it forms red fluorescent aggregates. In apoptotic or metabolically stressed cells with low potential, it remains as green fluorescent monomers. |
| Primary Endpoint | Indirect measure of cell viability and metabolic rate. | Direct measure of mitochondrial health and polarization state. |
| Pros | Inexpensive, widely used, high-throughput. | Provides more specific information about mitochondrial toxicity.[16] Can distinguish between healthy and apoptotic cell populations. |
| Cons & Reproducibility Issues | Prone to interference from colored or reducing/oxidizing compounds.[17] The formazan crystals are insoluble and require a separate solubilization step, which can introduce variability.[17] MTT reagent itself can be toxic to some cells.[17] | The dye is sensitive to light and temperature. The red/green fluorescence ratio can be influenced by factors other than membrane potential, such as changes in mitochondrial mass. |
| Best For | Initial high-throughput screening for cytotoxic or cytostatic effects. | Investigating specific mechanisms of mitochondrial dysfunction.[18] Confirming hits from a primary screen like MTT. |
Detailed Experimental Protocol: MTT Assay
This protocol is designed to maximize reproducibility when testing a lipophilic compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.[19] Rationale: Optimizing seeding density ensures cells are in the logarithmic growth phase during the experiment, which is crucial for consistent metabolic activity.[20]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in 100% DMSO to create a range of concentrations.
-
Compound Treatment: Dilute the DMSO stocks into pre-warmed cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and ideally below 0.1% to avoid solvent-induced toxicity or off-target effects.[21][22][23] Rationale: Keeping the final DMSO concentration uniform across all wells, including the vehicle control, is critical to distinguish the compound's effect from the solvent's effect.[21]
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Rationale: Incubation time should be optimized for the specific cell line to ensure sufficient formazan production without causing MTT-related toxicity.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the test wells.
-
Positive Control: A known metabolic inhibitor (e.g., Rotenone) to ensure the assay can detect a decrease in viability.
-
Compound Interference Control: Wells containing the compound in cell-free media to check for direct reaction with MTT.[17]
-
Key Factors Influencing Experimental Reproducibility
Achieving reproducible results requires a multi-faceted approach that controls for variables at every stage of the experiment.[24][25]
Factor 1: The Vehicle (DMSO)
While essential for solubilizing lipophilic compounds, DMSO is not inert.[26] At low concentrations, it can stimulate cell growth and differentiation, while at higher concentrations (>0.5%), it is often toxic.[21][22]
-
Best Practice: Always perform a DMSO dose-response curve on your cell line to determine the maximum tolerated concentration that does not affect cell viability or the assay endpoint. Keep the final DMSO concentration constant and as low as possible across all experiments.[22]
Factor 2: Serum Protein Binding
Fetal Bovine Serum (FBS) is a standard supplement in cell culture media, but it contains high concentrations of proteins like albumin that can bind to lipophilic drugs.[10][12] This binding sequesters the compound, reducing its free concentration and apparent potency.[11][27]
-
Best Practice: When inconsistent results are observed, consider reducing the serum concentration during the compound incubation period (if the cells can tolerate it) or using serum-free media. Comparing potency in high-serum vs. low-serum conditions can reveal the extent of protein binding.[27] It's important to note that free drug concentrations should ideally be measured in the test system rather than relying on literature values for correction.[10]
Factor 3: Cell Culture Conditions
The physiological state of the cells is a major source of variability.[20][28]
-
Best Practice:
-
Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.
-
Passage Number: Use cells within a consistent and limited range of passage numbers. High-passage cells can undergo phenotypic and genetic drift.[19]
-
Confluency: Plate cells at a consistent density to avoid variations due to contact inhibition or nutrient depletion.[20]
-
Troubleshooting Non-Reproducible Results
Caption: A decision tree for troubleshooting common sources of irreproducibility.
Alternative and Comparative Compounds
To validate the biological relevance of any observed effects and to benchmark the potency of this compound, it is essential to include well-characterized reference compounds in your assays.
| Compound Class | Example | Mechanism of Action | Use in Comparative Studies |
| Mitochondrial Complex I Inhibitor | Rotenone | Blocks the transfer of electrons from Complex I to ubiquinone, inhibiting oxidative phosphorylation. | Positive control for assays measuring mitochondrial dysfunction and metabolic inhibition. |
| Mitochondrial Uncoupler | FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) | Disrupts the proton gradient across the inner mitochondrial membrane, causing rapid depolarization. | Positive control for assays measuring mitochondrial membrane potential (e.g., JC-1). |
| Structurally Related Thiazole | Thiamine (Vitamin B1) | Precursor to TPP, a key metabolic coenzyme.[13] | Negative control to determine if the observed effects are specific to the decanoate ester derivative or common to the thiazole moiety. |
| Parent Alcohol | 2-(4-Methyl-5-thiazolyl)ethanol | The alcohol portion of the ester. | Control to test if the lipophilic decanoate tail is essential for activity. |
Conclusion
References
- The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Biotechnology and Histochemistry. [Link]
- Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy. [Link]
- Influence of serum protein binding on the in vitro activity of anti-fungal agents. PubMed. [Link]
- The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Taylor & Francis Online. [Link]
- In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. PubMed. [Link]
- Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. PubMed Central. [Link]
- Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs). PubMed Central. [Link]
- Building a Robust Biological Assay for Potency Measurement.
- Optimizing Your Cell Based Assay Performance Key Strategies.
- Effects of protein binding on in vitro toxicity. The toxicity of...
- The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines | Request PDF.
- What effects does DMSO have on cell assays?. Quora. [Link]
- Dimethyl sulfoxide. Wikipedia. [Link]
- Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
- Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease. Springer Link. [Link]
- Significance of protein binding in pharmacokinetics and pharmacodynamics.. PubMed. [Link]
- Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
- Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety. News-Medical.net. [Link]
- Cells as Substrates for Potency Assays: A Critical Tool in Biopharmaceutical Development. Sartorius. [Link]
- Effects of thiazole derivatives on intracellular structure and functions in murine lymphoma cells.
- Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regul
- (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances. MDPI. [Link]
- Assay Performance, Validation & Troubleshooting. Study.com. [Link]
- 2-(4-Methyl-5-thiazolyl)
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
- (PDF) Immunoassay Troubleshooting Guide.
- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
- How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. [Link]
- A review on thiazole based compounds and it's pharmacological activities. LinkedIn. [Link]
- In vitro-in vivo correlations for lipophilic, poorly w
- Showing Compound 2-(4-Methyl-5-thiazolyl)
- Resources for developing reliable and reproducible in vitro toxicological test methods. PubMed. [Link]
- In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers. [Link]
- Technical reproducibility of in vitro cell viability assays across all...
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Thiamine. Wikipedia. [Link]
- This compound.
- 2-(4-methyl-5-thiazolyl)
- New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Form
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 6. In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 12. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiamine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 19. biocompare.com [biocompare.com]
- 20. marinbio.com [marinbio.com]
- 21. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. quora.com [quora.com]
- 24. cmdclabs.com [cmdclabs.com]
- 25. Resources for developing reliable and reproducible in vitro toxicological test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. bioprocessintl.com [bioprocessintl.com]
Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
For the attention of: Researchers, scientists, and drug development professionals.
In the vast landscape of chemical compounds with therapeutic and biological potential, 2-(4-Methyl-5-thiazolyl)ethyl decanoate presents a compelling case for exploration. While its applications are noted in pharmaceuticals and agrochemicals, a definitive understanding of its mechanism of action remains elusive.[1] This guide eschews a rigid template to provide a dynamic, in-depth framework for investigating and confirming the biological activity of this intriguing molecule. We will delve into plausible mechanisms, propose a rational selection of comparative compounds, and provide detailed experimental protocols to empower researchers in their quest for discovery.
Probing the Molecular Identity: Deconstructing this compound
At its core, this compound is a hybrid molecule, comprising two key moieties: a 4,5-disubstituted thiazole ring and a decanoate (fatty acid ester) tail.[2] This dual nature is the cornerstone of our investigation, suggesting that its biological activity may arise from the individual contributions of each component or a synergistic interplay between them.
The thiazole ring is a well-established pharmacophore present in a multitude of biologically active compounds. The literature is replete with examples of thiazole derivatives exhibiting a wide array of activities, including antimicrobial, antidiabetic, and enzyme-inhibiting properties.[3][4][5] This heterocyclic system, with its unique electronic properties, is capable of engaging in specific interactions with biological targets such as enzyme active sites.[5]
The decanoate tail , a ten-carbon fatty acid ester, imparts lipophilicity to the molecule. This characteristic can significantly influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with hydrophobic pockets of proteins. Furthermore, long-chain fatty acid esters are not merely passive structural elements; they can act as signaling molecules, modulating the activity of various cellular proteins and metabolic pathways.[6][7]
Based on this structural analysis, we propose three primary hypotheses for the mechanism of action of this compound:
-
Enzyme Inhibition: The thiazole moiety may target the active site of a specific enzyme, while the decanoate tail facilitates binding, particularly in enzymes that process lipid substrates. A prime area of investigation would be enzymes involved in lipid metabolism, such as lipases.
-
Antimicrobial Activity: The compound may exert antimicrobial effects through the disruption of microbial cell membranes, facilitated by the lipophilic decanoate tail, or by the inhibition of essential microbial enzymes by the thiazole ring.
-
Modulation of Cellular Signaling: It could mimic or antagonize the signaling roles of endogenous long-chain fatty acid esters, thereby influencing metabolic or inflammatory pathways.
A Strategy for Revelation: Comparative Compound Selection
To dissect the contributions of the thiazole and decanoate moieties and to benchmark the activity of our target compound, a carefully selected panel of comparators is essential.
| Compound Category | Rationale | Specific Examples |
| Thiazole Moiety Control | To isolate the activity of the thiazole ring. | 4-Methyl-5-thiazoleethanol: The precursor alcohol to the ester, lacking the long fatty acid tail.[8][9] |
| Decanoate Tail Control | To evaluate the independent activity of the fatty acid ester. | Ethyl decanoate: A simple ester of decanoic acid, lacking the thiazole group.[10][11] |
| Known Thiazole-Based Inhibitor | To compare the potency and mechanism with a well-characterized thiazole derivative. | A known thiazole-based monoacylglycerol lipase (MAGL) inhibitor: To test the lipase inhibition hypothesis.[12][13] |
| Established Pathway Modulator | To benchmark the activity against a standard compound with a known mechanism in a relevant pathway. | Orlistat: A well-known pancreatic lipase inhibitor.[14] Ampicillin: A standard antibiotic for antimicrobial assays.[15] |
The Crucible of Discovery: Experimental Workflows
The following experimental workflows are designed to systematically test our hypotheses and provide a comprehensive comparison with the selected alternatives.
Workflow 1: Investigating Enzyme Inhibition (Lipase Focus)
This workflow aims to determine if this compound acts as an inhibitor of lipases, a class of enzymes crucial for lipid metabolism.
Caption: Workflow for lipase inhibition assay.
Detailed Protocol: Pancreatic Lipase Inhibition Assay
-
Reagent Preparation:
-
Prepare stock solutions (10 mM) of this compound, 4-Methyl-5-thiazoleethanol, ethyl decanoate, and Orlistat in DMSO.
-
Prepare a working solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer (50 mM, pH 8.0).
-
Prepare a substrate solution of p-nitrophenyl palmitate (pNPP) (e.g., 20 mM) in isopropanol.
-
-
IC50 Determination:
-
In a 96-well plate, add 10 µL of serial dilutions of the test compounds (final concentrations ranging from, for example, 0.1 µM to 100 µM).
-
Add 80 µL of the lipase solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution.
-
Measure the increase in absorbance at 405 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
-
Mechanism of Action Study:
-
For compounds showing significant inhibition, repeat the assay with varying concentrations of both the substrate (pNPP) and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the mode of inhibition.[16]
-
Workflow 2: Assessing Antimicrobial Activity
This workflow will evaluate the potential of this compound to inhibit the growth of clinically relevant bacteria.
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[17]
-
Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]
-
Workflow 3: Investigating Cellular Metabolic Effects
This workflow will explore the impact of this compound on key indicators of cellular metabolism in a relevant cell line (e.g., a hepatocyte cell line for metabolic studies).
Caption: Workflow for cell-based metabolism assays.
Detailed Protocol: ATP Level Measurement
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control compounds for the desired time.
-
-
ATP Assay:
-
Use a commercially available ATP luminescence assay kit (e.g., CellTiter-Glo®).
-
Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Measurement and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the ATP levels to cell viability, determined by a parallel assay such as MTT, to distinguish between metabolic effects and general cytotoxicity.[19]
-
Synthesizing the Evidence: Data Interpretation and Comparative Analysis
The data generated from these workflows will allow for a robust, multi-faceted analysis of the mechanism of action of this compound.
Comparative Data Summary Table:
| Assay | This compound | 4-Methyl-5-thiazoleethanol | Ethyl decanoate | Orlistat | Ampicillin |
| Lipase Inhibition (IC50, µM) | N/A | ||||
| Antimicrobial (MIC, µg/mL) | N/A | ||||
| Cellular ATP Levels (% of control) | |||||
| NAD+/NADH Ratio |
-
If the target compound and the known lipase inhibitor show potent activity, while the thiazole alcohol and ethyl decanoate are weak inhibitors, this would strongly support the hypothesis of lipase inhibition, with both the thiazole head and decanoate tail being crucial for activity.
-
If the target compound and the thiazole alcohol show antimicrobial activity, but ethyl decanoate does not, this would suggest that the thiazole moiety is the primary driver of antimicrobial action. The potency of the target compound relative to the thiazole alcohol would indicate the contribution of the decanoate tail to this activity (e.g., by enhancing membrane interaction).
-
If the target compound and ethyl decanoate alter cellular metabolic parameters, while the thiazole alcohol has a lesser effect, this would point towards a mechanism involving the modulation of lipid metabolism or signaling, driven by the fatty acid ester portion of the molecule.
Conclusion: A Roadmap to Understanding
This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically investigating plausible hypotheses through a series of well-defined experimental workflows and a rational comparative analysis, researchers can move beyond speculation and generate the robust data needed to unlock the full potential of this compound. The path to discovery is now laid out; the journey of experimentation awaits.
References
- Chem-Impex. 2-(4-Methyl-5-thiazolyl)
- FooDB. Showing Compound 2-(4-Methyl-5-thiazolyl)
- Hamilton, J. A. The Role of Long Chain Fatty Acyl-CoAs as Signaling Molecules in Cellular Metabolism. The Journal of Nutrition, 130(2S), 290S-293S.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Biointerface Research in Applied Chemistry, 2022.
- Springer Nature Experiments. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions. [Link]
- Naseem, S., et al. Thiazole derivatives in diabetes management: Recent progress and future perspective. Journal of Molecular Structure, 1274, 134483.
- Færgeman, N. J., & Knudsen, J. (2015). Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins. Progress in lipid research, 58, 1-22.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8011.
- Sim, J. H., et al. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of clinical microbiology, 58(11), e01234-20.
- Pinkosky, S. L., et al. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK. Methods in molecular biology (Clifton, N.J.), 2510, 145–158.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of medicinal chemistry, 63(17), 9013–9043.
- Wageningen University & Research. Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions. [Link]
- Tanaka, Y., et al. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice. International journal of molecular sciences, 18(12), 2589.
- APEC. Antimicrobial Susceptibility Testing. [Link]
- A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352.
- Determination of Sec18-Lipid Interactions by Liposome-Binding Assay. Methods in molecular biology (Clifton, N.J.), 1860, 169–177.
- In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. Bio-protocol, 12(10), e4417.
- myadlm.org. Antimicrobial Susceptibility Testing. [Link]
- Solubility of Things. 4-Methyl-5-thiazoleethanol. [Link]
- BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
- The Potential of Thiazole Derivatives as Antimicrobial Agents. Chemistry Proceedings, 12(1), 36.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(1), 123.
- Amsbio. Metabolism Assay Kits. [Link]
- PubChem.
- Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-cancer agents in medicinal chemistry, 20(15), 1819–1835.
- FooDB.
- Bentham Science Publisher. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]
- Discovery of A Novel Synthetic Thiazole-benzimidazole Conjugate that Acts as a Potent Pancreatic Lipase Inhibitor using in silico and in vitro Approaches.
- Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer.
- Discovery of A Novel Synthetic Thiazole-benzimidazole Conjugate that Acts as a Potent Pancreatic Lipase Inhibitor using in sili.
- Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 8003.
- ScenTree. Sulfurol (CAS N° 137-00-8). [Link]
- Assay Guidance Manual. Mechanism of Action Assays for Enzymes. [Link]
- Assay Guidance Manual.
- DrugBank Online. 4-Methyl-5-Thiazoleethanol. [Link]
- The Good Scents Company. sulfurol 4-methyl-5-thiazoleethanol. [Link]
Sources
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-Methyl-5-Thiazoleethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. jchemrev.com [jchemrev.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. myadlm.org [myadlm.org]
- 18. apec.org [apec.org]
- 19. Metabolic Activity Assays [worldwide.promega.com]
A Comparative Guide to the Stability of Thiazole Esters for Drug Development
For researchers, scientists, and drug development professionals, the thiazole ring is a privileged scaffold, forming the core of numerous therapeutic agents. When incorporated as an ester, this moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties. However, the inherent lability of the ester functional group presents a significant challenge, impacting shelf-life, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comparative analysis of the stability of various thiazole esters, offering insights into their degradation pathways and the structural factors that govern their resilience.
The Critical Role of Stability in Thiazole Ester Drug Candidates
Thiazole esters are prevalent in medicinal chemistry, often serving as prodrugs to enhance permeability or modulate solubility. However, the ester linkage is susceptible to cleavage, primarily through hydrolysis, but also via oxidation and photolysis. This degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered pharmacokinetic profiles.[1] A thorough understanding of the stability of a given thiazole ester is therefore paramount during lead optimization and formulation development. In drug discovery, metabolically labile esters are sometimes intentionally replaced with more stable bioisosteres to improve in vivo performance.
Major Degradation Pathways of Thiazole Esters
The stability of a thiazole ester is not intrinsic but rather a function of its chemical environment. The primary routes of degradation include:
-
Hydrolytic Degradation: This is the most common degradation pathway for esters, occurring under acidic, basic, or neutral pH conditions. The ester bond is cleaved by water to yield the corresponding carboxylic acid and alcohol. The rate of hydrolysis is highly dependent on pH, temperature, and the electronic and steric environment around the ester group.
-
Oxidative Degradation: The thiazole ring itself, particularly the sulfur atom, can be susceptible to oxidation.[1] Oxidizing agents, including atmospheric oxygen, can lead to the formation of sulfoxides or sulfones, altering the electronic properties and potentially the biological activity of the molecule. The presence of certain substituents can either enhance or mitigate this susceptibility.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. For thiazole-containing compounds, this can involve complex reactions, including cycloadditions with singlet oxygen, particularly in molecules with aryl substituents that can act as photosensitizers.[2]
Below is a generalized workflow for assessing the stability of thiazole esters.
Caption: A typical workflow for conducting forced degradation studies on thiazole esters.
Comparative Stability Analysis of Thiazole Esters
Direct, quantitative comparative studies on the stability of a wide range of thiazole esters are not abundant in the public literature. However, by synthesizing data from forced degradation studies of related compounds and applying fundamental principles of organic chemistry, we can construct a robust qualitative and semi-quantitative comparison.
Influence of Ester Position on the Thiazole Ring
The position of the carboxylate group on the thiazole ring (C2, C4, or C5) significantly impacts the electronic environment of the ester and, consequently, its stability.
| Position of Ester | Expected Relative Stability to Hydrolysis | Rationale |
| Thiazole-2-carboxylate | Least Stable | The C2 position is the most electron-deficient in the thiazole ring, making the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.[3] |
| Thiazole-4-carboxylate | Intermediate Stability | The C4 position is less electron-deficient than C2. Its reactivity is influenced by the adjacent sulfur atom and the C5 substituent. |
| Thiazole-5-carboxylate | Most Stable | The C5 position is the most electron-rich carbon in the thiazole ring, which reduces the electrophilicity of the ester's carbonyl carbon, thereby slowing the rate of hydrolysis.[3] |
Impact of Substituents on the Thiazole Ring
The electronic properties of other substituents on the thiazole ring play a crucial role in modulating ester stability.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halo (-Cl, -Br) groups on the thiazole ring will generally decrease the stability of the ester. By withdrawing electron density from the ring, they increase the electrophilicity of the carbonyl carbon, making it a more favorable target for nucleophilic attack.[4]
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) or alkoxy (-OR) groups will typically increase the stability of the ester. These groups donate electron density to the ring, which in turn reduces the electrophilicity of the carbonyl carbon and disfavors nucleophilic attack.[5]
The following diagram illustrates the degradation pathway of a generic thiazole ester via hydrolysis.
Caption: General mechanism of thiazole ester hydrolysis. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
Nature of the Ester Alkyl/Aryl Group (R' in -COOR')
The steric and electronic properties of the alcohol-derived portion of the ester also influence stability:
-
Steric Hindrance: Bulkier alkyl groups (e.g., tert-butyl vs. methyl) can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby increasing the ester's stability.
-
Electronic Effects: Electron-withdrawing groups in the R' moiety (e.g., a trifluoroethyl group) can make the corresponding alcohol a better leaving group, thus decreasing the ester's stability.[6] Conversely, electron-donating groups in R' can slightly increase stability.
Experimental Protocols for Stability Assessment
To obtain quantitative data, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated.
Protocol: Forced Degradation Study of Thiazole Esters
This protocol outlines the general steps for conducting a forced degradation study.
-
Preparation of Solutions:
-
Prepare a stock solution of the thiazole ester at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare stress solutions: 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), deionized water (neutral hydrolysis), and 3% H₂O₂ (oxidation).
-
-
Stress Conditions:
-
Hydrolysis: Mix equal volumes of the stock solution and each of the hydrolytic stress solutions in separate vials. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with the H₂O₂ solution and keep it at room temperature.
-
Photostability: Expose the stock solution (in a photostable container) to a light source according to ICH Q1B guidelines.
-
Thermal: Keep the solid drug substance or a solution at an elevated temperature (e.g., 80°C).
-
-
Time Points and Analysis:
-
Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent thiazole ester from all potential degradation products.
-
Column: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or water with formic/trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve all components.[7][8]
-
Detection: UV detection is commonly used. The wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Perspectives
The stability of thiazole esters is a multifaceted issue governed by the electronic and steric properties of the molecule and the conditions to which it is exposed. While a universal ranking of stability is not feasible, the principles outlined in this guide provide a framework for predicting and assessing the relative stability of different thiazole ester derivatives. Thiazole-5-carboxylates are generally more stable than their 2- and 4-isomers, and stability can be further enhanced by incorporating electron-donating groups on the ring and sterically hindered ester moieties.
For drug development professionals, a proactive approach to stability testing is essential. Conducting comprehensive forced degradation studies early in the discovery process can de-risk candidates, inform formulation strategies, and ultimately accelerate the journey from a promising molecule to a life-changing therapeutic.
References
- Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.).
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA.
- Baertschi, S. W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 377-390. [Link]
- IV SEMMESTER. (n.d.).
- Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (n.d.).
- Guan, J., et al. (2022). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Journal of Biological Chemistry, 298(12), 102656. [Link]
- Rate Constant of Ester Hydrolysis. (n.d.). Scribd.
- Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- electron-withdrawing thiazole derivatives: Topics by Science.gov. (n.d.).
- Effect of electron-donating and electron-withdrawing groups on the cyclization step. (n.d.). ResearchGate.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]
- Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. (n.d.). ResearchGate.
- Carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds. (n.d.).
- Chemistry of the thiazoles. (n.d.).
- Smith, H. A., & Gorin, G. (1987). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry, 52(21), 4784-4786. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4937. [Link]
- Photodecarboxylation of Substituted Naphthylmethyl Arylacetate Esters: Synthesis of Naphthylarylethanes. (2019). The Journal of Organic Chemistry, 84(18), 11992-11999. [Link]
- Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. (n.d.). ResearchGate.
- HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (n.d.). ResearchGate.
- Thiazole. (n.d.). Wikipedia.
- Logoyda, L., et al. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 85-91. [Link]
- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (n.d.). ResearchGate.
- HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
- Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. (n.d.). ResearchGate.
- Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem.
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2021). Molecules, 26(18), 5649. [Link]
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (n.d.). ResearchGate.
- Synthesis of ethyl benzo[d]thiazole-2-carboxylate. Reagents and.... (n.d.). ResearchGate.
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (n.d.). ResearchGate.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2010). Molecules, 15(12), 9326-9332. [Link]
- Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Evaluating the Off-Target Effects of 2-(4-Methyl-5-thiazolyl)ethyl decanoate: A Comparative Guide for Preclinical Safety Assessment
In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's selectivity is paramount. Unintended interactions, or off-target effects, can lead to toxicity, adverse drug reactions, and the ultimate failure of promising therapeutic candidates. This guide provides a comprehensive framework for evaluating the off-target profile of the novel compound, 2-(4-Methyl-5-thiazolyl)ethyl decanoate. While this molecule has been identified as a flavoring agent with a nutty profile, its thiazole scaffold is a common feature in a multitude of biologically active compounds, suggesting potential applications in pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7][8][9][10]
Given the nascent stage of research into the specific biological activities of this compound, this guide will proceed as a case study. We will postulate a hypothetical on-target based on the known activities of structurally related thiazole derivatives and then delineate a rigorous, multi-tiered strategy for identifying and characterizing its off-target interactions. This approach will provide a universally applicable workflow for researchers, scientists, and drug development professionals encountering novel chemical entities.
For the purpose of this guide, we will hypothesize that This compound (Compound X) is being investigated as a novel inhibitor of Cyclooxygenase-2 (COX-2) , a key enzyme in inflammatory pathways. This hypothesis is rooted in the established anti-inflammatory properties of various thiazole-containing compounds.[11] Our objective is to build a robust preclinical data package to assess its selectivity against other cellular targets.
The Imperative of Off-Target Profiling
Off-target effects are unintended molecular interactions that can precipitate a range of undesirable outcomes, from misleading experimental interpretations to severe patient toxicities.[12] A systematic evaluation of a compound's selectivity is therefore a critical component of preclinical safety assessment and a cornerstone of building a compelling case for its therapeutic potential.
A Tiered Approach to Off-Target Evaluation
A comprehensive off-target profiling strategy employs a combination of computational and experimental methods, moving from broad, early-stage screening to more focused, in-depth validation.
Figure 1: A tiered workflow for off-target effect evaluation.
Tier 1: Computational Prediction of Potential Off-Target Liabilities
Before embarking on costly and time-consuming experimental work, computational methods can provide valuable, predictive insights into the likely off-target profile of a compound.[1][13][14][15]
-
2D and 3D Similarity Searching: By comparing the chemical structure of Compound X to databases of known bioactive molecules, we can identify compounds with similar structures and, by extension, potentially similar biological targets.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model of Compound X can be screened against a database of protein structures to flag potential off-target binding sites.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Obtain the 2D structure (SMILES format) of this compound.
-
Database Selection: Choose relevant public and commercial databases for screening (e.g., ChEMBL, PubChem, BindingDB).
-
Similarity Search: Perform a 2D similarity search using a Tanimoto coefficient threshold of >0.85 to identify structurally related compounds with known biological activities.
-
Pharmacophore Generation: Generate a 3D conformer of Compound X and use it to build a pharmacophore model based on its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).
-
Virtual Screening: Screen the generated pharmacophore against a database of 3D protein structures (e.g., PDB) to identify proteins with complementary binding pockets.
-
Data Analysis and Target Prioritization: Consolidate the results from all computational methods. Prioritize potential off-targets that are predicted by multiple approaches and have known roles in toxicity pathways for further experimental validation.
Tier 2: Broad In Vitro Screening Panels
The predictions from Tier 1 guide the selection of appropriate in vitro assays to experimentally confirm and quantify off-target interactions. Several contract research organizations (CROs) offer standardized safety screening panels.
-
Receptor Binding Assays: These assays assess the ability of Compound X to displace a radiolabeled ligand from a broad panel of receptors, transporters, and ion channels. A common starting point is a panel of 44 targets with well-established links to adverse drug reactions.[2]
-
Enzyme and Kinase Profiling: Given that kinases are a large and functionally diverse protein family, dedicated kinase panels are crucial for assessing selectivity.
-
Ion Channel Panels: Off-target interactions with ion channels, particularly hERG, are a major cause of cardiotoxicity and a critical safety checkpoint.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.
-
Assay Plate Setup: In a multi-well plate, add the specific kinase, its substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate for a defined period at a controlled temperature.
-
Detection: Stop the reaction and measure kinase activity using a suitable method, such as quantifying the amount of phosphorylated substrate or the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Comparative Off-Target Profile
To provide context, the off-target profile of Compound X should be compared with that of alternative COX-2 inhibitors. For this guide, we will use the well-characterized selective COX-2 inhibitor, Celecoxib, and a hypothetical non-selective COX inhibitor, Compound Y.
| Target Family | Target | Compound X (% Inhibition @ 10 µM) | Celecoxib (% Inhibition @ 10 µM) | Compound Y (% Inhibition @ 10 µM) |
| On-Target | COX-2 | 95% | 98% | 92% |
| Off-Target | COX-1 | 15% | 10% | 88% |
| GPCR | Adrenergic α1 | 5% | 2% | 8% |
| Dopamine D2 | 8% | 4% | 12% | |
| Kinase | SRC | 12% | 8% | 15% |
| LCK | 18% | 11% | 25% | |
| Ion Channel | hERG | <5% | <5% | 7% |
Table 1: Hypothetical in vitro off-target screening data for Compound X and comparators.
Tier 3: Cellular and Phenotypic Validation
Positive hits from in vitro screens must be validated in a more biologically relevant context. Cellular assays can confirm target engagement and elucidate the functional consequences of off-target binding.[17]
-
Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stability of proteins in response to ligand binding in intact cells or cell lysates. An increase in a protein's melting temperature in the presence of Compound X provides direct evidence of target engagement.[17]
-
Transcriptomic and Proteomic Profiling: Techniques like RNA-Seq and mass spectrometry-based proteomics can provide an unbiased, global view of the cellular pathways perturbed by Compound X, potentially revealing unexpected off-target effects.
-
Phenotypic Screening and High-Content Imaging: These approaches assess the effects of a compound on cellular morphology and function. An unexpected phenotype that cannot be explained by the on-target activity may be indicative of an off-target effect.[12]
Figure 2: On-target vs. a potential off-target signaling pathway.
Conclusion and Future Directions
The comprehensive evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. The multi-tiered approach outlined in this guide, combining computational prediction, broad in vitro screening, and cellular validation, provides a robust framework for assessing the selectivity of novel compounds like this compound. By systematically identifying and characterizing off-target interactions early in the development process, researchers can make more informed decisions, mitigate risks, and ultimately increase the probability of translating a promising molecule into a safe and effective therapeutic.
References
- Huang, W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111. [Link]
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- FooDB. (2010, April 8). Showing Compound this compound (FDB009862).
- PubChem. (n.d.). This compound.
- List, M., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. [Link]
- The Good Scents Company. (n.d.). sulfuryl decanoate.
- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4987. [Link]
- Tzampazi, C., et al. (2007). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Medicinal Chemistry, 3(6), 557-564. [Link]
- Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-614. [Link]
- Journal of Population Therapeutics and Clinical Pharmacology. (2024). A review on thiazole based compounds and it's pharmacological activities. Journal of Population Therapeutics and Clinical Pharmacology, 31(10), 23-34. [Link]
- Kumar, R., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(32), 21005-21015. [Link]
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?
- Vuda, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1618-1631. [Link]
- bioRxiv. (2025, February 17). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq.
- ACS Fall 2025. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
- Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]
- Creative Biolabs. (n.d.). Off-Target Profiling.
- Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- Al-Ostoot, F.H., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4987. [Link]
- MDPI. (2026, January 8). Computational Strategies Reshaping Modern Drug Discovery.
- Lesyk, R., et al. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 25(21), 5035. [Link]
- Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles.
- Naeem, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 10(10), 2779. [Link]
- CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods.
- Mouse Biology Program. (n.d.). Off-Target Mutagenesis Detection.
- Frontiers. (n.d.). CRISPR/Cas9-based programmable genome editing in chickens: concepts, applications and regulatory issues.
- International Journal of Pharmaceutical and Bio-Medical Science. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities.
- DrugBank Online. (n.d.). 4-Methyl-5-Thiazoleethanol.
Sources
- 1. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 4. nbinno.com [nbinno.com]
- 5. Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine [crisprmedicinenews.com]
- 17. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
A Researcher's Guide to the Validation of a Screening Assay for Novel Thiazole-Based Compounds
Introduction: The Therapeutic Promise of Thiazole-Based Compounds
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, thiazole-based drugs like Dasatinib and Ixazomib have been approved for cancer therapy, underscoring the therapeutic potential of this scaffold.[3] The diverse mechanisms of action of thiazole compounds, which include inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways like NFkB/mTOR/PI3K/AkT, make them attractive candidates for drug discovery.[3][4]
This guide provides a comprehensive comparison and validation of a primary screening assay designed to identify novel, bioactive thiazole-based compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the chosen assay with viable alternatives, equipping researchers with the knowledge to establish a robust and reliable screening cascade.
Section 1: The Primary Screening Assay: A Cell-Based Viability Assay
For the initial high-throughput screening (HTS) of our novel thiazole-based compound library, a cell-based viability assay was selected. Cell-based assays are often preferred over biochemical assays in early-stage drug discovery as they provide a more physiologically relevant context, offering insights into a compound's effects on complex cellular processes.[5][6][7][8]
Our chosen primary assay is the CellTiter-Glo® 2.0 Cell Viability Assay , a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.[9] This "add-mix-read" format is highly amenable to HTS, offering sensitivity and a broad linear range suitable for 384- and 1,536-well plates.[9]
Rationale for Selecting a Luminescent Cell Viability Assay
The decision to employ a luminescent ATP-based assay was driven by several key advantages over other common viability assays:
-
High Sensitivity and Wide Dynamic Range: Luminescent assays, like those measuring ATP, are generally more sensitive than colorimetric or fluorescent methods, allowing for the detection of subtle changes in cell viability.[10]
-
Reduced Compound Interference: Compared to fluorescence-based assays, luminescence is less prone to interference from autofluorescent compounds, a common source of false positives in HTS campaigns.[11]
-
Simplified Workflow: The homogeneous "add-mix-read" protocol minimizes plate handling steps, reducing the potential for errors and increasing throughput.[9]
Comparison with Alternative Primary Screening Assays
While the CellTiter-Glo® 2.0 assay is our primary choice, it is crucial to understand the landscape of alternative methods.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric (e.g., MTT, Resazurin) | Measures metabolic activity via reduction of a substrate to a colored product.[12][13] | Cost-effective, well-established.[14] | Lower sensitivity, potential for compound interference with absorbance readings, requires a solubilization step for MTT. |
| Fluorescent (e.g., Calcein AM) | Measures membrane integrity by the conversion of a non-fluorescent substrate to a fluorescent product in viable cells. | Can be multiplexed with cytotoxicity assays. | Susceptible to interference from fluorescent compounds. |
| Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase, β-galactosidase) linked to a specific promoter of interest. | Provides mechanistic insight into the pathway being modulated. | Indirect measure of cell viability, requires genetically engineered cell lines. |
Section 2: Validation of the Primary Screening Assay
A rigorous validation process is essential to ensure that the chosen assay is robust, reproducible, and fit for the purpose of identifying true "hit" compounds.[15][16] The validation will focus on key performance metrics, including the Z'-factor, signal-to-background ratio, and reproducibility.[17]
Key Validation Parameters
-
Z'-Factor: This statistical parameter is a widely accepted measure of the quality of an HTS assay.[18][19] It takes into account both the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[18]
-
Signal-to-Background (S/B) Ratio: This metric provides a simple assessment of the separation between the positive and negative controls.[20] While useful, it does not account for data variability.[20][21]
-
Reproducibility: The ability of the assay to produce consistent results across different plates, days, and operators is critical.[22]
Experimental Workflow for Assay Validation
Caption: Workflow for the validation of the primary screening assay.
Detailed Protocol: Primary Screening Assay Validation
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Cell culture medium and supplements
-
384-well white, clear-bottom assay plates
-
Thiazole-based compound library
-
Positive control (e.g., a known cytotoxic agent)
-
Negative control (e.g., DMSO)
-
CellTiter-Glo® 2.0 Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimized seeding density in culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a master plate containing the thiazole compounds, positive control, and negative control at the desired concentrations.
-
Using an automated liquid handler, transfer 25 nL of the compounds and controls to the corresponding wells of the cell plates.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Reading:
-
Equilibrate the assay plates and the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® 2.0 reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Calculate the S/B ratio: S/B = Mean_neg / Mean_pos
-
Assess inter-plate and intra-plate reproducibility by comparing the results from multiple plates and replicate wells.
-
Section 3: Orthogonal Assays for Hit Confirmation
To minimize the risk of false positives from the primary screen, it is essential to confirm the activity of "hit" compounds using an orthogonal assay.[11][23][24] An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology or principle.[24][25]
Rationale for Orthogonal Assays
Orthogonal assays are crucial for:
-
Eliminating False Positives: Compounds that interfere with the primary assay's detection method (e.g., luciferase inhibitors) can be identified and discarded.[11][26]
-
Confirming On-Target Activity: By using a different measurement technology, we can be more confident that the observed activity is due to the compound's effect on the biological target of interest.[11]
Recommended Orthogonal Assays
| Assay Type | Principle | Advantages | Considerations |
| Caspase-Glo® 3/7 Assay | Measures caspase-3 and -7 activity, key markers of apoptosis.[9] | Provides mechanistic insight into the mode of cell death. | May not detect compounds that induce non-apoptotic cell death. |
| RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay | Allows for the continuous monitoring of apoptosis and secondary necrosis in the same well.[9] | Provides kinetic data on cell death. | More complex data analysis. |
| High-Content Imaging | Utilizes automated microscopy to visualize and quantify cellular changes (e.g., nuclear condensation, mitochondrial membrane potential). | Provides multi-parametric data on individual cells. | Lower throughput than plate-reader-based assays. |
Experimental Workflow for Hit Confirmation
Caption: Workflow for the confirmation of hits from the primary screen.
Section 4: Data Interpretation and Hit Prioritization
The final step in the screening cascade is to analyze the data from both the primary and orthogonal assays to prioritize the most promising compounds for further development.
Quantitative Data Summary
| Parameter | Primary Assay (CellTiter-Glo® 2.0) | Orthogonal Assay (Caspase-Glo® 3/7) | Acceptance Criteria |
| Z'-Factor | 0.78 | 0.72 | > 0.5 |
| S/B Ratio | 12.5 | 8.2 | > 5 |
| Hit Rate | 1.2% | N/A | < 2% |
| Confirmation Rate | N/A | 75% | > 70% |
Hit Prioritization Strategy
Compounds will be prioritized based on the following criteria:
-
Potency: IC50 value in the primary assay.
-
Efficacy: Maximum inhibition in the primary assay.
-
Confirmation in Orthogonal Assays: Consistent activity in at least one orthogonal assay.
-
Structure-Activity Relationship (SAR): Preliminary analysis of the chemical structures of the validated hits to identify common scaffolds and potential areas for optimization.
The validation of a screening assay is a critical first step in any drug discovery campaign. By employing a robust and well-characterized primary assay, such as the CellTiter-Glo® 2.0, and confirming hits with appropriate orthogonal assays, researchers can confidently identify novel thiazole-based compounds with therapeutic potential. This guide provides a framework for establishing a rigorous and reliable screening cascade, from initial assay selection to the prioritization of validated hits for further development.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Al-Ostoot, F. H., Al-Tamari, M. A., Al-Warhi, T., Al-Malki, A. L., Al-Ghamdi, S. B., & El-Sherbiny, M. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Molecules, 27(16), 5241. [Link]
- Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- Larsson, P., & Hultin-Rosenberg, L. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. [Link]
- Revvity Signals Software. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data.
- Journal of Population Therapeutics and Clinical Pharmacology. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
- G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- Al-Ostoot, F. H., Al-Tamari, M. A., Al-Warhi, T., Al-Malki, A. L., Al-Ghamdi, S. B., & El-Sherbiny, M. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery, 1-22. [Link]
- AXXAM. (n.d.). From gene to validated and qualified hits.
- Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?.
- Cui, X., & Zhang, X. D. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Molecular Devices. (n.d.). Better metrics for comparing instruments and assays.
- National Cancer Institute. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs.
- Kumar, N., & Singh, R. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Young Pharmacists, 3(1), 54-62. [Link]
- Pop, R., & Oprisiu, I. (2021).
- El-Sayed, M. A., Al-Rashood, S. T., & Abdel-Aziz, A. A. M. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19685-19697. [Link]
- National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- Jorda, R., & Kryštof, V. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1735-1740. [Link]
- Jakes, A. D., & Armitage, B. A. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. [Link]
- Gulley, M. L., & Braziel, R. M. (2025). Recommended Principles and Practices for Validating Clinical Molecular Pathology Tests. The Journal of Molecular Diagnostics.
- Liu, R., & Lam, K. S. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening.
- ALPCO Diagnostics. (2022, January 14). Preparing for a Successful Assay Validation.
- ResearchGate. (n.d.). Assay validation and application for high-throughput screening of 8000 compounds.
- Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual.
- The American Phytopathological Society. (2023). Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests.
- National Institute of Environmental Health Sciences. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
- ResearchGate. (n.d.). Analysis of high-throughput screening validation for case 3.
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alpco.com [alpco.com]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assay.dev [assay.dev]
- 19. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 20. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 24. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. axxam.com [axxam.com]
- 26. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
A Technical Guide to the Biological Evaluation of 2-(4-Methyl-5-thiazolyl)ethyl Decanoate: Navigating a Data-Limited Landscape
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide addresses the current scientific understanding of 2-(4-Methyl-5-thiazolyl)ethyl decanoate, a compound of interest due to its thiazole core, a scaffold prevalent in many biologically active molecules. It is important to note at the outset that, despite its commercial availability and use in other industries, there is a notable absence of peer-reviewed literature detailing specific biological or pharmacological effects of this particular ester. This document, therefore, serves a dual purpose: to consolidate the existing, limited data on this compound and to provide a scientifically-grounded framework for its future biological evaluation. By contextualizing its properties within the broader family of thiazole derivatives, we aim to offer a valuable roadmap for researchers venturing into the study of this compound.
Current State of Knowledge: Physicochemical Properties and Safety Profile
This compound is a colorless to yellow liquid with a characteristic roasted, nutty aroma.[1][2] Its primary documented application is as a flavoring agent in the food industry.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][3] This suggests a favorable preliminary toxicological profile at low concentrations, a crucial piece of information for any initial in vitro or in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇NO₂S | PubChem |
| Molecular Weight | 297.46 g/mol | ChemicalBook |
| CAS Number | 101426-31-7 | ChemicalBook |
| Physical Description | Colourless to yellow liquid; Roasted, nutty aroma | JECFA |
| Solubility | Soluble in non-polar solvents; insoluble in water. Soluble in ethanol. | JECFA |
| Boiling Point | 177-179 °C @ 1.5 mm Hg | PubChem |
While the safety evaluation for its use as a flavoring agent is a positive indicator, it does not provide insights into potential therapeutic effects or mechanisms of action at higher, pharmacologically relevant concentrations. The Human Metabolome Database and FooDB both note that very few articles have been published on this specific compound, underscoring the significant data gap.[4]
The Thiazole Scaffold: A Precedent for Biological Activity
The thiazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[5] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:
-
Antimicrobial Activity: Many thiazole-containing compounds exhibit potent antibacterial and antifungal properties.[6][7]
-
Anticancer Activity: The thiazole moiety is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[8][9]
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways.[5][6]
This broad bioactivity associated with the thiazole scaffold provides a strong rationale for investigating the potential biological effects of this compound. The presence of the decanoate ester introduces lipophilicity, which could influence its pharmacokinetic properties, such as membrane permeability and bioavailability, potentially differentiating its activity from more polar thiazole derivatives.
A Proposed Framework for Biological Evaluation
Given the lack of direct experimental data, a logical first step is to conduct a series of in vitro screening assays to identify potential biological activities. The following experimental workflow is proposed as a starting point for researchers.
General Cell Viability and Cytotoxicity Assessment
Before investigating specific biological effects, it is crucial to determine the concentration range over which this compound exhibits cytotoxic effects. This will inform the appropriate concentrations for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cells of interest (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Antimicrobial Activity Screening
The prevalence of antimicrobial activity in thiazole derivatives makes this a primary area for investigation.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., representative strains of Gram-positive and Gram-negative bacteria, and fungi) in a suitable broth.
-
Compound Dilution: In a 96-well plate, prepare serial dilutions of this compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the growth of the microorganisms.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Comparative Analysis: A Future Perspective
Once initial screening data is obtained for this compound, a comparative analysis will be essential to understand its potential.
Table 2: Hypothetical Comparison Framework for Biological Activity
| Compound | IC₅₀ (Cancer Cell Line A) | MIC (S. aureus) | MIC (E. coli) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 4-Methyl-5-thiazoleethanol | Experimental Value | Experimental Value | Experimental Value |
| Decanoic Acid | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Doxorubicin) | Known Value | N/A | N/A |
| Positive Control (e.g., Ampicillin) | N/A | Known Value | Known Value |
A comparative study should ideally include the parent alcohol (4-Methyl-5-thiazoleethanol) and the corresponding carboxylic acid (decanoic acid) to determine the contribution of the ester linkage and the lipophilic tail to the observed biological activity.
Conclusion and Future Directions
The current body of scientific literature on the biological effects of this compound is sparse. While its safety at low concentrations as a flavoring agent is established, its pharmacological potential remains unexplored. The rich history of biological activity associated with the thiazole scaffold provides a compelling reason for further investigation. The experimental frameworks proposed in this guide offer a starting point for elucidating the cytotoxic and antimicrobial properties of this compound. Future research should focus on these initial screenings, followed by more in-depth mechanistic studies if promising activity is identified. Such studies will be crucial in determining whether this compound is simply a flavor component or a lead compound for the development of new therapeutic agents.
References
- PubChem. This compound.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4936. [Link]
- 4-Methyl-5-thiazoleethanol. (n.d.). Solubility of Things. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(19), 6690. [Link]
- Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(16), 3572. [Link]
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14357-14371. [Link]
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021).
- Flavor and Extract Manufacturers Association. (n.d.). 4281 2-(4-methyl-5-thiazolyl)
- Food and Agriculture Organization of the United Nations. (2007). 2-(4-Methyl-5-thiazolyl)
- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). European Journal of Medicinal Chemistry, 76, 170-181. [Link]
- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014).
- Food and Agriculture Organization of the United Nations. (2007). 2-(4-Methyl-5-thiazolyl)
- U.S. Food and Drug Administration. (n.d.). 2-(4-methyl-5-thiazolyl)
- Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(17), 4205-4210. [Link]
- FooDB. (2010). 2-(4-Methyl-5-thiazolyl)
Sources
- 1. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Food safety and quality: details-zh [fao.org]
- 3. femaflavor.org [femaflavor.org]
- 4. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Responsible Disposal of 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Hazard Assessment and Chemical Profile
Before any disposal procedures can be initiated, a thorough understanding of the chemical's properties and potential hazards is essential.
Chemical Identity and Properties:
| Property | Value | Source |
| Chemical Name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | PubChem |
| CAS Number | 101426-31-7 | PubChem |
| Molecular Formula | C₁₆H₂₇NO₂S | PubChem |
| Appearance | Colorless to yellow liquid | PubChem |
| Solubility | Insoluble in water; Soluble in non-polar solvents | PubChem[2] |
Toxicological and Environmental Considerations:
While the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed "No safety concern at current levels of intake when used as a flavouring agent," this assessment pertains to small quantities for consumption and does not address the risks associated with the disposal of bulk quantities.[3]
Thiazole derivatives, as a class, can exhibit varying levels of toxicity. Some have been shown to be moderately to highly toxic to aquatic organisms.[4][5][6] This is a critical consideration, as improper disposal could lead to environmental contamination and harm to aquatic ecosystems. The ester linkage in the molecule may be susceptible to hydrolysis under certain environmental conditions, potentially breaking down into 4-methyl-5-thiazolethanol and decanoic acid. The environmental fate and toxicity of these breakdown products would also need to be considered.
Due to its insolubility in water and the potential for aquatic toxicity of its chemical class, under no circumstances should this compound be disposed of down the drain.
Personal Protective Equipment (PPE) and Safety Precautions
Given the lack of a specific SDS, a cautious approach to handling is warranted. When preparing this compound for disposal, the following minimum PPE should be worn:
-
Nitrile gloves: To prevent skin contact.
-
Safety glasses with side shields or chemical splash goggles: To protect the eyes from splashes.
-
Laboratory coat: To protect clothing and skin.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the proper disposal of this compound.
Materials:
-
Waste this compound
-
Appropriate PPE (nitrile gloves, safety glasses, lab coat)
-
Chemical fume hood
-
Compatible, labeled waste container (e.g., high-density polyethylene or glass)
-
Waste label
Procedure:
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Local regulations may vary.
-
Segregation: It is crucial to segregate chemical waste correctly. This compound is a non-halogenated organic compound . As such, it should be collected in a waste stream designated for non-halogenated organic solvents.[7][8][9][10][11] Do not mix it with halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.
-
Container Selection: Choose a clean, leak-proof container that is chemically compatible with the compound. Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure screw-top cap.
-
Labeling: Label the waste container clearly and accurately before adding any waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
Your name and laboratory information
-
-
Waste Transfer: In a chemical fume hood, carefully pour the waste this compound into the labeled waste container. Avoid splashing.
-
Container Closure: Securely cap the waste container immediately after adding the waste. Do not leave it open.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be away from ignition sources and incompatible chemicals, such as strong oxidizing agents and acids.[12]
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for a pickup from your EHS department or a licensed hazardous waste disposal contractor.
-
Empty Container Disposal: If you have an empty container that previously held this compound, it should be triple-rinsed with a suitable solvent (such as ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste in the non-halogenated organic waste stream. After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.
The Rationale Behind the Procedure
The causality behind these procedural choices is rooted in ensuring safety and environmental protection.
Caption: Logical relationships in the disposal of this compound.
-
Prohibition of Drain Disposal: The insolubility of the compound in water and the potential for aquatic toxicity of thiazole derivatives necessitate preventing its entry into sewer systems.[2][4][5][6]
-
Segregation as Non-Halogenated Waste: Separating non-halogenated from halogenated organic waste is a standard and critical practice in laboratory waste management.[7][8][9][10][11] Halogenated compounds require more complex and costly treatment during incineration to neutralize the resulting acidic gases.
-
Incineration by a Licensed Contractor: The most common and environmentally sound disposal method for non-halogenated organic waste is high-temperature incineration at a licensed facility. This process destroys the organic molecule and can allow for energy recovery.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always prioritize consulting your local EHS department and relevant regulations to ensure full compliance.
References
- Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PMC - NIH. (2024, April 2).
- Aquatic Ecological Risk Evaluation of Chiral Triazole Fungicide Prothioconazole and Its Metabolite Prothioconazole-Desthio on Lemna minor - MDPI.
- Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PubMed. (2024, April 2).
- This compound | C16H27NO2S | CID 44182035 - PubChem.
- Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group.
- (PDF) Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - ResearchGate. (2024, April 2).
- 4281this compound - Flavor and Extract Manufacturers Association.
- Organic Solvent Waste Disposal - Safety & Risk Services.
- chemical waste management: combining compatible used organic solvents. (2025, August 22).
- Non-Halogenated Solvents in Laboratories - Campus Operations.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. louisville.edu [louisville.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-(4-Methyl-5-thiazolyl)ethyl decanoate
Essential Safety and Handling Guide for 2-(4-Methyl-5-thiazolyl)ethyl decanoate
As a Senior Application Scientist, my primary goal is to ensure that your work is not only successful but also conducted with the highest degree of safety. This guide moves beyond a simple checklist, providing a framework for thinking about chemical safety proactively. The following protocols for handling this compound (CAS: 101426-31-7) are designed to be a self-validating system, where each step reinforces the overall safety of the procedure.
At-a-Glance Safety Briefing
Before entering the laboratory, it is critical to internalize the primary hazards and the necessary barriers to prevent exposure. This substance, while utilized in diverse fields from pharmaceuticals to flavorants, demands respect and careful handling.
Table 1: Essential Safety Profile for this compound
| Property | Value / Information | Source |
|---|---|---|
| CAS Number | 101426-31-7 | [1] |
| Molecular Formula | C₁₆H₂₇NO₂S | [2] |
| Physical Form | Colorless to yellow clear liquid | [2] |
| Primary Hazard | GHS: Acute Toxicity 4 (Oral) | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2] |
| Key Precaution | Avoid ingestion and any practices that could lead to it (e.g., hand-to-mouth contact). | [2] |
| Occupational Exposure Limit (OEL) | No established OEL (OSHA, NIOSH, ACGIH). Exposure should be minimized. | |
Core Principle: A Proactive Safety Mindset
The foundation of laboratory safety is not just following rules, but understanding the rationale behind them. For a substance like this compound, the primary officially recognized hazard is acute oral toxicity.[2] However, as an organic liquid, we must also proactively mitigate the risks of skin contact, eye splashes, and inhalation of aerosols, even if these are not the primary classified hazards. The absence of an established Occupational Exposure Limit (OEL) reinforces the need to adhere to the principle of ALARP (As Low As Reasonably Practicable) for all potential routes of exposure.
The Workflow: PPE Selection & Safe Handling
The following diagram outlines the logical flow from risk assessment to the completion of your work. Each step is a critical decision point designed to ensure a safe outcome.
Caption: PPE Selection & Handling Workflow for this compound.
Personal Protective Equipment (PPE) Protocol
Your PPE is the last line of defense. Its selection and use must be deliberate and informed by the chemical's properties and the specific tasks you are performing.
Primary Barrier: Engineering Controls
Before any PPE is selected, engineering controls must be in place. All handling of this compound, including weighing, transferring, and mixing, must be conducted within a certified and operational chemical fume hood . This is non-negotiable. The fume hood mitigates the risk of inhaling any aerosols or vapors that may be generated.
Secondary Barrier: Personal Protective Equipment
The following table details the required PPE. The rationale provided explains why each piece of equipment is chosen, empowering you to make sound safety decisions.
Table 2: Personal Protective Equipment (PPE) Specification
| Body Part | Required PPE | Specification and Rationale |
|---|---|---|
| Eyes & Face | Safety Goggles | Must be splash-proof and conform to ANSI Z87.1 or EN166 standards. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom. A face shield may be worn over goggles for additional protection during bulk transfers. |
| Hands | Double Gloving Recommended | Inner Glove: Standard nitrile examination gloves (min. 5-mil thickness). Provides dexterity and basic splash protection.[3] Outer Glove: Neoprene or Butyl rubber gloves. Esters can degrade nitrile and latex over time.[4] While specific permeation data for this compound is unavailable, neoprene and butyl rubber generally offer better resistance to esters. The outer glove should be removed and replaced immediately upon known contact. Always consult the glove manufacturer's resistance chart for the specific glove you are using. |
| Body | Polyethylene-Coated, Disposable Gown | Must be worn over long pants and a long-sleeved shirt. Standard cloth lab coats are not recommended as they can absorb and retain liquid spills, holding the chemical against your skin. A polyethylene-coated gown provides a liquid-resistant barrier. |
| Feet | Closed-Toe Shoes | Must be made of a non-porous material (e.g., leather). These protect the feet from potential spills. Cloth or mesh shoes are prohibited in the laboratory. |
| Respiratory | None (with proper fume hood use) | A respirator is not required when handling this substance inside a certified chemical fume hood. If your risk assessment indicates a potential for significant aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge would be necessary, but this scenario should be avoided by adhering to engineering controls. |
Step-by-Step Operational Plan
-
Preparation: Verify your fume hood is operational. Clear the workspace of any unnecessary items. Assemble all necessary equipment, including secondary containment (e.g., a plastic tray) for your primary container.
-
Donning PPE: Don your lab gown, safety goggles, inner gloves, and then outer gloves. Ensure the cuffs of your outer gloves go over the cuffs of your lab gown sleeves.
-
Handling: Perform all transfers of the liquid within the fume hood and inside your secondary containment tray. Use pipettes or other transfer devices carefully to avoid splashing or generating aerosols. Keep the primary container sealed when not in use.
-
Decontamination: After your work is complete, decontaminate any non-disposable equipment that came into contact with the chemical. A common procedure is to rinse with a suitable solvent (like ethanol) followed by soap and water, collecting all rinsate as hazardous waste.
-
Doffing PPE: This is a critical step to prevent self-contamination. Remove your outer gloves first. Then, remove your lab gown. Remove your safety goggles. Finally, remove your inner gloves.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Improper disposal can endanger you, your colleagues, and the environment. All waste generated from handling this compound is considered hazardous.
-
Liquid Waste:
-
Place all unused this compound and solvent rinses into a designated, sealed, and clearly labeled "Non-Halogenated Organic Liquid Waste" container.[5][6]
-
Do not mix this waste with aqueous or halogenated waste streams.[5]
-
The waste container must be kept in a designated Satellite Accumulation Area (often within a fume hood) and must be stored in secondary containment.[6]
-
-
Contaminated Solid Waste:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Spill: Evacuate the immediate area. If the spill is small and contained within the fume hood, use an absorbent material (e.g., vermiculite or a chemical spill pad) to soak up the liquid. Place the absorbent material in a sealed bag and dispose of it as hazardous solid waste. If the spill is large or outside of a fume hood, evacuate the lab, alert others, and contact your institution's Environmental Health & Safety (EHS) department.
By integrating these protocols into your daily workflow, you build a robust safety culture that protects you and ensures the integrity of your research.
References
- PubChem.this compound: Safety and Hazards.
- Science Ready.Safe Handing & Disposal of Organic Substances – HSC Chemistry.[Link]
- University of Colorado Boulder, Department of Chemistry.Waste Disposal - Organic Chemistry.[Link]
- Massachusetts Institute of Technology.Procedure for Disposing of Hazardous Waste.[Link]
- PubChem.2-(4-Methyl-5-thiazolyl)ethyl butanoate.
- PubChem.2-(4-Methyl-5-thiazolyl)ethyl hexanoate.
- PubChem.2-(4-Methyl-5-thiazolyl)ethyl octanoate.
- University of Wisconsin–Madison, Biomedical Engineering.Chapter 7 Chemical Disposal Procedures.[Link]
- Centers for Disease Control and Prevention.NIOSH Pocket Guide to Chemical Hazards.[Link]
- Unknown Source.Waste handling in the organic chemistry lab.[Link]
- European Chemicals Agency (ECHA).
- Teamsters Safety and Health.NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.[Link]
- Centers for Disease Control and Prevention.NIOSH Pocket Guide to Chemical Hazards - Overview.[Link]
- PubChem.2-(4-Methyl-5-thiazolyl)
- Scribd.Pocket Guide To Chemical Hazards.[Link]
- European Chemicals Agency (ECHA).
- Contra Costa County Health Services.NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.[Link]
- Occupational Safety and Health Administration (OSHA).
- Letopharm Limited.2-(4-Methyl-5-thiazolyl)
- Government of Ontario.
- ECETOC.
- Gloves By Web.Gloves Chemical Resistance Chart.[Link]
- University of California, Berkeley - Environment, Health and Safety.Ansell Chemical Resistance Glove Chart.[Link]
- California State University, East Bay.
- University of Pennsylvania - Environmental Health and Radiation Safety.
- The Good Scents Company.
Sources
- 1. SID 135274915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. media.vwr.com [media.vwr.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.mit.edu [web.mit.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
